Product packaging for 2,6-Dimethyl-4-Hydroxypyridine(Cat. No.:CAS No. 13603-44-6)

2,6-Dimethyl-4-Hydroxypyridine

カタログ番号: B130123
CAS番号: 13603-44-6
分子量: 123.15 g/mol
InChIキー: PRAFLUMTYHBEHE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

2,6-Dimethyl-4-Hydroxypyridine, also known as this compound, is a useful research compound. Its molecular formula is C7H9NO and its molecular weight is 123.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 111932. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9NO B130123 2,6-Dimethyl-4-Hydroxypyridine CAS No. 13603-44-6

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2,6-dimethyl-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c1-5-3-7(9)4-6(2)8-5/h3-4H,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRAFLUMTYHBEHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C=C(N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70929234
Record name 2,6-Dimethylpyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70929234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13603-44-6, 7516-31-6
Record name 2,6-Dimethyl-4-pyridinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13603-44-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4(1H)-Pyridinone, 2,6-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007516316
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-Dimethyl-4-pyridinol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013603446
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 13603-44-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111932
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,6-Dimethylpyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70929234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-dimethylpyridin-4-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.703
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,6-DIMETHYL-4-PYRIDINOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/92JKJ9S198
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

2,6-Dimethyl-4-Hydroxypyridine CAS number and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2,6-Dimethyl-4-Hydroxypyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic organic compound that serves as a pivotal building block in various domains of chemical synthesis, from pharmaceuticals to industrial applications. Its structure, featuring a pyridine ring substituted with two methyl groups and a hydroxyl group, imparts a unique combination of reactivity, stability, and biological activity. This guide provides a comprehensive technical overview of its properties, synthesis, and applications, with a focus on the scientific principles that govern its behavior and utility. A defining characteristic of this molecule is its existence in a tautomeric equilibrium between the pyridinol and pyridone forms, a feature that critically influences its chemical and biological profile.

Chemical Identification and Nomenclature

Accurate identification is paramount in research and development. This compound is known by several names and identifiers, reflecting its tautomeric nature. The predominant form is often the pyridone tautomer.

IdentifierValue
Primary CAS Number 13603-44-6[1][2][3][4][5]
Alternate CAS Number 7516-31-6[6]
Molecular Formula C₇H₉NO[4][6][][8]
Molecular Weight 123.15 g/mol [][8][9]
IUPAC Name (Pyridinol Form) 2,6-dimethylpyridin-4-ol[1][3]
IUPAC Name (Pyridone Form) 2,6-dimethyl-1H-pyridin-4-one[1][]
Common Synonyms 4-Hydroxy-2,6-dimethylpyridine, 2,6-Dimethyl-4-pyridinol, 4-Hydroxy-2,6-lutidine[3][4]
InChI InChI=1S/C7H9NO/c1-5-3-7(9)4-6(2)8-5/h3-4H,1-2H3,(H,8,9)[6][]
InChI Key PRAFLUMTYHBEHE-UHFFFAOYSA-N[1][6][][8]
Canonical SMILES CC1=CC(=O)C=C(N1)C[6][]

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, storage, and application in synthetic protocols.

PropertyValueSource(s)
Appearance White to off-white, yellow, or brown crystalline solid/powder.[2][3][6][][10]
Melting Point 228-233 °C[2][3][5][6]
Boiling Point 205.4 °C at 760 mmHg[3]
Density ~1.013 g/cm³[3][]
Solubility Soluble in water and organic solvents.[4][10]
Flash Point 93.1 °C[3]
Vapor Pressure 0.251 mmHg at 25 °C[3]

The Chemistry of Tautomerism

A core concept essential to understanding this compound is its prototropic tautomerism. It exists as an equilibrium mixture of the aromatic alcohol form (2,6-dimethylpyridin-4-ol) and the non-aromatic but conjugated keto form (2,6-dimethyl-1H-pyridin-4-one). For 4-hydroxypyridines, the pyridone form is significantly favored in both solid and solution states due to intermolecular hydrogen bonding and favorable amide-like resonance.[11][12] This equilibrium is not static and can be influenced by solvent polarity, with polar solvents further stabilizing the more polar pyridone tautomer.[13][14] This phenomenon is critical as each tautomer presents a different set of reactive sites and potential for intermolecular interactions, directly impacting its role in synthesis and biological systems.

Caption: Tautomeric equilibrium of this compound.

Spectroscopic Profile

The structural features and tautomeric equilibrium of this compound can be elucidated through various spectroscopic techniques. The observed spectrum is often a composite reflection of the predominant tautomer under the analytical conditions.

TechniqueKey Spectral Features and InterpretationSource(s)
¹H NMR In deuterated DMSO, a singlet for the two equivalent aromatic ring protons appears around δ 5.8-7.57 ppm. The six protons of the two methyl groups appear as a sharp singlet at approximately δ 2.3 ppm.[1][6]
IR Spectroscopy The spectrum shows characteristic bands for both tautomers. A broad O-H stretching vibration may appear around 3200–3400 cm⁻¹. More prominently, reflecting the pyridone form, a strong C=O carbonyl stretch is observed around 1650 cm⁻¹, and an N-H stretch can be seen near 3144 cm⁻¹. Aromatic C-C stretching vibrations are found around 1567 and 1418 cm⁻¹.[1][6]
UV-Vis The electronic absorption spectrum in DMSO shows a primary maximum (λmax) at approximately 267 nm. This corresponds to a π→π* electronic transition within the conjugated pyridone system.[6]
Mass Spectrometry The molecular ion peak is observed at an m/z corresponding to its molecular weight, confirming the C₇H₉NO formula.[1]

Synthesis Methodologies

The synthesis of this compound has evolved to include both classical and modern, greener approaches. The choice of method often depends on the desired scale, purity, and environmental considerations.

Key Synthetic Routes
  • From Dehydroacetic Acid: A prevalent method involves the reaction of dehydroacetic acid with aqueous or concentrated ammonia, often under heat or microwave irradiation.[1][9] This process leverages a ring transformation mechanism to yield the target pyridone.

  • Hantzsch Dihydropyridine Synthesis: This classical method can be adapted to produce the pyridine core, involving the condensation of a β-ketoester (like ethyl acetoacetate), an aldehyde, and ammonia, followed by an oxidation step.[1][10]

  • Hydroxylation of 2,6-Dimethylpyridine: Direct hydroxylation of the corresponding lutidine derivative can be achieved using various oxidizing agents, though selectivity can be a challenge.[6]

  • Green Chemistry Approaches: Modern methods focus on environmental benignity. One patented approach uses weakly basic ion-exchange resins to catalyze the dimerization of ethyl acetoacetate, followed by in-situ ammoniation to form the pyridone ring system with high yield.[1]

Example Protocol: Synthesis from Dehydroacetic Acid via Microwave Irradiation

This protocol is based on a reported procedure and is intended for illustrative purposes.[9]

  • Preparation: Suspend dehydroacetic acid (1.5 g, 8.92 mmol) in concentrated ammonia (4 mL) within a suitable microwave reactor vessel.

  • Reaction: Subject the mixture to microwave irradiation at 120°C for 20 minutes. The reaction should be monitored for completion.

  • Work-up: Upon cooling, the reaction mixture is evaporated to dryness under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or chromatography to afford pure this compound.

SynthesisWorkflow start Dehydroacetic Acid reagent + Concentrated Ammonia (NH₃) start->reagent condition Microwave Irradiation (e.g., 120°C, 20 min) reagent->condition product_crude Crude Product Mixture condition->product_crude workup Evaporation to Dryness product_crude->workup product_final This compound workup->product_final

Caption: Workflow for synthesis from dehydroacetic acid.

Applications in Research and Drug Development

The utility of this compound stems from its role as a versatile synthetic intermediate. The pyridone scaffold is a privileged structure in medicinal chemistry, appearing in numerous bioactive molecules.[6]

  • Pharmaceutical Intermediate: It is a key building block in the synthesis of more complex molecules. Notably, it has been used to synthesize disubstituted pyridinyl-aminohydantoins, which act as selective inhibitors of Beta-secretase 1 (BACE1), an important target in Alzheimer's disease research.[3][9] The structural rigidity and hydrogen bonding capabilities of the pyridone core are crucial for binding to enzyme active sites.

  • Biological Activity: The compound itself has been investigated for potential biological effects. Studies suggest it possesses antioxidant properties, with the ability to scavenge free radicals, and may exert neuroprotective effects, making it a subject of interest for neurodegenerative disease research.[4][6]

  • Industrial Chemistry: Beyond pharmaceuticals, it serves as a coupling agent in the oxidation method for dyeing hair, where it reacts with a primary intermediate to intensify and fix color.[6]

Safety, Handling, and Storage

As with any chemical reagent, proper handling of this compound is essential for laboratory safety.

  • Hazard Identification: It is classified as causing skin irritation (H315) and serious eye irritation (H319).[10] It may also be harmful if swallowed or inhaled.[15]

  • Handling Precautions:

    • Work in a well-ventilated area or under a chemical fume hood.[15]

    • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[10]

    • Avoid breathing dust.[15]

    • Wash hands thoroughly after handling.[10]

  • First Aid Measures:

    • Eyes: Immediately rinse with plenty of water for at least 15 minutes, removing contact lenses if present. Seek medical attention if irritation persists.[10][15]

    • Skin: Wash off immediately with plenty of soap and water. Remove contaminated clothing.[10][15]

    • Ingestion: Rinse mouth with water and seek medical advice.[15]

  • Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents.[10][15]

Conclusion

This compound is more than a simple chemical; it is a versatile tool for chemists and drug developers. Its defining tautomeric equilibrium governs its reactivity and interactions, while its robust synthesis routes make it an accessible building block for a range of applications. From its foundational role in creating potential therapeutics for neurodegenerative diseases to its use in industrial processes, a thorough understanding of its chemical principles, as outlined in this guide, is crucial for harnessing its full potential.

References

  • Home Sunshine Pharma. (n.d.). This compound CAS 13603-44-6 Manufacturers, Suppliers, Factory.
  • PubChem. (n.d.). 2,6-Dihydroxy-3,4-dimethylpyridine.
  • The Good Scents Company. (n.d.). 2,6-dimethyl pyridin-4-ol, 13603-44-6.
  • Organic Syntheses. (n.d.). 2,6-dimethylpyridine.
  • Google Patents. (n.d.). US6624307B1 - Process for producing 2,6-dihydroxy-3,4-dialkylpyridines.
  • ChemTube3D. (n.d.). Pyridine-Tautomerism of Hydroxy Pyridine.
  • ResearchGate. (n.d.). Synthesis of dimethyl 4-(hydroxymethyl) pridine-2, 6-dicarboxylate.
  • Wikipedia. (n.d.). 2-Pyridone.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Evolving Role of 4-Hydroxypyridine in Future Pharmaceutical Breakthroughs.
  • ChemTube3D. (n.d.). 4-Hydroxypyridine-Tautomerism.
  • Bulat Pharmaceutical. (n.d.). 4-Hydroxypyridine: A Hidden Gem in Drugs.
  • Schlegel Group - Wayne State University. (n.d.). Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study.

Sources

Synthesis of 2,6-Dimethyl-4-Hydroxypyridine from Dehydroacetic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the synthesis of 2,6-dimethyl-4-hydroxypyridine from dehydroacetic acid. Dehydroacetic acid, a versatile and readily available pyrone derivative, serves as an efficient starting material for the formation of various heterocyclic compounds.[1][2] This document details the underlying reaction mechanism, provides a robust experimental protocol, and presents key analytical data for the characterization of the final product. The synthesis proceeds via a direct ammonolysis of dehydroacetic acid, a method that offers a straightforward route to the target pyridinol derivative. The resulting this compound exists in a tautomeric equilibrium with its more stable pyridone form, 2,6-dimethyl-4-pyridone, particularly in the solid state.[1] This guide is intended to be a valuable resource for researchers in medicinal chemistry and drug development, offering both theoretical insights and practical guidance.

Introduction: The Significance of this compound

Pyridin-4-ol and its derivatives are pivotal structural motifs in a wide array of biologically active molecules and serve as crucial intermediates in organic synthesis. Their prevalence in pharmaceuticals and agrochemicals underscores the importance of efficient and reliable synthetic routes. The target molecule, this compound, is a valuable building block for the construction of more complex molecular architectures. Its synthesis from dehydroacetic acid represents an accessible and scalable pathway, leveraging a commercially available and cost-effective starting material.[3][4]

Dehydroacetic acid (DHA), with its IUPAC name 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one, is a well-established precursor in heterocyclic synthesis.[2] The conversion of DHA to this compound through ammonolysis provides a direct and atom-economical approach to this important pyridinol derivative.

The Core Synthesis: Unveiling the Reaction Mechanism

The transformation of dehydroacetic acid into this compound is predicated on a nucleophilic addition-elimination and subsequent cyclization cascade initiated by ammonia. The proposed mechanism involves several key steps that dictate the formation of the final pyridinol ring system.

A proposed reaction mechanism for the conversion of dehydroacetic acid to 2,6-dimethyl-4-pyridone, the stable tautomer of the target compound, involves the nucleophilic attack of ammonia on a carbonyl group of the pyrone ring.[1] This is followed by ring opening and subsequent intramolecular cyclization. The regioselectivity of the initial ammonia attack is a critical factor in determining the final product structure. While reactions with ammonia after hydrolysis of the acetyl group can lead to the corresponding 2-pyridone, direct ammonolysis, particularly under pressure, favors the formation of the 4-pyridone isomer.[1]

The key steps of the proposed mechanism are as follows:

  • Nucleophilic Attack: Ammonia, acting as a nucleophile, attacks the electrophilic carbon of the C4-carbonyl group of the dehydroacetic acid molecule.[1]

  • Ring Opening: The resulting tetrahedral intermediate undergoes a ring-opening event, breaking the C-O bond within the pyranone ring to form a linear intermediate.[1]

  • Intramolecular Condensation and Dehydration: The terminal amino group of this linear intermediate then attacks the acetyl carbonyl group in an intramolecular fashion. This is followed by a dehydration step, which leads to the formation of the stable aromatic 4-pyridone ring.[1]

  • Keto-Enol Tautomerization: The initial product, this compound, readily tautomerizes to the more stable 2,6-dimethyl-4-pyridone.[1]

Reaction_Mechanism DHA Dehydroacetic Acid Intermediate1 Tetrahedral Intermediate DHA->Intermediate1 Nucleophilic Attack Ammonia NH3 Intermediate2 Linear Intermediate Intermediate1->Intermediate2 Ring Opening Product_enol This compound (Enol) Intermediate2->Product_enol Intramolecular Condensation & Dehydration Product_keto 2,6-Dimethyl-4-pyridone (Keto) Product_enol->Product_keto Tautomerization

Caption: Proposed reaction mechanism for the synthesis.

Experimental Protocol: A Step-by-Step Guide

This section provides a detailed, self-validating protocol for the synthesis of this compound from dehydroacetic acid. The procedure is designed to be robust and reproducible in a standard laboratory setting.

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )PuritySource
Dehydroacetic AcidC8H8O4168.15≥98%Commercial Supplier
Ammonium HydroxideNH4OH35.0528-30% solutionCommercial Supplier
EthanolC2H5OH46.0795%Commercial Supplier
Hydrochloric AcidHCl36.46ConcentratedCommercial Supplier
Activated CarbonC12.01-Commercial Supplier

Equipment:

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Stir bar

  • Buchner funnel and filter flask

  • Beakers

  • pH paper or pH meter

  • Rotary evaporator

  • Melting point apparatus

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine dehydroacetic acid (16.8 g, 0.1 mol) and 100 mL of 95% ethanol.

  • Ammonolysis: While stirring, slowly add 50 mL of concentrated ammonium hydroxide solution (28-30%) to the flask.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Cooling and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate may form upon cooling.

  • Isolation of Crude Product: Carefully neutralize the reaction mixture with concentrated hydrochloric acid to a pH of approximately 7. The solid product is then collected by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with cold water (2 x 20 mL) and then with a small amount of cold ethanol to remove any unreacted starting material and soluble impurities.

  • Drying: Dry the crude product in a vacuum oven at 60-70 °C to a constant weight.

  • Recrystallization (Purification): For further purification, dissolve the crude product in a minimal amount of hot ethanol. Add a small amount of activated carbon and heat the solution for a few minutes. Filter the hot solution to remove the activated carbon. Allow the filtrate to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Final Product Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Sources

An In-Depth Technical Guide to the Tautomerism of 2,6-Dimethyl-4-Hydroxypyridine in Solution

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive examination of the tautomeric equilibrium of 2,6-Dimethyl-4-Hydroxypyridine in solution. It is intended for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding of this phenomenon, grounded in established analytical techniques. We will move beyond simple definitions to explore the underlying principles and experimental causality that govern the behavior of this important heterocyclic scaffold.

Introduction: The Dynamic Nature of Hydroxypyridines

Heterocyclic compounds are foundational to medicinal chemistry and materials science. Among them, the hydroxypyridine core is of particular interest due to its ability to exist in two distinct, interconverting isomeric forms known as tautomers. This phenomenon, specifically a prototropic tautomerism, involves the migration of a proton and the concurrent shift of a double bond.

The subject of this guide, this compound, can exist as the 'hydroxy' (enol) form or the 'pyridone' (keto) form. Understanding the position of this equilibrium is not a mere academic exercise; the predominant tautomer dictates the molecule's physicochemical properties, including its hydrogen bonding capacity, polarity, acidity, and three-dimensional shape.[1] These characteristics, in turn, govern its biological activity, solubility, and suitability for pharmaceutical applications. This guide will dissect the factors influencing this equilibrium in solution and detail the robust spectroscopic methods used for its characterization.

Tautomerism cluster_hydroxy This compound (Hydroxy/Enol Form) cluster_pyridone 2,6-Dimethyl-1H-pyridin-4-one (Pyridone/Keto Form) Hydroxy Pyridone Hydroxy->Pyridone Keq

Figure 1: The tautomeric equilibrium between the hydroxy and pyridone forms.

The Decisive Role of Solvent: A Thermodynamic Perspective

In the gas phase, the hydroxy form of pyridines is often favored due to its inherent aromaticity.[2][3] However, the situation is dramatically different in solution, where the solvent environment becomes the dominant controlling factor. The equilibrium shift is a direct consequence of the differential solvation of the two tautomers.

  • Polarity and Dipole Moment : The pyridone tautomer possesses a significantly larger dipole moment than the hydroxypyridine form due to the separation of charge in its amide-like structure.[1][4] Polar solvents, therefore, preferentially stabilize the pyridone form through dipole-dipole interactions, shifting the equilibrium in its favor.[2][3]

  • Hydrogen Bonding : The pyridone form is an excellent hydrogen-bonding participant, featuring both an N-H donor and a C=O acceptor. In protic solvents like water or ethanol, it can engage in strong intermolecular hydrogen bonds, leading to substantial stabilization.[2][5] This contrasts with the hydroxy form, which is primarily a hydrogen bond donor at its O-H group.

  • Aromaticity : While the hydroxypyridine form is a classic aromatic heterocycle, the pyridone tautomer can achieve significant aromatic character through a charge-separated resonance contributor.[3][6] This resonance form is stabilized in polar solvents, further contributing to the predominance of the pyridone structure.[3]

Consequently, a clear trend emerges: non-polar, aprotic solvents will favor the 4-hydroxypyridine tautomer, whereas polar, and especially protic, solvents will overwhelmingly favor the 4-pyridone tautomer.[2][3]

Experimental Elucidation: Spectroscopic Protocols

The tautomeric equilibrium can be precisely measured using standard spectroscopic techniques. The key is to leverage the distinct electronic and magnetic environments of the two forms.

UV-Vis Spectroscopy: Probing Electronic Transitions

Causality: The π-electron systems of the two tautomers are different. The hydroxypyridine form has a benzenoid aromatic system, while the pyridone form has a conjugated dienone system. These distinct arrangements result in different energies for their π → π* electronic transitions, which manifest as different absorption maxima (λmax) in a UV-Vis spectrum.[7][8]

Experimental Protocol:

  • Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 10 mM) of this compound in a volatile solvent like methanol.

  • Solvent Series: Prepare a series of quartz cuvettes containing the solvents to be tested (e.g., Cyclohexane, Dichloromethane, Acetonitrile, Ethanol, Water).

  • Sample Preparation: Add a small, identical aliquot of the stock solution to each cuvette and dilute to the final concentration (e.g., 50 µM). Ensure the final concentration of the initial solvent is negligible (<0.1%).

  • Spectrum Acquisition: Blank the spectrophotometer with the corresponding pure solvent for each sample.

  • Analysis: Scan the absorbance from approximately 220 nm to 400 nm. Record the λmax for each solvent. The appearance of new peaks or the significant shift and change in intensity of existing peaks indicates a shift in the tautomeric equilibrium.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Structural Snapshot

Causality: NMR spectroscopy provides unambiguous structural information by probing the local magnetic environments of ¹H and ¹³C nuclei. The chemical shifts of these nuclei are exquisitely sensitive to changes in electron density and bonding, allowing for clear differentiation between the tautomers.

Key Differentiating Signals:

  • ¹H NMR: The most telling signal is the proton on the heteroatom: an O-H signal for the hydroxy form versus an N-H signal for the pyridone form. These protons appear as broad singlets with distinct chemical shifts. The chemical shifts of the aromatic ring protons also differ between the two forms.

  • ¹³C NMR: The carbon spectrum provides the most definitive evidence. The hydroxy form will show a C4-OH signal around 160-165 ppm, whereas the pyridone form will exhibit a characteristic C4=O (carbonyl) signal significantly downfield, typically in the range of 175-185 ppm.

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of the desired deuterated solvent (e.g., CDCl₃ for a less polar environment, DMSO-d₆ or D₂O for polar environments) in an NMR tube.

  • ¹H Spectrum Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Note the chemical shifts and integrals of the ring protons and the exchangeable N-H/O-H proton.

  • ¹³C Spectrum Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This may require a longer acquisition time due to the lower natural abundance of ¹³C.

  • Analysis: Identify the key diagnostic signals, particularly the C4 carbon signal. In solvents where both tautomers might be present, the ratio can be quantified by integrating the distinct signals for each form in the ¹H spectrum.

Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_conclusion Data Interpretation Sample This compound Solvent1 Non-Polar Solvent (e.g., Cyclohexane, CDCl3) Sample->Solvent1 Solvent2 Polar Aprotic Solvent (e.g., Acetonitrile, DMSO-d6) Sample->Solvent2 Solvent3 Polar Protic Solvent (e.g., Water, D2O, Ethanol) Sample->Solvent3 UV_Vis UV-Vis Spectroscopy (Observe λmax shift) Solvent1->UV_Vis NMR 1H & 13C NMR Spectroscopy (Identify diagnostic peaks) Solvent1->NMR Solvent2->UV_Vis Solvent2->NMR Solvent3->UV_Vis Solvent3->NMR Result Determine Predominant Tautomer & Equilibrium Constant (Keq) UV_Vis->Result NMR->Result

Figure 2: Experimental workflow for investigating tautomerism in solution.

Data Summary and Interpretation

The expected spectroscopic data for the two tautomers of this compound are summarized below. These values are representative and may shift slightly based on the specific solvent and concentration.

Tautomer FormAnalytical MethodKey SignalExpected Value / Observation
Hydroxy Form UV-Visλmax~270-285 nm (Predominant in non-polar solvents)[7]
(Favored in Non-Polar Solvents)¹H NMRC3, C5 Protons~6.5-6.8 ppm
¹H NMRO-H ProtonBroad, variable (e.g., 9-11 ppm)
¹³C NMRC4 Carbon~160-165 ppm
Pyridone Form UV-Visλmax~250-265 nm (Predominant in polar solvents)[7]
(Favored in Polar Solvents)¹H NMRC3, C5 Protons~6.0-6.3 ppm
¹H NMRN-H ProtonBroad, variable (e.g., 11-13 ppm in DMSO)
¹³C NMRC4 Carbon~180 ppm (Carbonyl C=O)

Interpretation: For this compound, the data overwhelmingly show that the pyridone tautomer is the dominant species in polar solvents such as water, ethanol, and DMSO.[2][5] The driving force is the superior stabilization of the highly polar pyridone structure by the polar solvent matrix. In contrast, in a non-polar solvent like cyclohexane or chloroform, the equilibrium shifts significantly, and the hydroxy form becomes the more prevalent species.[3] The definitive evidence in any polar medium is the observation of a ¹³C NMR signal near 180 ppm, which is unambiguously assigned to a carbonyl carbon.

Conclusion and Implications

The tautomeric state of this compound is not fixed but exists as a dynamic, solvent-dependent equilibrium. While the hydroxy form is favored in non-polar environments, the pyridone form predominates in the polar and protic solvents typically used in biological and pharmaceutical contexts. This preference is driven by the enhanced solvation of the more polar pyridone tautomer through dipole-dipole interactions and intermolecular hydrogen bonding.

For professionals in drug development, this is a critical insight. The structure drawn on paper may not be the structure that exists in an aqueous physiological environment. The predominance of the pyridone form means that any structure-activity relationship (SAR) studies, computational modeling, or receptor docking simulations must use the pyridone tautomer as the relevant structure to yield meaningful and predictive results. The analytical workflows detailed herein, utilizing UV-Vis and NMR spectroscopy, provide a robust and reliable system for verifying the tautomeric state of this and related heterocyclic compounds under any relevant solution-phase conditions.

References

  • Scheme 1 Tautomerization between pyridones and hydroxypyridines. - ResearchGate. (n.d.).
  • Gao, J., & Shao, L. (1994). Polarization Effects on the Tautomeric Equilibria of 2- and 4-Hydroxypyridine in Aqueous and Organic Solution. The Journal of Physical Chemistry, 98(51), 13772–13779.
  • Forlani, L., Cristoni, G., Boga, C., Todesco, P. E., Del Vecchio, E., Selva, S., & Monari, M. (2002). Reinvestigation of tautomerism of some substituted 2-hydroxypyridines. Arkivoc, 2002(11), 198-215.
  • Shaikh, J. N., Inamdar, A. I., & Chavan, H. V. (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. Molecules, 21(11), 1548.
  • Beak, P., Fry, F. S., Lee, J., & Steele, F. (1976). Equilibration studies. Protomeric equilibria of 2- and 4-hydroxypyridines, 2- and 4-hydroxypyrimidines, 2- and 4-mercaptopyridines, and structurally related compounds in the gas phase. Journal of the American Chemical Society, 98(1), 171-179.
  • Chemistry LibreTexts. (2023, January 29). 22.1: Keto-Enol Tautomerism.
  • Glusker, J. P., & Trueblood, K. N. (1985). Direct evidence for the existence of both tautomeric forms of 4-hydroxypyridines in the solid state.
  • Scanlan, M. J., Hillier, I. H., & MacDowell, A. A. (1983). Theoretical studies of the tautomeric equilibriums and isomer energetics of 2-, 3-, and 4-hydroxypyridine. Journal of the American Chemical Society, 105(11), 3568–3571.
  • Exploring Chemistry. (2015, November 18). Keto-enol tautomerization of 2-pyridone and 2-hydroxypyridine [Video]. YouTube. [Link]
  • Takasuka, M., Saito, T., & Nakai, H. (1996). Fourier transform infrared spectrometric study of tautomeric (enol-keto) and dimeric equilibria in 2-hydroxypyridines and 1,3-cyclohexanediones in CHCl3 and/or CCl4 solutions.
  • OCPd adamb. (2010, February 11). Hydroxypyridine-Pyridone Tautomerism [Video]. YouTube. [Link]
  • Chemistry Stack Exchange. (2019, December 26). Stability of 4-pyridone vs 4-pyridinol.

Sources

2,6-Dimethyl-4-Hydroxypyridine chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2,6-Dimethyl-4-Hydroxypyridine for Researchers and Drug Development Professionals

Introduction

This compound, a substituted pyridine derivative, holds a significant position in the landscape of heterocyclic chemistry. Its unique structural features, including the presence of a hydroxyl group and two methyl groups on a pyridine ring, impart a distinct reactivity profile that makes it a valuable intermediate in organic synthesis. This guide provides a comprehensive overview of its chemical structure, nomenclature, properties, synthesis, and applications, with a particular focus on its relevance in the field of drug discovery and development for researchers, scientists, and pharmaceutical professionals. The pyridine nucleus is a fundamental motif in a vast array of natural products and pharmaceuticals, and understanding the chemistry of its derivatives is crucial for innovation.[1]

Chemical Structure and Nomenclature

The precise identification of a chemical compound is foundational for scientific communication. This compound is identified by standardized naming conventions and unique registry numbers.

1.1. IUPAC Name and Tautomerism

A key characteristic of hydroxypyridines is their existence in tautomeric forms.[1] this compound exists in equilibrium between its pyridinol form and its pyridone form. This tautomerism significantly influences its chemical behavior.[1][2]

  • Pyridinol form: 2,6-dimethylpyridin-4-ol

  • Pyridone form: 2,6-dimethyl-1H-pyridin-4-one

The pyridone tautomer is often the predominant and more stable form, particularly in the solid state.[1] Consequently, the most commonly accepted IUPAC name is 2,6-dimethyl-1H-pyridin-4-one .[1][2][]

1.2. Chemical Structure

The molecular structure consists of a pyridine ring substituted with methyl groups at positions 2 and 6, and a hydroxyl group at position 4. The presence of the electron-donating methyl groups influences the electronic environment of the ring.[2]

Caption: Chemical structure of 2,6-dimethylpyridin-4-ol.

1.3. Tautomeric Equilibrium Visualization

The equilibrium between the pyridinol and pyridone forms is a fundamental concept in understanding the reactivity of this molecule.

Caption: Tautomeric equilibrium of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. These properties are crucial for its handling, storage, and application in various chemical reactions.

PropertyValueReference
Molecular Formula C₇H₉NO[2][][4]
Molecular Weight 123.15 g/mol [1][2][][4]
CAS Number 13603-44-6[1][][4][5]
Appearance Off-white to pale yellow or brown crystalline solid[2][4][5][6]
Melting Point 228-233 °C[2][4][6]
Boiling Point ~351 °C[4]
Density ~1.013 - 1.053 g/cm³[][4][6]
Solubility Soluble in water; slightly soluble in DMSO and Methanol[4][5][7]
pKa 5.49 ± 0.23 (Predicted)[4][5]

Synthesis Methodologies

Several synthetic routes have been developed to produce this compound, ranging from classical organic reactions to more modern, efficient approaches.

3.1. Overview of Synthetic Routes

  • From Dehydroacetic Acid: A common and effective method involves the reaction of dehydroacetic acid with ammonia.[1][4] This pathway is often favored for its accessibility of the starting material.

  • Hydroxylation of 2,6-Dimethylpyridine: The direct hydroxylation of 2,6-dimethylpyridine (2,6-lutidine) can be achieved using various oxidizing agents, such as hydrogen peroxide in acidic conditions.[2]

  • Condensation Reactions: Hantzsch-like pyridine synthesis can be employed, which involves the condensation of compounds like acetone with ammonia or ammonium salts, followed by cyclization and subsequent functional group manipulation.[5]

  • Green Chemistry Approaches: Modern methods focus on environmentally benign conditions. One patented approach uses weakly basic ion-exchange resins to catalyze the dimerization of ethyl acetoacetate, followed by in-situ ammoniation to yield the desired pyridine scaffold.[1]

3.2. Experimental Protocol: Synthesis from Dehydroacetic Acid via Microwave Irradiation

This protocol describes an efficient synthesis from dehydroacetic acid, leveraging microwave technology to accelerate the reaction.

Objective: To synthesize this compound from dehydroacetic acid.

Materials:

  • Dehydroacetic acid (1.5 g, 8.92 mmol)

  • Concentrated ammonia solution (4 mL)

  • Microwave reactor (e.g., Discover system, CEM Corporation)

Procedure:

  • Suspend dehydroacetic acid (1.5 g) in concentrated ammonia (4 mL) in a suitable microwave reactor vessel.[4]

  • Place the vessel in the microwave reactor.

  • Irradiate the mixture at 120°C for 20 minutes with a power of 150 W.[4]

  • After the reaction is complete, allow the mixture to cool to room temperature.[4]

  • Evaporate the solvent from the reaction mixture to dryness to obtain the crude product.[4]

  • The product can be further purified if necessary, and its purity can be analyzed by techniques such as LC/MS.[4]

SynthesisWorkflow start Start: Materials step1 Suspend Dehydroacetic Acid in Concentrated Ammonia start->step1 step2 Microwave Irradiation (120°C, 20 min, 150W) step1->step2 step3 Cool to Room Temperature step2->step3 step4 Evaporate to Dryness step3->step4 end End: Crude Product step4->end

Caption: Workflow for the synthesis of this compound.

Applications in Research and Drug Development

The versatility of this compound makes it a crucial building block in various chemical industries, most notably in pharmaceuticals and agrochemicals.[1][5]

4.1. Intermediate in Pharmaceutical Synthesis

The pyridone scaffold is present in numerous bioactive molecules and approved pharmaceutical agents.[2] this compound serves as a key synthetic intermediate for more complex molecules. A notable application is in the synthesis of disubstituted pyridinyl-aminohydantoins, which have been investigated as selective inhibitors of human beta-secretase 1 (BACE1).[4][6] BACE1 is a prime therapeutic target for the treatment of Alzheimer's disease.

4.2. Role in Drug Design and Discovery

The 4-hydroxypyridine moiety itself is recognized for its favorable properties in drug design.[8][9] It can improve physicochemical properties such as solubility and stability, which are critical for a drug candidate's success.[8][9] Its structure allows for various chemical modifications, enabling the fine-tuning of a molecule's properties for targeted delivery and enhanced efficacy.[8]

4.3. Biological Activity

Research has indicated that this compound and its derivatives may possess inherent biological activities. Studies have explored its potential antioxidant and neuroprotective effects.[2] Its ability to scavenge free radicals and mitigate oxidative stress suggests potential applications in conditions associated with such cellular damage, including neurodegenerative diseases.[2]

4.4. Other Industrial Applications

Beyond pharmaceuticals, this compound has other niche applications. It has been investigated as a coupling agent in oxidation methods for dyeing hair, where it can intensify color.[2] It has also been explored in agrochemical formulations for its potential to enhance the stability of pesticide blends.[5]

Conclusion

This compound is more than a simple heterocyclic compound; it is a versatile and valuable tool for synthetic chemists. Its rich chemistry, characterized by tautomeric equilibrium and a reactive substitution pattern, provides a robust platform for the construction of complex molecular architectures. For professionals in drug development, this compound serves as a critical intermediate for accessing novel therapeutics, particularly in the neurodegenerative disease space. As the demand for innovative and targeted therapies grows, the importance of foundational building blocks like this compound will continue to expand, solidifying its role in future scientific breakthroughs.

References

  • PubChem. (n.d.). 2,6-Dihydroxy-3,4-dimethylpyridine.
  • Organic Syntheses. (n.d.). 2,6-dimethylpyridine.
  • Wikipedia. (n.d.). 2,6-Lutidine.
  • ResearchGate. (n.d.). Synthesis of dimethyl 4-(hydroxymethyl) pridine-2, 6-dicarboxylate.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2024). The Evolving Role of 4-Hydroxypyridine in Future Pharmaceutical Breakthroughs.
  • The Merck Index. (n.d.). 2,6-Lutidine.
  • Bulat Pharmaceutical. (n.d.). 4‑Hydroxypyridine: A Hidden Gem in Drugs.
  • MDPI. (n.d.). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects.
  • J&K Scientific. (n.d.). 2-Methyl-4-nitropyridine, 97%.

Sources

A Technical Guide to the Solubility of 2,6-Dimethyl-4-Hydroxypyridine in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Compound and Its Significance

2,6-Dimethyl-4-Hydroxypyridine (CAS No: 13603-44-6), also known as 4-Hydroxy-2,6-lutidine, is a heterocyclic organic compound with the molecular formula C₇H₉NO.[1] It presents as an off-white to pale yellow crystalline solid with a high melting point in the range of 228-233 °C.[1] This compound is a substituted pyridine, a class of molecules fundamental to organic chemistry and found in numerous natural products, vitamins, and pharmaceuticals.[2]

The significance of this compound lies primarily in its role as a versatile synthetic intermediate.[3] It serves as a crucial building block in medicinal chemistry, particularly for developing compounds that feature the pyridone functional group.[1] The pyridone scaffold is present in many bioactive molecules, and derivatives of this compound have been investigated for their potential antioxidant and neuroprotective effects.[1] Understanding its solubility is a critical first step in reaction design, purification, formulation, and the development of novel pharmaceuticals and materials.

The Decisive Role of Tautomerism in Solubility

A defining characteristic of 4-hydroxypyridines is their existence in a tautomeric equilibrium between the enol (hydroxypyridine) form and the keto (pyridinone) form. For this compound, this equilibrium is between the hydroxy form and the more stable 2,6-dimethylpyridin-4(1H)-one tautomer.[2][4]

In the solid state and in most solvents, the equilibrium strongly favors the pyridone form.[2] This preference is due to the aromaticity of the pyridone tautomer and the strength of the carbon-oxygen double bond (C=O).[5] This phenomenon is the single most important factor governing the compound's solubility, as the two tautomers present vastly different physicochemical properties:

  • This compound (Enol Form): This form has a phenolic hydroxyl group (-OH), making it a hydrogen bond donor and acceptor. It possesses a moderate polarity.

  • 2,6-Dimethylpyridin-4(1H)-one (Keto Form): This form features an amide-like structure with a carbonyl group (C=O) and an N-H group. This arrangement results in a highly polar molecule with strong hydrogen bond donor (N-H) and acceptor (C=O) capabilities, leading to strong intermolecular forces and often higher crystal lattice energy.

The prevalence of the polar pyridone tautomer dictates that its solubility is highest in polar solvents capable of disrupting its crystal lattice through strong intermolecular interactions like hydrogen bonding.

Caption: Tautomeric equilibrium of the title compound.

Solubility Profile in Organic Solvents

Specific quantitative solubility data for this compound is not extensively documented in publicly available scientific literature. Therefore, this section provides an inferred solubility profile based on first principles of chemical interactions ("like dissolves like") and the known behavior of its dominant pyridone tautomer. The profile is intended to guide solvent selection for research applications. For precise quantification, the experimental protocol in Section 4.0 is strongly recommended.

Theoretical & Inferred Solubility Analysis

The high melting point and the prevalence of the polar, hydrogen-bonding pyridone tautomer suggest that significant energy is required to break the crystal lattice. Solvents that can effectively solvate the polar N-H and C=O groups will be the most effective.

Table 1: Inferred Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassSolventPolarity Index[6]Predicted SolubilityRationale for Prediction
Polar Protic Water10.2SolubleThe compound is known to be soluble in water.[4] The strong hydrogen bonding capacity of water effectively solvates both the N-H and C=O groups of the pyridone tautomer.
Methanol5.1Moderately SolubleAs a polar protic solvent, methanol can act as both a hydrogen bond donor and acceptor, facilitating the dissolution of the polar solute.
Ethanol4.3Sparingly to Moderately SolubleSimilar to methanol but slightly less polar. The parent compound without the hydroxyl group, 2,6-lutidine, is soluble in ethanol.[7]
Polar Aprotic Dimethyl Sulfoxide (DMSO)7.2SolubleDMSO is a highly polar aprotic solvent and an excellent hydrogen bond acceptor, making it effective at solvating the N-H proton and disrupting the crystal lattice.
N,N-Dimethylformamide (DMF)6.4SolubleSimilar to DMSO, DMF is a highly polar solvent capable of dissolving many polar, high-melting-point solids.
Acetone5.1Sparingly SolubleAcetone is a moderate polarity solvent and a hydrogen bond acceptor. It may show some ability to dissolve the compound, though likely less than more polar solvents like DMSO.
Ethyl Acetate4.4Poorly SolubleAs a solvent with moderate polarity and weaker hydrogen bond accepting capability, ethyl acetate is less likely to effectively solvate the highly polar solute.
Non-Polar Dichloromethane (DCM)3.1Poorly SolubleAlthough it has a dipole moment, DCM lacks hydrogen bonding capability and is unlikely to overcome the strong intermolecular forces of the solute's crystal lattice.
Toluene2.4InsolubleToluene is a non-polar aromatic solvent and is not expected to dissolve the highly polar pyridone structure.
Hexane0.1InsolubleAs a non-polar aliphatic solvent, hexane will not effectively solvate the polar functional groups of the compound.

Experimental Protocol: Isothermal Shake-Flask Method for Equilibrium Solubility Determination

For researchers requiring precise, quantitative solubility data, the isothermal shake-flask method is the gold-standard technique.[8] This method determines the equilibrium solubility of a compound in a specific solvent at a controlled temperature.

Scientific Principle

The core principle is to create a saturated solution by agitating an excess of the solid compound in the solvent for a prolonged period, ensuring that thermodynamic equilibrium is reached.[7] Once equilibrium is established, the undissolved solid is removed, and the concentration of the dissolved solute in the clear supernatant is accurately measured.

Experimental Workflow Diagram

G prep 1. Preparation Add excess solid to a known volume of solvent in a sealed vial. equil 2. Equilibration Agitate at constant temperature (e.g., 25°C) for 24-72 hours. prep->equil Ensure saturation sep 3. Phase Separation Allow solid to settle. Filter or centrifuge the supernatant. equil->sep Achieve equilibrium quant 4. Quantification Dilute the clear solution and measure concentration (e.g., UV-Vis, HPLC). sep->quant Isolate saturated solution calc 5. Calculation Calculate solubility based on concentration and dilution factor. quant->calc Determine concentration

Caption: Workflow for the Isothermal Shake-Flask Method.

Detailed Step-by-Step Methodology
  • Preparation of Materials:

    • Solute: this compound (ensure purity is known and documented).

    • Solvents: Select desired organic solvents of high purity (e.g., HPLC grade).

    • Equipment: Analytical balance, glass vials with PTFE-lined screw caps, constant temperature orbital shaker or water bath, volumetric flasks, pipettes, syringes with 0.45 µm filters (ensure filter material is compatible with the solvent), and a calibrated spectrophotometer or HPLC system.

  • Procedure:

    • Step 1: Addition of Solute: Add an excess amount of this compound to a series of glass vials. "Excess" means enough solid will remain undissolved at the end of the experiment. A starting point is typically 10-20 mg per 1-2 mL of solvent.

    • Step 2: Addition of Solvent: Accurately pipette a known volume of the chosen solvent (e.g., 2.0 mL) into each vial.

    • Step 3: Sealing and Equilibration: Tightly seal the vials to prevent solvent evaporation. Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25.0 ± 0.5 °C). Agitate the vials for a sufficient duration to ensure equilibrium is reached. A period of 24 to 72 hours is standard.[9] Causality Insight: A long equilibration time is critical because dissolution can be slow, especially for high-melting-point solids. Shorter times may lead to an underestimation of the true equilibrium solubility.

    • Step 4: Phase Separation: After equilibration, remove the vials and allow them to stand at the same constant temperature for several hours to let the undissolved solid settle.

    • Step 5: Sample Collection: Carefully draw the clear supernatant using a syringe. Attach a solvent-compatible 0.45 µm filter and dispense the clear, saturated solution into a clean vial. Trustworthiness Check: Filtering is a crucial step to remove any microscopic solid particles that could otherwise lead to an overestimation of solubility.

    • Step 6: Dilution: Accurately perform a serial dilution of the saturated solution with the same solvent into a volumetric flask. The dilution factor must be chosen to bring the analyte concentration into the linear range of the analytical instrument and must be precisely recorded.

  • Analytical Quantification (Example: UV-Vis Spectrophotometry):

    • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax). Plot absorbance versus concentration to generate a calibration curve and determine the linear regression equation (y = mx + c).

    • Sample Analysis: Measure the absorbance of the diluted saturated solution at the same λmax.

    • Calculation: Use the absorbance of the sample and the calibration curve equation to calculate the concentration of the diluted solution. Multiply this concentration by the dilution factor to determine the final solubility of the compound in the solvent. Express the result in appropriate units (e.g., g/L or mol/L).

Conclusion

While specific quantitative data on the solubility of this compound is scarce, a strong scientific understanding of its dominant pyridone tautomer allows for a reliable, inferred solubility profile. The compound is expected to be most soluble in polar solvents, particularly aprotic solvents like DMSO and DMF, and polar protic solvents like water and methanol. Its solubility is predicted to be poor in non-polar solvents such as toluene and hexane. For drug development professionals and researchers requiring precise data for modeling, formulation, or reaction optimization, the provided detailed isothermal shake-flask protocol serves as a robust, self-validating system to accurately determine these critical parameters.

References

[9] Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Retrieved from Enamine website. [8] Scribd. (n.d.). Solubility - A Fundamental Concept in Pharmaceutical Sciences. Retrieved from Scribd. [1] Smolecule. (n.d.). Buy this compound | 7516-31-6. Retrieved from Smolecule website. [10] Kirk-Othmer Encyclopedia of Chemical Technology. (2000). Pyridine and Pyridine Derivatives. Wiley. [7] The Merck Index. (n.d.). 2,6-Lutidine. [6] MilliporeSigma. (n.d.). Solvent Physical Properties. Retrieved from Sigma-Aldrich website. [2] BenchChem. (n.d.). This compound | 13603-44-6. Retrieved from BenchChem website. [5] ChemTube3D. (n.d.). Pyridine-Tautomerism of Hydroxy Pyridine. Retrieved from ChemTube3D. [11] Cheméo. (n.d.). Chemical Properties of 2,6-Lutidine (CAS 108-48-5). Retrieved from Cheméo website. [12] National Institutes of Health. (n.d.). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Retrieved from NIH website. [13] Wikipedia. (n.d.). 2,6-Lutidine. Retrieved from Wikipedia. [14] ScienceDirect. (n.d.). Phenindione solubility in mixed organic solvents: analysis of the role of specific hydrogen and non-hydrogen bonding interactions. Retrieved from ScienceDirect. [4] CymitQuimica. (n.d.). CAS 13603-44-6: 2,6-Dimethyl-4-pyridinol. Retrieved from CymitQuimica website. [15] Studylib. (2011). Expt. 2: Recrystallization of Acetanilide. Retrieved from Studylib. [16] Chegg.com. (2021). Solved 6. Based on the following solubility information. Retrieved from Chegg. Sigma-Aldrich. (n.d.). Solvent Miscibility Table. Retrieved from Sigma-Aldrich website. [17] PubChem. (n.d.). 2,6-Lutidine. Retrieved from PubChem. [3] ChemicalBook. (n.d.). 4-Hydroxy-2,6-dimethylpyridine | 13603-44-6. Retrieved from ChemicalBook.

Sources

2,6-Dimethyl-4-Hydroxypyridine molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2,6-Dimethyl-4-Hydroxypyridine: Properties, Synthesis, and Applications

Introduction

This compound, a heterocyclic organic compound, stands as a pivotal intermediate in the landscape of pharmaceutical and chemical synthesis. While its name suggests a simple hydroxyl-substituted pyridine, its chemical nature is nuanced by a significant tautomeric equilibrium, primarily existing as 2,6-dimethylpyridin-4(1H)-one. This duality in its structure is fundamental to its reactivity and utility. This guide offers a comprehensive exploration of this compound, from its core physicochemical properties to its synthesis and diverse applications, tailored for researchers and professionals in drug development and organic synthesis.

Core Molecular and Physical Properties

Understanding the fundamental characteristics of this compound is essential for its effective application in a laboratory or industrial setting. Its identity is defined by its molecular formula, weight, and a crucial structural phenomenon: tautomerism.

Molecular Formula and Weight

The empirical and molecular formula for this compound is C₇H₉NO .[1][2] This composition gives it a molecular weight of approximately 123.15 g/mol .[1][3] Minor variations in reported molecular weight (e.g., 123.16 g/mol or 123.155 g/mol ) are due to differences in isotopic abundance calculations but do not impact practical applications.[2][4]

Tautomerism: A Dual Identity

One of the most critical aspects of this molecule's chemistry is its existence as a mixture of two rapidly interconverting tautomers: the enol form (this compound) and the keto form (2,6-dimethylpyridin-4(1H)-one).[5] For 4-hydroxypyridines, the equilibrium strongly favors the pyridone (keto) form, which benefits from the aromaticity derived from the delocalization of the nitrogen lone pair into the ring and the strength of the carbon-oxygen double bond.[6][7] This equilibrium is solvent-dependent but the pyridone tautomer is generally the more stable form, especially in the solid state.[5][8]

Caption: Tautomeric equilibrium of this compound.

Physicochemical Data

The compound's physical properties are summarized below. These values are critical for determining appropriate solvents, reaction temperatures, and storage conditions.

PropertyValueReference(s)
CAS Number 13603-44-6[2][3][4][9]
IUPAC Name 2,6-dimethyl-1H-pyridin-4-one[1]
Appearance Off-white to pale yellow/brown crystalline solid[1][3][10]
Melting Point 228-233 °C[1][3][9]
Boiling Point ~205.4 - 351 °C at 760 mmHg[3][9]
Density ~1.013 - 1.053 g/cm³[3][9]
Solubility Soluble in water; slightly soluble in DMSO and Methanol[9][10]
pKa ~5.49 (Predicted)[9][10]

Synthesis and Manufacturing

The accessibility of this compound is crucial for its widespread use. Several synthetic routes have been developed, with the most common and economically viable methods starting from readily available precursors like dehydroacetic acid.[5][9]

Primary Synthetic Route: From Dehydroacetic Acid

A prevalent laboratory and industrial synthesis involves the reaction of dehydroacetic acid with ammonia.[5][9] This method is efficient and can be enhanced using microwave irradiation to reduce reaction times and improve yields. The causality is straightforward: ammonia acts as a nitrogen source, attacking the pyrone ring of dehydroacetic acid, which then undergoes rearrangement and cyclization to form the stable pyridone ring system.

SynthesisWorkflow start Start: Dehydroacetic Acid (C8H8O4) process Microwave Irradiation (e.g., 120°C, 20 min) start->process Suspend in reagent Reagent: Concentrated Ammonia (NH3) reagent->process Add workup Reaction Cooldown & Evaporation to Dryness process->workup Upon completion product Final Product: This compound (C7H9NO) workup->product Yields

Caption: Workflow for the synthesis from dehydroacetic acid.

Experimental Protocol: Microwave-Assisted Synthesis

This protocol is a self-validating system as the endpoint is a stable, crystalline product that can be easily characterized.

Objective: To synthesize this compound from dehydroacetic acid.[9]

Materials:

  • Dehydroacetic acid (1.5 g, 8.92 mmol)

  • Concentrated ammonia solution (4 mL)

  • Microwave reactor (e.g., CEM Discover system)

  • Round-bottom flask or appropriate microwave vessel

  • Rotary evaporator

Procedure:

  • Preparation: Suspend 1.5 g of dehydroacetic acid in 4 mL of concentrated ammonia in a suitable microwave reactor vessel.

  • Reaction: Place the vessel in the microwave reactor. Irradiate the mixture at 120°C for 20 minutes with a power setting of 150 W. The choice of microwave heating is to provide rapid and uniform energy transfer, accelerating the rate of reaction compared to conventional heating methods.

  • Completion & Cooldown: Once the reaction is complete, carefully remove the vessel from the reactor and allow it to cool to room temperature.

  • Isolation: Concentrate the resulting reaction mixture to dryness using a rotary evaporator. The remaining solid is the target product, this compound.

  • Purification (Optional): If necessary, the crude product can be further purified by recrystallization from a suitable solvent like water or an alcohol/water mixture.

Chemical Behavior and Reactivity

The utility of this compound stems from its versatile reactivity, which is governed by the pyridone nucleus and the attached functional groups. The electron-donating methyl groups enhance the electron density of the ring, influencing its reactivity towards electrophiles.[1]

The molecule serves as a crucial building block in organic synthesis.[1] The hydroxyl group (in the enol tautomer) or the N-H group and adjacent carbonyl (in the keto tautomer) can undergo various transformations:

  • Nucleophilic Substitution: The hydroxyl group can be alkylated or acylated to produce a range of derivatives.[1]

  • Chlorination: Reaction with chlorinating agents can introduce chlorine atoms onto the pyridine ring, for instance, to yield 2,6-dimethyl-3,5-dichloro-4-hydroxypyridine.[5]

  • Condensation Reactions: The active methylene groups and the overall structure allow for participation in condensation reactions to build more complex molecular scaffolds.[1]

Applications in Research and Drug Development

The pyridone scaffold is a privileged structure in medicinal chemistry, appearing in numerous bioactive molecules.[1] this compound leverages this by serving as a key synthetic intermediate.[3][10]

Pharmaceutical Intermediate

A significant application is in the synthesis of selective inhibitors for therapeutic targets. For example, it is used to synthesize disubstituted pyridinyl-aminohydantoins, which act as potent and selective inhibitors of human beta-secretase 1 (BACE1), an enzyme implicated in Alzheimer's disease.[3][9] Its role as a stable, functionalized core allows for the systematic elaboration of side chains to optimize binding affinity and pharmacokinetic properties. The broader 4-hydroxypyridine class of compounds is recognized for its ability to enhance chemical stability and bioavailability in active pharmaceutical ingredients (APIs).[11]

Biological and Other Activities
  • Neuroprotective and Antioxidant Effects: Research has indicated that this compound may possess intrinsic biological activity, including antioxidant and neuroprotective properties.[1] It has been investigated for its capacity to scavenge free radicals, suggesting potential applications in mitigating oxidative stress-related conditions.[1][12]

  • Agrochemicals: The compound has been explored in agrochemical formulations, where it may contribute to the stability of pesticide blends.[10]

  • Niche Applications: It has also been utilized as a coupling agent in oxidation-based hair dyeing methods, where it helps to intensify the resulting color.[1]

Analytical Methodologies

Reliable characterization is paramount for ensuring the purity and identity of synthesized this compound.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing purity and quantifying the compound in reaction mixtures or final products. A reverse-phase column (e.g., C18) with a suitable mobile phase, such as a methanol/phosphate buffer system, can achieve excellent separation from starting materials and byproducts.[13]

  • Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight. Under electron ionization, the molecular ion peak is observed at a mass-to-charge ratio (m/z) of 123, corresponding to the molecular formula C₇H₉NO⁺.[1] Analysis of the fragmentation pattern provides further structural confirmation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for confirming the precise molecular structure, including the positions of the methyl groups and the tautomeric form present in a given solvent.

Conclusion

This compound is more than a simple chemical reagent; it is a versatile and valuable building block whose utility is rooted in its unique tautomeric nature. Its straightforward synthesis and diverse reactivity make it an important intermediate in the development of pharmaceuticals, particularly in the search for treatments for neurodegenerative diseases. As synthetic methodologies continue to improve, including more efficient and environmentally friendly biocatalytic routes, the accessibility and application of this foundational pyridone derivative are poised to expand further, solidifying its role in modern organic and medicinal chemistry.[1]

References

  • Smolecule. (n.d.). Buy this compound | 7516-31-6.
  • Benchchem. (n.d.). This compound | 13603-44-6.
  • Home Sunshine Pharma. (n.d.). This compound CAS 13603-44-6 Manufacturers, Suppliers, Factory.
  • Organic Syntheses. (n.d.). 2,6-dimethylpyridine.
  • ChemTube3D. (n.d.). Pyridine-Tautomerism of Hydroxy Pyridine.
  • Google Patents. (n.d.). EP2585436B1 - Process for preparing 4-hydroxypyridines.
  • Google Patents. (n.d.). CN112834643A - Method for measuring 2, 6-dihydroxy-4-methylpyridine and 2, 6-dihydroxy-3-cyano-4-methylpyridine.
  • WuXi Biology. (n.d.). How about Tautomers?.
  • Wikipedia. (n.d.). 2-Pyridone.
  • ChemTube3D. (n.d.). 4-Hydroxypyridine-Tautomerism.
  • Bulat Pharmaceutical. (n.d.). 4‑Hydroxypyridine: A Hidden Gem in Drugs.
  • Schlegel Group - Wayne State University. (n.d.). Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study.

Sources

biological activity of 2,6-Dimethyl-4-Hydroxypyridine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of 2,6-Dimethyl-4-Hydroxypyridine Derivatives

Abstract

The this compound scaffold, a privileged heterocyclic structure, serves as the foundation for a diverse class of molecules with significant therapeutic potential. Its unique electronic and structural properties, including keto-enol tautomerism, make it a versatile building block in medicinal chemistry.[1][2] Derivatives of this core structure have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for drug development in multiple disease areas. This guide provides a comprehensive exploration of the key biological activities of this compound derivatives, including their potent antioxidant, neuroprotective, cardioprotective, anti-inflammatory, and anticancer properties. We will delve into the underlying mechanisms of action, present detailed experimental protocols for their evaluation, and synthesize structure-activity relationship insights to inform future research and development.

The Chemical Core and its Fundamental Antioxidant Activity

The therapeutic promise of many this compound derivatives originates from their intrinsic ability to counteract oxidative stress. This capacity is rooted in the hydroxyl group at the 4-position, which can donate a hydrogen atom to neutralize reactive oxygen species (ROS) and other free radicals. The resulting radical is stabilized by resonance within the pyridine ring, making the parent molecule an effective radical scavenger.[1][3] This foundational antioxidant property is a key contributor to the other biological effects observed, particularly in pathologies driven by oxidative damage.

Mechanism of Radical Scavenging

The primary antioxidant mechanism involves the donation of the hydrogen atom from the 4-hydroxyl group to a free radical (R•), effectively neutralizing it. The resulting pyridinoxyl radical is stabilized through delocalization of the unpaired electron across the aromatic ring, preventing it from initiating further oxidative chain reactions.

Caption: General mechanism of free radical scavenging by a hydroxypyridine derivative.

Experimental Protocol: DPPH Radical Scavenging Assay

This assay is a standard and rapid method to screen for antioxidant activity. The principle lies in the reduction of the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, which is deep violet, to its non-radical form, which is pale yellow.

Methodology:

  • Reagent Preparation: Prepare a stock solution of the test derivative in a suitable solvent (e.g., ethanol or DMSO). Prepare a working solution of DPPH in ethanol (typically ~0.1 mM), ensuring its absorbance at ~517 nm is approximately 1.0.

  • Assay Procedure: In a 96-well plate, add 100 µL of various concentrations of the test compound to the wells. Add 100 µL of the DPPH working solution to each well. A control well should contain only the solvent and DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

  • Data Analysis: The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the % inhibition against the compound concentration.

Neuroprotective Applications: Combating Ischemic and Excitotoxic Damage

The brain is highly susceptible to oxidative damage due to its high metabolic rate and lipid content. Derivatives of this compound have shown significant promise as neuroprotective agents, particularly in the context of ischemic stroke and neurodegenerative diseases.[1][4][5] Their efficacy stems from a multi-faceted mechanism that includes antioxidant effects, modulation of calcium homeostasis, and inhibition of calmodulin-dependent pathways.[6][7]

A notable example is the dihydropyridine derivative CV-159, which protects against delayed neuronal death in the hippocampus following transient forebrain ischemia.[6] Unlike traditional calcium channel blockers, its protective effect is attributed to a dual mechanism: blocking L-type Ca2+ channels and inhibiting calmodulin (CaM)-dependent functions.[6]

Proposed Neuroprotective Signaling Pathway

Neuroprotection_Pathway Ischemia Ischemic Insult (e.g., Stroke) Glutamate ↑ Glutamate Release Ischemia->Glutamate NMDA NMDA/AMPA Receptor Activation Glutamate->NMDA Ca_Influx ↑ Intracellular Ca2+ NMDA->Ca_Influx ROS ↑ ROS Production (Oxidative Stress) Ca_Influx->ROS Apoptosis Apoptotic Pathways (Caspase Activation) Ca_Influx->Apoptosis ROS->Apoptosis Death Neuronal Death Apoptosis->Death Derivative This compound Derivative Ca_Block L-type Ca2+ Channel Blockade Derivative->Ca_Block CaM_Inhibit Calmodulin (CaM) Inhibition Derivative->CaM_Inhibit Antioxidant Radical Scavenging Derivative->Antioxidant Ca_Block->Ca_Influx Inhibits CaM_Inhibit->Apoptosis Inhibits Antioxidant->ROS Neutralizes

Caption: Multi-target neuroprotective mechanism against ischemic injury.

Experimental Protocol: In Vivo Middle Cerebral Artery Occlusion (MCAO)

This model is the gold standard for preclinical stroke research, mimicking the focal cerebral ischemia seen in humans.

Methodology:

  • Animal Preparation: Anesthetize a rodent (e.g., Sprague-Dawley rat) and maintain its body temperature at 37°C.

  • Surgical Procedure: Make a midline neck incision to expose the common carotid artery (CCA). A nylon monofilament with a rounded tip is introduced into the external carotid artery and advanced internally to occlude the origin of the middle cerebral artery (MCA).

  • Drug Administration: The test derivative (e.g., CV-159) or vehicle is administered at a predetermined time point (pre-, during, or post-MCAO), typically via intraperitoneal (i.p.) or intravenous (i.v.) injection.[6]

  • Reperfusion: After a set period of occlusion (e.g., 90 minutes), the filament is withdrawn to allow reperfusion.

  • Neurological Assessment: At 24-48 hours post-MCAO, assess neurological deficits using a standardized scoring system (e.g., Bederson's scale).

  • Infarct Volume Analysis: Euthanize the animal and harvest the brain. Slice the brain into coronal sections and stain with 2,3,5-triphenyltetrazolium chloride (TTC). Viable tissue stains red, while the infarcted area remains white. Quantify the infarct volume using image analysis software.

Derivative Dose Model Key Finding Reference
CV-1595-10 mg/kg, p.o.Rat transient forebrain ischemiaSignificant protection against delayed neuronal death in hippocampal CA1 region.[6]
CV-1595-10 mg/kg, p.o.Rat permanent MCAODiminished brain infarct size and reduced water content in the infarcted cortex.[6]
EmoxypineVariousGeneral NeuroprotectionExhibits iron-chelating properties and crosses the blood-brain barrier, useful in neurodegenerative conditions.[5][8]

Cardioprotective Activities: Shielding the Myocardium

Derivatives of this class, especially succinate salts like Emoxypine, exhibit significant cardioprotective effects.[8] These compounds can mitigate myocardial ischemic damage by improving coronary blood flow, reducing oxidative stress, and modulating cardiac energy metabolism.[9][10][11] The succinate moiety itself can act as an energy substrate, which is particularly beneficial during ischemic conditions where mitochondrial function is compromised.[12]

Studies on dihydropyridine derivatives like CV-159 have shown a dose-related increase in coronary flow without a corresponding increase in myocardial oxygen consumption, indicating an improvement in efficiency.[10] More recent hybrid molecules that combine the 2-ethyl-3-hydroxy-6-methylpyridine antioxidant core with a nitric oxide (NO) donor have been shown to reduce ischemic fibers and protect cardiomyocytes from injury.[11]

Experimental Workflow: Evaluation of Cardioprotective Agents

Cardioprotection_Workflow start Synthesized Derivative in_vitro In Vitro Screening (e.g., H9c2 cell hypoxia model) start->in_vitro langendorff Ex Vivo Model (Langendorff Heart) in_vitro->langendorff Promising Candidates in_vivo In Vivo Ischemia Model (e.g., Coronary Artery Ligation) langendorff->in_vivo hemo Hemodynamic Monitoring (BP, HR, Coronary Flow) in_vivo->hemo biochem Biochemical Analysis (Troponin I, CK-MB) in_vivo->biochem histo Histopathology (Infarct Size - TTC Staining) in_vivo->histo finish Candidate for Further Development hemo->finish biochem->finish histo->finish

Caption: A streamlined workflow for assessing the cardioprotective potential of new derivatives.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic and highly reproducible model for evaluating acute anti-inflammatory activity.

Methodology:

  • Animal Grouping: Divide rats into several groups: vehicle control, positive control (e.g., Indomethacin, 10 mg/kg), and test groups receiving different doses of the pyridine derivative.

  • Drug Administration: Administer the test compounds, vehicle, or standard drug intraperitoneally 30 minutes before inducing inflammation.[13]

  • Inflammation Induction: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Edema Measurement: Measure the paw volume immediately after the carrageenan injection (V0) and at specified intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmograph.

  • Calculation: The percentage of edema inhibition is calculated at each time point using the formula: % Inhibition = [1 - (Vt_test - V0_test) / (Vt_control - V0_control)] * 100 where Vt is the paw volume at time t.

Derivative Type Assay Key Finding Reference
3-hydroxy pyridine-4-one derivativesCarrageenan-induced paw edemaAll tested compounds showed significant anti-inflammatory activity.[13]
1,4-Dihydropyridine derivativesNitrite reduction in LPS-stimulated macrophagesPotent anti-inflammatory effects, partially dependent on GSK-3β inhibitory capacity.[7]
Dimethylpyridine derivativesCOX-1/COX-2 inhibitionSome derivatives showed significant inhibitory activity on COX-1.
2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile derivativesMTT Assay (A549, MCF-7)Promising in vitro cytotoxic activities against various cancer cell lines.[14]

Anti-inflammatory and Anticancer Activities

The biological activities of these derivatives extend to anti-inflammatory and anticancer effects. The anti-inflammatory properties are often linked to their iron-chelating ability.[13] Key inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase are heme-dependent; by chelating iron, these compounds can inhibit their activity and reduce the production of pro-inflammatory prostaglandins.[13]

Furthermore, several studies have documented the cytotoxic properties of novel pyridine derivatives against various human cancer cell lines, including lung (A549), colon (LoVo), and breast (MCF-7) cancers.[14] The mechanisms are varied but can involve the induction of apoptosis and inhibition of key signaling pathways involved in cell proliferation.

Synthesis and Structure-Activity Relationship (SAR) Insights

The versatility of the pyridine scaffold allows for extensive chemical modification to optimize biological activity.[15][16] Dihydropyridine derivatives are commonly synthesized via the Hantzsch reaction, a multi-component condensation.[2][17]

Key SAR Observations:

  • Antioxidant Activity: N-H hydroxypyridinones generally show greater antioxidant potency than their N-CH3 substituted counterparts.[18] For 1,4-dihydropyridines, aromatic rings with electron-donating groups tend to yield higher antioxidant activity.[17]

  • Anti-inflammatory Activity: The presence of a benzyl group substitution on the pyridine ring has been shown to increase potency in some models.[13]

  • Cardioprotection: Conversion to a succinate salt (e.g., Emoxypine) can enhance both therapeutic efficacy and pharmacokinetic properties.[8][12]

SAR_Diagram Core This compound Core R1 Position 1 (N-substitution): - H vs. Alkyl affects antioxidant activity. R4 Position 4 (OH group): - Critical for antioxidant activity. - Esterification (e.g., succinate) enhances cardioprotective properties. Ring Pyridine Ring: - Aromatic substitutions (dihydropyridines) modulate Ca2+ channel activity and neuroprotection.

Caption: Key structural sites for modification to tune the biological activity of the core scaffold.

Conclusion and Future Directions

Derivatives of this compound represent a highly valuable and versatile class of bioactive compounds. Their foundational antioxidant activity provides a strong basis for their demonstrated efficacy as neuroprotective, cardioprotective, and anti-inflammatory agents. The ability to fine-tune their properties through targeted chemical synthesis makes them exceptional candidates for drug discovery programs.

Future research should focus on developing multi-target ligands capable of addressing complex diseases like Alzheimer's, where oxidative stress, neuroinflammation, and protein aggregation are intertwined.[7] Additionally, the formulation of these derivatives into novel drug delivery systems, such as lipid nanocapsules, could overcome solubility issues and enhance their therapeutic effectiveness in vivo.[14][16] Continued exploration of this chemical space is poised to yield next-generation therapeutics for a wide range of challenging medical conditions.

References

  • This compound | 7516-31-6 - Smolecule.
  • Neuroprotective effects of a dihydropyridine derivative, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid methyl 6-(5-phenyl-3-pyrazolyloxy)hexyl ester (CV-159)
  • Synthesis of 4‐Hydroxy‐2‐pyridinone Derivatives and Evaluation of Their Antioxidant/Anticancer Activities.
  • The Antioxidant Activity of Dihydropyridine Deriv
  • New 4-hydroxypyridine and 4-hydroxyquinoline derivatives as inhibitors of NADH-ubiquinone reductase in the respir
  • Promising effects of emoxypine and its succinate derivative in the management of various diseases-with insights on recent patent applic
  • Antioxidant, Anti-inflammatory and Neuroprotective Profiles of Novel 1,4-Dihydropyridine Derivatives for the Tre
  • Biological Evaluation and Molecular Docking Studies of Dimethylpyridine Deriv
  • Pharmacological screening of substances with cardioprotective effect in the group of 3-oxypyridine deriv
  • Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors.PubMed Central.
  • 2,6-Dimethyl-4-pyridinol | CAS 13603-44-6.CymitQuimica.
  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design.Dovepress.
  • Effects of the new dihydropyridine derivative 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid methyl 6-(5-phenyl-3-pyrazolyloxy)hexyl ester on the cardiohemodynamics and the energy metabolism of ischemic myocardium.PubMed.
  • A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one.
  • In Vitro and in Vivo Antileishmanial Activity of 2-amino-4,6-dimethylpyridine Derivatives Against Leishmania Mexicana.PubMed.
  • 4-Hydroxy-2,6-dimethylpyridine 13603-44-6 wiki.Guidechem.
  • In Vitro Cytotoxicity and In Vivo Antitumor Activity of Lipid Nanocapsules Loaded with Novel Pyridine Deriv
  • 3-Hydroxypyridine Derivatives as Neuroprotective Agents in Experimental Models.Benchchem.
  • Mebudipine as an Overlooked Cardioprotective Drug: A Review Study.Semantic Scholar.
  • Synthesis and antioxidant evaluation of some novel ortho-hydroxypyridine-4-one iron chel
  • 4‑Hydroxypyridine: A Hidden Gem in Drugs.
  • SYNTHESIS AND BIOLOGICAL EVALUATION OF 1,4 DIHYDROPYRIDINES DERIVATIVES.World Journal of Pharmaceutical and Medical Research.
  • High Antiproliferative Activity of Hydroxythiopyridones over Hydroxypyridones and Their Organoruthenium Complexes.PubMed Central.
  • Synthesis, antioxidant activity and QSAR studies of some pyridine derivatives.
  • Pyridine derivatives 46a–50 reported as anti-inflammatory agents.
  • Synthesis of pyridine derivatives for diverse biological activity profiles: A review.
  • Ethylmethylhydroxypyridine Succinate Is an Inhibitor but Not a Substrate of ABCB1 and SLCO1B1.
  • Cardioprotective Effect of 2-Ethyl-3-Hydroxy-6-Methylpyridinium 2-Nitroxysuccinate Against Adrenaline/Hydrocortisone-Induced Myocardial Ischemia in Mice: Modulation of Free-Radical Processes in Biomembranes and Monoamine Oxidase A Activity.PubMed.
  • Neuroprotective Effect of Tricyclic Pyridine Alkaloids from Fusarium lateritium SSF2, against Glutamate-Induced Oxidative Stress and Apoptosis in the HT22 Hippocampal Neuronal Cell Line.PubMed.
  • Promising effects of emoxypine and its succinate derivative in the management of various diseases-with insights on recent patent applications.
  • In vitro cytotoxic activity of an N-hydroxypyridine-2-thione deriv

Sources

An In-depth Technical Guide to the Historical Synthesis of 2,6-Dimethyl-4-pyridinol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,6-Dimethyl-4-pyridinol, a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis, exists in a tautomeric equilibrium with its more stable keto form, 2,6-dimethyl-4-pyridone.[1] This guide provides a detailed exploration of the seminal, historical methods developed for its synthesis. Understanding these foundational routes offers researchers and drug development professionals critical insights into the evolution of heterocyclic chemistry and provides a robust knowledge base for the innovation of novel synthetic pathways. We will delve into three core historical strategies: the ring transformation of dehydroacetic acid, classical condensation reactions to form the pyridine ring, and the rearrangement of a pre-functionalized pyridine precursor, 2,6-lutidine N-oxide. Each method will be examined through the lens of its underlying chemical principles, providing not just a protocol, but a story of scientific rationale.

Method 1: Ring Transformation via Ammonolysis of Dehydroacetic Acid

One of the most direct and historically significant routes to 2,6-dimethyl-4-pyridone utilizes the readily available starting material, dehydroacetic acid (DHA).[1] DHA, a pyrone derivative, serves as a versatile scaffold for building various heterocyclic systems. This method's elegance lies in its ability to transform one heterocyclic ring system into another through a straightforward reaction with ammonia.

Expertise & Rationale

The choice of DHA is strategic; its pyran-4-one core already contains much of the required carbon framework. The core transformation relies on the nucleophilic character of ammonia to initiate a ring-opening and subsequent intramolecular re-cyclization. The proposed mechanism hinges on a sequence of nucleophilic attack, ring-opening, and intramolecular condensation.[1] The regioselectivity is crucial; direct ammonolysis under pressure is reported to favor the desired 4-pyridone isomer, whereas reaction after hydrolysis of the acetyl group can lead to the corresponding 2-pyridone.[1] This demonstrates a key principle in heterocyclic chemistry: subtle changes in reaction conditions can dictate the final isomeric product by influencing which electrophilic site is attacked first.

Proposed Reaction Mechanism

The conversion is believed to proceed through the following key steps:[1]

  • Nucleophilic Attack: Ammonia attacks the electrophilic C4-carbonyl carbon of the dehydroacetic acid ring.

  • Ring Opening: The resulting tetrahedral intermediate collapses, breaking the C-O bond of the pyrone ring to form a linear intermediate.

  • Intramolecular Cyclization & Dehydration: The terminal amino group of this intermediate then performs an intramolecular attack on the acetyl carbonyl group, leading to a new six-membered ring. Subsequent dehydration (loss of water) yields the aromatic 4-pyridinol.

  • Keto-Enol Tautomerization: The product, 2,6-dimethyl-4-pyridinol, rapidly tautomerizes to the more stable 2,6-dimethyl-4-pyridone.[1]

Visualization: DHA to 2,6-Dimethyl-4-pyridone

G DHA Dehydroacetic Acid Intermediate1 Tetrahedral Intermediate DHA->Intermediate1 1. Nucleophilic Attack Ammonia NH₃ Ammonia->Intermediate1 Intermediate2 Ring-Opened Intermediate Intermediate1->Intermediate2 2. Ring Opening Cyclized Cyclized Intermediate (-H₂O) Intermediate2->Cyclized 3. Intramolecular   Condensation Pyridinol 2,6-Dimethyl-4-pyridinol Cyclized->Pyridinol 4. Dehydration Pyridone 2,6-Dimethyl-4-pyridone (Stable Tautomer) Pyridinol->Pyridone Tautomerization

Caption: Reaction pathway from Dehydroacetic Acid.

Experimental Protocol: Ammonolysis of Dehydroacetic Acid

This protocol is a representative synthesis based on established literature.

  • Apparatus Setup: A high-pressure stainless-steel autoclave equipped with a stirrer, thermocouple, and pressure gauge is required.

  • Charging the Reactor: Charge the autoclave with dehydroacetic acid (1.0 eq) and a concentrated aqueous solution of ammonium hydroxide (e.g., 28-30%, 5-10 eq). The use of excess ammonia drives the reaction to completion.

  • Reaction Conditions: Seal the autoclave and begin stirring. Heat the mixture to a temperature of 150-180°C. The internal pressure will rise due to the heating of the aqueous solution and the evolution of gases. Maintain this temperature for 4-8 hours.

  • Work-up: Cool the reactor to room temperature. Carefully vent the excess ammonia in a fume hood. Transfer the resulting aqueous solution to a beaker.

  • Isolation: Acidify the solution with a mineral acid (e.g., HCl) to a pH of approximately 7-8 to precipitate the product. The crude 2,6-dimethyl-4-pyridone will precipitate as a solid.

  • Purification: Filter the crude solid, wash with cold water, and then with a small amount of cold ethanol. The product can be further purified by recrystallization from water or an ethanol/water mixture to yield the final product.

ParameterValue / ConditionSource
Starting Material Dehydroacetic Acid[1]
Primary Reagent Ammonium Hydroxide[1]
Temperature 150-180 °C (under pressure)[1]
Key Feature Ring transformation[1]

Method 2: De Novo Ring Formation via Condensation

The construction of the pyridine ring from acyclic precursors is a cornerstone of heterocyclic synthesis. Historically, reactions analogous to the Hantzsch pyridine synthesis have been employed. A laboratory route for the parent pyridine, 2,6-lutidine, involves the condensation of ethyl acetoacetate, formaldehyde, and an ammonia source, which serves as a powerful precedent for this approach.[2] This method builds the heterocyclic core from the ground up.

Expertise & Rationale

This de novo approach exemplifies convergent synthesis. The logic is to combine simple, readily available building blocks—a β-dicarbonyl compound (providing the C2-C3-C4 or C4-C5-C6 fragment), another carbonyl or equivalent (providing the C4 or C5 carbon), and an ammonia source (providing the nitrogen atom)—in a one-pot reaction. The reaction proceeds through a series of well-understood condensation and cyclization steps, ultimately leading to a dihydropyridine intermediate, which is then oxidized to the aromatic pyridine. The choice of starting materials directly dictates the substitution pattern on the final ring, making it a highly modular and historically important strategy.

Proposed Reaction Mechanism

A plausible historical pathway, analogous to established pyridine syntheses, involves:

  • Enamine Formation: A β-dicarbonyl compound, such as ethyl acetoacetate, reacts with ammonia to form an enamine, ethyl β-aminocrotonate.

  • Knoevenagel Condensation: A second molecule of a carbonyl compound (e.g., formaldehyde) condenses with a molecule of the β-dicarbonyl compound.

  • Michael Addition & Cyclization: The enamine from step 1 adds to the product of step 2 via a Michael addition. This is followed by an intramolecular condensation and dehydration to form a dihydropyridine ring.

  • Aromatization: The dihydropyridine intermediate is oxidized to the final aromatic pyridine product. In many historical preparations, an oxidizing agent like nitric acid was used for this step.[3]

Visualization: Condensation Pathway to Pyridine Ring

G Start1 β-Dicarbonyl (e.g., Ethyl Acetoacetate) Intermediate1 Condensation & Cyclization Start1->Intermediate1 Start2 Carbonyl (e.g., Formaldehyde) Start2->Intermediate1 Ammonia Ammonia Source Ammonia->Intermediate1 Dihydropyridine Dihydropyridine Intermediate Intermediate1->Dihydropyridine Pyridone 2,6-Dimethyl-4-pyridinol Derivative Dihydropyridine->Pyridone Oxidation G Lutidine 2,6-Lutidine Noxide 2,6-Lutidine N-oxide Lutidine->Noxide Oxidation Intermediate N-Acetoxy Pyrdinium Ion Noxide->Intermediate Acylation Ac2O Acetic Anhydride Ac2O->Intermediate Acetoxypyridine 4-Acetoxy-2,6- dimethylpyridine Intermediate->Acetoxypyridine Attack & Rearomatization Pyridinol 2,6-Dimethyl-4-pyridinol Acetoxypyridine->Pyridinol Hydrolysis

Caption: Synthesis via 2,6-Lutidine N-oxide rearrangement.

Experimental Protocol: N-Oxide Rearrangement

This protocol is a representative synthesis based on classical N-oxide rearrangement reactions.[4][5]

  • Synthesis of 2,6-Lutidine N-oxide: Dissolve 2,6-lutidine (1.0 eq) in glacial acetic acid. Add hydrogen peroxide (30% solution, ~1.5 eq) portion-wise while maintaining the temperature below 70-80°C with external cooling. After the addition is complete, heat the mixture at 70°C for several hours. Monitor the reaction by TLC. After completion, cool the mixture and carefully destroy excess peroxide. Basify with a strong base (e.g., NaOH) and extract the N-oxide with a suitable organic solvent (e.g., chloroform). Dry and evaporate the solvent to obtain the crude N-oxide.

  • Rearrangement: Place the 2,6-lutidine N-oxide (1.0 eq) in a flask and add an excess of acetic anhydride (3-5 eq). Heat the mixture to reflux (~140°C) for 2-4 hours.

  • Work-up and Isolation: Cool the reaction mixture and carefully add water to quench the excess acetic anhydride. Make the solution basic with sodium carbonate or sodium hydroxide. Extract the product, 4-acetoxy-2,6-dimethylpyridine, with an organic solvent like ethyl acetate or dichloromethane.

  • Hydrolysis: Combine the organic extracts and evaporate the solvent. To the crude acetate ester, add an aqueous acid solution (e.g., 10% HCl) and heat to reflux for 1-2 hours to hydrolyze the ester.

  • Purification: Cool the solution and neutralize with a base to precipitate the 2,6-dimethyl-4-pyridinol. The crude product can be collected by filtration and recrystallized from water or ethanol.

ParameterValue / ConditionSource
Starting Material 2,6-Lutidine[6]
Key Intermediate 2,6-Lutidine N-oxide[7]
Rearrangement Reagent Acetic Anhydride[4][5]
Key Feature Functionalization of existing ring[7]

Conclusion

The historical syntheses of 2,6-dimethyl-4-pyridinol highlight a fascinating progression in the strategic thinking of organic chemists. From the clever repurposing of a natural product-derived scaffold like dehydroacetic acid to the fundamental construction of the aromatic core via condensation reactions, and finally to the subtle yet powerful modification of a pre-formed pyridine ring through N-oxide rearrangement, these methods form the bedrock of modern heterocyclic chemistry. Each approach offers a unique set of advantages and challenges related to starting material availability, reaction conditions, and control of regioselectivity. For the contemporary researcher, a deep appreciation of these classical pathways provides not only reliable methods for obtaining this important scaffold but also a rich source of inspiration for developing the next generation of synthetic innovations.

References

  • Boekelheide, V., & Linn, W. J. (1954). Rearrangements of N-Oxides. A Novel Synthesis of Pyridyl Carbinols and Aldehydes. Journal of the American Chemical Society, 76(5), 1286–1291. [Link]
  • NotEvans. (2017). Mechanism for the synthesis of 2-pyridone from pyridine N-oxide. Chemistry Stack Exchange. [Link]
  • Boekelheide, V. (1954). The Boekelheide reaction. Wikipedia. [Link]
  • Kato, T., Kitagawa, T., Shibata, T., & Nakai, K. (1962). [The reaction of oxyderivatives of 2,6-lutidine 1-oxide with acetic anhydride. Synthesis of methylpyridine derivatives XIV]. Yakugaku Zasshi, 82, 1647-9. [Link]
  • Boekelheide, V., & Lehn, W. L. (1961). The Rearrangement of Substituted Pyridine N-Oxides with Acetic Anhydride. The Journal of Organic Chemistry, 26(2), 428–430. [Link]
  • Singer, A., & McElvain, S. M. (n.d.). 2,6-dimethylpyridine. Organic Syntheses Procedure. [Link]
  • Wikipedia. (n.d.). 2,6-Lutidine. Wikipedia. [Link]

Sources

An In-depth Spectroscopic Guide to 2,6-Dimethyl-4-Hydroxypyridine: Elucidating Structure Through NMR, IR, and MS

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 2,6-Dimethyl-4-Hydroxypyridine (CAS 13603-44-6), a key heterocyclic organic compound. Intended for researchers, scientists, and professionals in drug development, this document synthesizes data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) to deliver a holistic structural characterization. We delve into the causality behind experimental observations, present validated protocols, and interpret the data with field-proven insights, paying special attention to the compound's critical tautomeric nature.

Introduction: The Structural Dichotomy of this compound

This compound, also known as 4-hydroxy-2,6-lutidine, is an aromatic organic compound with the molecular formula C₇H₉NO and a molecular weight of approximately 123.16 g/mol [1][2]. Its utility as an intermediate in the synthesis of pharmaceuticals and agrochemicals necessitates unambiguous structural confirmation, which is primarily achieved through a combination of spectroscopic techniques[3].

A central feature governing the chemical and spectroscopic properties of this molecule is its existence as a mixture of two tautomeric forms: the pyridinol form (2,6-dimethylpyridin-4-ol) and the pyridone form (2,6-dimethyl-1H-pyridin-4-one)[4]. The equilibrium between these forms is sensitive to the physical state (solid vs. solution) and the solvent environment, a phenomenon that is directly reflected in the resulting spectra[4][5]. This guide will dissect the spectroscopic evidence to provide a definitive characterization of the molecule's structure.

Caption: Tautomeric equilibrium of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide critical insights into its symmetry and the electronic environment of its constituent atoms.

¹H NMR Analysis: Probing the Proton Environment

The ¹H NMR spectrum reveals the number of distinct proton environments and their connectivity. Due to the molecule's C₂ symmetry axis through the nitrogen and C-4 carbon, the two methyl groups are equivalent, as are the two protons on the pyridine ring.

Table 1: ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppm Multiplicity Integration Assignment Rationale & Causality
7.57 Singlet (s) 2H H-3, H-5 A sharp singlet confirms the chemical equivalence of the two ring protons, a direct result of the molecule's symmetrical substitution. The downfield shift is characteristic of aromatic protons influenced by the ring current and the electron-withdrawing nitrogen atom[1].
~2.4 Singlet (s) 6H 2x -CH₃ The six protons of the two methyl groups are equivalent, resulting in a single, sharp peak. Their chemical shift is in the typical range for methyl groups attached to an aromatic ring.

| Variable | Broad Singlet (br s) | 1H | -OH / -NH | This proton is acidic and undergoes chemical exchange, resulting in a broad signal that can vary in position depending on concentration, solvent, and temperature. In the pyridone tautomer, this signal corresponds to the N-H proton. |

Note: Data for aromatic protons is from DMSO-d₆ solvent[1]. Methyl and OH/NH shifts are typical values for this structural motif.

¹³C NMR Analysis: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides information about the carbon framework. The symmetry of the molecule results in four distinct carbon signals: one for the two equivalent methyl carbons, one for the equivalent C-3/C-5 carbons, one for the equivalent C-2/C-6 carbons, and one for the C-4 carbon.

Table 2: ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) ppm Assignment Rationale & Causality
101.4 C-4 This reported value is significantly upfield for a typical aromatic carbon bonded to an oxygen (expected ~160-170 ppm)[1]. This suggests that in the solvent used (DMSO-d₆), the pyridone tautomer, where C-4 is part of a conjugated system adjacent to a carbonyl, may be the predominant species, or that this is an anomalous solvent effect.
~150-160 C-2, C-6 These carbons are adjacent to the electronegative nitrogen atom, causing them to be significantly deshielded and appear far downfield.
~110-120 C-3, C-5 These carbons are in a more typical aromatic region, shielded relative to the C-2/C-6 carbons.

| ~20-25 | -CH₃ | The methyl carbons appear in the expected upfield aliphatic region of the spectrum. |

Note: Data for C-4 is from DMSO-d₆ solvent[1]. Other chemical shifts are estimates based on typical values for substituted pyridines.

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C and shim the magnetic field to ensure high resolution and symmetrical peak shapes.

  • ¹H Spectrum Acquisition: Acquire a standard one-dimensional proton spectrum using a 90° pulse. Set a spectral width of approximately 15 ppm and an acquisition time of 2-3 seconds.

  • ¹³C Spectrum Acquisition: Acquire a proton-decoupled ¹³C spectrum. A wider spectral width (~220 ppm) is required. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans (e.g., 128 or more) will be necessary to achieve an adequate signal-to-noise ratio.

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decays (FIDs), followed by phase correction and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups within a molecule. It is particularly powerful for identifying the presence of O-H, N-H, C=O, and C=C bonds, making it an excellent tool for investigating the tautomerism of this compound.

Vibrational Analysis

The key vibrational bands provide a fingerprint of the molecule's functional groups. The presence or absence of a strong carbonyl (C=O) absorption is the most direct indicator of which tautomer dominates in the sampled state (typically solid state for KBr pellets).

Table 3: Key IR Absorption Bands for this compound (KBr Pellet)

Frequency (cm⁻¹) Assignment Intensity Interpretation
~3100-2800 (Broad) O-H / N-H Stretch Broad A broad absorption in this region is indicative of hydrogen bonding, characteristic of either the hydroxyl group in the pyridinol form or the N-H group in the pyridone dimer.
1567 C=C Stretching Medium Aromatic ring C=C stretching vibration. This band's position can be influenced by conjugation[1].
1418 C=C Stretching Medium A second aromatic ring stretching mode, confirming the pyridine core[1].
1242 C-O Stretching Medium The presence of a C-O stretching band supports the existence of the pyridinol tautomer[1]. In a pure pyridone sample, this band would be absent.

| 948 / 846 | C-H Bending | Medium/Weak | In-plane and out-of-plane bending vibrations for the aromatic C-H bonds, respectively[1]. |

Causality Insight: The provided data from a KBr pellet analysis highlights a band at 1242 cm⁻¹ for C-O stretching and lacks a distinct, strong C=O band around 1650 cm⁻¹, which is strong evidence for the prevalence of the pyridinol tautomer in the solid state under these conditions[1]. This contrasts with the implications from the ¹³C NMR data and underscores the importance of considering the sample's physical state during analysis.

Experimental Protocol: Acquiring an FTIR Spectrum (KBr Pellet Method)
  • Sample Preparation: Grind 1-2 mg of dry this compound with ~100 mg of dry, spectroscopic-grade Potassium Bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply several tons of pressure to form a thin, transparent or translucent pellet.

  • Background Spectrum: Place the empty sample holder in the FTIR spectrometer and acquire a background spectrum to account for atmospheric CO₂ and H₂O.

  • Sample Spectrum: Place the KBr pellet in the sample holder and acquire the sample spectrum.

  • Data Analysis: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Label the significant peaks.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns upon ionization.

Molecular Ion and Fragmentation Analysis

Electron Ionization (EI) is a common technique that involves bombarding the molecule with high-energy electrons, leading to ionization and fragmentation.

  • Molecular Ion (M⁺•): The mass spectrum shows a molecular ion peak at a mass-to-charge ratio (m/z) of 123, which corresponds to the molecular formula C₇H₉NO and confirms the molecular weight of the compound[1].

  • Fragmentation Pathway: The fragmentation of the molecular ion provides a roadmap to its structure. Common fragmentation pathways for this molecule include the loss of stable neutral molecules or radicals.

Table 4: Major Fragments in the EI Mass Spectrum

m/z Proposed Fragment Loss from Parent
123 [C₇H₉NO]⁺• Molecular Ion (M⁺•)
108 [M - CH₃]⁺ Loss of a methyl radical
95 [M - CO]⁺• Loss of carbon monoxide (from pyridone form)

| 94 | [M - CHO]⁺ | Loss of a formyl radical |

fragmentation M Molecular Ion [C₇H₉NO]⁺• m/z = 123 frag108 [M - CH₃]⁺ m/z = 108 M->frag108 - •CH₃ frag95 [M - CO]⁺• m/z = 95 M->frag95 - CO (from pyridone) frag94 [M - CHO]⁺ m/z = 94 M->frag94 - •CHO workflow cluster_exp Experimental Acquisition cluster_analysis Data Analysis & Interpretation nmr NMR Spectroscopy (¹H, ¹³C) nmr_data Identify H/C Framework Confirm Symmetry nmr->nmr_data ir Infrared Spectroscopy (FTIR) ir_data Identify Functional Groups Probe Tautomerism ir->ir_data ms Mass Spectrometry (EI-MS) ms_data Confirm Molecular Weight Analyze Fragmentation ms->ms_data conclusion Validated Structure of This compound nmr_data->conclusion ir_data->conclusion ms_data->conclusion start Sample of This compound start->nmr start->ir start->ms

Sources

quantum chemical calculations of 2,6-Dimethyl-4-Hydroxypyridine tautomers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Quantum Chemical Calculation of 2,6-Dimethyl-4-Hydroxypyridine Tautomers

Foreword: The Tautomer Challenge in Modern Drug Discovery

Tautomerism, the dynamic equilibrium between readily interconvertible structural isomers, represents a critical, yet often underestimated, factor in drug development.[1][2] The distinct electronic and structural properties of tautomers can profoundly influence a molecule's pharmacokinetics and pharmacodynamics, affecting its solubility, membrane permeability, and, most importantly, its binding affinity to a biological target. For molecules like this compound, a substituted pyridine derivative, the equilibrium between its hydroxy and pyridone forms is not a trivial academic exercise. An accurate determination of the predominant tautomeric species under physiological conditions is paramount for effective structure-based drug design and the interpretation of structure-activity relationships (SAR).[3]

This guide, prepared from the perspective of a Senior Application Scientist, provides a rigorous, field-proven framework for tackling this challenge using quantum chemical calculations. We will move beyond a mere recitation of steps to explain the underlying causality of our methodological choices, ensuring a self-validating and reproducible computational protocol.

Theoretical Foundations: Modeling the Tautomeric Equilibrium

The relative stability of tautomers is governed by their Gibbs free energy (G). The tautomer with the lower Gibbs free energy will be more prevalent at equilibrium. Our primary objective is to compute this value for each tautomer of this compound with high accuracy.

The two principal tautomers are:

  • 2,6-Dimethyl-pyridin-4-ol (Hydroxy form)

  • 2,6-Dimethyl-1H-pyridin-4-one (Pyridone form)

The equilibrium between these can be represented as:

Tautomeric_Equilibrium T1 Hydroxy form T2 Pyridone form T1->T2 K_T Computational_Workflow cluster_tautomer1 Tautomer 1 (Hydroxy) cluster_tautomer2 Tautomer 2 (Pyridone) cluster_analysis Analysis T1_Build 1. Build Initial Structure T1_GasOpt 2. Gas-Phase Optimization (B3LYP/6-311+G(d,p)) T1_Build->T1_GasOpt T1_GasFreq 3. Gas-Phase Frequency (Confirm Minimum, Get G_corr) T1_GasOpt->T1_GasFreq T1_SolvOpt 4. Solvation Optimization (SMD Model - Water) T1_GasOpt->T1_SolvOpt T1_GasE E_gas T1_GasOpt->T1_GasE T1_Gcorr G_corr,gas T1_GasFreq->T1_Gcorr T1_SolvE E_solv T1_SolvOpt->T1_SolvE Calc_DeltaG 5. Calculate ΔG ΔG = G(Pyridone) - G(Hydroxy) T1_GasE->Calc_DeltaG T1_Gcorr->Calc_DeltaG T1_SolvE->Calc_DeltaG T2_Build 1. Build Initial Structure T2_GasOpt 2. Gas-Phase Optimization (B3LYP/6-311+G(d,p)) T2_Build->T2_GasOpt T2_GasFreq 3. Gas-Phase Frequency (Confirm Minimum, Get G_corr) T2_GasOpt->T2_GasFreq T2_SolvOpt 4. Solvation Optimization (SMD Model - Water) T2_GasOpt->T2_SolvOpt T2_GasE E_gas T2_GasOpt->T2_GasE T2_Gcorr G_corr,gas T2_GasFreq->T2_Gcorr T2_SolvE E_solv T2_SolvOpt->T2_SolvE T2_GasE->Calc_DeltaG T2_Gcorr->Calc_DeltaG T2_SolvE->Calc_DeltaG Calc_KT 6. Calculate Equilibrium Constant K_T = exp(-ΔG/RT) Calc_DeltaG->Calc_KT Calc_Pop 7. Determine Tautomer Population Calc_KT->Calc_Pop

Computational workflow for tautomer analysis.

Data Analysis and Interpretation

Upon completion of the calculations, the relevant energies must be extracted from the output files. The key values are the "Sum of electronic and thermal Free Energies" from the frequency output (for the gas phase) and the final electronic energy from the solvent optimization ("SCF Done").

The relative Gibbs free energy (ΔG) is calculated as:

ΔG = GPyridone - GHydroxy

The equilibrium constant (KT) is then determined using the following equation:

KT = exp(-ΔG/RT)

where R is the gas constant and T is the temperature (typically 298.15 K). The percentage population of each tautomer can then be calculated.

Example Data Summary

The following table structure should be used to organize the results for clear comparison. (Note: Values are illustrative).

TautomerElectronic Energy (Hartree)Thermal Correction to G (Hartree)Solvated Energy (Hartree)Final G (Hartree)Relative G (kcal/mol)Population (%)
Hydroxy (Gas) -401.123450.12345N/A-401.000002.511.2
Pyridone (Gas) -401.127450.12345N/A-401.004000.0098.8
Hydroxy (Water) -401.123450.12345-401.13500-401.011555.55<0.1
Pyridone (Water) -401.127450.12345-401.14400-401.020550.00>99.9
  • Causality and Insight: For the 4-pyridone system, the pyridone tautomer is generally favored over the hydroxy form. [4][5]This preference is often amplified in polar solvents. The underlying reasons are twofold:

    • Aromaticity: While the hydroxy form is a classic aromatic pyridine ring, the pyridone form maintains a degree of aromatic character through the delocalization of the nitrogen lone pair. [6]The gain in stability from forming a strong C=O bond often outweighs a slight loss in aromaticity.

    • Solvation: The pyridone tautomer is significantly more polar (possessing a larger dipole moment) than the hydroxy form. [7]Therefore, polar solvents like water will preferentially stabilize the pyridone tautomer, shifting the equilibrium further in its favor. [8]

Conclusion: From Calculation to Chemical Insight

This guide provides a robust and scientifically sound protocol for the quantum chemical calculation of the tautomeric equilibrium of this compound. By adhering to this workflow, researchers and drug development professionals can confidently determine the predominant tautomeric form of this and similar molecules in different environments. This knowledge is not merely academic; it is a fundamental prerequisite for accurate molecular modeling, virtual screening, and the rational design of new therapeutic agents. The integration of careful methodology with an understanding of the underlying chemical principles transforms computational data into actionable chemical insight.

References

  • GAMESS: Open Source Quantum Chemistry Software | Ames Labor
  • Schlegel, H. B., et al. "Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study.
  • Gaussian – Molecular Modeling in Comput
  • Baranac-Stojanović, M., Aleksić, J., & Stojanović, M. (2023). Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects. Organic & Biomolecular Chemistry. [Link]
  • Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in the ground state: a study in cyclodextrins and binary solvents. RSC Publishing. [Link]
  • Q-Chem 6.4 | Fast, Accurate, Robust Quantum Chemistry | Q-Chem. [Link]
  • Maple Quantum Chemistry Toolbox
  • List of quantum chemistry and solid-st
  • Riniker, S., et al. (2021). Fitting quantum machine learning potentials to experimental free energy data: predicting tautomer ratios in solution. Chemical Science. [Link]
  • Tautomerism of pyridinylbutane-1,3-diones: An NMR and DFT study. PubMed. [Link]
  • Zhang, Y., et al. (2023). Fast and Accurate Prediction of Tautomer Ratios in Aqueous Solution via a Siamese Neural Network.
  • DFT studies on tautomeric preferences of 1-(pyridin-2-yl)-4-(quinolin-2-yl)butane-2,3-dione in the gas phase and in solution.
  • Hansen, P. E., et al. (2023). Tautomerism of pyridinylbutane-1,3-diones: An NMR and DFT study. Magnetic Resonance in Chemistry. [Link]
  • Tautomer Search - Rowan Scientific. [Link]
  • Zhang, Y., et al. (2023). Fast and Accurate Prediction of Tautomer Ratios in Aqueous Solution via a Siamese Neural Network. PubMed Central. [Link]
  • Galvão, T. L. P., et al. (2013). From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. The Journal of Physical Chemistry A. [Link]
  • Experimental and Chemoinformatics Study of Tautomerism in a Database of Commercially Available Screening Samples. PubMed Central. [Link]
  • Galvão, T. L. P., et al. (2013). From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: Computational Study on the Control of the Tautomeric Equilibrium. The Journal of Physical Chemistry A. [Link]
  • Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques - Walsh Medical Media. [Link]
  • Modeling of tautomerism of pyridine-2(1H)-thione from vapor to solution. Journal of the Chemical Society, Perkin Transactions 2. [Link]
  • GAUSSIAN 09W TUTORIAL - Barrett Research Group. [Link]
  • BASIS SETS.
  • How about Tautomers?-Magical Power of Quantum Mechanics-Chemistry. [Link]
  • The Absolute Beginners Guide to Gaussian - Comput
  • 4-Hydroxypyridine-Tautomerism - ChemTube3D. [Link]

Sources

The Discovery and Initial Characterization of Substituted Pyridinols: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The substituted pyridinol motif, existing in tautomeric equilibrium with its pyridone form, is a cornerstone of modern medicinal chemistry.[1][2] Its prevalence in a wide array of FDA-approved drugs and biologically active compounds underscores its significance as a "privileged scaffold."[1][2] These six-membered heterocyclic structures are integral to therapeutic agents with applications ranging from oncology to infectious diseases, primarily due to their ability to act as hydrogen bond donors and acceptors, facilitating strong interactions with biological targets.[1][3][4] This technical guide provides a comprehensive overview of the core methodologies employed in the discovery and initial characterization of novel substituted pyridinols. We will explore common synthetic strategies, detailing the rationale behind methodological choices, and present a systematic workflow for rigorous structural elucidation and characterization, ensuring a self-validating system of analysis for drug development professionals.

The Pyridinol/Pyridone Scaffold: Nomenclature and Tautomerism

Substituted pyridinols are heterocyclic compounds featuring a pyridine ring substituted with one or more hydroxyl groups. They exist in equilibrium with their corresponding pyridone (or "pyridin-one") tautomers. For instance, 2-hydroxypyridine exists in equilibrium with 2-pyridone, and 4-hydroxypyridine with 4-pyridone. In solution, the pyridone (keto) form is generally the favored and more stable tautomer.[1][5] This tautomerism is a critical feature, influencing the molecule's coordination chemistry, hydrogen bonding potential, and ultimately its pharmacological activity.[6] Understanding this equilibrium is fundamental to both the synthesis and the interpretation of characterization data.

Part I: Synthetic Strategies for Substituted Pyridinols

The "discovery" of new chemical entities often begins with synthesis. The choice of a synthetic route is dictated by factors such as the availability of starting materials, desired substitution patterns, scalability, and reaction efficiency. Below, we discuss several field-proven approaches.

Synthesis from Acyclic Precursors: Cyclization and Annulation

One of the most powerful strategies involves the construction of the pyridone ring from acyclic starting materials. This approach offers great flexibility in introducing various substituents.

  • Logic: Building the ring from simpler, linear components allows for the strategic placement of functional groups that would be difficult to introduce onto a pre-existing pyridine ring. This is a bottom-up approach to molecular construction.

A common method is the [4+2] annulation, where an in-situ generated azadiene reacts with an active methylene compound to yield structurally diverse 2-pyridones.[7] Another robust method involves the condensation of a β-keto ester, an aldehyde, and an ammonia source, known as the Hantzsch pyridine synthesis, which, after an oxidation step, yields the substituted pyridine core.[8][9]

Table 1: Comparison of Common Pyridone Synthetic Routes

Synthetic MethodStarting MaterialsKey Features & RationaleTypical Use Case
Hantzsch-like Synthesis β-keto esters, Aldehydes, AmmoniaConvergent, high-yielding for dihydropyridines. Requires subsequent oxidation. Chosen for building highly substituted, symmetrical systems.Library synthesis of diverse pyridines.[9]
Bohlmann-Rahtz Synthesis Enamines, α,β-Unsaturated ketonesExcellent for producing 2,3,6-trisubstituted pyridines. The thermolysis step drives the reaction to completion.Accessing specific substitution patterns not easily achieved by other methods.[9]
Reaction of Pyranones 4-Pyranones, Primary aminesA straightforward conversion where a ring oxygen is replaced by a nitrogen atom. Often requires heating.[10]Synthesis of N-substituted 4-pyridones from readily available pyranone precursors.[10][11]
Blaise Reaction Intermediate Nitriles, Reformatsky reagent, PropiolatesChemo- and regioselective approach that affords 2-pyridone derivatives in good to excellent yields.[7]When precise control over regiochemistry is critical for the target molecule's activity.
Synthesis from Existing Ring Systems

Modifying a pre-existing heterocyclic core is another major pathway.

  • Logic: This top-down approach is advantageous when the core scaffold is commercially available or easily prepared. The challenge lies in achieving regioselective functionalization.

A classic example is the synthesis of 1-methyl-2-pyridone, which starts with the N-methylation of pyridine using dimethyl sulfate to form the pyridinium salt. Subsequent oxidation with potassium ferricyanide in a basic solution yields the target 2-pyridone.[10] It is noteworthy that this method is selective for the 2-position, and the 4-pyridone isomer is not typically observed as a side product.[10] Another versatile starting point is the use of pyridine N-oxides, which can be functionalized at the 2-position through various reactions like alkenylation, arylation, and cyanation.[12]

Protocol 1: General Synthesis of a 4-Hydroxy-2-Pyridone Derivative

This protocol is adapted from methodologies involving the reaction of enoates with malonates.[13]

  • Reactant Preparation: In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-amino-3-dialkylaminopropenoate (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Addition of Malonate: To the stirred solution, add bis(2,4,6-trichlorophenyl)malonate (1.1 eq). The choice of this activated malonate ester facilitates the subsequent cyclization by providing a good leaving group.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the resulting crude solid by flash column chromatography on silica gel to yield the 4-hydroxy-2-pyridone derivative.[14] The specific eluent system will depend on the polarity of the product and must be determined empirically (e.g., a gradient of ethyl acetate in hexanes).

  • Validation: Confirm the identity and purity of the isolated product using the characterization techniques outlined in Part II.

Synthesis_and_Characterization_Workflow

Caption: General workflow from synthesis to a fully characterized substituted pyridinol.

Part II: Initial Characterization for Structural Integrity

The initial characterization phase is a self-validating system where multiple independent analytical techniques are used to build a congruent and unambiguous structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the unambiguous structural elucidation of pyridinols in solution.[5][15][16] A combination of ¹H, ¹³C, and 2D NMR experiments provides definitive evidence of the carbon-hydrogen framework and connectivity.

  • Expertise: The chemical shifts and coupling constants are highly diagnostic. For instance, the N-H proton of the lactam ring is typically broad and appears far downfield (>10 ppm) due to its acidic nature and participation in hydrogen bonding.[5] The carbonyl carbon (C=O) is the most downfield signal in the ¹³C spectrum, typically appearing between 155 and 180 ppm.[5] These predictable patterns allow scientists to quickly assess whether the desired scaffold has been formed.

Table 2: Typical NMR Spectral Data for 2-Pyridone Scaffolds

NucleusGroupTypical Chemical Shift (ppm)Key Characteristics & Rationale
¹H N-H (Lactam)> 10.0Broad signal, downfield due to acidity and H-bonding. Its presence confirms the pyridone tautomer.[5]
¹H Ring Protons6.0 - 8.5Located in the aromatic region. Their specific shifts are influenced by the electron-withdrawing carbonyl group and substituents.[5]
¹H Ortho Coupling (³J)6 - 9 HzCoupling between adjacent protons (e.g., H3-H4). Crucial for establishing proton connectivity around the ring.[5]
¹H Meta Coupling (⁴J)2 - 3 HzSmaller coupling between protons separated by two bonds (e.g., H3-H5). Helps confirm assignments.[5]
¹³C C=O (Carbonyl)155 - 180Most downfield signal, highly diagnostic for the pyridone form.[5]
¹³C Ring Carbons100 - 150Carbons adjacent to nitrogen and the carbonyl are typically the most downfield within this range.[5]

Protocol 2: NMR Sample Preparation and Data Acquisition

  • Sample Preparation: Accurately weigh 5-10 mg of the purified pyridinol derivative and dissolve it in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred as it can solubilize a wide range of compounds and its residual water peak does not typically interfere with the downfield N-H proton.

  • Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal from the solvent and shim the magnetic field to optimize homogeneity, ensuring narrow and symmetrical peak shapes.[5]

  • ¹H NMR Acquisition: Use a standard 1D proton pulse sequence. Set the spectral width to encompass all expected signals (typically 0-16 ppm). An acquisition time of 2-4 seconds is standard.

  • ¹³C NMR Acquisition: Use a proton-decoupled pulse sequence. The spectral width should be set to ~0-200 ppm. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • 2D NMR (Optional but Recommended): Acquire COSY (Correlation Spectroscopy) to confirm H-H couplings and HSQC/HMBC (Heteronuclear Single/Multiple Bond Correlation) to establish C-H one-bond and long-range correlations, respectively. These experiments are invaluable for complex substitution patterns.

Characterization_Logic

Caption: A logical workflow for cross-validating structural data from different analytical techniques.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the synthesized compound and, through high-resolution mass spectrometry (HRMS), its elemental formula.[17][18][19]

  • Trustworthiness: HRMS provides a critical checkpoint. If the experimentally determined exact mass is within a small tolerance (typically < 5 ppm) of the calculated mass for the proposed chemical formula, it provides very strong evidence for that formula. This technique is complementary to NMR, which provides the connectivity of the atoms defined by the formula.

X-ray Crystallography

For compounds that yield suitable single crystals, X-ray crystallography provides the ultimate, unambiguous confirmation of molecular structure.[20][21][22]

  • Authoritative Grounding: This technique determines the precise three-dimensional arrangement of atoms in the solid state, confirming connectivity, stereochemistry, and conformation.[6][23] It serves as the gold standard for structural proof, validating the interpretations derived from spectroscopic methods like NMR and MS.

Protocol 3: Single-Crystal X-ray Diffraction

  • Crystallization: Grow single crystals suitable for diffraction. This is often the most challenging step. Common methods include slow evaporation of a solvent from the reaction mixture, vapor diffusion, or layering a non-solvent.[6]

  • Crystal Mounting: Select a suitable single crystal under a microscope and mount it on a goniometer head.

  • Data Collection: Place the crystal in a stream of cold nitrogen gas (typically 100-150 K) to minimize thermal vibrations.[6] Collect X-ray diffraction data using monochromatic radiation as the crystal is rotated.

  • Structure Solution and Refinement: Process the collected diffraction images to determine the unit cell and space group. Solve the structure using direct methods or Patterson methods to obtain an initial electron density map. Refine the atomic positions and thermal parameters against the experimental data until the model converges.

  • Validation: The final refined structure provides bond lengths, bond angles, and torsion angles, offering an unequivocal depiction of the molecule's architecture.

Biological Significance and Application in Drug Discovery

The meticulous synthesis and characterization of substituted pyridinols are justified by their immense therapeutic potential. The pyridinone scaffold is a key pharmacophore in drugs targeting a wide range of diseases.

  • Anticancer Activity: Many pyridinol derivatives exhibit potent antitumor activity by targeting key signaling pathways, such as the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) to block tumor angiogenesis.[3][8][13]

  • Antimicrobial and Antiviral Activity: The scaffold is present in numerous agents with antibacterial, antifungal, and antiviral properties.[1][][25]

  • Anti-inflammatory Activity: Substituted pyridinones have also been developed as potent anti-inflammatory agents.[1]

Biological_Relevance

Caption: The central role of the substituted pyridinol scaffold in diverse therapeutic areas.

Conclusion

The discovery and development of novel drug candidates based on the substituted pyridinol scaffold is a systematic process grounded in rigorous chemical synthesis and analytical validation. A successful research program depends on the rational selection of synthetic strategies to access chemical diversity and the meticulous application of a suite of characterization techniques—primarily NMR, MS, and X-ray crystallography—to ensure the absolute structural integrity of each new compound. This integrated, multi-faceted approach provides the trustworthy and authoritative data required to advance promising molecules through the drug development pipeline.

References

  • Structural Analysis of Pyridinones using ¹H and ¹³C NMR Spectroscopy. Benchchem.
  • Can 4-pyridones be synthesised analogously to 2-pyridones? Chemistry Stack Exchange.
  • Synthesis of 2-pyridones. University of Bristol.
  • A Comparative Guide to the X-ray Crystallography of Pyridin-4-ol
  • The Diverse Biological Landscape of Substituted Pyridines: A Technical Guide for Drug Discovery Professionals. Benchchem.
  • Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers.
  • Synthesis and antitumour activity of 4-hydroxy-2-pyridone deriv
  • Synthesis of 2-pyridones. Organic Chemistry Portal.
  • Reagents and conditions for the synthesis of pyridones 4a-h.
  • Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3. PubMed.
  • Recognizing α-, β- or γ-substitution in pyridines by mass spectrometry.
  • Gas chromatographic separ
  • Pyridines and Imidazopyridines with Medicinal Significance. PubMed.
  • Substituted pyridoindoles as biological antioxidants: drug design, chemical synthesis, and biological activity. PubMed.
  • Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis. Sarchem Labs.
  • Pyridine: the scaffolds with significant clinical diversity. PMC - NIH.
  • Biological Activities of Pyridine Deriv
  • De novo Synthesis of Substituted Pyridines.
  • Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review.
  • Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship.
  • Synthetic entries to substituted bicyclic pyridones. PubMed.
  • Chromatographic Purification of Pyridine Derivatives. Benchchem Technical Support Center.
  • Synthesis of 2-substituted pyridines
  • Role of X-Ray Crystallography in Structural Studies of Pyridyl-Ruthenium Complexes. IntechOpen.
  • Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives.
  • X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines.
  • Direct determination of chlorpyrifos and its main metabolite 3,5, 6-trichloro-2-pyridinol in human serum and urine by coupled-column liquid chromatography/electrospray-tandem mass spectrometry. PubMed.
  • Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Deriv
  • Synthesis and characterization of substituted pyridones using is
  • Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. MDPI.
  • Isolation and structure elucidation of pyridine alkaloids from the aerial parts of the Mongolian medicinal plant Caryopteris mongolica Bunge. PMC - NIH.
  • Pyridine. NIST WebBook.
  • Spectroscopic analysis of 2, 5-Disubstituted Pyridine Derivatives: Part I. International Journal of Research in Engineering and Science.
  • Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PMC - NIH.
  • Identification and structure elucidation by NMR spectroscopy.
  • Structural elucid
  • Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ioniz
  • 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile. MDPI.
  • Solid-State NMR Spectroscopy and Computational Modeling for Structure Elucid
  • Route to Highly Substituted Pyridines. PubMed.
  • Purification and separation of pyridine nucleotide-linked dehydrogenases by affinity chrom

Sources

An In-Depth Technical Guide to the Crystal Structure Analysis of 2,6-Dimethyl-4-Hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive examination of the solid-state structure of 2,6-Dimethyl-4-Hydroxypyridine, a molecule of significant interest in medicinal and synthetic chemistry.[1] We will move beyond a simple recitation of data, instead focusing on the causal reasoning behind the analytical workflow—from achieving high-quality single crystals to the nuances of structural refinement and interpretation. This document is intended for researchers, scientists, and drug development professionals who require a deep and practical understanding of crystallographic analysis.

The Central Question: Tautomerism in the Solid State

This compound presents a classic case of prototropic tautomerism, existing in equilibrium between the aromatic hydroxypyridine (enol) form and the non-aromatic pyridone (keto) form.[2][3] The predominance of one tautomer over the other is critically influenced by its environment, including solvent polarity and physical state.[4][5][6] While solution-state studies often show a solvent-dependent equilibrium, the solid state captures a single, energetically favored conformation.[6]

Understanding which tautomer exists in the crystalline form is paramount for drug development professionals. It dictates the molecule's hydrogen bonding capabilities, solubility, packing efficiency, and ultimately, its bioavailability and interaction with biological targets. X-ray crystallography provides the most unambiguous method for determining this solid-state structure.[2][5]

The Prerequisite for Analysis: High-Quality Crystal Growth

The foundation of any successful single-crystal X-ray diffraction (SC-XRD) experiment is a high-quality, single crystal. The goal is to produce a well-ordered, three-dimensional lattice, free from significant defects, twinning, or internal strain. For this compound, a reliable and reproducible method is slow evaporation.

Experimental Protocol: Crystallization via Slow Evaporation

This protocol is designed to control the rate of saturation, allowing for slow, ordered growth rather than rapid precipitation.

  • Material Procurement: Begin with a high-purity commercial sample of this compound.[7][8] Purity is critical, as impurities can inhibit crystal growth or become incorporated into the lattice, leading to disorder.

  • Solvent Selection: Methanol is the solvent of choice for this compound.[7][8] Its polarity is suitable for dissolving the pyridone tautomer, and its volatility allows for a controlled rate of evaporation.

  • Solution Preparation: Prepare a saturated or near-saturated solution of the compound in methanol at room temperature in a clean glass vial. Gentle warming can be used to ensure complete dissolution, but the solution must be allowed to return to ambient temperature.

  • Evaporation Control: Cover the vial with a cap, then pierce the cap with one or two small-diameter needle holes. This is the most critical step for controlling the evaporation rate. A slower rate promotes the growth of fewer, larger, and higher-quality crystals.

  • Incubation: Place the vial in a vibration-free environment, such as a dedicated crystallization chamber or a quiet corner of the lab, at a constant temperature. Isothermal conditions are essential for preventing rapid changes in solubility.

  • Harvesting: Over several days to a week, crystals should form. Select a crystal with sharp edges, uniform morphology, and no visible cracks or defects under a microscope for diffraction analysis.

The Definitive Technique: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The workflow involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern to build a model of the electron density, and thus the atomic structure.

XRD_Workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination Crystal_Growth Crystal Growth (Slow Evaporation) Crystal_Selection Crystal Selection & Mounting Crystal_Growth->Crystal_Selection Harvesting Diffractometer Mount on Diffractometer (e.g., Bruker D8 Venture) Crystal_Selection->Diffractometer Data_Collection X-ray Data Collection (120 K, Cu Kα radiation) Diffractometer->Data_Collection Irradiation Data_Processing Data Processing (Integration & Scaling) Data_Collection->Data_Processing Structure_Solution Structure Solution (Direct Methods/Charge Flipping) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement (Least-Squares on F²) Structure_Solution->Structure_Refinement Validation Validation & CIF Report (checkCIF) Structure_Refinement->Validation

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Protocol: Data Collection and Refinement
  • Mounting and Cooling: A selected crystal (typically 0.1-0.5 mm) is mounted on a cryoloop and flash-cooled to 120 K in a stream of cold nitrogen gas.[7][8] The low temperature is crucial for minimizing thermal vibrations of the atoms, which results in higher resolution data and a more precise final structure.

  • Data Collection: The crystal is centered on a diffractometer, such as a Bruker Venture D8 equipped with a CMOS detector and a Cu Kα radiation source.[7][8] A series of diffraction images are collected as the crystal is rotated through various angles.

  • Data Processing: The raw diffraction spots are integrated to determine their intensities, corrected for experimental factors (like absorption), and scaled.[7][8] This yields a file of unique reflection indices (h,k,l) and their corresponding structure factor amplitudes (|F|).

  • Structure Solution: The "phase problem" is solved using computational methods to generate an initial electron density map and an approximate atomic model.

  • Structure Refinement: The initial model is refined against the experimental data using a full-matrix least-squares on F² method.[7] In this iterative process, atomic positions and anisotropic displacement parameters for all non-hydrogen atoms are adjusted to minimize the difference between the observed and calculated structure factors.[8] Hydrogen atoms are typically located from the difference Fourier map and refined using a mixture of independent and constrained models to ensure chemically sensible bond lengths and angles.[7][8]

The Result: Crystal Structure of 2,6-Dimethyl-1H-pyridin-4-one Hemihydrate

Crystallographic analysis reveals conclusively that in the solid state, the compound exists as the 2,6-dimethyl-1H-pyridin-4-one tautomer (the keto form).[7][8] Furthermore, it crystallizes with half a water molecule in the asymmetric unit, making it a hemihydrate.[7][8]

Crystallographic Data Summary

The following table summarizes the key crystallographic parameters determined by single-crystal X-ray diffraction at 120 K.

ParameterValueReference
Chemical FormulaC₇H₉NO·0.5H₂O[7]
Molar Mass (Mᵣ)132.16 g/mol [7]
Crystal SystemOrthorhombic[7]
Space GroupAba2[8]
a (Å)12.4859 (17)[7]
b (Å)14.3697 (19)[7]
c (Å)7.732 (1)[7]
Volume (V) (ų)1387.3 (3)[7]
Z (Formula units/cell)8[7]
Temperature (T)120 K[7]
Molecular Geometry and Supramolecular Assembly

The pyridone molecule is nearly planar, with a mean deviation of its non-hydrogen atoms from the plane of just 0.021 Å.[7][8] This planarity facilitates efficient crystal packing. The stability of the crystal lattice is not derived from isolated molecules but from an extensive and robust hydrogen-bonding network.

The key interactions are:

  • Head-to-Tail Chains: The pyridone molecules form infinite chains through strong N1–H1···O1 hydrogen bonds.[7] This is a characteristic motif for 4-pyridone structures.

  • Water-Mediated Crosslinking: These primary chains are further linked by the water molecules. The water's oxygen atom accepts a hydrogen bond from a pyridone's N-H group, and the water's hydrogen atoms donate to the carbonyl oxygen (O1) of neighboring chains.[7][8]

This intricate network of N—H⋯O and O—H⋯O hydrogen bonds results in the formation of two-dimensional sheets that stack to build the three-dimensional crystal.[7][8]

H_Bonding cluster_chain1 cluster_chain2 mol1 N-H ... C=O mol2 N-H ... C=O mol1:o->mol2:n N-H···O (Head-to-Tail) water H-O-H mol2:o->water O-H···O (Water Bridge) mol3 N-H ... C=O mol4 N-H ... C=O mol3:o->mol4:n N-H···O (Head-to-Tail) water->mol3:o O-H···O (Water Bridge)

Caption: Schematic of the hydrogen bonding network in crystalline 2,6-dimethyl-4-pyridone hemihydrate.

Corroborating Evidence and Conclusion

While crystallography provides the definitive structure, other analytical techniques offer complementary data that validate these findings.

  • Infrared (IR) Spectroscopy: The presence of a strong absorption band around 1650 cm⁻¹ (characteristic of a C=O stretch) and the absence of a broad O-H stretch typical of phenols corroborates the pyridone (keto) form in the bulk material.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In a solution of deuterated dimethyl sulfoxide, the hydroxyl proton resonance appears significantly downfield at δ 11.58 ppm, and an additional broad signal around δ 12.0 ppm can be attributed to the NH proton of the pyridone tautomer, indicating the presence of this form even in solution.[1]

References

  • Nguyen, D. M., & Tanski, J. M. (2015). Crystal structure of 2,6-dimethyl-4-pyridone hemihydrate. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 7), o533.
  • Nguyen, D. M., & Tanski, J. M. (2015). Crystal structure of 2,6-dimethyl-4-pyridone hemihydrate. ResearchGate.
  • ChemTube3D. (n.d.). 4-Hydroxypyridine-Tautomerism.
  • Henao, J. A., et al. (2012). Diethyl 4-(3-hydroxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o131.
  • The Royal Society of Chemistry. (2013). Supplementary Information Methods.
  • Google Patents. (n.d.). US6624307B1 - Process for producing 2,6-dihydroxy-3,4-dialkylpyridines.
  • Tanski, J. M. (2024). Synthesis and crystallographic characterization of 6-hydroxy-1,2-dihydropyridin-2-one. IUCrData, 9(1).
  • Murguly, E., Norsten, T. B., & Branda, N. (1999). Tautomerism of 4-hydroxyterpyridine in the solid, solution and gas phases: an X-ray, FT-IR and NMR study. Journal of the Chemical Society, Perkin Transactions 2, (12), 2789-2794.
  • Forlani, L., et al. (2002). Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines. ResearchGate.
  • Palusiak, M., & Grabowski, S. J. (2002). Intramolecular H...H Interactions for the Crystal Structures of [4-((E)-But-1-enyl)-2,6-dimethoxyphenyl]pyridine-3-carboxylate and [4-((E)-Pent-1-enyl)-2,6-dimethoxyphenyl]pyridine-3-carboxylate. Crystal Growth & Design, 2(4), 277-281.
  • El-Gogary, T. M., & El-Bary, H. A. (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. Molecules, 21(11), 1548.
  • Chemistry Stack Exchange. (2021). 2-Pyridone tautomer ratio.
  • Tang, R., et al. (2005). Synthesis of dimethyl 4-(hydroxymethyl) pridine-2, 6-dicarboxylate. ResearchGate.
  • de la Torre, G., & Torres, T. (2026). 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile. Molbank, 2026(1), M2119.
  • Fawcett, T. G., et al. (n.d.). Best Practices in Formulation Analyses by X-ray Diffraction. International Centre for Diffraction Data.

Sources

A Technical Guide to the 2,6-Dimethyl-4-Pyridone Scaffold: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the 2,6-dimethyl-4-pyridone scaffold, a heterocyclic motif of significant interest in medicinal chemistry. We will delve into its synthesis, physicochemical properties, and diverse pharmacological activities, offering field-proven insights into its application in drug discovery. The protocols and mechanisms described herein are presented to ensure technical accuracy and reproducibility for researchers, scientists, and drug development professionals.

Introduction: The 4-Pyridone Core as a Privileged Scaffold

The 4-pyridone ring is a six-membered heterocyclic structure that has earned the designation of a "privileged scaffold" in medicinal chemistry.[1] Its derivatives are known to exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, and antimalarial properties.[1][2][3] The versatility of this core structure allows for straightforward functionalization at multiple positions, enabling the precise tuning of physicochemical properties to optimize potency, selectivity, and pharmacokinetic profiles for drug candidates.[1][4]

The 2,6-dimethyl substitution pattern on the 4-pyridone ring is of particular importance. This specific arrangement influences the scaffold's electronic properties and steric profile, which in turn dictates its interaction with biological targets. The final product, 2,6-dimethyl-4-pyridone, exists in a tautomeric equilibrium with 2,6-dimethyl-pyridin-4-ol, with the pyridone keto-form being the predominant and more stable isomer in both solid and liquid states.[2][5] This stability is a crucial factor in its utility as a reliable building block in drug design.

Synthesis and Physicochemical Characteristics

A common and efficient route to the 2,6-dimethyl-4-pyridone scaffold is through the direct ammonolysis of dehydroacetic acid (DHA), a readily available pyrone derivative.[5] This conversion is a cornerstone for accessing this class of compounds and is proposed to proceed through a nucleophilic attack by ammonia, ring opening, and subsequent intramolecular cyclization.[5]

Proposed Reaction Mechanism

The transformation from dehydroacetic acid to 2,6-dimethyl-4-pyridone involves several key mechanistic steps. The regioselectivity of the initial nucleophilic attack is critical; direct ammonolysis under pressure favors the formation of the desired 4-pyridone isomer.[5]

  • Nucleophilic Attack: Ammonia attacks the electrophilic C4-carbonyl carbon of the dehydroacetic acid ring.[5]

  • Ring Opening: The resulting tetrahedral intermediate undergoes C-O bond cleavage, opening the pyranone ring to form a linear intermediate.[5]

  • Intramolecular Condensation: The terminal amino group of this linear intermediate then attacks the acetyl carbonyl group.[5]

  • Dehydration & Cyclization: Subsequent dehydration leads to the formation of the stable, aromatic 4-pyridone ring.[5]

  • Tautomerization: The initial 4-hydroxypyridine product readily tautomerizes to the more stable 2,6-dimethyl-4-pyridone.[5]

G DHA Dehydroacetic Acid Intermediate1 Tetrahedral Intermediate DHA->Intermediate1 Nucleophilic Attack NH3 Ammonia (NH3) NH3->Intermediate1 Intermediate2 Linear Intermediate Intermediate1->Intermediate2 Ring Opening Cyclized Cyclized Intermediate Intermediate2->Cyclized Intramolecular Condensation Product 2,6-Dimethyl-4-Pyridone Cyclized->Product Dehydration & Tautomerization

Experimental Protocol: Synthesis from Dehydroacetic Acid

This protocol is a compiled representation for the synthesis of 2,6-dimethyl-4-pyridone.

Materials:

  • Dehydroacetic Acid (DHA)

  • Aqueous Ammonia (25-30%)

  • Autoclave or high-pressure reaction vessel

  • Ethanol

  • Standard laboratory glassware and filtration apparatus

Procedure:

  • Charging the Vessel: In a suitable high-pressure autoclave, place Dehydroacetic Acid.

  • Addition of Ammonia: Add aqueous ammonia to the vessel. The molar ratio should be optimized, but a significant excess of ammonia is typically used to drive the reaction.

  • Reaction Conditions: Seal the autoclave and heat to 120-150°C. The internal pressure will increase significantly. Maintain this temperature for 4-6 hours with constant stirring. Causality Note: The use of high temperature and pressure is crucial for facilitating the direct ammonolysis pathway, favoring the 4-pyridone product over the 2-pyridone isomer that can form under other conditions.[5]

  • Cooling and Isolation: After the reaction period, cool the autoclave to room temperature. Carefully vent any excess ammonia pressure in a fume hood.

  • Crystallization: Transfer the reaction mixture to a beaker. The product may begin to crystallize upon cooling. The mixture can be further concentrated by evaporation to induce crystallization if necessary.

  • Purification: Filter the crude product and wash with cold water to remove unreacted ammonia and other water-soluble impurities. Recrystallize the solid from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure 2,6-dimethyl-4-pyridone.

  • Validation: Confirm the product identity and purity using standard analytical techniques (¹H NMR, ¹³C NMR, IR spectroscopy, and melting point determination).

Key Pharmacological Activities

The 2,6-dimethyl-4-pyridone scaffold is a versatile pharmacophore, with its derivatives demonstrating a wide range of biological effects.

Anticancer Activity

Substituted 4-pyridones have emerged as a promising class of anticancer agents.[1] Their primary mechanism often involves the inhibition of protein kinases, which are critical regulators of cell proliferation, survival, and angiogenesis that are frequently dysregulated in cancer.[1]

Mechanism of Action: VEGFR-2 Kinase Inhibition A key target for many 4-pyridone derivatives is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a protein tyrosine kinase.[1] In tumor environments, VEGF binding to VEGFR-2 triggers receptor dimerization and autophosphorylation. This initiates downstream signaling cascades, such as the PLCγ-PKC-MAPK pathway, which promotes the proliferation of endothelial cells and the formation of new blood vessels (angiogenesis) to supply the tumor.[1] 4-pyridone derivatives can act as competitive inhibitors at the ATP-binding site of the VEGFR-2 kinase domain, effectively blocking the signaling cascade and inhibiting tumor growth.[1]

G cluster_0 Cell Exterior cluster_1 Cell Membrane cluster_2 Cytoplasm VEGF VEGF VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binding KinaseDomain Kinase Domain VEGFR2->KinaseDomain Dimerization & Autophosphorylation ATP ATP ATP->KinaseDomain ADP ADP Pyridone 4-Pyridone Derivative Pyridone->KinaseDomain Competitive Inhibition KinaseDomain->ADP Downstream Downstream Signaling (PLCγ-PKC-MAPK) KinaseDomain->Downstream Phosphorylation Cascade Response Angiogenesis & Cell Proliferation Downstream->Response

Antimalarial Activity

Derivatives of the 4(1H)-pyridone scaffold have shown potent antimalarial activity, including efficacy against drug-resistant strains of Plasmodium falciparum.[2][6] Early investigations into their mechanism of action suggest that these compounds inhibit the mitochondrial electron transport chain in the parasite.[2] This mode of action is similar to that of the antimalarial drug atovaquone, yet some 4(1H)-pyridone compounds have demonstrated continued potency against atovaquone-resistant strains, highlighting their therapeutic potential.[2]

Metal Chelation and Metalloenzyme Inhibition

The hydroxy-pyridone motif is an excellent metal chelator.[4] This property is famously exploited in the drug Deferiprone (1,2-dimethyl-3-hydroxy-4-pyridone), the first orally active chelator approved for treating iron overload in patients with thalassemia major.[4] The ability to bind metal ions can be rationally designed to target the active sites of metalloenzymes. By mimicking the catechol moiety, 3-hydroxy-4-pyridones have been identified as potent inhibitors of catechol-O-methyltransferase (COMT), an enzyme relevant in neuropharmacology.[4]

Compound ClassTarget EnzymeBiological ApplicationIC₅₀ Values (nM)
2,6-disubstituted-4-pyridoneh-MB-COMTNeuropharmacology6.3 - 50
3-hydroxy-4-pyridoneTyrosinaseDermatology (Hyperpigmentation)Varies
HydroxypyridoneHDACsOncologyVaries
Table 1: Examples of 4-pyridone derivatives as metalloenzyme inhibitors. Data synthesized from[4].
Antitubercular and Phytotoxic Activities

The broader pyridine framework is prevalent in compounds with antitubercular properties, with some derivatives specifically designed to target enzymes like the enoyl acyl carrier protein reductase (InhA) in Mycobacterium tuberculosis.[7] While specific studies on the 2,6-dimethyl-4-pyridone core are emerging, its structural similarity to other active pyridine compounds makes it a scaffold of interest for developing new antitubercular agents. Additionally, certain pyridone derivatives have demonstrated significant phytotoxic (herbicidal) activity, showing selectivity against dicotyledonous species, which suggests potential applications in agriculture.[3]

Standardized Protocol: In Vitro Anticancer Activity (MTT Assay)

To assess the cytotoxic effects of novel 2,6-dimethyl-4-pyridone derivatives, the MTT assay is a reliable and widely used colorimetric method. It provides a quantitative measure of cell viability.

Principle: The assay relies on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in metabolically active cells into a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.[1]

Procedure:

  • Cell Seeding: Plate human tumor cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test 4-pyridone compounds in the cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include wells for a negative control (vehicle, e.g., 0.1% DMSO) and a positive control (a known cytotoxic agent like Doxorubicin).

  • Incubation: Incubate the plate for 48 to 72 hours. Self-Validation Note: The incubation time is a critical parameter and should be optimized based on the cell line's doubling time and the compound's expected mechanism of action.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, viable cells will convert the MTT to formazan crystals.[1]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control. Plot the results to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

G Start Start Seed Seed Cells in 96-Well Plate Start->Seed Incubate1 Incubate 24h (Cell Attachment) Seed->Incubate1 Treat Add Serial Dilutions of 4-Pyridone Compounds Incubate1->Treat Incubate2 Incubate 48-72h (Compound Exposure) Treat->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate 4h (Formazan Formation) AddMTT->Incubate3 Solubilize Add Solubilization Solution (e.g., DMSO) Incubate3->Solubilize Read Measure Absorbance at 570 nm Solubilize->Read Analyze Calculate % Viability and Determine IC50 Read->Analyze End End Analyze->End

Future Perspectives and Conclusion

The 2,6-dimethyl-4-pyridone scaffold continues to be a highly attractive and versatile core for the development of novel therapeutic agents. Its synthetic accessibility and the wide range of biological activities demonstrated by its derivatives ensure its continued relevance in medicinal chemistry. Future research will likely focus on expanding the chemical space around this scaffold, employing structure-activity relationship (SAR) studies to develop derivatives with enhanced potency and selectivity for specific biological targets. The exploration of this scaffold in developing agents against emerging infectious diseases and in the modulation of complex enzyme families represents a promising frontier for drug discovery. This guide provides a foundational understanding and practical methodologies for researchers to effectively harness the potential of this remarkable chemical entity.

References

  • BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of 2,6-Dimethyl-4-pyridone from Dehydroacetic Acid.
  • BenchChem. (n.d.). A Technical Guide to the Biological Activity of Substituted 4-Pyridones.
  • Pinto, B., et al. (2021). 4(1H)-Pyridone and 4(1H)-Quinolone Derivatives as Antimalarials with Erythrocytic, Exoerythrocytic, and Transmission Blocking Activities. National Institutes of Health (NIH).
  • de Almeida, L. C., et al. (2012). Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one. National Institutes of Health (NIH).
  • Singh, G., et al. (2022). Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors. PubMed Central (PMC).
  • Abdel-Maksoud, M. S., et al. (2013). Synthesis and biological screening of some pyridine derivatives as anti-malarial agents.
  • Sabt, A., et al. (2026). Investigation of Potent Anti-Mycobacterium tuberculosis Agents Derived from Pyridine Derivatives Targeting the Enoyl Acyl Carrier Protein Reductase (InhA): Design, Synthesis, and Computational Analysis. Dovepress.

Sources

exploration of 2,6-Dimethyl-4-Hydroxypyridine analogs and their basic properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Exploration of 2,6-Dimethyl-4-Hydroxypyridine Analogs and Their Basic Properties

Authored by: A Senior Application Scientist

Foreword: The Strategic Importance of the Pyridine Scaffold

In the landscape of modern medicinal chemistry and organic synthesis, the pyridine ring stands as a cornerstone scaffold. Its unique electronic properties, imparted by the nitrogen heteroatom, offer a versatile platform for developing a vast array of functional molecules. Among the myriad of pyridine derivatives, this compound and its analogs represent a particularly compelling class of compounds. Their significance lies not only in their direct biological activities but also in their utility as foundational building blocks for more complex molecular architectures.[1][2] This guide provides a comprehensive exploration of these compounds, from their synthesis and characterization to a nuanced analysis of their basic properties, tailored for researchers, scientists, and professionals in drug development.

The Core Moiety: Understanding this compound

This compound (also known as 2,6-dimethyl-4-pyridinol or 4-hydroxy-2,6-lutidine) is a heterocyclic organic compound that serves as the parent structure for the analogs discussed herein.[3] Its structure is characterized by a pyridine ring substituted with two methyl groups at the 2 and 6 positions and a hydroxyl group at the 4-position.[3]

A critical feature of this molecule is its existence in a tautomeric equilibrium between the 4-hydroxypyridine (lactim) form and the 2,6-dimethyl-1H-pyridin-4-one (lactam) form.[4][5] Theoretical and experimental data indicate that the pyridone form is generally the more stable and predominant tautomer, especially in the solid state.[4][5] This equilibrium is fundamental to its chemical reactivity and basicity. The methyl groups at positions 2 and 6 provide steric and electronic stabilization to the pyridone tautomer.[1]

Physicochemical Properties

A summary of the key properties of this compound is presented below.

PropertyValueReference
CAS Number 13603-44-6[4][6]
Molecular Formula C₇H₉NO[1][6]
Molecular Weight 123.15 g/mol [1][4]
Appearance Off-white to pale yellow crystalline solid[1][6]
Melting Point ~228-233 °C[1]
Predicted pKa 5.49 ± 0.23[6][7]
Solubility Soluble in water and organic solvents[3][6]

Synthesis of this compound and Its Analogs

The synthesis of this scaffold can be approached through several strategic routes. The choice of method often depends on the availability of starting materials and the desired substitution patterns on the final analog.

Primary Synthetic Route: Ammonolysis of Dehydroacetic Acid

A prevalent and efficient method for synthesizing the parent compound is the direct conversion of dehydroacetic acid (DHA) through ammonolysis.[5] DHA, a readily available pyrone derivative, serves as a versatile starting material for a variety of heterocyclic compounds.[5]

The proposed mechanism involves a nucleophilic attack by ammonia on a carbonyl group of the pyrone ring, leading to ring opening. This is followed by an intramolecular condensation and subsequent dehydration to form the stable 4-pyridone ring.[5]

Synthesis_from_DHA cluster_reactants Reactants DHA Dehydroacetic Acid Intermediate1 Ring-Opened Intermediate DHA->Intermediate1 Nucleophilic Attack & Ring Opening NH3 + NH₃ (Ammonia) Product This compound (Pyridone form) Intermediate1->Product Intramolecular Condensation & Dehydration

Caption: Synthesis of this compound from Dehydroacetic Acid.

Alternative Synthetic Strategies

Other notable synthetic methods include:

  • Hydroxylation of Pyridine Derivatives: Starting from 2,6-dimethylpyridine (2,6-lutidine), the hydroxyl group can be introduced at the 4-position using various oxidizing agents.[1]

  • Condensation Reactions: The pyridine ring can be constructed via condensation reactions involving appropriate carbonyl compounds and amines, often under acidic or basic conditions.[1][6] This approach is reminiscent of the classical Hantzsch pyridine synthesis, which is widely used for preparing dihydropyridine derivatives.[8]

Experimental Protocol: Microwave-Assisted Synthesis from Dehydroacetic Acid

This protocol describes a microwave-assisted method, which often provides rapid and efficient synthesis.[7]

Objective: To synthesize this compound from dehydroacetic acid.

Materials:

  • Dehydroacetic acid (1.5 g, 8.92 mmol)

  • Concentrated ammonia solution (4 mL)

  • Microwave reactor (e.g., CEM Discover system)

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • Suspend dehydroacetic acid (1.5 g) in concentrated ammonia (4 mL) within a suitable microwave reactor vessel.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at 120°C for 20 minutes with a power of 150 W.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Transfer the cooled reaction mixture to a round-bottom flask.

  • Evaporate the solvent to dryness using a rotary evaporator to yield the crude product.

  • Purification & Characterization: The crude product can be purified by recrystallization. The purity and identity of the final compound should be confirmed using techniques such as Liquid Chromatography-Mass Spectrometry (LC/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. An LC/MS analysis of the crude product would typically show the expected mass peak (m/z) for the target compound.[7]

Analysis of Basic Properties

The basicity of pyridine derivatives is a crucial parameter that influences their biological activity and utility in synthesis. It is quantified by the pKa of the conjugate acid.

Tautomerism and its Influence on Basicity

As previously mentioned, this compound exists in equilibrium with its pyridone tautomer. The lone pair of electrons on the nitrogen atom in the hydroxypyridine form is part of the aromatic π-system, which reduces its availability for protonation. In contrast, the pyridone form is less basic. This tautomerism is a key factor governing the overall basic properties of the molecule.[4]

Tautomerism Hydroxypyridine 4-Hydroxypyridine Form (Lactim) Pyridone 4-Pyridone Form (Lactam) (More Stable) Hydroxypyridine->Pyridone Tautomeric Equilibrium

Caption: Tautomeric equilibrium of this compound.

Substituent Effects on Basicity

The basicity of the pyridine ring is significantly influenced by the nature and position of its substituents.

  • Electron-Donating Groups (EDGs): The two methyl groups at the 2 and 6 positions are electron-donating by induction. This effect increases the electron density on the nitrogen atom, thereby increasing the basicity compared to unsubstituted pyridine.[9]

  • Steric Hindrance: While alkyl groups are generally base-strengthening, bulky substituents at the ortho positions (2 and 6) can sterically hinder the approach of a proton to the nitrogen's lone pair, which can decrease basicity.[9] For 2,6-dimethylpyridine, the inductive effect typically outweighs the moderate steric hindrance, leading to a higher basicity than pyridine.[9]

Comparative Basicity Data

The table below compares the pKa of the conjugate acid of this compound with related compounds to illustrate these effects.

CompoundpKa of Conjugate AcidKey Structural FeaturesReference
Pyridine~5.2Unsubstituted parent[9]
2,6-Dimethylpyridine (2,6-Lutidine)~6.7Two electron-donating methyl groups[9]
This compound ~5.5 (Predicted) Two methyl groups + 4-hydroxyl (pyridone tautomerism)[6][7]
4-Hydroxypyridine~3.3, ~11.14-hydroxyl group (pyridone tautomerism)[10]

Note: The pKa values can vary slightly depending on the measurement conditions (e.g., solvent, temperature).

Protocol: Conceptual Determination of pKa via UV-Vis Spectroscopy

This method relies on the principle that the protonated and deprotonated forms of a compound often have distinct UV-Vis absorption spectra.

Objective: To determine the pKa of a this compound analog.

Workflow:

  • Solution Preparation: Prepare a stock solution of the analog in a suitable solvent (e.g., water or a water/co-solvent mixture).

  • Buffer Preparation: Prepare a series of buffer solutions with precisely known pH values spanning a range of at least 3-4 pH units around the expected pKa.

  • Spectral Acquisition: a. Create a series of samples by diluting an aliquot of the stock solution into each buffer solution to a constant final concentration. b. Record the UV-Vis absorption spectrum (e.g., from 200-400 nm) for each sample. c. Record spectra in highly acidic (e.g., 0.1 M HCl) and highly basic (e.g., 0.1 M NaOH) solutions to obtain the spectra of the fully protonated and fully deprotonated species, respectively.

  • Data Analysis: a. Identify a wavelength where the absorbance difference between the protonated and deprotonated forms is maximal. b. Plot the absorbance at this wavelength against the pH of the buffer solutions. c. Fit the data to the Henderson-Hasselbalch equation. The pKa is the pH at which the absorbance is exactly halfway between the minimum and maximum values. The presence of an isobestic point in the spectra provides evidence of a two-component equilibrium.[11]

Applications in Drug Development and Research

The 4-hydroxypyridine scaffold is a hidden gem in pharmaceutical development, valued for its ability to enhance chemical stability, solubility, and bioavailability.[12][13]

  • Synthetic Intermediates: this compound is a valuable intermediate for synthesizing more complex molecules. For example, it is used in the synthesis of disubstituted pyridinyl-aminohydantoins, which act as selective inhibitors of human β-secretase (BACE1), a key target in Alzheimer's disease research.[7]

  • Bioactive Scaffolds: The pyridine nucleus is a fundamental structural motif in a wide range of pharmaceuticals, including antivirals, anti-cancer agents, and NSAIDs.[14] The presence of the pyridine ring can improve a drug's metabolic stability and protein-binding characteristics.[14]

  • Catalysis and Materials Science: Beyond pharmaceuticals, these compounds have applications in catalysis and material science due to their unique electronic and coordination properties.[1]

  • Potential Biological Activities: Research has indicated that this compound itself may possess antioxidant and neuroprotective properties, with studies showing it can scavenge free radicals.[1][3]

Conclusion

This compound and its analogs are more than just simple heterocyclic molecules; they are enabling tools for innovation in chemical and pharmaceutical sciences. A thorough understanding of their synthesis, tautomeric nature, and the factors governing their basicity is essential for leveraging their full potential. The protocols and data presented in this guide offer a robust framework for researchers to explore this versatile chemical scaffold, paving the way for the development of novel therapeutics and advanced materials.

References

  • National Center for Biotechnology Information. (n.d.). Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene. PubMed Central.
  • ACS Omega. (2021). Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives.
  • Bulat Pharmaceutical. (n.d.). 4‑Hydroxypyridine: A Hidden Gem in Drugs.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Evolving Role of 4-Hydroxypyridine in Future Pharmaceutical Breakthroughs.
  • ACS Organic Division. (2022). pKa Data Compiled by R. Williams.
  • Google Patents. (n.d.). US6624307B1 - Process for producing 2,6-dihydroxy-3,4-dialkylpyridines.
  • Drug Design, Development and Therapy. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design.
  • Chemistry Stack Exchange. (2023). Basicity of pyridine and 2,6-di-tert-butylpyridine.

Sources

Methodological & Application

Application Notes & Protocols: Leveraging 2,6-Dimethyl-4-Hydroxypyridine as a Versatile Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of 2,6-Dimethyl-4-Hydroxypyridine

This compound, also known as 2,6-dimethyl-4-pyridinol, is a heterocyclic organic compound that serves as a highly valuable and versatile building block in modern organic synthesis.[1][2] Its structure, featuring a pyridine core functionalized with two methyl groups and a hydroxyl group, provides a unique combination of stability, reactivity, and electronic properties.[1] This compound is a critical intermediate in the synthesis of a wide array of functional molecules, particularly in the pharmaceutical and agrochemical industries.[2][3]

The significance of this intermediate lies in the biological activity associated with the pyridone scaffold, which is a common motif in numerous bioactive molecules and approved pharmaceutical agents.[1] The strategic placement of the methyl and hydroxyl groups allows for controlled functionalization, making it an indispensable tool for medicinal chemists and process development scientists. This guide provides an in-depth exploration of its reactivity profile and detailed protocols for its application in key synthetic transformations.

Physicochemical Properties

A thorough understanding of the physical properties of a synthetic intermediate is paramount for safe handling and successful experimental design.

PropertyValueSource(s)
Molecular Formula C₇H₉NO[1]
Molecular Weight 123.15 g/mol [1]
CAS Number 13603-44-6[2]
Appearance Off-white to pale yellow crystalline solid[1][3]
Melting Point 228-233 °C[1]
Solubility Soluble in water and various organic solvents[2][3]
Core Concept: Tautomerism and Ambident Reactivity

The synthetic versatility of this compound is fundamentally rooted in its tautomeric equilibrium. It exists as two interconverting isomers: the 4-hydroxypyridine form (the "enol" or lactim) and the 2,6-dimethylpyridin-4(1H)-one form (the "keto" or lactam). The pyridone form is generally the more stable and predominant tautomer, especially in the solid state and in polar solvents.[4]

This tautomerism gives rise to its character as an ambident nucleophile , meaning it possesses two distinct nucleophilic centers: the nitrogen atom and the oxygen atom. The choice of reaction conditions (e.g., base, solvent, counter-ion, and the nature of the electrophile) dictates which atom will participate in the reaction, allowing for selective synthesis of either N-substituted or O-substituted derivatives.

Caption: Tautomeric equilibrium of the title compound.

Application in N-Alkylation & N-Arylation

The synthesis of N-substituted pyridones is a cornerstone of medicinal chemistry. The nitrogen atom of the pyridone ring serves as a key attachment point for various substituents to modulate pharmacological activity. A prominent example is the drug Pirfenidone, an anti-fibrotic agent, which is a phenyl-substituted pyridone.[5][6]

Causality of N-Alkylation Selectivity

Achieving high selectivity for N-alkylation over O-alkylation requires careful consideration of the reaction environment. The key is to enhance the nucleophilicity of the nitrogen atom relative to the oxygen.

  • Base: Strong, non-nucleophilic bases like sodium hydride (NaH) are ideal. They irreversibly deprotonate the pyridone, generating the sodium salt. The hard sodium cation (Na⁺) preferentially coordinates with the hard oxygen atom, leaving the softer nitrogen atom more sterically accessible and available for nucleophilic attack.

  • Solvent: Polar aprotic solvents such as Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) are employed. They effectively solvate the cation but do not participate in hydrogen bonding, which would otherwise stabilize the oxygen anion. This leaves the nitrogen anion as the more reactive nucleophile.

Protocol: General Procedure for N-Alkylation of this compound

This protocol describes a general method for the N-alkylation using an alkyl halide.

Materials:

  • This compound

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Alkyl Halide (e.g., Benzyl Bromide, Methyl Iodide)

  • Anhydrous Dimethylformamide (DMF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).

  • Solvation: Add anhydrous DMF to dissolve the starting material (concentration typically 0.1-0.5 M).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.

  • Activation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes until gas evolution ceases. The formation of the sodium salt should be complete.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add the alkyl halide (1.1 eq) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 3-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. If the reaction is sluggish, gentle heating (e.g., 50-80 °C) may be required, depending on the reactivity of the alkyl halide.[7]

  • Quenching: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water and brine to remove residual DMF and salts.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure N-alkylated product.

workflow start Start: Assemble Apparatus (Inert Atmosphere) dissolve Dissolve this compound in Anhydrous DMF start->dissolve cool_deprotonate Cool to 0°C Add NaH (1.2 eq) dissolve->cool_deprotonate activate Stir at RT (Complete Deprotonation) cool_deprotonate->activate cool_alkylate Cool to 0°C Add Alkyl Halide (1.1 eq) activate->cool_alkylate react Stir at RT or Heat (Monitor by TLC) cool_alkylate->react quench Cool to 0°C Quench with Sat. NH4Cl react->quench extract Work-up: Extraction with EtOAc/Water quench->extract purify Dry, Concentrate & Purify (Column Chromatography) extract->purify end End: Pure N-Alkylated Product purify->end

Caption: Experimental workflow for N-alkylation.

Application in O-Alkylation

While N-alkylation is often the primary goal in pharmaceutical synthesis, the selective synthesis of O-alkylated pyridine ethers is also of significant interest. These compounds serve as valuable intermediates and can exhibit their own unique biological activities.[8]

Causality of O-Alkylation Selectivity

Favoring O-alkylation requires shifting the reactive preference away from the nitrogen. This is achieved by modulating the base-counterion pair and solvent.

  • Base and Counter-ion: Using a weaker base with a large, soft counter-ion, such as cesium carbonate (Cs₂CO₃), is highly effective.[9] The large cesium cation (Cs⁺) does not coordinate as tightly with the oxygen as Na⁺. This results in a "freer" oxygen anion, which is more nucleophilic. In polar aprotic solvents like DMSO, this effect is pronounced, leading to a strong preference for O-alkylation.[9]

  • Solvent: Solvents like DMSO are still preferred, as they effectively solvate the cation and promote the S_N_2 reaction.

selectivity Factors Influencing Alkylation Selectivity cluster_N N-Alkylation Pathway cluster_O O-Alkylation Pathway reagent This compound base_N Strong Base NaH, KH reagent->base_N base_O Weaker Base K2CO3, Cs2CO3 reagent->base_O product_N N-Substituted Pyridone base_N->product_N Hard Cation (Na+) Favors N-attack solvent_N Solvent DMF, THF solvent_N->product_N product_O O-Substituted Pyridine Ether base_O->product_O Soft Cation (Cs+) Favors O-attack solvent_O Solvent DMSO, Acetone solvent_O->product_O

Caption: Key factors directing N- vs. O-alkylation.

Protocol: General Procedure for O-Alkylation of this compound

This protocol provides a method that favors the formation of the O-alkylated product.

Materials:

  • This compound

  • Cesium Carbonate (Cs₂CO₃)

  • Alkyl Halide (e.g., Propargyl Bromide, Ethyl Bromoacetate)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Ethyl Acetate

  • Water & Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Preparation: To a round-bottom flask with a stir bar, add this compound (1.0 eq) and cesium carbonate (1.5 eq).

  • Solvation: Add anhydrous DMSO to create a suspension (typically 0.2-0.5 M).

  • Alkylation: Add the alkyl halide (1.2 eq) to the mixture at room temperature.

  • Reaction: Stir the reaction at room temperature for 12-24 hours.[9] Gentle heating (40-60 °C) can be applied if the starting material is consumed slowly, but this may slightly decrease O/N selectivity. Monitor progress by TLC or LC-MS.

  • Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. The combined organic layers should be washed thoroughly with water (multiple times) to remove DMSO, followed by a final wash with brine.

  • Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography to separate the desired O-alkylated product from any N-alkylated byproduct and unreacted starting material.

Summary and Outlook

This compound is a foundational intermediate whose utility is unlocked by a nuanced understanding of its tautomeric nature and ambident reactivity. By carefully selecting the base, solvent, and reaction conditions, researchers can selectively functionalize either the nitrogen or oxygen atom with high fidelity. The protocols provided herein offer robust starting points for the synthesis of N-substituted pyridones for pharmaceutical development and O-substituted pyridines for broader applications in organic synthesis.[1][10] The principles of controlling the reactivity of this scaffold are broadly applicable and empower chemists to construct complex molecular architectures with precision and efficiency.

References

  • Buy this compound | 7516-31-6 - Smolecule. (URL: )
  • CAS 13603-44-6: 2,6-Dimethyl-4-pyridinol | CymitQuimica. (URL: )
  • 4-Hydroxy-2,6-dimethylpyridine 13603-44-6 wiki - Guidechem. (URL: )
  • An In-depth Technical Guide to the Synthesis of 2,6-Dimethyl-4-pyridone from Dehydroacetic Acid - Benchchem. (URL: )
  • Novel pirfenidone analogues: synthesis of pyridin-2-ones for the treatment of pulmonary fibrosis - PubMed. (URL: )
  • Process for the synthesis of pirfenidone - Google P
  • Synthesis and evaluation of new pirfenidone deriv
  • Synthesis of dimethyl 4-(hydroxymethyl)
  • 4-Hydroxypyridine: A Versatile Pharmaceutical Intermedi
  • Process for the synthesis of pirfenidone - Google P
  • Process for producing 2,6-dihydroxy-3,4-dialkylpyridines - Google P
  • Synthesis and structure–activity relationships of pirfenidone derivatives as anti-fibrosis agents in vitro - NIH. (URL: )
  • Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase - ACS Public
  • O-Alkylation of hydroxypyridines and derivatives via transient alkyl diazonium species. (URL: )
  • 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile - MDPI. (URL: )

Sources

Application Note: A Comprehensive Protocol for the N-Acylation of 2,6-Dimethyl-4-Hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-Acyl-4-Pyridones

N-acylated 4-pyridone scaffolds are pivotal structural motifs in medicinal chemistry and drug development. Their unique electronic and structural properties make them versatile intermediates for synthesizing complex heterocyclic systems, including various alkaloids and pharmacologically active agents.[1][2] The introduction of an acyl group onto the nitrogen atom can significantly modulate a molecule's biological activity, solubility, and metabolic stability, making N-acylation a critical transformation in the synthesis of novel therapeutic candidates.

This guide focuses on the N-acylation of 2,6-Dimethyl-4-Hydroxypyridine. This substrate exists in a tautomeric equilibrium with its 4-pyridone form, 2,6-Dimethyl-1H-pyridin-4-one. Under most conditions, the pyridone tautomer is significantly more stable and predominates, which is crucial for the regioselectivity of the acylation reaction.[3] The protocol described herein leverages this stability to achieve selective acylation at the nitrogen atom, providing a reliable method for researchers in organic synthesis and pharmaceutical sciences.

Reaction Principle and Mechanism

The N-acylation of 2,6-dimethyl-4-pyridone is a nucleophilic acyl substitution reaction. The reaction proceeds through the nucleophilic attack of the pyridone's nitrogen atom on an electrophilic acylating agent, such as an acyl chloride or an acid anhydride.[4] The process is significantly accelerated by a nucleophilic catalyst, 4-(Dimethylamino)pyridine (DMAP), and requires a non-nucleophilic base, such as triethylamine (TEA), to neutralize the acidic byproduct (e.g., HCl) generated during the reaction.

The Catalytic Role of DMAP: The mechanism for DMAP-catalyzed acylation is well-established.[5]

  • Activation: DMAP, being a more potent nucleophile than the starting alcohol or pyridone, first attacks the acylating agent (e.g., acetic anhydride) to form a highly reactive N-acylpyridinium intermediate.

  • Acyl Transfer: This activated intermediate is then readily attacked by the nitrogen of 2,6-dimethyl-4-pyridone. The pyridinium moiety is an excellent leaving group.

  • Catalyst Regeneration: The protonated DMAP is regenerated by the auxiliary base (TEA), allowing it to re-enter the catalytic cycle.

DMAP_Catalytic_Cycle cluster_main DMAP DMAP (Catalyst) Acylpyridinium N-Acylpyridinium Ion (Activated Intermediate) DMAP->Acylpyridinium 1. Activation AcylatingAgent R-CO-X (e.g., Ac₂O) AcylatingAgent->Acylpyridinium Product N-Acyl-4-pyridone (Product) Acylpyridinium->Product Pyridone 2,6-Dimethyl-4-pyridone (Substrate) Pyridone->Product 2. Acyl Transfer DMAPH DMAP-H⁺ Product->DMAPH DMAPH->DMAP 3. Regeneration TEA TEA (Base) TEA->DMAP

Caption: Catalytic cycle for DMAP-mediated N-acylation.

Detailed Experimental Protocol

This protocol provides a general and robust method for the N-acylation of this compound. Optimization may be required for particularly challenging acylating agents.

3.1. Materials and Equipment

  • Reagents:

    • This compound (MW: 123.15 g/mol )

    • Acylating agent (e.g., Acetyl Chloride, Benzoyl Chloride, Acetic Anhydride)

    • 4-(Dimethylamino)pyridine (DMAP), catalyst grade

    • Triethylamine (TEA), distilled

    • Anhydrous Dichloromethane (DCM), solvent grade

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Solvents for chromatography (e.g., Ethyl Acetate, Hexanes)

  • Equipment:

    • Round-bottom flask with stir bar

    • Septa and nitrogen/argon inlet

    • Syringes and needles

    • Ice-water bath

    • Magnetic stirrer/hotplate

    • Thin Layer Chromatography (TLC) plates and chamber

    • Separatory funnel

    • Rotary evaporator

    • Flash column chromatography setup

3.2. Step-by-Step Procedure

Experimental_Workflow start Start: Assemble Dry Glassware under Inert Atmosphere (N₂/Ar) dissolve 1. Dissolve Substrate, TEA, and DMAP in Anhydrous DCM start->dissolve cool 2. Cool Reaction Mixture to 0°C (Ice Bath) dissolve->cool add_acyl 3. Add Acylating Agent Dropwise via Syringe cool->add_acyl react 4. Warm to Room Temperature and Stir (Monitor by TLC) add_acyl->react quench 5. Quench with Saturated Aqueous NaHCO₃ react->quench extract 6. Extract with DCM (Separate Layers) quench->extract wash 7. Wash Organic Layer with Water and Brine extract->wash dry 8. Dry with MgSO₄/Na₂SO₄, Filter, and Concentrate wash->dry purify 9. Purify Crude Product via Flash Column Chromatography dry->purify end End: Characterize Pure N-Acylated Product purify->end

Caption: General workflow for N-acylation of 2,6-dimethyl-4-pyridone.

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).

    • Causality: An inert atmosphere is crucial to prevent moisture from reacting with the acylating agent and the activated intermediates.

  • Addition of Reagents: Dissolve the starting material in anhydrous Dichloromethane (DCM). Add triethylamine (1.2 eq) followed by a catalytic amount of DMAP (0.05 - 0.1 eq).

    • Causality: TEA acts as a scavenger for the HCl produced, preventing it from protonating the substrate or catalyst. DMAP is the nucleophilic catalyst that activates the acylating agent.[4][5]

  • Cooling: Cool the stirred mixture to 0 °C using an ice-water bath.

    • Causality: The reaction between the acylating agent and DMAP/pyridone can be exothermic. Cooling helps to control the reaction rate and minimize potential side reactions.

  • Addition of Acylating Agent: Slowly add the acylating agent (e.g., acetyl chloride, 1.1 eq) dropwise to the cooled, stirred solution.

    • Causality: Dropwise addition ensures the reaction remains controlled and prevents a rapid temperature increase.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).

    • Causality: Reaction time will vary depending on the reactivity of the acylating agent. TLC is a simple and effective way to determine when the reaction is complete.

  • Workup - Quenching: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.[6]

    • Causality: The bicarbonate solution neutralizes any remaining acid and reacts with excess acylating agent.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer one or two more times with DCM. Combine all organic layers.

  • Workup - Washing: Wash the combined organic layer with water and then with brine.

    • Causality: Washing removes water-soluble impurities and salts. The brine wash helps to break any emulsions and begins the drying process.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-acylated product.

Expected Results and Data

The yield and purity of the N-acylated product are dependent on the specific acylating agent used and the rigorous exclusion of moisture. The table below provides representative, anticipated data for this protocol.

Acylating AgentEquivalentsReaction Time (h)Typical Yield (%)Notes
Acetyl Chloride1.12-485-95%Highly reactive; ensure slow addition at 0°C.
Acetic Anhydride1.14-880-90%Less reactive than acyl chloride; may require longer time.
Benzoyl Chloride1.16-1680-90%Sterically more hindered; reaction is typically slower.

Discussion and Troubleshooting

  • Regioselectivity: Due to the thermodynamic stability of the 4-pyridone tautomer, N-acylation is strongly favored over O-acylation. If any O-acylated product is observed, it typically results from reaction with the less stable 4-hydroxypyridine tautomer. Ensuring the reaction is run under the specified basic conditions helps to maintain the pyridone form.

  • Incomplete Reaction: If TLC analysis shows significant unreacted starting material after an extended period, a small additional charge of the acylating agent and DMAP may be added. Ensure all reagents and solvents are anhydrous, as water will consume the acylating agent.

  • Purification Challenges: The N-acyl-4-pyridone products are often polar. A polar solvent system, potentially including a small percentage of methanol in DCM or ethyl acetate, may be necessary for effective elution during column chromatography.

  • Steric Hindrance: The methyl groups at the 2 and 6 positions provide some steric shielding to the nitrogen atom. While this does not prevent acylation, it may slow the reaction rate compared to an unsubstituted 4-pyridone, particularly with bulky acylating agents.

References

  • Organic Letters. The Mukaiyama-Michael Reaction of N-Acyl-2,3-dihydro-4-pyridones: Regio- and Stereoselective Synthesis of cis-2,6-Disubstituted 1,2,5,6-Tetrahydropyridines. ACS Publications.
  • Organic Letters. Synthesis and Reactivity of N-Acyl-5-(1-hydroxyalkyl)-2,3-dihydro-4-pyridones. ACS Publications.
  • Organic Letters. The Mukaiyama-Michael Reaction of N-Acyl-2,3-dihydro-4-pyridones: Regio- and Stereoselective Synthesis of cis-2,6-Disubstituted 1,2,5,6-Tetrahydropyridines. ACS Publications.
  • Organic Letters. Cu-catalyzed N- and O-arylation of 2-, 3-, and 4-hydroxypyridines and hydroxyquinolines. ACS Publications.
  • ResearchGate. Acylation of pyridine-N-oxides. ResearchGate GmbH.
  • YouTube. Preparation of Pyridines, Part 3: By Acylation. YouTube.
  • Organic Letters. Rhodium-Catalyzed N-Arylation of 2-Pyridones Enabled by 1,6-Acyl Migratory Rearrangement of 2-Oxypyridines. ACS Publications.
  • IBS Publications Repository. Site-Selective C–H Acylation of Pyridinium Derivatives by Photoredox Catalysis. Institute for Basic Science.
  • Organic Letters. Cu-Catalyzed N- and O-Arylation of 2-, 3-, and 4-Hydroxypyridines and Hydroxyquinolines. ACS Publications.
  • PubMed Central. Recent Advances of Pyridinone in Medicinal Chemistry. National Library of Medicine.
  • RSC Publishing. Atropselective synthesis of N-aryl pyridones via dynamic kinetic resolution enabled by non-covalent interactions. Royal Society of Chemistry.
  • ACS Publications. Catalytic N-Acylation for Access to N–N Atropisomeric N-Aminoindoles. ACS Publications.
  • The Journal of Organic Chemistry. Reduction of N-Acyl-2,3-dihydro-4-pyridones to N-Acyl-4-piperidones Using Zinc/Acetic Acid. ACS Publications.
  • ResearchGate. Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. ResearchGate GmbH.
  • PubMed Central. A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. National Library of Medicine.
  • Google Patents. Process for selective N-acylation of purine nucleosides. Google.
  • ACS Publications. Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase. ACS Publications.
  • Journal of the American Chemical Society. Synergizing Mn(IV)/Mn(III) Dual-Excitable Complexes and Chiral Cobalt Catalysis for Divergent Asymmetric Transformations. ACS Publications.
  • Arkivoc. N-Acylation in combinatorial chemistry. ARKAT USA, Inc.
  • ResearchGate. N-Acylation in Combinatorial Chemistry. ResearchGate GmbH.
  • PubMed Central. Acyl-1,4-Dihydropyridines: Universal Acylation Reagents for Organic Synthesis. National Library of Medicine.
  • ScholarWorks @ UTRGV. The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. The University of Texas Rio Grande Valley.
  • CCS Chemistry. Introduction of the Formyl Group at the meta- or para-Position of Pyridines Through Regioselectivity Switch. Chinese Chemical Society.
  • PubMed. Studies on the mechanism of toxicity of acetaminophen. Synthesis and reactions of N-acetyl-2,6-dimethyl- and N-acetyl-3,5-dimethyl-p-benzoquinone imines. National Library of Medicine.
  • MDPI. 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile. MDPI.
  • MDPI. Acyl-1,4-Dihydropyridines: Universal Acylation Reagents for Organic Synthesis. MDPI.
  • MDPI. One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. MDPI.
  • ResearchGate. N‐o‐tolylation of pyridin‐2‐ones. ResearchGate GmbH.

Sources

The Multifaceted Role of 2,6-Dimethyl-4-Hydroxypyridine in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of 2,6-Dimethyl-4-Hydroxypyridine and its derivatives, highlighting their significance and practical applications in medicinal chemistry. As a versatile scaffold, this class of compounds has garnered considerable interest for its potential therapeutic applications, primarily centered on its antioxidant and neuroprotective properties. This document will delve into the synthetic strategies, mechanisms of action, and detailed protocols for evaluating the efficacy of these promising molecules.

Foundational Chemistry and Synthesis

This compound, a substituted pyridinol, serves as a valuable building block in the synthesis of more complex, biologically active molecules.[1] Its chemical structure, featuring a hydroxyl group at the 4-position and methyl groups at the 2 and 6 positions, imparts unique reactivity and allows for various synthetic modifications.

Key Synthetic Approaches

Several synthetic routes to this compound and its derivatives have been established, with the choice of method often depending on the desired scale and available starting materials.

  • Condensation Reactions: A common and efficient method involves the condensation of readily available starting materials. For instance, the Hantzsch pyridine synthesis, or variations thereof, can be employed. This typically involves the reaction of a β-ketoester (like ethyl acetoacetate) with an aldehyde and ammonia.[2]

  • From Dehydroacetic Acid: Dehydroacetic acid can serve as a precursor for the synthesis of this compound derivatives through a series of reactions including hydrolysis and ammoniation.[3]

  • Modern Synthetic Developments: More contemporary approaches focus on greener chemistry, utilizing weakly basic ion-exchange resins as catalysts to promote the dimerization of starting materials, followed by in-situ ammoniation and other modifications. This method offers the advantages of milder reaction conditions and simplified work-up procedures.[3]

Core Applications in Medicinal Chemistry: Antioxidant and Neuroprotective Effects

The pyridinone scaffold is a recurring motif in numerous bioactive molecules and pharmaceuticals.[4] Research indicates that this compound and its derivatives exhibit significant biological activities, most notably as antioxidant and neuroprotective agents.[4]

Antioxidant Properties: Combating Oxidative Stress

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in a wide range of diseases. The ability of this compound derivatives to scavenge free radicals makes them attractive candidates for therapeutic intervention.[5]

The antioxidant activity of these compounds is primarily attributed to their ability to donate a hydrogen atom from the hydroxyl group on the pyridine ring, thereby neutralizing free radicals. The resulting radical is stabilized by resonance within the aromatic ring. Some derivatives also exhibit iron-chelating properties, which contributes to their antioxidant effect by preventing the iron-catalyzed formation of highly reactive hydroxyl radicals.[3][6]

Neuroprotective Potential: A Shield for Neurons

Neurodegenerative diseases such as Parkinson's and Alzheimer's are characterized by the progressive loss of neurons. The neuroprotective effects of this compound derivatives are a major area of investigation, with promising results in preclinical models.[7][8]

Two primary mechanisms appear to underpin the neuroprotective effects of this class of compounds:

  • Iron Chelation: An accumulation of iron in specific brain regions is a hallmark of several neurodegenerative disorders. This excess iron can participate in Fenton chemistry, leading to the generation of cytotoxic hydroxyl radicals and subsequent neuronal damage. Hydroxypyridinones, including derivatives of this compound, are effective iron chelators.[3][9] By sequestering excess iron, these compounds can mitigate oxidative stress and protect neurons from iron-induced toxicity.[7][8][10]

  • Calcium Channel Modulation: While more characteristic of the related dihydropyridine class of compounds, the potential for pyridine derivatives to modulate calcium channel activity is an area of interest.[4][7] Dysregulation of calcium homeostasis is a key factor in neuronal cell death. By modulating the influx of calcium through L-type calcium channels, these compounds may prevent excitotoxicity and subsequent apoptosis.[11] Dihydropyridines can act as either antagonists, blocking calcium influx, or agonists, promoting it, depending on their specific structure.[4]

Experimental Protocols

The following section provides detailed, step-by-step protocols for evaluating the antioxidant and neuroprotective activities of this compound and its derivatives.

In Vitro Antioxidant Activity Assays

A battery of in vitro assays is typically employed to provide a comprehensive assessment of a compound's antioxidant potential.

This widely used and straightforward method assesses the ability of a compound to donate a hydrogen atom and scavenge the stable DPPH free radical.[2]

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of this compound or its derivative in a suitable solvent (e.g., methanol or ethanol).

    • Prepare a 0.1 mM solution of DPPH in the same solvent. Keep this solution in the dark.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of various concentrations of the test compound.

    • Add 100 µL of the DPPH solution to each well.

    • For the control, add 100 µL of the solvent instead of the test compound.

  • Incubation and Measurement:

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

    • The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the test compound.[12]

Parameter Description
Principle Measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow.[2]
Wavelength 517 nm[13]
Standard Ascorbic acid or Trolox
Endpoint Decrease in absorbance

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[14]

Protocol:

  • Reagent Preparation:

    • FRAP Reagent: Prepare fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.[15]

    • Prepare a stock solution of the test compound.

  • Assay Procedure:

    • Warm the FRAP reagent to 37°C.

    • In a 96-well plate, add 20 µL of the test compound at various concentrations.

    • Add 180 µL of the FRAP reagent to each well.

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 30 minutes.[16]

    • Measure the absorbance at 593 nm.[15]

  • Calculation:

    • Create a standard curve using a known antioxidant such as FeSO₄ or Trolox.

    • The antioxidant capacity of the test compound is expressed as equivalents of the standard.

Parameter Description
Principle Measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[17]
Wavelength 593 nm[15]
Standard FeSO₄ or Trolox
Endpoint Increase in absorbance
In Vitro Neuroprotection Assay: 6-OHDA-Induced Neurotoxicity in SH-SY5Y Cells

The human neuroblastoma cell line SH-SY5Y is a widely used model for studying neurodegenerative diseases. The neurotoxin 6-hydroxydopamine (6-OHDA) is commonly used to induce Parkinson's disease-like pathology in these cells.[18][19]

Protocol:

  • Cell Culture:

    • Culture SH-SY5Y cells in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics.

    • Seed the cells in 96-well plates at an appropriate density.

  • Compound Treatment and Toxin Induction:

    • Pre-treat the cells with various concentrations of this compound or its derivative for a specified time (e.g., 24 hours).

    • Induce neurotoxicity by adding 6-OHDA to the culture medium at a final concentration determined to cause significant cell death (e.g., 50-100 µM).

    • Include control wells (cells only), vehicle control wells (cells with solvent), and toxin-only wells (cells with 6-OHDA).

  • Incubation:

    • Incubate the plates for 24-48 hours.

  • Assessment of Cell Viability (MTT Assay):

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at 570 nm.

  • Calculation:

    • Calculate cell viability as a percentage relative to the control (untreated) cells.

Parameter Description
Cell Line SH-SY5Y (human neuroblastoma)
Neurotoxin 6-hydroxydopamine (6-OHDA)[18]
Viability Assay MTT assay
Endpoint Increased cell viability in the presence of the test compound compared to the toxin-only group.

Visualizing the Mechanisms of Action

To better understand the proposed mechanisms of action of this compound and its derivatives, the following diagrams illustrate the key signaling pathways.

Iron Chelation and Reduction of Oxidative Stress

Iron_Chelation Fe3_excess Excess Labile Iron (Fe³⁺) ROS Reactive Oxygen Species (ROS) (e.g., •OH) Fe3_excess->ROS Fenton Reaction Fe_Complex Stable Iron Complex Fe3_excess->Fe_Complex Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Neuronal_Damage Neuronal Damage & Apoptosis Oxidative_Stress->Neuronal_Damage Hydroxypyridinone This compound Derivative Hydroxypyridinone->ROS Inhibits Hydroxypyridinone->Fe_Complex Chelation Excretion Iron Excretion Fe_Complex->Excretion

Caption: Iron chelation by this compound derivatives.

Modulation of L-type Calcium Channels

Calcium_Channel cluster_membrane Cell Membrane Ca_Channel L-type Ca²⁺ Channel Intracellular_Ca Intracellular Ca²⁺ Ca_Channel->Intracellular_Ca Extracellular_Ca Extracellular Ca²⁺ Extracellular_Ca->Ca_Channel Influx Excitotoxicity Excitotoxicity Intracellular_Ca->Excitotoxicity Overload Apoptosis Apoptosis Excitotoxicity->Apoptosis Dihydropyridine Dihydropyridine Derivative (Antagonist) Dihydropyridine->Ca_Channel Blocks

Caption: Antagonistic modulation of L-type calcium channels.

Conclusion and Future Directions

This compound and its derivatives represent a promising class of compounds with significant potential in medicinal chemistry. Their demonstrated antioxidant and neuroprotective properties, primarily driven by iron chelation and potential modulation of calcium channels, make them compelling candidates for the development of novel therapeutics for a range of oxidative stress-related and neurodegenerative diseases. The protocols outlined in this guide provide a robust framework for the continued investigation and optimization of these versatile molecules. Future research should focus on elucidating the precise molecular targets and signaling pathways modulated by these compounds to further refine their design and enhance their therapeutic efficacy.

References

  • Fawver, J. N., et al. (2015). Protection from neurodegeneration in the 6-hydroxydopamine (6-OHDA)
  • Hider, R. C., & Kong, X. (2020). Hydroxypyridinone-Based Iron Chelators with Broad-Ranging Biological Activities. Journal of Medicinal Chemistry, 63(23), 14213–14235.
  • Zhou, T., Kong, X., & Hider, R. C. (2019). Synthesis and iron chelating properties of hydroxypyridinone and hydroxypyranone hexadentate ligands. Dalton Transactions, 48(11), 3459–3466.
  • Santos, M. A., et al. (2008). New hydroxypyridinone iron-chelators as potential anti-neurodegenerative drugs. Journal of Inorganic Biochemistry, 102(5-6), 1279–1288.
  • Ward, R. J., et al. (2018). Proof of Concept of Treatment with Novel Hydroxypyridinone Iron Chelators in a Non-Clinical Model of Parkinson's Disease. Journal of Parkinson's Disease, 8(4), 579–590.
  • Shvarts, V. M., et al. (2021). Evaluation of in vitro antioxidant activity of benzophenone-pyridine analogues. Journal of the Serbian Chemical Society, 86(1), 25–35.
  • Obolensky, A., et al. (2011). Ironing out neurodegeneration: iron chelation for neuroprotection. Free Radical Biology and Medicine, 51(8), 1461–1462.
  • Özyürek, M., et al. (2011). DPPH Radical Scavenging Assay. Methods in Molecular Biology, 700, 129–140.
  • Khan, M. A., et al. (2020). The Antioxidant Activity of Dihydropyridine Derivatives. Current Research in Bioorganic & Organic Chemistry, 3, 124.
  • Mitrask. (n.d.). In-vitro Antioxidant Assay-An Insight.
  • de Vasconcelos, S. I. L., et al. (2014). Evaluation of antioxidant capacity of 13 plant extracts by three different methods. Journal of Medicinal Plants Research, 8(11), 461–469.
  • Prior, R. L., et al. (2005). Assays for antioxidant capacity: a review. Journal of Agricultural and Food Chemistry, 53(10), 4290–4302.
  • Thaipong, K., et al. (2006). Comparative antioxidant activities of juice, peel and seed extracts of guava fruit. Food Chemistry, 97(3), 459–465.
  • Ohta, H., et al. (1994). Neuroprotective effects of a dihydropyridine derivative, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid methyl 6-(5-phenyl-3-pyrazolyloxy)hexyl ester (CV-159), on rat ischemic brain injury. Journal of Pharmacology and Experimental Therapeutics, 271(2), 737–744.
  • Sharma, O. P., & Bhat, T. K. (2009). DPPH antioxidant assay revisited. Food Chemistry, 113(4), 1202–1205.
  • Okkay, U., & Okkay, I. F. (2021). Neuroprotective effect of nicorandil in 6-OHDA induced in vitro model of parkinson's disease. Medicine Science, 10(3), 735–740.
  • Lopes, F. M., et al. (2012). Evaluation of the neurotoxic/neuroprotective role of organoselenides using differentiated human neuroblastoma SH-SY5Y cell line challenged with 6-hydroxydopamine. Neurotoxicity Research, 22(2), 138–149.
  • Kunchana, M., & Naidu, V. G. M. (2013). Determination of DPPH Free Radical Scavenging Activity by RP-HPLC, Rapid Sensitive Method for the Screening of Berry Fruit Juice.
  • Gholivand, M. B., et al. (2011). Synthesis and antioxidant evaluation of some novel ortho-hydroxypyridine-4-one iron chelators. Research in Pharmaceutical Sciences, 6(1), 17–25.

Sources

Application Notes and Protocols for the Quantification of 2,6-Dimethyl-4-Hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,6-Dimethyl-4-hydroxypyridine, also known as 2,6-lutidine-4-ol, is a heterocyclic organic compound with the molecular formula C₇H₉NO.[1] It belongs to the pyridinol family and exists in tautomeric equilibrium with its pyridone form, with the latter often being more stable in the solid state.[2] This compound serves as a valuable building block in the synthesis of various pharmaceutical agents and other bioactive molecules.[3] Given its role in drug development and chemical synthesis, the ability to accurately and reliably quantify this compound in various matrices is of paramount importance.

This technical guide provides detailed application notes and validated protocols for the quantification of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies are designed for researchers, scientists, and drug development professionals, with a focus on the rationale behind experimental choices and adherence to international validation standards.

Physicochemical Properties of this compound

A fundamental understanding of the analyte's properties is crucial for developing robust analytical methods.

PropertyValueReference
Molecular Formula C₇H₉NO[1]
Molecular Weight 123.15 g/mol [1]
Appearance Off-white to pale yellow crystals[1]
Melting Point 228-233 °C[1]
UV Absorption Maximum (in DMSO) 267 nm[1][2]
Solubility Soluble in water[3]

The notable UV absorbance at 267 nm provides a clear basis for quantitative analysis using HPLC with a UV detector.[1][2] The compound's solubility in water is an important consideration for the preparation of standards and samples for reversed-phase HPLC.[3]

Part 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Reversed-phase HPLC is a powerful and versatile technique for the separation and quantification of moderately polar aromatic compounds like this compound. The selection of a C18 stationary phase is based on its wide applicability and effectiveness in retaining such analytes from a polar mobile phase.

Logical Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC-UV Analysis cluster_data Data Processing & Quantification A Weighing of This compound B Dissolution in Mobile Phase Diluent A->B C Serial Dilution for Calibration Standards B->C E Injection into HPLC System C->E D Sample Preparation (e.g., extraction, dilution) D->E F Isocratic Elution on C18 Column E->F G UV Detection at 267 nm F->G H Chromatogram Integration G->H I Generation of Calibration Curve H->I J Quantification of Analyte in Samples I->J

Caption: Workflow for the quantification of this compound by HPLC-UV.

Detailed Protocol for HPLC-UV Analysis

1. Reagents and Materials

  • This compound reference standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • Formic acid (LC-MS grade)

  • 0.45 µm syringe filters

2. Instrumentation

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Data acquisition and processing software

3. Chromatographic Conditions

ParameterConditionRationale
Mobile Phase Acetonitrile:Water (20:80, v/v) with 0.1% Formic AcidA common mobile phase for polar aromatic compounds, providing good retention and peak shape. Formic acid helps to control the ionization of the analyte and improve peak symmetry.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and backpressure.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Injection Volume 10 µLA typical injection volume for standard HPLC analysis.
Detection Wavelength 267 nmThis is the reported UV absorption maximum for this compound, ensuring maximum sensitivity.[1][2]
Run Time 10 minutesSufficient time for the elution of the analyte and any potential early-eluting impurities.

4. Preparation of Standard Solutions

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of methanol and water.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock standard solution with the mobile phase.

5. Sample Preparation

  • For Bulk Drug: Accurately weigh an amount of the sample equivalent to 10 mg of this compound, dissolve in the mobile phase in a 100 mL volumetric flask. Dilute further with the mobile phase to bring the concentration within the calibration range.

  • For Pharmaceutical Formulations (e.g., Tablets): Weigh and finely powder a representative number of tablets. Accurately weigh a portion of the powder equivalent to a known amount of the active pharmaceutical ingredient (API), and extract with a suitable solvent (e.g., a mixture of methanol and water). Sonicate to ensure complete extraction, then dilute to a known volume. Filter the extract through a 0.45 µm syringe filter before injection.

6. Method Validation The developed method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure it is fit for its intended purpose.[4][5]

Validation ParameterProcedureAcceptance Criteria
Specificity Analyze a blank (mobile phase), a standard solution, and a sample spiked with potential impurities or excipients.The peak for this compound should be well-resolved from any other peaks, and the blank should show no interfering peaks at the retention time of the analyte.
Linearity Analyze the calibration standards in triplicate over the range of 1-100 µg/mL. Plot the peak area versus concentration and perform a linear regression analysis.Correlation coefficient (r²) ≥ 0.999. The y-intercept should be insignificant.
Accuracy Perform recovery studies by spiking a placebo or sample matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze in triplicate at each level.Mean recovery should be within 98-102%.
Precision (Repeatability) Analyze six replicate injections of a standard solution at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.Relative Standard Deviation (RSD) ≤ 2%.
Precision (Intermediate) Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.RSD ≤ 2%.
Limit of Detection (LOD) Determine based on the signal-to-noise ratio (S/N) of 3:1 or from the standard deviation of the response and the slope of the calibration curve.The lowest concentration at which the analyte can be reliably detected.
Limit of Quantification (LOQ) Determine based on the S/N of 10:1 or from the standard deviation of the response and the slope of the calibration curve.The lowest concentration at which the analyte can be reliably quantified with acceptable precision and accuracy.

Part 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective technique suitable for the analysis of volatile and thermally stable compounds. Given the relatively high melting point of this compound, its thermal stability in the GC inlet is a critical consideration. The following protocol is for the analysis of the underivatized compound. If thermal degradation is observed (e.g., peak tailing, poor reproducibility), derivatization to a more volatile and stable trimethylsilyl (TMS) ether may be necessary.[6]

Logical Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep_gc Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data_gc Data Processing & Quantification A_gc Weighing of Analyte B_gc Dissolution in Appropriate Solvent (e.g., Pyridine, DCM) A_gc->B_gc C_gc Serial Dilution for Calibration Standards B_gc->C_gc E_gc Optional: Derivatization (e.g., Silylation) B_gc->E_gc F_gc Injection into GC-MS System C_gc->F_gc D_gc Sample Preparation (e.g., extraction, dilution) D_gc->F_gc E_gc->F_gc G_gc Separation on Capillary Column F_gc->G_gc H_gc Electron Ionization (EI) G_gc->H_gc I_gc Mass Analysis (Scan or SIM mode) H_gc->I_gc J_gc Chromatogram Integration I_gc->J_gc K_gc Generation of Calibration Curve J_gc->K_gc L_gc Quantification of Analyte K_gc->L_gc

Caption: Workflow for the quantification of this compound by GC-MS.

Detailed Protocol for GC-MS Analysis

1. Reagents and Materials

  • This compound reference standard (≥98% purity)

  • Pyridine (anhydrous, for potential derivatization)

  • Dichloromethane (DCM, GC grade)

  • Methanol (GC grade)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS (for derivatization, if needed)

2. Instrumentation

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column suitable for polar compounds (e.g., HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Data acquisition and processing software with a mass spectral library (e.g., NIST).

3. Chromatographic and Mass Spectrometric Conditions

ParameterConditionRationale
Inlet Temperature 250 °CA starting point to ensure volatilization without causing significant thermal degradation. This may need optimization.
Injection Mode Splitless (1 µL injection)To maximize sensitivity for trace analysis.
Carrier Gas Helium at a constant flow of 1.0 mL/minAn inert carrier gas compatible with mass spectrometry.
Oven Program Initial temp 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 minA general-purpose temperature program to separate the analyte from solvent and potential impurities.
Transfer Line Temp 280 °CTo prevent condensation of the analyte before entering the mass spectrometer.
Ion Source Temp 230 °CA standard temperature for electron ionization.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible fragmentation patterns for library matching.
Mass Analyzer Mode Full Scan (m/z 40-400) for identification and method development. Selected Ion Monitoring (SIM) for quantification.Full scan allows for the identification of the analyte and any degradation products. SIM mode provides higher sensitivity and selectivity for quantification by monitoring specific ions.
SIM Ions m/z 123 (molecular ion), 108 (M-15), 95 (M-28)These ions are characteristic of this compound and can be used for selective quantification.[1]

4. Preparation of Standard and Sample Solutions

  • Prepare stock and working standard solutions in a suitable solvent like methanol or dichloromethane.

  • Sample preparation should involve extraction of the analyte into an organic solvent compatible with GC analysis.

5. Derivatization Protocol (if required) If thermal degradation is observed, the following silylation procedure can be employed:

  • Evaporate a known amount of the sample or standard extract to dryness under a gentle stream of nitrogen.

  • Add 50 µL of anhydrous pyridine and 50 µL of BSTFA with 1% TMCS.

  • Cap the vial tightly and heat at 60 °C for 30 minutes.

  • Cool to room temperature before injection into the GC-MS.

6. Method Validation The GC-MS method should also be validated according to ICH Q2(R1) guidelines, with similar parameters and acceptance criteria as the HPLC-UV method.

Conclusion

The HPLC-UV and GC-MS methods detailed in this guide provide robust and reliable approaches for the quantification of this compound. The HPLC-UV method is a straightforward and widely accessible technique, ideal for routine quality control. The GC-MS method offers higher sensitivity and selectivity, which can be advantageous for the analysis of complex matrices or trace-level quantification. The choice between these methods will depend on the specific application, available instrumentation, and the required level of sensitivity. Adherence to the outlined protocols and validation procedures will ensure the generation of high-quality, reproducible, and defensible analytical data.

References

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Abraham Entertainment. (2025, October 22). ICH Q2 R1: Mastering Analytical Method Validation.
  • Slideshare. (n.d.). ICH Q2 Analytical Method Validation.
  • ICH. (1996). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Reddit. (2021, March 5). Anhydrous pyridine for derivatization with MSTFA for GC-MS analysis.
  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • National Institutes of Health. (n.d.). Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates.
  • The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases. (n.d.).
  • Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success.
  • National Institutes of Health. (n.d.). Extracting and Analyzing Pyrrolizidine Alkaloids in Medicinal Plants: A Review.
  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns.
  • ResearchGate. (2025, August 9). Selective determination of pyridine alkaloids in tobacco by PFTBA ions/analyte molecule reaction ionization ion trap mass spectrometry.
  • Caltech GPS. (n.d.). Preparation of TMS Derivatives for GC/MS.
  • MDPI. (n.d.). Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements.
  • Zenodo. (n.d.). THE DETECTION AND DETERMINATION OF PYRIDINE BASES IN DENATURED SPIRIT.
  • ResearchGate. (2025, November 29). Analysis of Minor Alkaloids in Tobacco: A Collaborative Study.

Sources

Application Notes and Protocols: The Strategic Role of 2,6-Dimethyl-4-Hydroxypyridine in the Synthesis of Piperidine-Based BACE1 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting BACE1 in Alzheimer's Disease

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques in the brain. The formation of these plaques is initiated by the enzymatic cleavage of the amyloid precursor protein (APP) by the β-site amyloid precursor protein cleaving enzyme 1 (BACE1). Consequently, the inhibition of BACE1 is a primary therapeutic strategy for the treatment of AD.[1][2] The development of small-molecule BACE1 inhibitors that can effectively cross the blood-brain barrier and engage the target enzyme is a significant focus of medicinal chemistry research.

A common structural motif in many potent BACE1 inhibitors is a substituted piperidine core. This heterocyclic scaffold provides a rigid framework that can be appropriately functionalized to interact with the active site of BACE1. This document provides detailed application notes and protocols on the use of 2,6-Dimethyl-4-Hydroxypyridine as a key starting material for the synthesis of such piperidine-based BACE1 inhibitors.

The Synthetic Utility of this compound

This compound, which exists in tautomeric equilibrium with 2,6-dimethyl-4-pyridone, is a versatile and readily available building block in organic synthesis.[3][4] Its utility in the synthesis of BACE1 inhibitors stems from its ability to be converted into the corresponding 2,6-dimethylpiperidin-4-ol scaffold through catalytic hydrogenation. This transformation provides a chiral, trifunctional piperidine core with hydroxyl and two methyl groups, which can be further elaborated to introduce the necessary pharmacophoric elements for BACE1 inhibition.

The key advantages of using this compound as a precursor include:

  • Direct access to a substituted piperidine core: Catalytic hydrogenation of the pyridine ring is a well-established and efficient method for the synthesis of piperidines.[5][6][7]

  • Strategic placement of functional groups: The resulting 4-hydroxy-2,6-dimethylpiperidine provides multiple points for diversification, allowing for the exploration of structure-activity relationships (SAR).

  • Control of stereochemistry: The hydrogenation can often be performed stereoselectively, yielding specific diastereomers of the piperidine product, which is crucial for optimizing interactions with the chiral active site of BACE1.

Synthetic Workflow: From Pyridine to Piperidine Core

The overall synthetic strategy involves a two-stage process:

  • Catalytic Hydrogenation: The aromatic pyridine ring of this compound is reduced to the corresponding saturated piperidine ring.

  • Functional Group Elaboration: The resulting 2,6-dimethylpiperidin-4-ol is then used as a key intermediate for the attachment of other molecular fragments required for BACE1 inhibitory activity.

G cluster_0 Stage 1: Piperidine Core Synthesis cluster_1 Stage 2: BACE1 Inhibitor Elaboration Start This compound Intermediate cis/trans-2,6-Dimethylpiperidin-4-ol Start->Intermediate Catalytic Hydrogenation (e.g., PtO2, H2) Final_Product BACE1 Inhibitor Intermediate->Final_Product Multi-step Synthesis (e.g., Amide Coupling, Suzuki Reaction)

Caption: General synthetic workflow from this compound to a BACE1 inhibitor.

Experimental Protocol: Catalytic Hydrogenation of this compound

This protocol describes a general procedure for the catalytic hydrogenation of this compound to 2,6-dimethylpiperidin-4-ol using Platinum(IV) oxide (PtO₂) as the catalyst.[5]

Materials:

  • This compound

  • Platinum(IV) oxide (PtO₂, Adams' catalyst)

  • Glacial Acetic Acid

  • Hydrogen gas (high purity)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Celite

  • Parr hydrogenation apparatus or similar high-pressure reactor

  • Standard laboratory glassware

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • To a high-pressure reaction vessel, add this compound (1.0 eq).

    • Add glacial acetic acid as the solvent (approximately 5-10 mL per gram of starting material).

    • Carefully add Platinum(IV) oxide (5 mol%).

    • Seal the reaction vessel.

  • Hydrogenation:

    • Place the vessel in the hydrogenation apparatus.

    • Purge the system with nitrogen gas followed by hydrogen gas to remove any air.

    • Pressurize the vessel with hydrogen gas to 50-70 bar.

    • Stir the reaction mixture vigorously at room temperature.

    • Monitor the reaction progress by monitoring hydrogen uptake. The reaction is typically complete within 6-12 hours.

  • Work-up:

    • Once the reaction is complete, carefully vent the hydrogen gas.

    • Purge the system with nitrogen gas.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with a small amount of ethyl acetate.

    • Carefully neutralize the filtrate by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2,6-dimethylpiperidin-4-ol.

Data Presentation:

ParameterValue/ConditionReference
Starting MaterialThis compound-
CatalystPlatinum(IV) oxide (PtO₂)[5]
Catalyst Loading5 mol%[5]
SolventGlacial Acetic Acid[5]
Hydrogen Pressure50-70 bar[5]
TemperatureRoom Temperature[5]
Reaction Time6-12 hours[5]
Typical YieldVaries, typically moderate to good-

Subsequent Elaboration to BACE1 Inhibitors

The resulting 2,6-dimethylpiperidin-4-ol is a versatile intermediate for the synthesis of more complex BACE1 inhibitors. The hydroxyl and amine functionalities can be selectively manipulated to introduce various substituents that are known to interact with the S1, S2, and S3 pockets of the BACE1 active site.

G Piperidine_Core 2,6-Dimethylpiperidin-4-ol Amine_Protection N-Protected Piperidine Piperidine_Core->Amine_Protection Protection (e.g., Boc, Cbz) Suzuki_Coupling C-C Bond Formation Piperidine_Core->Suzuki_Coupling Functionalization of N (e.g., with aryl halide) Hydroxyl_Activation Activated Hydroxyl Group (e.g., Mesylate, Tosylate) Amine_Protection->Hydroxyl_Activation Activation Amide_Coupling Amide Formation Amine_Protection->Amide_Coupling Amide Coupling (at N-H) Hydroxyl_Activation->Amide_Coupling Nucleophilic Substitution with Amine Final_Inhibitor BACE1 Inhibitor Amide_Coupling->Final_Inhibitor Suzuki_Coupling->Final_Inhibitor

Caption: Potential synthetic pathways for elaborating the 2,6-dimethylpiperidin-4-ol core.

Common synthetic transformations include:

  • N-protection: The secondary amine of the piperidine ring is often protected (e.g., with a Boc or Cbz group) to allow for selective functionalization of the hydroxyl group.

  • Amide bond formation: The piperidine nitrogen can be acylated with various carboxylic acids to introduce substituents that occupy the S1 and S3 pockets of BACE1.

  • Ether formation: The hydroxyl group can be alkylated or arylated to introduce further diversity.

  • Nucleophilic substitution: The hydroxyl group can be converted to a good leaving group (e.g., mesylate or tosylate) and displaced by various nucleophiles.

Conclusion

This compound is a valuable and cost-effective starting material for the synthesis of piperidine-based BACE1 inhibitors. The straightforward catalytic hydrogenation to the corresponding 2,6-dimethylpiperidin-4-ol provides a key intermediate with multiple points for synthetic elaboration. The protocols and strategies outlined in this document offer a robust foundation for researchers and drug development professionals in the design and synthesis of novel and potent BACE1 inhibitors for the potential treatment of Alzheimer's disease.

References

  • Reddy, M. S., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of ChemTech Research, 8(4), 1845-1851.
  • Ghosh, A. K., & Osswald, K. (2014). BACE1 (β-secretase) inhibitors for the treatment of Alzheimer's disease. Chemical Society Reviews, 43(19), 6765-6813.
  • Choi, S., et al. (2010). Design and synthesis of 1,4-dihydropyridine derivatives as BACE-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(10), 3054-3058.
  • Williams, S., et al. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry, 22(2), 247-252.
  • ResearchGate. (n.d.). Synthesis of piperidines via the hydrogenation of pyridines.
  • Maldonado, A. G., et al. (2011). Synthesis and evaluation of arylquinones as BACE1 inhibitors, β-amyloid peptide aggregation inhibitors, and destabilizers of preformed β-amyloid fibrils. Bioorganic & Medicinal Chemistry Letters, 21(8), 2414-2417.
  • ACS Omega. (2023). Advances in the Synthetic Approaches to β-Secretase (BACE-1) Inhibitors in Countering Alzheimer's: A Comprehensive Review. ACS Omega, 8(33), 29699-29737.
  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis and Evaluation of Arylquinones as BACE1 Inhibitors, β-Amyloid Peptide Aggregation Inhibitors, and Destabilizers of Preformed β-Amyloid Fibrils.
  • ResearchGate. (n.d.). ChemInform Abstract: Design and Synthesis of 1,4-Dihydropyridine Derivatives as BACE-1 Inhibitors.
  • Ito, M., et al. (2021). Discovery of Extremely Selective Fused Pyridine-Derived β-Site Amyloid Precursor Protein-Cleaving Enzyme (BACE1) Inhibitors with High In Vivo Efficacy through 10s Loop Interactions. Journal of Medicinal Chemistry, 64(19), 14165-14174.
  • Konno, H., et al. (2015). Synthesis and evaluation of aminopyridine derivatives as potential BACE1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(22), 5224-5227.
  • Ghosh, A. K., et al. (2012). Design, synthesis, and X-ray structural studies of BACE-1 Inhibitors containing substituted 2-oxopiperazines as P1′-P2′ ligands. Bioorganic & Medicinal Chemistry Letters, 22(1), 324-328.
  • Rombouts, F. J. R., et al. (2015). 1,4-Oxazine β-Secretase 1 (BACE1) Inhibitors: From Hit Generation to Orally Bioavailable Brain Penetrant Leads. Journal of Medicinal Chemistry, 58(17), 6884-6899.
  • Darwish, K. M., et al. (2022). Development, biological evaluation, and molecular modelling of novel isocytosine and guanidine derivatives as BACE1 inhibitors using a fragment growing strategy. RSC Medicinal Chemistry, 13(5), 586-602.
  • Ghosh, A. K. (2022). BACE1 inhibitor drugs for the treatment of Alzheimer's disease: Lessons learned, challenges to overcome, and future prospects. Journal of Medicinal Chemistry, 65(13), 8755-8774.
  • Patsnap. (n.d.). Synthesis method of 2, 6-dimethyl-4-bromopyridine.
  • Singh, S., et al. (2024). Updates on Intrinsic Medicinal Chemistry of 1,4-dihydropyridines, Perspectives on Synthesis and Pharmacokinetics of Novel 1,4-dihydropyrimidines as Calcium Channel Blockers: Clinical Pharmacology. Current Medicinal Chemistry, 31.
  • Paul, D., et al. (2024). From Patterns to Pills: How Informatics Is Shaping Medicinal Chemistry. Molecules, 29(9), 2109.

Sources

Strategic Development of a Robust HPLC-MS/MS Method for the Quantification of Pyridinol Derivatives in Biological Matrices

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

This application note provides a comprehensive guide for the development and validation of a sensitive and selective High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantitative analysis of pyridinol derivatives in complex biological matrices. Pyridinol derivatives, a class of compounds significant in pharmaceutical development, often exhibit high polarity, posing unique challenges for chromatographic retention and separation. This guide details a strategic approach, beginning with sample preparation and focusing on the implementation of Hydrophilic Interaction Liquid Chromatography (HILIC) as a superior alternative to traditional reversed-phase methods. We further elaborate on the systematic optimization of mass spectrometry parameters for achieving maximal sensitivity and specificity. The protocols and methodologies described herein are grounded in established scientific principles and adhere to regulatory expectations outlined by the FDA and EMA, ensuring the development of a robust, reliable, and defensible bioanalytical method.

Introduction: The Analytical Challenge of Pyridinol Derivatives

Pyridinol derivatives represent a class of heterocyclic compounds with broad therapeutic potential. Their core structure, containing a pyridine ring with a hydroxyl group, imparts significant polarity. While beneficial for aqueous solubility, this high polarity presents a considerable challenge for traditional reversed-phase liquid chromatography (RPLC), where these compounds often exhibit poor retention, eluting at or near the solvent front with inadequate separation from other polar matrix components.

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard for quantitative bioanalysis due to its exceptional sensitivity, selectivity, and speed.[1] However, its effectiveness is contingent upon a well-developed chromatographic method that can adequately retain and resolve the analyte of interest from the sample matrix. This application note addresses the specific challenges of pyridinol derivatives by leveraging Hydrophilic Interaction Liquid Chromatography (HILIC) to achieve robust retention and superior separation.[2][3]

Overall Method Development Workflow

A successful bioanalytical method is built upon a logical and systematic workflow. The process begins with thorough sample preparation to isolate the analyte and remove interferences, followed by the optimization of chromatographic conditions and mass spectrometric detection. The final method is then subjected to a rigorous validation process to demonstrate its suitability for the intended purpose.[4]

Workflow cluster_prep Part 1: Sample Preparation cluster_lc Part 2: LC Method Development (HILIC) cluster_ms Part 3: MS/MS Method Development cluster_val Part 4: Method Validation Sample Biological Sample (Plasma/Urine) Prep Extraction Protocol (SPE, LLE, or PPT) Sample->Prep Isolate & Concentrate Extract Clean Analyte Extract Prep->Extract Remove Interferences LC_Inject Inject Extract Extract->LC_Inject LC_Separation HILIC Separation LC_Inject->LC_Separation Mobile Phase Gradient LC_Elution Analyte Elution LC_Separation->LC_Elution Ionization ESI Source Optimization LC_Elution->Ionization Precursor Precursor Ion (Q1) Selection Ionization->Precursor Fragmentation Collision Cell (Q2) Optimization Precursor->Fragmentation Collision Energy Product Product Ion (Q3) Selection Fragmentation->Product SRM Transition Validation Validate per FDA/EMA Guidelines Product->Validation Data Quantitative Data Generation Validation->Data Accuracy, Precision, Linearity etc.

Caption: Overall workflow for HPLC-MS/MS method development.

Part I: Sample Preparation Strategy

The primary goal of sample preparation is to extract the analyte from the biological matrix while removing endogenous components (e.g., proteins, phospholipids, salts) that can interfere with analysis or cause ion suppression in the mass spectrometer.[5][6] The choice of technique depends on the analyte's properties, the required sensitivity, and the sample matrix.

  • Protein Precipitation (PPT): A simple and fast technique where an organic solvent (typically acetonitrile) is added to precipitate proteins. While efficient for protein removal, it provides minimal cleanup of other matrix components.

  • Liquid-Liquid Extraction (LLE): This technique partitions the analyte between two immiscible liquid phases (aqueous and organic). It offers better cleanup than PPT but can be labor-intensive and difficult to automate.[6][7]

  • Solid-Phase Extraction (SPE): Widely considered the most powerful technique, SPE uses a solid sorbent to selectively retain the analyte while matrix components are washed away.[8] It provides the cleanest extracts and allows for analyte concentration, leading to high sensitivity.

Protocol: Solid-Phase Extraction (SPE) for Pyridinol Derivatives

This protocol utilizes a mixed-mode SPE cartridge that combines reversed-phase and ion-exchange properties, ideal for capturing polar, ionizable compounds like pyridinol derivatives.

Materials:

  • Mixed-Mode Cation Exchange SPE Cartridges (e.g., Oasis MCX)

  • SPE Vacuum Manifold

  • Methanol (HPLC Grade)

  • Deionized Water

  • 2% Formic Acid in Water

  • 5% Ammonium Hydroxide in Methanol

Procedure:

  • Conditioning: Pass 1 mL of Methanol through the SPE cartridge. Do not allow the sorbent bed to dry.

  • Equilibration: Pass 1 mL of Deionized Water through the cartridge. Do not allow the sorbent bed to dry.

  • Sample Loading: Pre-treat 200 µL of plasma by adding 200 µL of 2% formic acid. Vortex to mix. Load the entire pre-treated sample onto the cartridge at a slow, steady flow rate (~1 mL/min).

  • Washing: Pass 1 mL of 2% formic acid in water to wash away polar interferences. Follow with 1 mL of Methanol to wash away non-polar interferences.

  • Elution: Elute the pyridinol derivative by passing 1 mL of 5% ammonium hydroxide in methanol through the cartridge. The basic modifier neutralizes the analyte, releasing it from the cation exchange sorbent.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Acetonitrile: 5% Water with 10 mM Ammonium Formate) for HILIC-MS/MS analysis.[7]

Part II: Hydrophilic Interaction Liquid Chromatography (HILIC)

The Rationale for HILIC

HILIC is a chromatographic technique ideal for the separation of polar and hydrophilic compounds that are poorly retained in RPLC.[2][9] In HILIC, a polar stationary phase (e.g., bare silica, amide, or diol) is used with a mobile phase consisting of a high concentration of a water-miscible organic solvent (like acetonitrile) and a small amount of an aqueous buffer.[10][11] Retention is based on the partitioning of the polar analyte between the organic-rich mobile phase and a water-enriched layer immobilized on the surface of the stationary phase.[9][10] As the aqueous content of the mobile phase increases during the gradient, polar analytes are eluted.

Optimizing HILIC Parameters
  • Stationary Phase Selection: Amide-based phases (e.g., TSKgel Amide-80) often provide excellent retention and peak shape for a wide range of polar compounds and are a good starting point.[10]

  • Mobile Phase Composition:

    • Organic Solvent: Acetonitrile is the most common organic solvent due to its relatively low viscosity and aprotic nature.

    • Aqueous Component: A buffer is essential for consistent retention times and good peak shape. Ammonium formate or ammonium acetate are ideal choices as they are volatile and highly compatible with MS detection.[9] A typical starting concentration is 10-20 mM.

    • pH: The mobile phase pH should be controlled to maintain a consistent ionization state for the analyte. For pyridinol derivatives, a slightly acidic pH (e.g., 3-5) often yields good results.

  • Gradient Elution: A typical HILIC gradient starts with a high percentage of organic solvent (e.g., 95%) and gradually increases the aqueous component (e.g., to 40-50%) to elute the analytes.

Optimized HILIC Method Protocol
ParameterRecommended SettingRationale
HPLC System UHPLC SystemProvides higher resolution and faster analysis times.
Column TSKgel Amide-80 (2.1 x 100 mm, 3 µm)Excellent retention for polar compounds.[10]
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.5Volatile buffer, compatible with MS.
Mobile Phase B AcetonitrileStandard organic phase for HILIC.
Gradient 0-1 min (95% B), 1-5 min (95-50% B), 5-6 min (50% B), 6-6.1 min (50-95% B), 6.1-8 min (95% B)Gradual increase in aqueous content ensures elution of polar analytes.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40°CImproves peak shape and reduces mobile phase viscosity.
Injection Vol. 5 µLStandard volume for analytical methods.

Part III: Mass Spectrometry Method Development

Ionization and Source Parameter Optimization

Electrospray Ionization (ESI) is the preferred ionization technique for polar molecules like pyridinol derivatives as it is a soft ionization method that typically produces protonated molecular ions [M+H]+.[12][13] Optimization is performed by infusing a standard solution of the analyte directly into the mass spectrometer and adjusting parameters to maximize the signal of the [M+H]+ ion.

Key ESI Parameters to Optimize:

  • Capillary/Spray Voltage: Governs the efficiency of the electrospray process.

  • Nebulizer Gas (e.g., Nitrogen): Assists in droplet formation.

  • Drying Gas (e.g., Nitrogen): Aids in solvent evaporation from the charged droplets.

  • Source/Gas Temperature: Controls the rate of desolvation. Overheating can cause thermal degradation of the analyte.[14]

Tandem MS (MS/MS) Optimization

Tandem mass spectrometry in Selected Reaction Monitoring (SRM) mode provides exceptional selectivity and sensitivity. The process involves:

  • Precursor Ion Selection: The protonated molecular ion [M+H]+ is selected in the first quadrupole (Q1).

  • Fragmentation: The precursor ion is fragmented in the collision cell (Q2) by collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen).[15] The energy of this collision (Collision Energy, CE) is optimized to produce stable, high-intensity fragment ions.

  • Product Ion Selection: One or two specific, intense, and stable fragment ions (product ions) are selected in the third quadrupole (Q3) and directed to the detector.[16]

The specificity of monitoring a predefined precursor-to-product ion transition virtually eliminates matrix interference, ensuring highly reliable quantification.

Optimized MS/MS Parameters (Example)

The following table provides example parameters for a hypothetical pyridinol derivative with a molecular weight of 250.1 g/mol .

ParameterSetting
Ionization Mode ESI Positive
Capillary Voltage 3500 V
Nebulizer Gas Pressure 45 psi
Drying Gas Flow 10 L/min
Gas Temperature 325°C
Precursor Ion (Q1) m/z 251.1
Product Ion 1 (Quantifier) m/z 148.1
Collision Energy 1 22 eV
Product Ion 2 (Qualifier) m/z 121.1
Collision Energy 2 35 eV

Part IV: Bioanalytical Method Validation

Once developed, the method must be validated to demonstrate its reliability for its intended application. Validation is performed according to strict guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[17][18][19][20] The International Council for Harmonisation (ICH) M10 guideline is now the global standard.[4][19]

Validation ParameterDescriptionTypical Acceptance Criteria (Chromatographic Assays)
Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention time of the analyte in blank matrix.[20]
Linearity & Range The range of concentrations over which the method is accurate, precise, and linear.Correlation coefficient (r²) ≥ 0.99. Back-calculated standards should be within ±15% of nominal (±20% at LLOQ).
Accuracy The closeness of measured values to the nominal concentration.Mean concentration should be within ±15% of nominal value for QC samples (±20% at LLOQ).[20]
Precision The closeness of repeated measurements.Coefficient of variation (CV) should not exceed 15% for QC samples (20% at LLOQ).[20]
Matrix Effect The suppression or enhancement of ionization due to co-eluting matrix components.The CV of the matrix factor across different lots of matrix should be ≤15%.
Recovery The efficiency of the extraction process.Should be consistent, precise, and reproducible.
Stability Stability of the analyte in the biological matrix under various storage and handling conditions.Mean concentrations of stability samples must be within ±15% of nominal concentrations.

Conclusion

The successful quantification of polar pyridinol derivatives in biological matrices requires a tailored analytical approach. Traditional reversed-phase chromatography is often inadequate for retaining these compounds. By employing a systematic method development strategy centered on solid-phase extraction for sample cleanup and Hydrophilic Interaction Liquid Chromatography for separation, robust and reliable retention can be achieved. Coupling this optimized HILIC method with a highly selective and sensitive tandem mass spectrometry protocol provides a powerful tool for bioanalysis. Rigorous validation according to international guidelines ensures that the final method generates high-quality data suitable for supporting drug development programs.

References

  • Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International.
  • Hydrophilic Interaction (HILIC) Columns. Biocompare.
  • Jandera, P. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of separation science, 34(16-17), 2269-2285.
  • Harshitha, S., et al. (2020). Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. Journal of Drug Metabolism & Toxicology, 11(252).
  • Wojnicz, A., & Tarka, M. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Journal of pharmaceutical and biomedical analysis, 165, 381-385.
  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**.
  • Fischer, S., & Duncan, W. Optimizing the Agilent Multimode Source. Agilent Technologies.
  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis.
  • Olmo, B., et al. (2000). Direct determination of chlorpyrifos and its main metabolite 3,5,6-trichloro-2-pyridinol in human serum and urine by coupled-column liquid chromatography/electrospray-tandem mass spectrometry. Rapid communications in mass spectrometry, 14(18), 1723-1731.
  • Comprehensive Guide to Electrospray Ionization (ESI) in Modern Mass Spectrometry. (2024). SCIEX.
  • FDA 2018 Bioanalytical Method Validation - A Practical Assessment. (2021). Quinta Analytica.
  • Tips for Optimizing Key Parameters in LC–MS. LCGC International.
  • European Medicines Agency. ICH M10 on bioanalytical method validation. Scientific guideline.
  • Ledvina, A. R., et al. (2017). Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. Analytical chemistry, 89(3), 1915-1922.
  • Bioanalytical sample preparation. Biotage.
  • Sample Preparation Techniques for Biological Matrices. Agilent.
  • Nagy, L., et al. (2016). Analytical Approaches for the Quantitation of Redox-active Pyridine Dinucleotides in Biological Matrices. Current pharmaceutical analysis, 12(4), 277-287.
  • Fragmentation patterns in the mass spectra of organic compounds. Chemguide.
  • Souza, I. D., & Queiroz, M. E. (2014). Sample treatment based on extraction techniques in biological matrices. Bioanalysis, 6(19), 2603-2619.
  • Patel, D., et al. (2021). Current developments of bioanalytical sample preparation techniques in pharmaceuticals. Biomedical Chromatography, 35(10), e5178.
  • Liu, K., et al. (2022). Development and Validation of a UHPLC–MS/MS Method for the Quantification of a Novel PYGB Inhibitor in Plasma: Application to Pharmacokinetic Studies. Molecules, 27(19), 6296.
  • Lu, W., et al. (2017). Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS. In Metabolomics (pp. 147-156). Humana Press, New York, NY.
  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99.
  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts.
  • Niell, S., et al. (2001). Analysis of pyridoquinoline derivatives by liquid chromatography/atmospheric pressure chemical ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 15(19), 1826-1833.
  • Yamashita, K., et al. (2005). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 814(2), 311-318.
  • Fragmentation (mass spectrometry). Wikipedia.
  • Dunn, M. CHAPTER 2 Fragmentation and Interpretation of Spectra.
  • Csenteri, K. O., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and bioanalytical chemistry, 412(14), 3359-3369.
  • Yamashita, K., et al. (2005). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. Request PDF.
  • Menaka, T., & Kuber, R. (2023). UPLC-Q-TOF-MS method development and validation for simultaneous analysis of dipyridamole and its related impurities. Journal of Applied Pharmaceutical Science, 13(01), 201-211.
  • Guide to achieving reliable quantitative LC-MS measurements. LGC.

Sources

Application Notes and Protocols: The Role of 2,6-Dimethyl-4-Hydroxypyridine and Its Derivatives in Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth exploration of 2,6-Dimethyl-4-Hydroxypyridine and its pivotal role within the field of catalysis. While not primarily employed as a direct catalyst, its significance is profound, serving as a versatile synthetic intermediate, a robust ligand scaffold for transition metal catalysis, and a precursor to highly active catalytic derivatives such as 2,6-Lutidine N-oxide. We will dissect the fundamental physicochemical properties that govern its reactivity, detail its application in forming catalytically active metal complexes, and explore the advanced catalytic applications of its N-oxide derivative in modern organic synthesis. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique attributes of the hydroxypyridine scaffold in designing novel catalytic systems and synthetic pathways.

Part 1: Foundational Principles: Structure, Tautomerism, and Physicochemical Properties

This compound, also known as 4-hydroxy-2,6-lutidine, is a heterocyclic organic compound whose utility in synthesis and catalysis is fundamentally dictated by its molecular structure.[1] It serves as a crucial building block for a wide array of more complex molecules, including pharmaceuticals and agrochemicals.[2][3]

A critical aspect of its chemistry is the tautomeric equilibrium between the hydroxy-pyridine form and the pyridone form (2,6-dimethyl-1H-pyridin-4-one). In the solid state, the molecule predominantly exists as the pyridone tautomer.[2][4] This equilibrium is a key determinant of its coordination chemistry and potential as a ligand, as the availability of the nitrogen lone pair and the character of the hydroxyl/carbonyl group are altered between the two forms. This tautomerism can influence its ability to coordinate with metal centers, a factor that has limited its application as a direct catalyst but makes it a fascinating ligand precursor.[2]

Caption: Tautomeric equilibrium of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 13603-44-6[3]
Molecular Formula C₇H₉NO[5]
Molecular Weight 123.15 g/mol [5]
Appearance White to off-white or pale yellow crystalline solid[3][5]
Melting Point 228-233 °C[5]
pKa 5.49 ± 0.23 (Predicted)[3]
Solubility Soluble in water[3][5]

Part 2: Application as a Ligand in Transition Metal Catalysis

The true potential of hydroxypyridines in catalysis is often realized when they are employed as ligands for transition metals. The nitrogen and oxygen atoms can act as a bidentate chelate, stabilizing the metal center and modulating its electronic properties to facilitate catalysis. While palladium-based methods have struggled with the N- and O-arylation of hydroxypyridines, copper-catalyzed systems have shown significant success.[6]

Application Note: Copper-Catalyzed Arylation of Hydroxypyridines

A significant application demonstrating the role of the hydroxypyridine scaffold is in copper-catalyzed cross-coupling reactions. In these systems, the hydroxypyridine is not just a passive ligand but an active substrate. The choice of ancillary ligand is critical for controlling the selectivity between N-arylation and O-arylation. For 4-hydroxypyridines, copper(I) catalysts paired with ligands like 2,2,6,6-tetramethylheptane-3,5-dione have enabled the first successful N-arylations with aryl bromides and iodides, showing complete selectivity for reaction at the nitrogen atom.[6] This transformation is crucial for synthesizing N-aryl pyridone structures, which are prevalent in medicinal chemistry. The mechanism involves the coordination of the hydroxypyridine to the copper center, followed by oxidative addition of the aryl halide and reductive elimination to form the C-N bond.

protocol_workflow reagents Combine Hydroxypyridine, Aryl Halide, Cu(I) Catalyst, Ligand, and Base (e.g., K₃PO₄) in a reaction vessel. inert Seal vessel and establish an inert atmosphere (Argon or Nitrogen). reagents->inert solvent Add anhydrous solvent (e.g., DMF or DMSO). inert->solvent reaction Heat the reaction mixture to the specified temperature (e.g., 110-130 °C). solvent->reaction monitor Monitor reaction progress using TLC or GC/MS. reaction->monitor workup Cool to room temperature, perform aqueous workup, and extract with organic solvent. monitor->workup purify Dry, concentrate, and purify the crude product via column chromatography. workup->purify

Caption: General workflow for Cu-catalyzed arylation of hydroxypyridines.

Protocol: General Procedure for Copper-Catalyzed N-Arylation of 4-Hydroxypyridine

This protocol is a representative method adapted from literature procedures for the N-arylation of 4-hydroxypyridines.[6]

Materials:

  • 4-Hydroxypyridine derivative (e.g., this compound) (1.2 mmol)

  • Aryl iodide or aryl bromide (1.0 mmol)

  • Copper(I) iodide (CuI) (5-10 mol%)

  • Ligand (e.g., 2,2,6,6-tetramethylheptane-3,5-dione) (10-20 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (1.0 mL)

  • Reaction vial with a stir bar

  • Standard glassware for workup and chromatography

Procedure:

  • Vessel Preparation: To an oven-dried reaction vial containing a magnetic stir bar, add the 4-hydroxypyridine derivative, aryl halide, CuI, ligand, and K₃PO₄.

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous DMF via syringe.

  • Reaction: Place the vial in a preheated oil bath or heating block set to 110-130 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction's progress by periodically taking aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Upon completion, allow the reaction mixture to cool to room temperature. Dilute the mixture with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the pure N-arylated product.

Part 3: Catalysis with 2,6-Lutidine N-Oxide: A Powerful Derivative

While this compound's direct catalytic use is limited, its conceptual precursor, 2,6-lutidine, can be readily converted to 2,6-Lutidine N-oxide. This derivative is a highly versatile and powerful reagent in catalysis.[7][8] Pyridine N-oxides have garnered significant attention in both traditional two-electron chemistry and modern single-electron transfer processes.[9]

Application Note: Photoinduced Hydrogen Atom Transfer (HAT) Catalysis

A cutting-edge application of pyridine N-oxides is their use as photoinduced Hydrogen Atom Transfer (HAT) catalysts for selective C–H functionalization.[9] Upon photoexcitation, the N-oxide can generate an oxygen-centered radical, which is a potent hydrogen atom abstractor. This allows for the functionalization of otherwise unreactive C-H bonds under mild conditions. The steric and electronic properties of the pyridine N-oxide catalyst can be tuned to control the site-selectivity of the C-H functionalization, a significant advantage in complex molecule synthesis.[9] This method is efficient for a wide range of substrates and showcases the remarkable versatility of the pyridine N-oxide scaffold in modern photoredox catalysis.[9]

photocatalysis Simplified Photocatalytic C-H Functionalization Cycle cluster_cycle PC Pyridine N-Oxide (Ground State) PC_star Pyridine N-Oxide* (Excited State) PC->PC_star Light (hν) HAT Hydrogen Atom Transfer (HAT) from Substrate (R-H) PC_star->HAT Radical Substrate Radical (R•) + Protonated Catalyst HAT->Radical Regen Catalyst Regeneration HAT->Regen H⁺ transfer Functionalization Radical Functionalization (e.g., with Radical Trap) Radical->Functionalization Product Functionalized Product (R-X) Functionalization->Product Regen->PC

Caption: Photoinduced HAT catalysis using a pyridine N-oxide.

Protocol: General Procedure for Photoinduced C-H Functionalization

This generalized protocol is based on the principles of HAT catalysis mediated by pyridine N-oxides.[9]

Materials:

  • Substrate containing the C-H bond to be functionalized (1.0 equiv)

  • 2,6-Lutidine N-oxide or a suitable derivative (10-20 mol%)

  • Radical trapping agent (e.g., an alkene, or a source of X•) (1.5-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., acetonitrile, dichloromethane)

  • Photoreactor (e.g., LED setup with appropriate wavelength)

  • Schlenk flask or reaction tube

Procedure:

  • Reaction Setup: In a Schlenk flask, combine the substrate, the pyridine N-oxide catalyst, and the radical trapping agent.

  • Inert Atmosphere: Seal the flask, and degas the solvent by three freeze-pump-thaw cycles or by sparging with argon for 20-30 minutes. Add the degassed solvent to the flask under an inert atmosphere.

  • Irradiation: Place the reaction vessel in the photoreactor and begin stirring. Irradiate the mixture with the appropriate wavelength light source (e.g., blue LEDs) at room temperature.

  • Monitoring: Follow the reaction's progress by TLC or GC-MS until the starting material is consumed.

  • Workup and Purification: Once the reaction is complete, remove the solvent under reduced pressure. Purify the residue directly by flash column chromatography to isolate the functionalized product.

References

  • J&K Scientific. (n.d.). 2,6-Lutidine N-oxide | 1073-23-0.
  • Organic Syntheses. (n.d.). 2,6-dimethylpyridine.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). 4-Hydroxypyridine as a Cornerstone for Fine Chemical and Organic Synthesis.
  • Purdue University Graduate School. (2025). Photoinduced Carbon Radical-Medicated C-H Functionalization and Cascade Reactions by Pyridine N-oxide.
  • Watson, D. A., et al. (2007). Cu-Catalyzed N- and O-Arylation of 2-, 3-, and 4-Hydroxypyridines and Hydroxyquinolines. Organic Letters. ACS Publications.
  • Houghtaling, M. A., & Tice, N. C. (2015). Crystal structure of 2,6-dimethyl-4-pyridone hemihydrate. Acta Crystallographica Section E: Crystallographic Communications. National Institutes of Health (NIH).

Sources

biocatalytic synthesis of 2,6-Dimethyl-4-Hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Title: A Whole-Cell Biocatalytic Approach for the Regioselective Synthesis of 2,6-Dimethyl-4-Hydroxypyridine

Abstract

This document provides a comprehensive guide to the biocatalytic synthesis of this compound, a valuable pyridine derivative used as a building block in the pharmaceutical and agrochemical industries.[1][2][3] Traditional chemical synthesis routes often involve multiple steps, harsh reaction conditions, and the use of hazardous reagents.[4] This application note details a more sustainable and efficient method utilizing a whole-cell biocatalyst. The proposed protocol leverages a recombinant microbial host expressing a cytochrome P450 monooxygenase for the regioselective hydroxylation of 2,6-dimethylpyridine (2,6-lutidine). We will explore the rationale behind the experimental design, provide a detailed step-by-step protocol for implementation, and discuss the expected outcomes and analytical validation methods.

Introduction: The Case for a Biocatalytic Route

This compound is a key intermediate in the synthesis of various bioactive molecules.[1][2] Its pyridine scaffold is a common feature in many pharmaceutical agents.[5][6] The conventional chemical synthesis of this compound can be inefficient, often requiring stringent conditions and producing significant waste.[4] Biocatalysis, the use of enzymes or whole organisms to perform chemical transformations, offers a compelling alternative.[6] Enzymatic reactions are characterized by high selectivity (chemo-, regio-, and stereoselectivity), mild reaction conditions, and a reduced environmental footprint, aligning with the principles of green chemistry.[7][8]

This guide focuses on a whole-cell biocatalytic system. Whole-cell catalysis circumvents the need for costly enzyme purification and the external addition of cofactors like NAD(P)H, as the host organism's metabolic machinery handles cofactor regeneration.[7][9]

The Biocatalytic Strategy: Harnessing Monooxygenases

The core of our proposed biocatalytic system is the regioselective hydroxylation of the C-H bond at the 4-position of the 2,6-dimethylpyridine ring. For this transformation, cytochrome P450 monooxygenases are prime candidates. These enzymes are known for their ability to catalyze the hydroxylation of a wide range of substrates, including aromatic and heterocyclic compounds.[10][11][12][13]

The Enzymatic Reaction

The overall reaction catalyzed by the cytochrome P450 monooxygenase is as follows:

2,6-Dimethylpyridine + O₂ + NAD(P)H + H⁺ → this compound + H₂O + NAD(P)⁺

The catalytic cycle of cytochrome P450 enzymes is a complex process involving the activation of molecular oxygen.[11][12]

Whole-Cell Biocatalyst Design

To create a robust and efficient biocatalyst, we propose the use of a recombinant Escherichia coli strain. E. coli is a well-characterized and widely used host for heterologous protein expression. The chosen strain would be engineered to express a selected cytochrome P450 monooxygenase. The selection of the specific P450 enzyme would ideally be based on screening a library of variants for high activity and regioselectivity towards 2,6-dimethylpyridine.

Experimental Workflow

The following diagram illustrates the overall experimental workflow, from the cultivation of the whole-cell biocatalyst to the final analysis of the product.

Biocatalytic_Workflow cluster_0 Upstream Processing cluster_1 Biotransformation cluster_2 Downstream Processing & Analysis Inoculation Inoculation of E. coli Culture Growth Cell Growth and Induction of P450 Expression Inoculation->Growth Harvest Harvesting and Preparation of Cell Paste Growth->Harvest Reaction_Setup Reaction Setup: Buffer, Cells, Glucose Harvest->Reaction_Setup Biocatalyst Substrate_Addition Fed-batch Addition of 2,6-Dimethylpyridine Reaction_Setup->Substrate_Addition Incubation Incubation with Shaking (Controlled Temp. & pH) Substrate_Addition->Incubation Monitoring Reaction Monitoring (HPLC) Incubation->Monitoring Monitoring->Incubation Feedback Centrifugation Cell Removal (Centrifugation) Extraction Product Extraction (e.g., with Ethyl Acetate) Centrifugation->Extraction Purification Purification (e.g., Column Chromatography) Extraction->Purification Analysis Product Characterization (HPLC, LC-MS, NMR) Purification->Analysis Purification->Analysis

Sources

Application Notes & Protocols: Strategic Condensation Reactions Involving 2,6-Dimethyl-4-Hydroxypyridine for Pharmaceutical Scaffolding

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Utility of the 2,6-Dimethyl-4-Hydroxypyridine Scaffold

This compound, a substituted pyridine derivative, stands as a pivotal building block in the landscape of medicinal chemistry and organic synthesis.[1][2] Its structure, characterized by a pyridine ring with methyl groups at the 2 and 6 positions and a hydroxyl group at the 4-position, imparts a unique combination of reactivity and stability.[1] This compound exists in a tautomeric equilibrium between the pyridin-4-ol and the more stable 2,6-dimethylpyridin-4(1H)-one form, a characteristic that profoundly influences its reaction pathways.[2][3] The electron-donating methyl groups enhance the nucleophilicity of the pyridine ring, making it amenable to various functionalization reactions.[1] This guide provides in-depth protocols for key condensation reactions—Mannich and Knoevenagel-type—that leverage the inherent reactivity of this scaffold, enabling the synthesis of complex molecules with significant potential in drug discovery and development.[1][4]

Section 1: The Mannich Reaction - Aminoalkylation at the C3/C5 Position

The Mannich reaction is a cornerstone of C-C bond formation, enabling the aminoalkylation of an acidic proton located alpha to a carbonyl group.[5] In the case of this compound, the electron-rich nature of the ring allows it to act as the enol-equivalent, facilitating electrophilic substitution at the C3 and C5 positions. The reaction is a three-component condensation involving the pyridine scaffold, a non-enolizable aldehyde (typically formaldehyde), and a primary or secondary amine.[6][7] The key intermediate is a highly reactive Eschenmoser's salt or a related iminium ion, which is attacked by the nucleophilic pyridine ring.[6]

Foundational Mechanism: Iminium Ion Formation and Nucleophilic Attack

The reaction is typically performed under acidic conditions, which serves two purposes: it facilitates the formation of the electrophilic iminium ion from the amine and formaldehyde and activates the pyridine ring for nucleophilic attack.[5][6]

  • Iminium Ion Generation: The amine attacks the carbonyl carbon of formaldehyde, followed by proton transfer and dehydration, to yield a stable iminium ion.[5]

  • Nucleophilic Attack: The π-system of the this compound ring attacks the electrophilic carbon of the iminium ion.

  • Rearomatization: The resulting intermediate loses a proton to restore the aromaticity of the pyridine ring, yielding the β-aminomethylated product, commonly known as a Mannich base.[8]

Mannich_Mechanism cluster_1 Iminium Ion Formation cluster_2 Nucleophilic Attack & Aromatization Amine Amine Iminium_Ion Iminium Ion Amine->Iminium_Ion + H⁺, - H₂O Formaldehyde Formaldehyde Formaldehyde->Iminium_Ion Pyridine 2,6-Dimethyl-4- Hydroxypyridine Intermediate Cationic Intermediate Pyridine->Intermediate + Iminium Ion Product Mannich Base Intermediate->Product - H⁺

Caption: General workflow for the Mannich reaction.

Protocol: Synthesis of 3-((Dimethylamino)methyl)-2,6-dimethylpyridin-4-ol

This protocol details a representative Mannich reaction for the functionalization of this compound.

Materials & Reagents

ReagentFormulaMW ( g/mol )Molarity/Conc.AmountMoles (mmol)Equiv.
This compoundC₇H₉NO123.15-1.23 g10.01.0
Dimethylamine hydrochloride(CH₃)₂NH·HCl81.54-0.98 g12.01.2
Paraformaldehyde(CH₂O)n~30.03-0.36 g12.01.2
EthanolC₂H₅OH46.0795%25 mL--
Hydrochloric AcidHCl36.46conc.cat.--

Step-by-Step Procedure

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.23 g, 10.0 mmol), dimethylamine hydrochloride (0.98 g, 12.0 mmol), and paraformaldehyde (0.36 g, 12.0 mmol).

  • Solvent Addition: Add 25 mL of 95% ethanol to the flask, followed by a catalytic amount (2-3 drops) of concentrated hydrochloric acid.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 80-85°C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: Dichloromethane/Methanol 9:1). The reaction is typically complete within 4-6 hours.

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Reduce the solvent volume to approximately half using a rotary evaporator.

    • Cool the concentrated mixture in an ice bath to precipitate the hydrochloride salt of the product.

    • Collect the solid by vacuum filtration and wash the filter cake with cold diethyl ether (2 x 10 mL) to remove any unreacted starting material.

  • Purification:

    • To obtain the free base, dissolve the collected solid in a minimal amount of water and basify to pH 9-10 with a saturated sodium bicarbonate solution.

    • Extract the aqueous layer with dichloromethane (3 x 20 mL).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the pure Mannich base as a solid.

Expert Insights & Causality

  • Reagent Choice: Using the hydrochloride salt of the amine is advantageous as it is more stable and less volatile than the free amine. The acidic conditions generated in situ are also beneficial for the reaction mechanism.[6]

  • Formaldehyde Source: Paraformaldehyde is used as a solid source of formaldehyde, which is easier to handle than aqueous formalin and avoids introducing excess water that could hinder the reaction.

  • Catalyst: The catalytic acid protonates the formaldehyde carbonyl, increasing its electrophilicity and accelerating the initial formation of the iminium ion.

  • Work-up Rationale: The product is isolated as its hydrochloride salt, which is often a crystalline solid and less soluble in the ethanolic reaction mixture upon cooling, facilitating separation. Neutralization is required to obtain the free base for subsequent synthetic steps or biological assays.

Section 2: The Knoevenagel Condensation - C-C Bond Formation via Active Methylene Compounds

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration to yield an α,β-unsaturated product.[9] While this compound itself is not a typical active methylene compound, its derivatives can be employed in Knoevenagel-type reactions. For example, functionalization of the C3 position with an acetyl group would provide a suitable substrate. Alternatively, the pyridine moiety itself can act as a catalyst, particularly in the Doebner modification of the Knoevenagel reaction.[9][10]

This section will outline a procedure where this compound acts as a basic catalyst for the condensation of an aldehyde with an active methylene compound.

Foundational Mechanism: Base-Catalyzed Enolate Formation

The Knoevenagel condensation is typically catalyzed by a weak base.[9] The base deprotonates the active methylene compound to form a resonance-stabilized enolate ion. This potent nucleophile then attacks the carbonyl carbon of the aldehyde, leading to an aldol-type intermediate which subsequently dehydrates to form the final product.[10]

Knoevenagel_Workflow Start Aldehyde + Active Methylene Cmpd. Catalyst Catalyst Addition (this compound) Start->Catalyst Enolate Enolate Formation Catalyst->Enolate Addition Nucleophilic Addition Enolate->Addition Dehydration Dehydration Addition->Dehydration Product α,β-Unsaturated Product Dehydration->Product Hantzsch_Synthesis Reagents Aldehyde + 2x β-Ketoester + Ammonia Source Condensation Multi-component Condensation Reagents->Condensation DHP 1,4-Dihydropyridine (DHP) Condensation->DHP Oxidation Oxidation (-2H) DHP->Oxidation Pyridine Substituted Pyridine Oxidation->Pyridine

Caption: General scheme of the Hantzsch Pyridine Synthesis.

Conclusion

The this compound core is a versatile and reactive scaffold that serves as an excellent platform for constructing complex molecular architectures. The Mannich and Knoevenagel-type condensation reactions are powerful tools for its functionalization, enabling the introduction of diverse substituents that are critical for modulating the biological activity of derivative compounds. The protocols and insights provided herein are intended to equip researchers in medicinal chemistry and drug development with a robust framework for exploiting the synthetic potential of this valuable heterocyclic building block.

References

  • ResearchGate. Synthesis of dimethyl 4-(hydroxymethyl) pridine-2, 6-dicarboxylate.
  • AdiChemistry. MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS.
  • Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification.
  • Wikipedia. Mannich reaction.
  • Wikipedia. Knoevenagel condensation.
  • Google Patents. US6624307B1 - Process for producing 2,6-dihydroxy-3,4-dialkylpyridines.
  • National Center for Biotechnology Information. 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate - PMC.
  • MDPI. One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst.
  • Organic Chemistry Portal. Mannich Reaction.
  • Bulgarian Chemical Communications. A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds.
  • ACS. Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines.
  • ChemTube3D. Mannich reaction.
  • National Center for Biotechnology Information. Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1 - PubMed Central.

Sources

Application Notes & Protocols: 2,6-Dimethyl-4-Hydroxypyridine as a Novel Coupling Agent in Oxidative Hair Dye Systems

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Oxidative hair dyeing remains the most prevalent and effective method for achieving permanent hair color transformation. The chemistry of this process relies on the reaction between primary intermediates and coupling agents, catalyzed by an oxidizing agent, to form large, colored molecules within the hair cortex. This document provides a detailed technical guide for researchers and formulation scientists on the application of 2,6-Dimethyl-4-Hydroxypyridine as a specialized coupling agent. We will explore the underlying chemical mechanisms, provide comprehensive protocols for formulation and application, detail methods for performance evaluation, and discuss critical safety considerations. Investigations have shown that using this compound as a coupler, particularly with primary intermediates like 2,4,5,6-tetraaminopyrimidine, can intensify the resulting hair color.[1]

Scientific Principles & Mechanism of Action

The Chemistry of Oxidative Hair Dyeing

Permanent hair dyeing is a complex chemical process that occurs in three primary stages within an alkaline environment, typically facilitated by ammonia or monoethanolamine.[2][3]

  • Penetration: The alkaline agent swells the hair shaft, lifting the protective cuticle scales. This allows the small, colorless dye precursors—primary intermediates and couplers—along with the oxidizing agent (typically hydrogen peroxide) to penetrate into the cortex.[3][4]

  • Oxidation and Coupling: Hydrogen peroxide oxidizes the primary intermediate (an aromatic amine, e.g., p-phenylenediamine) into a highly reactive quinonediimine (QDI) intermediate.[4][5][6]

  • Polymerization: This transient QDI intermediate rapidly reacts with the coupling agent. This "coupling" reaction forms a larger, colorless leuco dye, which is then oxidized to create the final, large-format colored molecule.[6] These newly formed dye molecules are too large to be easily washed out from the hair cortex, resulting in a permanent color change.[5]

The Critical Role of Coupling Agents

While primary intermediates form the initial reactive species, couplers are the primary determinants of the final shade and tone of the hair color. By varying the coupler molecule, formulators can create a vast spectrum of colors from a limited number of primary intermediates. Couplers are relatively stable in the presence of hydrogen peroxide but react swiftly with the QDI intermediates.[4][5] Pyridine derivatives, such as 2-amino-3-hydroxypyridine and 2,6-Dihydroxy-3,4-dimethylpyridine, are an established class of couplers used in commercial formulations.[2][5][7]

Specific Mechanism of this compound

This compound (CAS: 7516-31-6) is an organic compound featuring a pyridine ring with a hydroxyl group at the 4-position and two methyl groups at the 2 and 6 positions.[1] This structure dictates its reactivity as a coupler. The electron-donating nature of the hydroxyl group activates the pyridine ring, making it susceptible to electrophilic attack by the quinonediimine intermediate. The methyl groups can influence the final chromophore's properties through steric and electronic effects.

The reaction proceeds as follows: The primary intermediate is oxidized to its corresponding quinonediimine. The activated this compound molecule then attacks the QDI, forming the initial dye complex. This complex undergoes further oxidation to yield the final, stable colorant molecule embedded within the hair fiber.

Oxidative_Dye_Mechanism Figure 1: Oxidative Dye Formation Pathway PI Primary Intermediate (e.g., p-Phenylenediamine) QDI Quinonediimine (QDI) (Reactive Intermediate) PI->QDI Oxidation H2O2_1 Oxidizing Agent (H₂O₂) H2O2_1->QDI Leuco Leuco Dye (Colorless Dimer) QDI->Leuco Coupling Reaction Coupler Coupler (this compound) Coupler->Leuco Coupling Reaction FinalDye Final Dye Molecule (Trapped in Cortex) Leuco->FinalDye Oxidation H2O2_2 Oxidizing Agent (H₂O₂) H2O2_2->FinalDye Experimental_Workflow Figure 2: Hair Dye Formulation and Evaluation Workflow cluster_prep Formulation cluster_app Application cluster_eval Evaluation PrepA Prepare Dye Base (Part A) Mix Mix Part A + Part B (1:1 Ratio) PrepA->Mix PrepB Prepare Developer (Part B) PrepB->Mix Apply Apply to Hair Tress Mix->Apply Incubate Incubate (30 min @ 30°C) Apply->Incubate Rinse Rinse and Dry Incubate->Rinse DyedTress Dyed Hair Tress Rinse->DyedTress Color Colorimetric Analysis (CIELab*) DyedTress->Color Wash Wash Fastness Test (10 Cycles) DyedTress->Wash Damage Protein Loss Assay DyedTress->Damage

Caption: Figure 2: Hair Dye Formulation and Evaluation Workflow.

Protocol: Dye Base Preparation (Part A)
  • Water Phase: In a primary beaker, add deionized water, Tetrasodium EDTA, and Sodium Sulfite. Heat to 75°C while stirring until all solids are dissolved.

  • Oil Phase: In a separate beaker, combine Cetearyl Alcohol and Oleic Acid. Heat to 75°C until fully melted and homogeneous.

  • Emulsification: Slowly add the Oil Phase to the Water Phase under high-speed homogenization to form a stable emulsion.

  • Cooling: Begin cooling the emulsion to 40°C under gentle stirring.

  • Addition of Actives: At 40°C, add 2,4,5,6-Tetraaminopyrimidine and this compound. Stir until fully dispersed.

    • Causality Note: Adding the dye precursors at a lower temperature prevents premature oxidation and degradation.

  • pH Adjustment: Add Ammonia to adjust the pH to the target range of 9.5-10.5. The alkaline pH is crucial for swelling the hair cuticle and catalyzing the oxidation reaction. [2]7. Finalize: Add remaining water to reach 100% of the formula weight and stir until uniform.

Protocol: Developer Preparation (Part B - 20 Volume)
  • In a beaker, combine Cetearyl Alcohol and deionized water and heat to 80°C until the wax is melted.

  • Homogenize while cooling.

  • At 40°C, add the Hydrogen Peroxide (to achieve a final concentration of 6%).

  • Add a small amount of Phosphoric Acid to adjust the pH to 2.5-3.5.

    • Causality Note: A low pH is essential for stabilizing the hydrogen peroxide and preventing its premature decomposition.

Protocol: Hair Tress Application
  • Mix the Dye Base (Part A) and the Developer (Part B) in a 1:1 weight ratio immediately before use.

  • Apply the mixture evenly to a natural white hair tress, ensuring complete saturation.

  • Incubate the tress for 30 minutes at 30°C.

  • Rinse the tress thoroughly with warm water until the water runs clear.

  • Wash with a standard shampoo, rinse, and allow to air dry.

Performance Evaluation Protocols

Objective, quantitative measurements are required to validate the performance of the hair dye formulation.

Colorimetric Analysis
  • Objective: To quantitatively measure the color deposited on the hair.

  • Method:

    • Use a spectrophotometer or colorimeter with a D65 illuminant setting.

    • Take at least three readings from different spots on each hair tress and average the results.

    • Record the CIELab* or CIELCh* values.

      • L* : Lightness (0 = black, 100 = white)

      • a : Red/Green axis (+a = red, -a* = green)

      • b : Yellow/Blue axis (+b = yellow, -b* = blue)

      • C* : Chroma (color saturation)

      • h* : Hue angle

Wash Fastness Assessment
  • Objective: To evaluate the durability and resistance of the color to fading.

  • Method:

    • Measure the initial color of the dyed tress (L₀, a₀, b*₀).

    • Wash the tress using a standard shampoo solution (e.g., 2% SLES) for 1 minute, then rinse for 1 minute.

    • Repeat for a defined number of cycles (e.g., 5, 10, and 20 washes).

    • Measure the color after each set of cycles (Lₙ, aₙ, b*ₙ).

    • Calculate the total color change (ΔE) using the formula: ΔE = √[(Lₙ - L₀)² + (aₙ - a₀)² + (bₙ - b₀)²]

    • Interpretation: A lower ΔE* value indicates better wash fastness.

Hair Integrity Assessment (Protein Loss)
  • Objective: To quantify hair damage by measuring the amount of protein leached from the fiber after dyeing. [8]* Method:

    • Accurately weigh a dyed hair tress and an undyed control tress.

    • Immerse each tress in a defined volume of a protein extraction solution (e.g., 0.1 N NaOH) and incubate for 1 hour.

    • Remove the hair and neutralize the extraction solution.

    • Quantify the protein concentration in the solution using a standard protein assay (e.g., Bicinchoninic acid assay - BCA).

    • Compare the protein loss from the dyed tress to the untreated control. Increased protein loss correlates with greater cuticular damage. [8]

Data Summary Table
Sample IDLabChΔE (after 10 washes)Protein Loss (µg/mg hair)
Control (Undyed)N/A
Formulation X
Formulation Y

Safety & Regulatory Considerations

Hazard Identification

Oxidative hair dye precursors and couplers are known for their potential to cause skin sensitization (contact allergy). [9]It is imperative to handle these raw materials with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated area.

Regulatory Context

In the European Union, hair dye ingredients are rigorously evaluated for safety by the Scientific Committee on Consumer Safety (SCCS). [10]All ingredients must comply with the regulations outlined in the EU Cosmetics Regulation (EC) No. 1223/2009. [11]This includes adherence to maximum allowable concentrations in ready-for-use formulations. For example, the similar compound 2,6-Dihydroxy-3,4-dimethylpyridine has a proposed maximum on-scalp concentration of 1.0%. [12]Formulators must ensure their products are safe and have undergone a complete Cosmetic Product Safety Report (CPSR). [11]

References

  • European Commission. OPINION ON Intermediates and reaction products of oxidative hair dye ingredients formed during hair dyeing. (2008).
  • European Patent Office. Novel hair colouring compositions for use in oxidative hair dyeing - EP 1982748 A2. (2008).
  • European Patent Office. Oxidative hair dye compositions - EP 0891765 A2. (1999).
  • Danish Ministry of the Environment. Precursors of oxidative hair dyes in hair colouring formulations. (2004).
  • COSMILE Europe. 2,6-DIHYDROXY-3,4-DIMETHYLPYRIDINE – Ingredient.
  • European Commission. Mandate to the Scientific Committee on Consumer Products on 2,6-dihydroxy-3,4-dimethylpyridine (A99). (2005).
  • Cosmetic Science. Hair Dye Products in Cosmetic Science. (2024).
  • Burnett, C. L., & Loretz, L. J. A Review of Aspects of Oxidative Hair Dye Chemistry with Special Reference to N-Nitrosamine Formation. Cosmetics, 4(3), 23. (2017).
  • Kolle, S. N., & Landsiedel, R. Safety Evaluation of Cosmetic Ingredients Regarding Their Skin Sensitization Potential. Cosmetics, 5(1), 15. (2018).
  • ResearchGate. Proposed mechanism of oxidative hair dye formation. (2022).
  • MedCrave. Evaluation of efficacy of permanent hair dyes – intense red. (2018).
  • MDPI. Evaluation of the Safety of Cosmetic Ingredients and Their Skin Compatibility through In Silico and In Vivo Assessments of a Newly Developed Eye Serum. (2024).
  • Google Patents. DE3530732A1 - AGENT AND METHOD FOR COLORING HAIR WITH 2,6-DIAMINO-PYRIDINE DERIVATIVES.
  • ResearchGate. THE CHEMISTRY MECHANISM OF HAIR DYES. (2023).
  • PubMed. Safety Assessment of 2-Amino-3-Hydroxypyridine as Used in Cosmetics. (2020).
  • Cosmetic Ingredient Review. Safety Assessment of 2-Amino-3-Hydroxypyridine as Used in Cosmetics. (2014).
  • ResearchGate. Safety Assessment of 2-Amino-3-Hydroxypyridine as Used in Cosmetics. (2020).
  • ResearchGate. Development and evaluation of herbal hair dye formulation. (2019).
  • MDPI. Types of Hair Dye and Their Mechanisms of Action. (2018).
  • Tecnocosmética. Colour formation mechanism during the application of a hair dye oxidation. (2018).

Sources

Application Notes & Protocols: A Guide to Studying the Synergistic Antioxidant Effects of 2,6-Dimethyl-4-Hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key contributor to the pathogenesis of numerous diseases. Antioxidants mitigate this damage by scavenging free radicals, and there is growing interest in the use of antioxidant combinations to achieve synergistic effects—where the combined effect is greater than the sum of individual effects.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the synergistic antioxidant potential of 2,6-Dimethyl-4-Hydroxypyridine when combined with other standard antioxidants. This novel pyridinol derivative, like other hindered phenols, is hypothesized to act as a potent radical scavenger. Understanding its interactions with well-known antioxidants (e.g., Ascorbic Acid, Trolox, Quercetin) is crucial for developing novel and more effective therapeutic strategies.

We will progress from foundational in vitro chemical assays to more complex cell-based models, culminating in mechanistic and data analysis techniques. Each protocol is designed to be a self-validating system, providing the rationale behind experimental choices to ensure scientific rigor and reproducibility.

Part I: Foundational In Vitro Screening for Synergy

The initial step is to determine the antioxidant capacity of this compound and its potential partners individually and in combination using established chemical assays. These assays are rapid, cost-effective, and provide a strong indication of direct radical-scavenging ability.

Workflow for In Vitro Synergy Screening

The following diagram outlines the logical progression for the initial screening phase.

cluster_0 Phase 1: Individual Compound Analysis cluster_1 Phase 2: Combination Analysis cluster_2 Phase 3: Data Interpretation A Determine IC50 of This compound (DPPH & ABTS Assays) C Prepare Fixed-Ratio Combinations (e.g., 1:9, 3:7, 5:5, 7:3, 9:1) A->C B Determine IC50 of Partner Antioxidant (e.g., Ascorbic Acid) (DPPH & ABTS Assays) B->C D Determine IC50 of Each Combination (DPPH & ABTS Assays) C->D E Calculate Combination Index (CI) using Chou-Talalay Method D->E F Perform Isobolographic Analysis D->F G Identify Synergistic Ratios (CI < 1 or points below additivity line) E->G F->G

Caption: Experimental workflow for in vitro synergy screening.

Protocol 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow.[1] The decrease in absorbance at 517 nm is proportional to the radical scavenging activity.[1]

Materials:

  • This compound

  • Partner Antioxidant (e.g., Ascorbic Acid, Trolox)

  • DPPH (Sigma-Aldrich, Cat. No. D9132)

  • Methanol (HPLC grade)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution in the dark.

  • Preparation of Test Samples:

    • Prepare stock solutions (e.g., 1 mg/mL) of this compound and the partner antioxidant in methanol.

    • Perform serial dilutions to create a range of concentrations (e.g., 1 to 500 µg/mL).

    • Prepare fixed-ratio combinations of the two antioxidants (e.g., 1:1, 1:3, 3:1 based on their IC50 values).

  • Assay:

    • Add 100 µL of each sample dilution (or combination) to the wells of a 96-well plate.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the control, add 100 µL of methanol instead of the sample.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Read the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100[1]

    • Plot the % inhibition against the sample concentration to determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals).[2]

Protocol 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue/green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.[3] This method is applicable to both hydrophilic and lipophilic compounds.[3]

Materials:

  • ABTS (Sigma-Aldrich, Cat. No. A1888)

  • Potassium persulfate (K₂S₂O₈)

  • Phosphate Buffered Saline (PBS) or Ethanol

  • Test compounds and standards as in Protocol 1

Procedure:

  • Preparation of ABTS•+ Solution:

    • Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.[3]

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[4][5]

  • Working Solution: Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.[4]

  • Assay:

    • Add 20 µL of the sample dilutions (or combinations) to a 96-well plate.

    • Add 180 µL of the ABTS•+ working solution to each well.

    • Incubate at room temperature for 7 minutes.[4]

  • Measurement: Read the absorbance at 734 nm.

  • Calculation: Calculate the % inhibition and IC50 values as described for the DPPH assay.

Assay ComparisonPrincipleWavelengthRadical SourceApplicability
DPPH H-atom transfer~517 nmStable organic radicalLipophilic systems
ABTS Electron transfer~734 nmPre-formed radical cationHydrophilic & Lipophilic

Part II: Cell-Based Validation of Synergistic Effects

While in vitro chemical assays are excellent for screening, they do not account for biological complexity such as cell uptake, metabolism, and localization. Cell-based assays are therefore a critical next step to validate synergistic cytoprotective effects.

Protocol 3: Cellular Antioxidant Activity (CAA) Assay

Principle: This assay measures the ability of compounds to inhibit the formation of intracellular ROS.[6] Cells are co-loaded with a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), and the test compounds. DCFH-DA is non-fluorescent until it is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent DCF.[6][7] A radical initiator like AAPH is used to induce oxidative stress.[8][9]

Materials:

  • Human cell line (e.g., HepG2, fibroblasts)

  • Cell culture medium and supplements

  • DCFH-DA (Sigma-Aldrich, Cat. No. D6883)

  • AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride)

  • 96-well black, clear-bottom tissue culture plates

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well black plate at an appropriate density and allow them to adhere overnight.

  • Compound Loading:

    • Wash the cells with PBS.

    • Treat cells with various concentrations of this compound, the partner antioxidant, and their synergistic combinations (identified in Part I) for 1-2 hours.

  • Probe Loading: Add DCFH-DA solution (final concentration ~25 µM) to the cells and incubate for 60 minutes in the dark.

  • Induction of Oxidative Stress:

    • Wash the cells twice with PBS to remove excess probe and compounds.

    • Add AAPH solution (final concentration ~600 µM) to all wells except the negative control.

  • Measurement: Immediately place the plate in a fluorescence reader pre-set to 37°C. Measure fluorescence (Excitation: 485 nm, Emission: 535 nm) every 5 minutes for 1 hour.

  • Data Analysis:

    • Calculate the area under the curve (AUC) for each treatment.

    • Quantify the protective effect as the percentage reduction in fluorescence compared to the AAPH-only control.

    • Analyze the combination data using the Chou-Talalay method to confirm synergy in a cellular context.

Protocol 4: Lipid Peroxidation (Malondialdehyde - MDA) Assay

Principle: Lipid peroxidation is a key marker of oxidative damage to cell membranes. Malondialdehyde (MDA) is a major end-product of this process and can be measured using thiobarbituric acid (TBA), which forms a pink-colored MDA-TBA adduct that absorbs strongly at 532 nm.[10][11]

Materials:

  • Cell culture materials

  • Oxidative stress inducer (e.g., H₂O₂, tert-Butyl hydroperoxide)

  • MDA Lysis Buffer (containing an antioxidant like BHT to prevent ex vivo oxidation)[12]

  • Thiobarbituric acid (TBA) solution

  • Trichloroacetic acid (TCA) or Phosphotungstic Acid[12]

  • Spectrophotometer or plate reader

Procedure:

  • Cell Treatment: Culture and treat cells with the individual compounds and their synergistic combinations for a set period (e.g., 24 hours).

  • Induce Stress: Expose the cells to an oxidative stressor (e.g., 100 µM H₂O₂) for the final 2-4 hours of treatment.

  • Cell Lysis: Harvest and lyse the cells in ice-cold MDA Lysis Buffer.[12] Centrifuge to pellet debris.

  • TBA Reaction:

    • Mix the cell lysate supernatant with TCA (to precipitate protein) and TBA reagent.

    • Incubate the mixture at 95°C for 60 minutes to facilitate the formation of the MDA-TBA adduct.[12]

  • Measurement: Cool the samples on ice, centrifuge to clarify, and measure the absorbance of the supernatant at 532 nm.[13]

  • Quantification: Calculate the MDA concentration using a standard curve prepared with an MDA standard. Results are typically normalized to the total protein content of the lysate.

Part III: Mechanistic Elucidation of Synergy

Understanding how synergy occurs is vital. Does one antioxidant regenerate the other? Do they activate cellular defense pathways? This section explores advanced methods to answer these questions.

Mechanism 1: Upregulation of Endogenous Antioxidant Defenses

Many antioxidants exert their effects not just by direct scavenging, but by activating the Nrf2-ARE signaling pathway .[14] Nrf2 is a master regulator transcription factor that controls the expression of numerous antioxidant and detoxification enzymes.[15][16][17]

cluster_nuc Nucleus ROS Oxidative Stress (ROS) Keap1 Keap1 ROS->Keap1 modifies AOs Antioxidant Synergy (e.g., 2,6-DM-4-HP + Quercetin) AOs->Keap1 modifies Nrf2 Nrf2 Keap1->Nrf2 sequesters (basal state) Ub Ubiquitin Degradation Nrf2->Ub targeted for Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc translocates Nucleus Nucleus ARE ARE Genes Antioxidant Genes (HO-1, NQO1, GCL) ARE->Genes activates transcription of Enzymes Cytoprotective Enzymes Genes->Enzymes translates to Nrf2_nuc->ARE binds to

Caption: The Nrf2-ARE signaling pathway for cellular antioxidant defense.

Protocol 5: Western Blot for Nrf2 Activation and Target Gene Expression

Principle: This technique quantifies changes in protein levels. Activation of the Nrf2 pathway is characterized by the stabilization and nuclear translocation of Nrf2, and the subsequent increased expression of its target proteins like Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).

Procedure:

  • Cell Treatment: Treat cells with individual compounds and the synergistic combination for various time points (e.g., 4, 8, 24 hours).

  • Protein Extraction:

    • For total protein, lyse cells in RIPA buffer.

    • For nuclear/cytosolic fractions, use a nuclear extraction kit to separate proteins based on localization.

  • Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein on a polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% non-fat milk).

    • Incubate with primary antibodies overnight (e.g., anti-Nrf2, anti-HO-1, anti-NQO1, anti-Lamin B1 for nuclear loading control, anti-β-Actin for cytosolic/total loading control).

    • Incubate with a corresponding HRP-conjugated secondary antibody.

  • Detection: Use an enhanced chemiluminescence (ECL) substrate and image the blot. Densitometry is used to quantify protein band intensity relative to loading controls. A synergistic effect would be demonstrated if the combination treatment leads to a significantly greater increase in nuclear Nrf2 and target protein expression than the individual compounds.

Mechanism 2: Direct Measurement of Endogenous Antioxidant Enzymes

Synergistic combinations may also enhance the activity of the cell's primary antioxidant enzymes: Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx).[18]

Protocol 6: Activity Assays for SOD, CAT, and GPx

Principle: These are spectrophotometric assays that measure the specific enzymatic activity in cell lysates.

  • SOD Activity: Measures the inhibition of a reaction that produces a colored formazan dye. SOD competes for the superoxide radical, thus inhibiting color formation.[18]

  • Catalase Activity: Measures the rate of hydrogen peroxide (H₂O₂) decomposition by monitoring the decrease in absorbance at 240 nm.[18][19]

  • GPx Activity: Measures the rate of NADPH oxidation to NADP+, which is coupled to the reduction of glutathione disulfide (GSSG) by glutathione reductase. The decrease in absorbance is monitored at 340 nm.[18]

Procedure (General):

  • Treat and Lyse Cells: Treat cells as in previous protocols and prepare a clear cell lysate.

  • Perform Assays: Use commercially available kits (e.g., from Cayman Chemical, Abcam) or established laboratory protocols.[20] Follow the specific instructions for each enzyme assay.

  • Data Analysis: Calculate the specific activity (Units/mg protein) for each enzyme under each treatment condition. Compare the activity in combination-treated cells to that of individual compounds and controls.

EnzymeFunctionSubstrateProduct Monitored
SOD O₂⁻ → H₂O₂Superoxide (O₂⁻)Formazan dye (inhibition)
Catalase H₂O₂ → H₂O + O₂Hydrogen Peroxide (H₂O₂)H₂O₂ (decrease)
GPx H₂O₂ → H₂OH₂O₂ + GSHNADPH (decrease)

Part IV: Data Analysis and Interpretation of Synergy

Quantifying the nature of the interaction (synergistic, additive, or antagonistic) is essential. The two most common methods are the Combination Index (CI) and Isobolographic Analysis.

Method 1: The Chou-Talalay Combination Index (CI)

Principle: The CI method, based on the median-effect equation, provides a quantitative measure of interaction.[21][22] It is a robust method applicable across various assays.

Calculation: The CI is calculated from dose-effect curves of individual agents and their combination. CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ Where (Dx)₁ and (Dx)₂ are the doses of drug 1 and drug 2 alone required to produce a given effect (e.g., 50% inhibition), and (D)₁ and (D)₂ are the doses of the drugs in combination that produce the same effect.

Interpretation: [22][23]

  • CI < 1: Synergism

  • CI = 1: Additive effect

  • CI > 1: Antagonism

Software like CompuSyn can be used to automatically calculate CI values from experimental data.[24][25]

Method 2: Isobolographic Analysis

Principle: An isobologram is a graphical representation of synergy.[26] The doses of two compounds required to produce a specific effect (e.g., IC50) are plotted on the x and y axes. A straight line connecting these two points is the "line of additivity."

origin x_axis origin->x_axis  Dose of Antioxidant A y_axis origin->y_axis Dose of Antioxidant B   IC50_A IC50 of A IC50_B IC50 of B IC50_A->IC50_B Line of Additivity Synergy Antagonism label_syn Synergism (CI < 1) label_ant Antagonism (CI > 1)

Caption: A representative isobologram for analyzing drug interactions.

Interpretation: [27][28][29]

  • Points below the line: Indicate synergy, as lower doses of each compound are needed to achieve the effect.

  • Points on the line: Indicate an additive effect.

  • Points above the line: Indicate antagonism, as higher doses are needed.

Conclusion

References

  • Weydert, C. J., & Cullen, J. J. (2010). Measurement of Superoxide Dismutase, Catalase and Glutathione Peroxidase in Cultured Cells and Tissue.
  • Consensus. (n.d.). Evaluation methods for antioxidant synergy in medicinal plants? Consensus. [Link]
  • BioIVT. (n.d.). Cell-Based Antioxidant Assays. BioIVT. [Link]
  • Sies, H. (2018). Nrf2 and Oxidative Stress: A General Overview of Mechanisms and Implications in Human Disease. Antioxidants, 7(12), 1-13. [Link]
  • Benkhaira, N., Koraichi, S. I., & Fikri-Benbrahim, K. (2022). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs.
  • Jiang, H. W., et al. (2015). The Evaluation of Antioxidant Interactions among 4 Common Vegetables using Isobolographic Analysis. Journal of Food Science, 80(9), C1951-C1958. [Link]
  • Northwest Life Science Specialties, LLC. (n.d.). NWK-MDA01 Malondialdehyde Protocol. Northwest Life Science Specialties, LLC. [Link]
  • Cell Biolabs, Inc. (n.d.). Cell Based Exogenous Antioxidant Assay. Cell Biolabs, Inc. [Link]
  • MDPI. (n.d.). Special Issue : Molecular Targets of Oxidative Stress: Focus on the Nrf2 Signaling Pathway in Health and Disease. MDPI. [Link]
  • ResearchGate. (n.d.). Measurements of the Antioxidant Enzyme Activities of Superoxide Dismutase, Catalase, and Glutathione Peroxidase.
  • MAES0037 Technical Manual. (n.d.). Malondialdehyde (MDA) Colorimetric Assay Kit (TBA Method). MAES0037. [Link]
  • Stankovic, M. S. (2011). Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria. Pharmaceutical Chemistry Journal, 45(7), 438-442. [Link]
  • Arigo biolaboratories. (n.d.). ARG82578 Lipid Peroxidation (MDA) Assay Kit.
  • Michel, T., et al. (2021). Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts. Plants, 10(6), 1195. [Link]
  • Health, R. L., & Packer, L. (1968). LIPID PEROXIDATION PROTOCOL. Archives of Biochemistry and Biophysics, 125(1), 189-198. [Link]
  • Bar-Peled, L., et al. (2024). Molecular Targets of Oxidative Stress: Focus on the Nrf2 Signaling Pathway in Health and Disease. Antioxidants, 13(3), 284. [Link]
  • Frontiers. (n.d.). Nrf2 signaling pathway: current status and potential therapeutic targetable role in human cancers. Frontiers. [Link]
  • van der Spuy, J., & Chen, W. (2013). Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS. Journal of Clinical & Cellular Immunology, S5. [Link]
  • ResearchGate. (n.d.). Antioxidant assays on live cell based on chemical stress inducers.
  • Scribd. (n.d.). ABTS Radical Scavenging Assay Method. Scribd. [Link]
  • MDPI. (n.d.). Investigation of Antioxidant Synergisms and Antagonisms among Phenolic Acids in the Model Matrices Using FRAP and ORAC Methods. MDPI. [Link]
  • DergiPark. (n.d.). Determination of synergic antioxidant interactions of Ellagic acid and chemotherapy drug (Docetaxel and Mitoxantron)
  • ResearchGate. (n.d.). Can you suggest a relevant protocol for ABTS radical scavenging assay?
  • ResearchGate. (n.d.). The isobolographic analysis diagram of the interaction between A and B.
  • PubMed Central. (n.d.).
  • ResearchGate. (n.d.). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs.
  • ResearchGate. (n.d.). The Evaluation of Antioxidant Interactions among 4 Common Vegetables using Isobolographic Analysis.
  • ResearchGate. (n.d.). How can i measure the antioxidant enzyme CAT,SOD,GPx in Fish tissues exposed to pesticide?
  • MDPI. (n.d.). Antioxidant Interactions between S-allyl-L-cysteine and Polyphenols Using Interaction Index and Isobolographic Analysis. MDPI. [Link]
  • G-Biosciences. (n.d.). DPPH Antioxidant Assay. G-Biosciences. [Link]
  • ResearchGate. (n.d.). Schematic of Chou-Talalay method to determine the combination index.
  • Hindawi. (n.d.). Optimization of Antioxidant Synergy in a Polyherbal Combination by Experimental Design. Hindawi. [Link]
  • ResearchGate. (n.d.). Different techniques used to measure antioxidant activity.
  • PubMed Central. (n.d.). In Vitro Synergistic Antioxidant Activity and Identification of Antioxidant Components from Astragalus membranaceus and Paeonia lactiflora. PubMed Central. [Link]
  • SpringerLink. (n.d.). Isobologram Analysis: A Comprehensive Review of Methodology and Current Research. SpringerLink. [Link]
  • PubMed Central. (n.d.). Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method. PubMed Central. [Link]
  • MDPI. (n.d.). DPPH Radical Scavenging Assay. MDPI. [Link]
  • DergiPark. (n.d.). Determination of some Antioxidant Activities (Superoxide Dismutase, Catalase, Reduced Glutathione)
  • MDPI. (n.d.). Exploring the Relationship between Antioxidant Enzymes, Oxidative Stress Markers, and Clinical Profile in Relapsing–Remitting Multiple Sclerosis. MDPI. [Link]
  • Dove Medical Press. (n.d.). Synergistic Effects of Morin and Doxorubicin Overcome Chemoresistance. Dove Medical Press. [Link]
  • PubMed. (n.d.). Drug combination studies and their synergy quantification using the Chou-Talalay method. PubMed. [Link]

Sources

Application Note & Protocol: A Modular Approach to the Synthesis of Disubstituted Pyridinyl-Aminohydantoins Utilizing 2,6-Dimethyl-4-Hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The convergence of pyridine and hydantoin scaffolds in medicinal chemistry has yielded compounds with a wide array of biological activities, including potent enzyme inhibitors and receptor modulators.[1][2][3] Disubstituted pyridinyl-aminohydantoins, in particular, represent a class of molecules with significant therapeutic potential. The pyridine moiety, a common feature in FDA-approved drugs, offers a versatile template for tuning physicochemical properties and directing interactions with biological targets.[1] The hydantoin ring, a privileged structure in drug discovery, provides a rigid core that can be strategically substituted to optimize potency and pharmacokinetic profiles.[3]

This application note provides a comprehensive, modular protocol for the synthesis of disubstituted pyridinyl-aminohydantoins, commencing from the readily available starting material, 2,6-dimethyl-4-hydroxypyridine. The synthetic strategy is designed to be robust and adaptable, allowing researchers to generate a library of analogues for structure-activity relationship (SAR) studies. Our approach hinges on a key transformation: the conversion of the 4-hydroxy group of the pyridine into a more reactive leaving group, followed by a palladium-catalyzed cross-coupling reaction with a pre-formed aminohydantoin. This method offers a reliable and efficient pathway to the target compounds, overcoming the challenges associated with direct nucleophilic aromatic substitution on the electron-rich pyridine ring.

We will provide detailed, step-by-step protocols for each key stage of the synthesis, from the preparation of the requisite intermediates to the final coupling reaction and purification. The causality behind experimental choices, such as the selection of catalysts, ligands, and reaction conditions, will be thoroughly explained, grounding the protocol in established principles of modern organic synthesis.

Physicochemical Properties of Key Reagents

A thorough understanding of the properties of the starting materials is crucial for successful synthesis.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)AppearanceCAS Number
This compoundC₇H₉NO123.15230-232White to off-white solid13603-44-6
1-AminohydantoinC₃H₅N₃O₂115.09~175 (decomposes)White crystalline solid6311-26-8
4-Chloro-2,6-dimethylpyridineC₇H₈ClN141.6033-36White to light yellow solid3512-75-2

Overall Synthetic Workflow

The synthesis is designed as a three-stage process, offering modularity for the introduction of diversity at both the pyridine and hydantoin components.

G cluster_0 Stage 1: Pyridine Functionalization cluster_1 Stage 2: Aminohydantoin Synthesis cluster_2 Stage 3: C-N Bond Formation start This compound intermediate1 4-Chloro-2,6-dimethylpyridine start->intermediate1 Halogenation final_product Disubstituted Pyridinyl-Aminohydantoin intermediate1->final_product Pd-Catalyzed Cross-Coupling start2 Semicarbazone Precursor intermediate2 1-Aminohydantoin start2->intermediate2 Cyclization intermediate2->final_product

Figure 1: Overall workflow for the synthesis of disubstituted pyridinyl-aminohydantoins.

Stage 1: Synthesis of 4-Chloro-2,6-dimethylpyridine

Principle: The hydroxyl group at the 4-position of this compound is a poor leaving group for nucleophilic substitution. Therefore, it must first be converted to a more reactive species. A common and effective strategy is chlorination using phosphorus oxychloride (POCl₃). This reaction proceeds via the formation of a phosphate ester intermediate, which is then displaced by a chloride ion.[4]

Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place this compound (10.0 g, 81.2 mmol).

  • Reagent Addition: Under a nitrogen atmosphere, carefully add phosphorus oxychloride (POCl₃, 22.5 mL, 243.6 mmol) dropwise to the flask at room temperature with vigorous stirring. The reaction is exothermic, and the addition rate should be controlled to maintain the temperature below 40 °C. An ice bath may be used if necessary.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 3:7) as the eluent.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Slowly and carefully pour the reaction mixture onto crushed ice (approx. 200 g) in a large beaker with stirring. This step is highly exothermic and should be performed in a well-ventilated fume hood.

    • Neutralize the acidic solution by the slow addition of a saturated sodium carbonate (Na₂CO₃) solution until the pH is approximately 8-9.

    • Extract the aqueous layer with dichloromethane (DCM, 3 x 100 mL).

    • Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure.

    • Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., 0% to 20% ethyl acetate).

    • Combine the fractions containing the desired product and evaporate the solvent to yield 4-chloro-2,6-dimethylpyridine as a white to light yellow solid.

Expected Yield: 70-85%

Characterization Data (Literature Values):

  • ¹H NMR (CDCl₃, 400 MHz): δ 6.95 (s, 2H), 2.45 (s, 6H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 158.0, 149.5, 121.0, 24.5.

Stage 2: Synthesis of 1-Aminohydantoin

Principle: 1-Aminohydantoin can be synthesized through various routes. A reliable method involves the condensation of a semicarbazone with an α-haloester, followed by cyclization.[5][6] This approach avoids the use of hazardous reagents like hydrazine hydrate directly with monochloroacetic acid, which can lead to side products.[5] We will detail the synthesis starting from acetone semicarbazone and ethyl chloroacetate.

Protocol:

  • Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve sodium metal (2.3 g, 100 mmol) in absolute ethanol (100 mL). Allow the reaction to proceed until all the sodium has dissolved.

  • Reaction Setup: To the freshly prepared sodium ethoxide solution, add acetone semicarbazone (11.5 g, 100 mmol). Stir the mixture for 15 minutes at room temperature.

  • Reagent Addition: Add ethyl chloroacetate (12.3 g, 100 mmol) dropwise to the reaction mixture, maintaining the temperature below 40 °C.

  • Reaction: After the addition, heat the mixture to reflux (approximately 78 °C) for 2 hours.

  • Hydrolysis and Cyclization:

    • Cool the reaction mixture to room temperature.

    • Add a solution of concentrated hydrochloric acid (20 mL) in water (50 mL).

    • Heat the mixture to 80-90 °C for 1 hour to effect hydrolysis of the isopropylidene protecting group and promote cyclization.

  • Isolation:

    • Cool the reaction mixture in an ice bath for 1-2 hours to precipitate 1-aminohydantoin hydrochloride.

    • Collect the precipitate by vacuum filtration and wash with cold ethanol.

  • Purification:

    • Recrystallize the crude product from a mixture of ethanol and water to obtain pure 1-aminohydantoin hydrochloride.

    • To obtain the free base, dissolve the hydrochloride salt in a minimal amount of water and neutralize with a saturated solution of sodium bicarbonate until the pH is ~7. The free 1-aminohydantoin will precipitate and can be collected by filtration.

Expected Yield: 55-70%

Characterization Data (Literature Values):

  • ¹H NMR (D₂O, 400 MHz): δ 4.15 (s, 2H).

  • ¹³C NMR (D₂O, 101 MHz): δ 174.0, 159.5, 50.0.

Stage 3: Palladium-Catalyzed Synthesis of 1-((2,6-Dimethylpyridin-4-yl)amino)hydantoin

Principle: The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds between aryl halides and amines.[7][8] This reaction utilizes a palladium catalyst and a phosphine ligand to facilitate the cross-coupling process. The choice of ligand is critical for the efficiency of the reaction and can influence the substrate scope. For the coupling of an aminohydantoin with 4-chloro-2,6-dimethylpyridine, a bulky, electron-rich phosphine ligand such as XPhos or SPhos is recommended to promote the catalytic cycle.

G cluster_0 Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L₂ Pd_complex1 [Ar-Pd(II)-Cl]L₂ Pd0->Pd_complex1 Oxidative Addition (Ar-Cl) Product Pyridinyl-Aminohydantoin Pd_complex2 [Ar-Pd(II)-NHR]L₂ Pd_complex1->Pd_complex2 Ligand Exchange (R-NH₂) Pd_complex2->Pd0 Reductive Elimination (Ar-NHR) Pd_complex3 Product Complex ArCl 4-Chloro-2,6-dimethylpyridine ArCl->Pd_complex1 RNH2 1-Aminohydantoin RNH2->Pd_complex2

Figure 2: Simplified Buchwald-Hartwig amination cycle.

Protocol:

  • Reaction Setup: In a flame-dried Schlenk tube, add 4-chloro-2,6-dimethylpyridine (1.42 g, 10 mmol), 1-aminohydantoin (1.15 g, 10 mmol), palladium(II) acetate (Pd(OAc)₂, 0.045 g, 0.2 mmol, 2 mol%), and XPhos (0.19 g, 0.4 mmol, 4 mol%).

  • Reagent Addition: Add sodium tert-butoxide (NaOtBu, 1.44 g, 15 mmol) to the Schlenk tube.

  • Solvent Addition: Evacuate and backfill the Schlenk tube with argon or nitrogen three times. Then, add anhydrous toluene (50 mL) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (100 mL) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

    • Wash the Celite pad with additional ethyl acetate (50 mL).

    • Combine the filtrates and wash with water (2 x 50 mL) and brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of methanol in dichloromethane (e.g., 0% to 10% methanol) to afford the final disubstituted pyridinyl-aminohydantoin.

Expected Yield: 60-80%

Expected Characterization Data (Predicted):

  • ¹H NMR (DMSO-d₆, 400 MHz): Signals corresponding to the pyridine protons (singlet), methyl groups on the pyridine (singlet), NH protons, and the CH₂ of the hydantoin ring (singlet).

  • ¹³C NMR (DMSO-d₆, 101 MHz): Resonances for the pyridine ring carbons, the hydantoin carbonyls, and the hydantoin CH₂.

  • Mass Spectrometry (ESI+): [M+H]⁺ corresponding to the molecular weight of the product.

Trustworthiness and Self-Validation

To ensure the reliability and reproducibility of this protocol, the following measures are integral:

  • Purity of Starting Materials: The purity of this compound and other reagents should be confirmed by melting point and/or spectroscopic analysis.

  • Inert Atmosphere: The Buchwald-Hartwig coupling is sensitive to oxygen. Maintaining an inert atmosphere throughout the reaction is critical for achieving high yields and preventing catalyst deactivation.

  • Monitoring Reaction Progress: Regular monitoring by TLC or LC-MS is essential to determine the optimal reaction time and to identify the formation of any significant byproducts.

  • Thorough Characterization: The identity and purity of the intermediates and the final product must be confirmed by a combination of spectroscopic techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion

This application note details a robust and versatile three-stage synthetic route to disubstituted pyridinyl-aminohydantoins from this compound. By employing a halogenation-amination sequence, this protocol provides a reliable method for accessing a class of compounds with significant potential in drug discovery. The modular nature of this synthesis allows for the independent variation of both the pyridine and hydantoin components, facilitating the rapid generation of compound libraries for biological screening. The detailed experimental procedures and mechanistic explanations are intended to provide researchers with a solid foundation for the successful synthesis and future exploration of this important chemical space.

References

  • Bouchnak, H., et al. (2023).
  • Jack, D., & Richmond, H. (1960). A new synthesis for 1-aminohydantoin and nitrofurantoin. Journal of the Chemical Society, 236, 1443-1446.
  • (Referenced for general hydantoin synthesis principles) Synthesis and Characterization of Amino Acid-Derived Hydantoins. Malaysian Journal of Chemistry, 23(1), 1-8.
  • (Referenced for general hydantoin synthesis principles) U.S. Patent No. 2,990,402. (1961).
  • (Referenced for general hydantoin synthesis principles) International Patent No. WO 1997/019930. (1997). Process for producing 1-aminohydantoin.
  • Van Dort, M. E., & Jung, Y. W. (2001). Synthesis and structure–activity studies of side-chain derivatized arylhydantoins for investigation as androgen receptor radioligands. Bioorganic & medicinal chemistry letters, 11(8), 1045-1047.
  • Organic Chemistry Portal. (n.d.). Hydantoin synthesis. [Link]
  • (Referenced for general hydantoin synthesis principles) Ali, T., et al. (2021). Designed Synthesis of Diversely Substituted Hydantoins and Hydantoin-Based Hybrid Molecules: A Personal Account. The Chemical Record, 21(4), 826-845.
  • Frontiers in Chemistry. (2021). Recent Advances of Pyridinone in Medicinal Chemistry. [Link]
  • (Referenced for general hydantoin synthesis principles) El-Faham, A., et al. (2019).
  • (Referenced for general hydantoin synthesis principles) Hroch, L., et al. (2012). 3, 5, 5-Trisubstituted hydantoins from activated (benzyloxycarbonylamino) malonic acids. Synthesis, 44(12), 1907-1914.
  • ResearchGate. (n.d.).
  • (Referenced for general pyridine chemistry) PubChem. (n.d.). 2,6-Dihydroxy-3,4-dimethylpyridine. [Link]
  • (Referenced for general hydantoin synthesis principles) Perin, N., et al. (2008). A rapid and efficient microwave-assisted synthesis of hydantoins and thiohydantoins. Tetrahedron, 64(14), 3125-3133.
  • Wikipedia. (n.d.).
  • (Referenced for general pyridinyl hydantoin synthesis) Li, Y., et al. (2020). Synthesis of Hydantoin Androgen Receptor Antagonists and Study on Their Antagonistic Activity. Molecules, 25(21), 5035.
  • (Referenced for general pyridine synthesis) CN Patent No. 111303047A. (2020). Synthesis method of 2-amino-4, 6-dimethylpyridine.
  • Baran, P. S., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(25), 9036-9048.
  • ACS GCI Pharmaceutical Roundtable. (n.d.).
  • Chemistry Online. (2022). Nucleophilic substitution of pyridines. [Link]
  • Stack Exchange. (2018).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield in 2,6-Dimethyl-4-Hydroxypyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 2,6-Dimethyl-4-Hydroxypyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common issues encountered during the synthesis of this valuable heterocyclic compound. Our goal is to empower you with the knowledge to optimize your reaction yields and obtain high-purity material.

Overview of Synthetic Strategies

This compound, a key intermediate in pharmaceutical and agrochemical research, can be synthesized through several established routes.[1][2] The most prevalent methods include the Hantzsch pyridine synthesis and the conversion of dehydroacetic acid. Understanding the fundamentals of these pathways is crucial for effective troubleshooting.

The Hantzsch synthesis is a multi-component reaction that condenses an aldehyde (in this case, formaldehyde), two equivalents of a β-ketoester (such as ethyl acetoacetate), and a nitrogen donor like ammonia.[3][4] The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the aromatic pyridine.[3]

The dehydroacetic acid route offers a more direct approach, involving the ammonolysis of dehydroacetic acid, a readily available starting material.[5] This process leverages a nucleophilic attack by ammonia on the pyrone ring, followed by ring opening and intramolecular cyclization to form the desired 4-pyridone structure.[5]

It is important to note that this compound exists in a tautomeric equilibrium with its more stable keto form, 2,6-dimethylpyridin-4(1H)-one.[5][6] For the remainder of this guide, we will refer to the compound as this compound, but it is understood that the pyridone tautomer is often the predominant species, especially in the solid state.[5]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound in a question-and-answer format.

Low Product Yield

Q1: My Hantzsch synthesis is resulting in a disappointingly low yield. What are the likely causes and how can I improve it?

A1: Low yields in the Hantzsch synthesis are a common challenge and can often be attributed to several factors:

  • Harsh Reaction Conditions: The classical Hantzsch synthesis often requires prolonged heating and harsh acidic or basic conditions, which can lead to the degradation of starting materials and products.[3]

    • Solution: Consider employing milder, more modern conditions. For instance, the use of a p-toluenesulfonic acid (PTSA) catalyst in aqueous micelles under ultrasonic irradiation has been shown to significantly increase yields.[3]

  • Incomplete Oxidation: The Hantzsch reaction initially forms a 1,4-dihydropyridine intermediate, which must be oxidized to the final pyridine product. Incomplete oxidation will directly result in lower yields.[3]

    • Solution: Ensure you are using an effective oxidizing agent and the correct stoichiometry. While traditional oxidants like nitric acid or potassium permanganate can be used, they may lead to side reactions.[3][7] Milder alternatives like iodine in refluxing methanol can be a better choice. It is crucial to monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the complete consumption of the dihydropyridine intermediate.

  • Side Reactions: The formation of byproducts can consume your starting materials and reduce the overall yield.

    • Solution: The order of reagent addition is critical, especially in unsymmetrical Hantzsch reactions. Pre-forming the enamine or the Knoevenagel condensation product before the final cyclization step can often lead to a cleaner reaction with fewer side products.

Q2: I am attempting the synthesis from dehydroacetic acid, but my yield is poor. What should I investigate?

A2: When synthesizing from dehydroacetic acid, low yields are often linked to the specifics of the ammonolysis reaction:

  • Suboptimal Reaction Conditions: The conversion of dehydroacetic acid to the 4-pyridone is sensitive to temperature and pressure.

    • Solution: Ensure that the reaction is conducted under appropriate pressure to favor the desired ammonolysis pathway. While direct ammonolysis under pressure is suggested to favor the 4-pyridone, reacting ammonia after hydrolysis of the acetyl group can lead to the formation of the corresponding 2-pyridone isomer.[5]

  • Incomplete Reaction: The reaction may not be going to completion, leaving unreacted starting material.

    • Solution: Monitor the reaction progress using TLC or High-Performance Liquid Chromatography (HPLC). If the reaction has stalled, consider optimizing the reaction time and temperature.

  • Purification Losses: Significant product loss can occur during the workup and purification stages.

    • Solution: this compound is water-soluble, which can lead to losses during aqueous extractions.[2] Minimize the volume of water used in the workup and consider back-extracting the aqueous layers with an appropriate organic solvent.

Byproduct Formation and Purification Challenges

Q3: I am observing multiple spots on my TLC plate after the reaction. What are the likely byproducts and how can I get rid of them?

A3: The presence of multiple spots on a TLC plate indicates the formation of impurities. The nature of these byproducts will depend on your chosen synthetic route.

  • In Hantzsch Synthesis:

    • Unoxidized Dihydropyridine: As mentioned earlier, the 1,4-dihydropyridine intermediate is a common impurity if the oxidation step is incomplete. This can often be addressed by extending the reaction time with the oxidizing agent or by using a more efficient oxidant.

    • Side-Reaction Products: Unexpected condensation products can arise from side reactions. A systematic reinvestigation of the Hantzsch reaction under different conditions has shown that various byproducts can form.[8]

  • In Dehydroacetic Acid Route:

    • Isomeric Pyridones: The formation of the 2-pyridone isomer is a possibility, particularly if the reaction conditions are not optimized for the formation of the 4-pyridone.[5]

    • Unreacted Starting Material: Residual dehydroacetic acid can also be a significant impurity.

Purification Strategy:

  • Recrystallization: This is often the most effective method for purifying this compound.[9][10][11]

    • Solvent Selection: The choice of solvent is critical. A good solvent will dissolve the compound at high temperatures but have low solubility at cooler temperatures.[9] Given the polarity of the product, polar solvents like water or ethanol, or mixtures thereof, are often good starting points.

    • Use of Decolorizing Carbon: If your product is colored, adding a small amount of activated charcoal to the hot solution before filtration can help remove colored impurities.[10]

  • Column Chromatography: Due to the high polarity of 4-hydroxypyridines, column chromatography on silica gel can be challenging, often resulting in significant tailing of the product peak. If recrystallization is unsuccessful, consider using a more polar stationary phase like alumina or employing a gradient elution with a polar solvent system.

Q4: My purified product appears to be a mixture of tautomers. How does this affect my characterization and downstream applications?

A4: The tautomerism between the 4-hydroxypyridine and the 4-pyridone form is an inherent property of the molecule.[5][6]

  • Impact on Characterization: In solution, you may observe signals for both tautomers in your NMR spectra. The ratio of these tautomers can be solvent-dependent. In the solid state, the pyridone form is generally more stable.[5] For mass spectrometry, the molecular ion peak will correspond to the molecular weight of the compound (123.15 g/mol ).[12]

  • Downstream Applications: For most synthetic applications, the presence of both tautomers in solution is not a concern, as they will be in equilibrium. The reactivity will be dictated by the specific reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal method for monitoring the progress of my reaction?

A1: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the progress of the reaction. Use a suitable solvent system that provides good separation between your starting materials, intermediates, and the final product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is recommended.[13]

Q2: What are the key safety precautions I should take when synthesizing this compound?

A2: Standard laboratory safety practices should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. The synthesis may involve flammable solvents and corrosive acids or bases. All reactions should be performed in a well-ventilated fume hood. Consult the Safety Data Sheets (SDS) for all reagents before starting any experimental work.

Q3: Can I scale up this synthesis? What are the potential challenges?

A3: Scaling up the synthesis of this compound is feasible, but there are several potential challenges to consider:

  • Heat Transfer: Exothermic steps in the reaction can become more difficult to control in larger reaction vessels. Ensure your reactor has adequate cooling capacity.

  • Mixing: Inefficient mixing in a large reactor can lead to localized "hot spots" and the formation of byproducts. Use a mechanical stirrer to ensure efficient mixing.

  • Reagent Addition: The rate of reagent addition may need to be adjusted for larger scale reactions to maintain optimal temperature control.

  • Workup and Purification: Handling larger volumes of material during extraction and purification can be challenging. You may need to adapt your purification strategy, for example, by using a larger recrystallization vessel or a different filtration setup.

Q4: What is the expected appearance and melting point of pure this compound?

A4: Pure this compound is typically an off-white to pale yellow crystalline solid.[12][14] Its reported melting point is in the range of 228-233 °C.[12]

Experimental Protocols

Protocol 1: Hantzsch-Type Synthesis of this compound (Conceptual)

This protocol is a conceptual representation based on the principles of the Hantzsch synthesis.[3][15]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl acetoacetate (2 equivalents), an aqueous solution of formaldehyde (1 equivalent), and a nitrogen source such as ammonium acetate.

  • Reaction: Heat the mixture to reflux in a suitable solvent, such as ethanol or water.[7] Monitor the reaction by TLC until the starting materials are consumed.

  • Oxidation: After cooling the reaction mixture, add an oxidizing agent (e.g., nitric acid in the presence of sulfuric acid) cautiously.[15] The oxidation can be exothermic, so it's important to control the temperature.

  • Workup: After the oxidation is complete, cool the mixture and neutralize it with a base (e.g., ammonium hydroxide) to precipitate the crude product.[15]

  • Purification: Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.

Protocol 2: Synthesis from Dehydroacetic Acid (Conceptual)

This protocol is based on the ammonolysis of dehydroacetic acid.[5]

  • Reaction Setup: In a pressure-rated reaction vessel, charge dehydroacetic acid and a source of ammonia (e.g., aqueous ammonia).

  • Reaction: Seal the vessel and heat the mixture to the desired temperature. The reaction is typically carried out under pressure. Monitor the internal pressure and temperature throughout the reaction.

  • Workup: After the reaction is complete, cool the vessel to room temperature and carefully vent any excess pressure.

  • Purification: The crude product can be isolated by filtration or by removing the solvent under reduced pressure. Further purification can be achieved by recrystallization from an appropriate solvent.

Data Presentation

ParameterHantzsch SynthesisDehydroacetic Acid Route
Starting Materials Ethyl acetoacetate, formaldehyde, ammonia source[3]Dehydroacetic acid, ammonia[5]
Key Intermediates 1,4-Dihydropyridine[3]Linear amino-enone[5]
Typical Yields Moderate to high, dependent on conditions[3]Can be high with optimized conditions
Common Byproducts Unoxidized dihydropyridine, side-condensation products[8]Isomeric 2-pyridone[5]

Visualizations

Hantzsch Pyridine Synthesis Workflow

Hantzsch_Workflow start Start: Reagents reagents Ethyl Acetoacetate (2 eq.) Formaldehyde (1 eq.) Ammonia Source start->reagents condensation Condensation Reaction reagents->condensation dihydropyridine 1,4-Dihydropyridine Intermediate condensation->dihydropyridine oxidation Oxidation dihydropyridine->oxidation crude_product Crude Product oxidation->crude_product purification Purification (Recrystallization) crude_product->purification final_product Pure this compound purification->final_product

Caption: A simplified workflow for the Hantzsch synthesis.

Troubleshooting Logic for Low Yield

Troubleshooting_Yield low_yield Low Yield Issue check_reaction Incomplete Reaction? (Monitor by TLC/HPLC) low_yield->check_reaction optimize_conditions Optimize Reaction Time/ Temperature/Catalyst check_reaction->optimize_conditions Yes check_oxidation Incomplete Oxidation? (Hantzsch) check_reaction->check_oxidation No optimize_oxidant Optimize Oxidizing Agent/ Reaction Time check_oxidation->optimize_oxidant Yes side_reactions Significant Side Products? check_oxidation->side_reactions No modify_procedure Modify Reagent Addition Order/ Purify Starting Materials side_reactions->modify_procedure Yes purification_loss Product Lost During Workup? side_reactions->purification_loss No optimize_workup Optimize Extraction/ Recrystallization purification_loss->optimize_workup Yes

Caption: A decision tree for troubleshooting low yield.

References

  • Organic Syntheses. (n.d.). 2,6-dimethylpyridine.
  • Wikipedia. (2023). Hantzsch pyridine synthesis.
  • Green Chemistry. (2020). A revisit to the Hantzsch reaction: Unexpected products beyond 1,4-dihydropyridines.
  • Molecules. (2022). Reactions of Trifluorotriacetic Acid Lactone and Hexafluorodehydroacetic Acid with Amines: Synthesis of Trifluoromethylated 4-Pyridones and Aminoenones.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Power of Pyridines: Exploring 4-Hydroxypyridine in Modern Chemical Synthesis.
  • Google Patents. (n.d.). EP2585436B1 - Process for preparing 4-hydroxypyridines.
  • Grok. (n.d.). Hantzsch pyridine synthesis.
  • Google Patents. (n.d.). Preparation method of 2, 6-dimethyl-3, 5-dichloro-4-hydroxypyridine.
  • National Institutes of Health. (2014). “On-Water” Catalyst-Free Ecofriendly Synthesis of the Hantzsch Dihydropyridines.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • ResearchGate. (n.d.). Reagents and conditions for the synthesis of pyridones 4a-h.
  • CUNY. (n.d.). Purification by Recrystallization.
  • Google Patents. (n.d.). US6624307B1 - Process for producing 2,6-dihydroxy-3,4-dialkylpyridines.
  • Chemistry LibreTexts. (2023). Recrystallization.
  • ResearchGate. (n.d.). Synthesis of dimethyl 4-(hydroxymethyl) pridine-2, 6-dicarboxylate.
  • Google Patents. (n.d.). CN1024549C - Preparation method of 2-hydroxy-4, 6-dimethylpyrimidine.
  • MDPI. (2023). 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile.
  • Eureka | Patsnap. (n.d.). Synthesis method of 2, 6-dimethyl-4-bromopyridine.
  • Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis.
  • Wikimedia Commons. (2010). File:Synthesis 4-Hydroxypyridine.svg.
  • National Institutes of Health. (2021). A Structured Approach To Cope with Impurities during Industrial Crystallization Development.

Sources

Technical Support Center: Purification of 2,6-Dimethyl-4-Hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of Senior Application Scientists

Welcome to the technical support guide for the purification of 2,6-Dimethyl-4-Hydroxypyridine (CAS 13603-44-6). This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions for researchers, scientists, and drug development professionals. Our goal is to equip you with the scientific rationale and practical steps needed to overcome common challenges encountered during the purification of this versatile synthetic intermediate.

Introduction: The Purification Challenge

This compound is a key heterocyclic building block, often synthesized from dehydroacetic acid (DHA) through hydrolysis and subsequent ammoniation.[1][2][3] While the synthesis is relatively straightforward, isolating the final product in high purity can be challenging due to the presence of unreacted starting materials, intermediates, and other byproducts.[1][4]

A critical characteristic of this compound is its existence in tautomeric forms: the 4-hydroxypyridine form and the more stable 4-pyridone form, especially in the solid state.[1][5] This tautomerism influences its chemical properties, solubility, and spectroscopic analysis, adding a layer of complexity to its purification and characterization. This guide is designed to address these specific challenges directly.

Troubleshooting Guide

This section addresses specific issues encountered during the purification of this compound in a question-and-answer format.

Q1: My final product is an off-white or yellowish solid with a broad melting point range, well below the expected 230-232°C. What are the likely impurities?

A: An off-color appearance and a depressed, broad melting point are classic indicators of impurities. Given the common synthesis from dehydroacetic acid (DHA), the primary contaminants are typically:

  • Unreacted Dehydroacetic Acid (DHA): DHA (CAS 520-45-6) is a common starting material and its presence, even in small amounts, can significantly impact purity and color.[1][3]

  • Hydrolysis Intermediates: Incomplete reaction can leave various intermediates from the breakdown of DHA.[4]

  • Other Pyridine Byproducts: Depending on reaction conditions, side reactions can lead to the formation of other pyridine derivatives.

Expert Analysis: The yellow discoloration often arises from chromophoric structures formed during the hydrolysis of DHA, which can generate free radicals that couple to form UV-absorbing impurities.[4] The most effective first step is to target the removal of the acidic starting material, DHA, which is often the main culprit.

Q2: How can I efficiently remove acidic impurities like unreacted dehydroacetic acid (DHA) from my crude product?

A: The most robust method for removing acidic contaminants from a basic compound like this compound is acid-base extraction . This technique exploits the differences in the solubility of compounds in their neutral and ionized (salt) forms.[6][7]

Causality and Mechanism: this compound contains a basic pyridine nitrogen (pKa of the conjugate acid is ~5.5), while DHA is an acidic compound.[8][9]

  • Step 1 (Dissolution): Dissolve the crude mixture in an organic solvent immiscible with water, such as dichloromethane (DCM) or ethyl acetate.

  • Step 2 (Basic Wash): By washing the organic solution with a mild aqueous base (e.g., saturated sodium bicarbonate solution), the acidic DHA is deprotonated to form its sodium salt. This salt is ionic and therefore highly soluble in the aqueous layer, while the neutral this compound remains in the organic layer.[10][11]

  • Step 3 (Separation): The two layers are separated, effectively removing the DHA impurity. This process can be repeated to ensure complete removal.

This workflow provides a clear, chemically-driven separation of acidic and basic components.

Caption: Workflow for removing acidic impurities.

Q3: I am struggling with column chromatography. My compound streaks badly on the silica gel column, leading to poor separation and low recovery. How can I fix this?

A: Peak tailing and streaking are very common issues when purifying basic compounds like pyridine derivatives on standard silica gel.[12] This phenomenon is primarily caused by strong, non-ideal interactions between the basic nitrogen atom of your compound and acidic residual silanol groups (Si-OH) on the surface of the silica.[12]

Troubleshooting & Optimization Protocol:

  • Neutralize the Stationary Phase: The most effective solution is to "deactivate" the acidic silanol groups. Before running your column, flush the packed silica gel with your starting eluent that has been treated with a small amount of a volatile base, such as triethylamine (TEA) or ammonia.

    • Method: Add ~0.5-1% TEA to your mobile phase solvent mixture (e.g., DCM/Methanol). The competing base (TEA) will preferentially interact with the active silanol sites, shielding them from your pyridine compound and allowing for much cleaner elution.[12]

  • Change the Stationary Phase: If tailing persists, consider switching to a more inert stationary phase.

    • Alumina (Basic or Neutral): Alumina is a good alternative to silica for purifying basic compounds.

    • End-capped Silica: Use a C18 or other end-capped stationary phase, which has fewer free silanol groups.[12]

  • Optimize the Mobile Phase:

    • Increase Polarity: A more polar solvent system can help to mitigate strong interactions with the stationary phase. A gradient of methanol in dichloromethane is a common choice.

    • pH Adjustment (for HPLC): For reverse-phase HPLC, adjusting the mobile phase pH to be 2-3 units above the pKa of your compound will ensure it is in its neutral form, leading to better peak shape. However, this requires a pH-stable column as traditional silica will dissolve at high pH.[12]

ParameterRecommendation for Silica Gel ChromatographyRationale
Mobile Phase Additive 0.5 - 1% Triethylamine (TEA)Neutralizes acidic silanol sites on silica, preventing peak tailing.[12]
Alternative Stationary Phase Neutral or Basic AluminaProvides a non-acidic surface, ideal for the separation of basic compounds.
Solvent System (Normal Phase) Dichloromethane / Methanol gradientStart with a low polarity (e.g., 100% DCM) and gradually increase the methanol concentration.

Detailed Purification Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to remove acidic and highly basic impurities from the crude product.

  • Dissolution: Dissolve the crude this compound (~5 g) in 100 mL of dichloromethane (DCM) in a 250 mL separatory funnel.

  • Bicarbonate Wash (Removes Acids): Add 50 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stopper the funnel and shake vigorously for 1 minute, periodically venting to release any pressure. Allow the layers to separate.[10]

  • Separate Layers: Drain the lower organic (DCM) layer into a clean flask. Discard the upper aqueous layer, which contains the deprotonated acidic impurities.[6]

  • Repeat Wash: Return the organic layer to the separatory funnel and repeat the wash with another 50 mL of NaHCO₃ solution to ensure complete removal of acids.

  • Acid Wash (Removes Stronger Bases): To protonate the target compound and separate it from neutral impurities, add 50 mL of 1 M hydrochloric acid (HCl) to the organic layer. Shake vigorously. The this compound will become protonated and move into the aqueous (upper) layer.[13][14]

  • Isolate Aqueous Layer: Drain and discard the lower organic layer, which contains neutral impurities. Collect the upper aqueous layer containing the protonated product.

  • Neutralization & Precipitation: Cool the aqueous layer in an ice bath and slowly add a 2 M sodium hydroxide (NaOH) solution dropwise with stirring until the pH is ~7-8. The neutral this compound will precipitate out of the solution as a solid.[11]

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water (2 x 20 mL) and then with a small amount of cold diethyl ether to aid in drying.

  • Drying: Dry the purified solid in a vacuum oven at 50-60°C to a constant weight.

G cluster_0 Step 1: Remove Acidic Impurities cluster_1 Step 2: Isolate Basic Product cluster_2 Step 3: Recover Pure Product Crude_DCM Crude Product in DCM Wash_NaHCO3 Wash with aq. NaHCO₃ Crude_DCM->Wash_NaHCO3 Organic_Layer1 Organic Layer: Product + Neutral Impurities Wash_NaHCO3->Organic_Layer1 Aqueous_Layer1 Aqueous Layer: Acidic Impurities (e.g., DHA) Wash_NaHCO3->Aqueous_Layer1 Discard Wash_HCl Wash with 1M HCl Organic_Layer1->Wash_HCl Organic_Layer2 Organic Layer: Neutral Impurities Wash_HCl->Organic_Layer2 Discard Aqueous_Layer2 Aqueous Layer: Protonated Product Wash_HCl->Aqueous_Layer2 Neutralize Neutralize with NaOH to pH 7-8 Aqueous_Layer2->Neutralize Precipitate Precipitate Forms Neutralize->Precipitate Filter_Dry Filter, Wash & Dry Precipitate->Filter_Dry Pure_Product Pure this compound Filter_Dry->Pure_Product

Caption: Detailed acid-base extraction workflow.

Protocol 2: Purification by Recrystallization

Recrystallization is an excellent final purification step to obtain high-purity, crystalline material, provided a suitable solvent is identified.

  • Solvent Selection: The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Based on its properties, suitable solvents include water, ethanol, or mixtures thereof.[1][8] Perform small-scale tests to find the optimal solvent or solvent pair.

  • Dissolution: In an Erlenmeyer flask, add the semi-purified solid. Add the minimum amount of boiling solvent incrementally until the solid just dissolves completely.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for another 2-3 minutes. Perform a hot filtration through a fluted filter paper to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry under vacuum.

SolventBoiling Point (°C)Comments
Water 100Good for polar compounds, green solvent.[1]
Ethanol 78Often used for pyridine derivatives.[15]
Methanol 65Product has slight solubility.[2]
Ethanol/Water VariableA mixture can be optimized to achieve ideal solubility characteristics.

Frequently Asked Questions (FAQs)

Q: What is the expected appearance and melting point of pure this compound? A: Pure this compound should be a white to off-white or pale yellow crystalline solid.[8][16] Its reported melting point is in the range of 228-233°C.[2][16] A sharp melting point within this range is a good indicator of high purity.

Q: Can I use distillation to purify this compound? A: No, distillation is not a suitable method. This compound is a high-melting-point solid (Boiling Point >350°C) and would likely decompose at the temperatures required for distillation.[2]

Q: How should I store the purified compound? A: It should be stored in a tightly sealed container in a cool, dry place, protected from light and moisture to prevent degradation.[8] Pyridine compounds can be hygroscopic.[17][18]

Q: My NMR spectrum looks complex, with more peaks than expected. Why? A: This could be due to the presence of both the hydroxypyridine and pyridone tautomers in your NMR solvent. The equilibrium between these forms can sometimes be slow on the NMR timescale, leading to separate sets of peaks for each tautomer. Running the spectrum at an elevated temperature can sometimes coalesce these peaks.

References

  • Anumula, K. R., & Taylor, P. B. (1992). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. PubMed.
  • LookChem. (n.d.). Purification of Pyridine - Chempedia.
  • ResearchGate. (2015). How can I remove the pyridine from the sugar compound?.
  • University of Colorado Boulder. (n.d.). Acid-Base Extraction.
  • Belluti, F., et al. (2020). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. PubMed Central.
  • Wikipedia. (n.d.). Acid–base extraction.
  • MDPI. (2020). 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile.
  • Grokipedia. (n.d.). Acid–base extraction.
  • Reddit. (2019). Isolation of pure pyridine help.
  • Chem LibreTexts. (n.d.). Acid base extraction flow chart.
  • Google Patents. (n.d.). Preparation method of 2, 6-dimethyl-3, 5-dichloro-4-hydroxypyridine.
  • Google Patents. (2018). Synergistic compositions of dehydroacetic acid and methods for reducing yellowing in various end-user compositions.
  • National Institutes of Health. (2016). Crystal structure of 2,6-dimethyl-4-pyridone hemihydrate.
  • Ataman Kimya. (n.d.). DEHYDROACETIC ACID.

Sources

Technical Support Center: Navigating the Scale-Up of 2,6-Dimethyl-4-Hydroxypyridine Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 2,6-Dimethyl-4-Hydroxypyridine (DMHP). This guide is designed for researchers, chemists, and process development professionals to address the common and complex challenges encountered when transitioning this valuable heterocyclic intermediate from the bench to pilot and production scales. As a versatile building block in the pharmaceutical and agrochemical industries, robust and scalable synthesis of DMHP is critical.[1][2][3] This resource provides in-depth, field-proven insights in a direct question-and-answer format, focusing on the prevalent synthesis route from dehydroacetic acid (DHA).

Section 1: Foundational Synthesis and Mechanistic Insights

The conversion of dehydroacetic acid with ammonia is a primary route for DMHP synthesis.[4] Understanding the underlying mechanism is crucial for troubleshooting and optimization. The process involves a nucleophilic attack by ammonia on a carbonyl group of the pyrone ring, leading to ring-opening, followed by an intramolecular condensation and dehydration to form the stable 4-pyridone ring.[5] The final product, this compound, exists in a tautomeric equilibrium with its more stable 2,6-dimethyl-4-pyridone form.[5]

G DHA Dehydroacetic Acid (DHA) Intermediate1 Tetrahedral Intermediate DHA->Intermediate1 Nucleophilic Attack NH3 Ammonia (NH3) NH3->Intermediate1 Intermediate2 Linear Intermediate (Ring Opened) Intermediate1->Intermediate2 Ring Opening Product This compound (DMHP) Intermediate2->Product Intramolecular Condensation & Dehydration caption Fig 1. Proposed reaction mechanism for DMHP synthesis from DHA.

Caption: Fig 1. Proposed reaction mechanism for DMHP synthesis from DHA.

Section 2: Troubleshooting Guide for Scale-Up Synthesis

This section addresses the most common issues encountered during the scale-up of DMHP production.

FAQ: Low Reaction Yield

Question: My DMHP synthesis yield dropped significantly when moving from a 1L to a 50L reactor. What are the likely causes and how can I troubleshoot this?

Low yields upon scale-up are a frequent challenge and can stem from several factors related to reaction kinetics and physical parameters.[6][7]

Possible Causes & Troubleshooting Steps:

  • Inefficient Heat Transfer:

    • Causality: Larger reaction volumes have a lower surface-area-to-volume ratio, making heat transfer less efficient. This can lead to localized "hot spots" or an overall reaction temperature that is lower than optimal, promoting side reactions or incomplete conversion.[8]

    • Solution:

      • Ensure your reactor has adequate heating and cooling capabilities.[8]

      • Profile the temperature at different points within the reactor if possible.

      • Consider a slower, controlled addition of reagents to manage exothermic events.[8]

  • Inadequate Mixing:

    • Causality: Poor mixing can lead to localized concentration gradients of reactants and intermediates, which can favor the formation of side products or prevent the reaction from going to completion.[8]

    • Solution:

      • Switch from magnetic stirring to efficient overhead mechanical stirring.[8]

      • Evaluate the impeller type and stirring speed (RPM) to ensure proper vortexing and homogenization of the reaction mixture.

  • Suboptimal Reagent Stoichiometry and Addition:

    • Causality: The ideal molar ratio of ammonia to dehydroacetic acid may need to be re-optimized at a larger scale. A simple batch addition of aqueous ammonia might not be as effective as in a smaller flask.

    • Solution:

      • Experiment with slightly increasing the molar excess of the ammonia source.

      • Implement a controlled, subsurface addition of the ammonia solution over a set period to maintain a consistent concentration and better control the reaction exotherm.

G decision decision start Low Yield on Scale-Up decision1 Is reaction going to completion (TLC/HPLC)? start->decision1 Analyze Reaction Profile end Yield Optimized decision2 Is temperature uniform and optimal? decision1->decision2 No decision3 Are significant impurities being formed? decision1->decision3 Yes action1 Improve Heat Transfer: - Check reactor jacket - Control reagent addition rate decision2->action1 No action2 Improve Mixing: - Increase RPM - Check impeller design decision2->action2 Yes decision3->end No action3 Optimize Stoichiometry: - Adjust Ammonia:DHA ratio - Screen different solvents/catalysts decision3->action3 Yes action1->end action2->end action3->end caption Fig 2. Troubleshooting logic for low yield in scale-up.

Caption: Fig 2. Troubleshooting logic for low yield in scale-up.

FAQ: Impurity Profile and Management

Question: I'm observing several new impurities in my crude product at the kilogram scale. What are they likely to be, and how can I minimize them?

The presence of impurities can significantly complicate purification and affect the final product quality.[9] Understanding their origin is key to mitigation.

Potential Impurity Plausible Origin Mitigation Strategy Analytical Detection
Unreacted Dehydroacetic AcidIncomplete reaction due to poor mixing, insufficient temperature, or short reaction time.Increase reaction time, optimize temperature, and ensure efficient mixing.[10]TLC, HPLC, ¹H NMR
Ring-Opened IntermediateIncomplete intramolecular cyclization.Ensure reaction conditions (especially temperature and pH) are sufficient to drive the final dehydration and ring-closure step.LC-MS, HPLC
Polymeric ByproductsSelf-condensation of starting materials or intermediates, often at elevated temperatures.[10]Maintain strict temperature control. Avoid localized overheating by using controlled reagent addition and efficient cooling.GPC, HPLC, ¹H NMR
Isomeric PyridonesNon-regioselective nucleophilic attack of ammonia on the other carbonyl group of DHA.[5]This is less common but can be influenced by the solvent and catalyst system. Screening different reaction conditions may be necessary.HPLC, ¹H & ¹³C NMR

Section 3: Purification and Isolation Protocols

Question: Column chromatography was effective in the lab, but it's not practical for a 10 kg batch. What are the best scale-up purification strategies for DMHP?

Transitioning from chromatography to crystallization is a standard and necessary step in process scale-up.

Recommended Strategy: Recrystallization

  • Solvent Screening: The ideal solvent should dissolve the crude DMHP at an elevated temperature and have low solubility for it at room temperature or below. Impurities should either remain in the mother liquor or be insoluble in the hot solvent.

    • Primary Candidates: Water, Ethanol, Isopropanol, or mixtures thereof. DMHP has considerable water solubility.[11]

    • Procedure: Start with small-scale (1-2 g) trials to identify the best solvent or solvent system.

  • Controlling Crystallization:

    • Problem: "Oiling out," where the product separates as a liquid instead of a solid, can trap impurities.

    • Solution: Ensure the solution is not supersaturated when cooling begins. Use a slow, controlled cooling ramp. Vigorous agitation during cooling can promote the formation of smaller, purer crystals. Seeding the solution with a small amount of pure DMHP at the saturation point can also be highly effective.

Step-by-Step Protocol for Recrystallization (Example)

  • Dissolution: In a suitably sized reactor, charge the crude DMHP solid. Add the minimum amount of the chosen hot solvent (e.g., 80°C water) with vigorous stirring until all solids are dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a filter aid (like Celite) to remove them.

  • Controlled Cooling: Cool the solution slowly and with continuous agitation. For example, cool from 80°C to 20°C over 4-6 hours.

  • Isolation: Once crystallization is complete and the target temperature is reached, filter the solid product.

  • Washing: Wash the filter cake with a small amount of cold solvent to remove residual mother liquor.

  • Drying: Dry the purified product under vacuum at an appropriate temperature (e.g., 50-60°C) until a constant weight is achieved.

G decision decision start Crude DMHP step1 Dissolve in minimal hot solvent start->step1 Select Solvent end Pure, Dry DMHP decision1 Insoluble impurities present? step1->decision1 step2 Perform Hot Filtration decision1->step2 Yes step3 Controlled Cooling & Agitation (with seeding) decision1->step3 No step2->step3 step4 Filter Solid Product step3->step4 step5 Wash Cake with Cold Solvent step4->step5 step6 Dry Under Vacuum step5->step6 step6->end caption Fig 3. Workflow for scale-up purification via recrystallization.

Caption: Fig 3. Workflow for scale-up purification via recrystallization.

Section 4: Safety Considerations

Question: What are the primary safety hazards I need to manage during the large-scale production of DMHP?

Safety is paramount in any chemical process, and scale-up introduces new risks that must be rigorously managed.

  • Handling Ammonia:

    • Hazard: Aqueous ammonia is corrosive and has a pungent, irritating odor. Anhydrous ammonia, if used, is a toxic gas stored under pressure.[12]

    • Mitigation:

      • All operations should be conducted in a well-ventilated area or a closed system.[13]

      • Personnel must wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.[14]

      • Ensure emergency eyewash stations and safety showers are readily accessible.[14]

      • Develop a plan for handling potential spills and have appropriate neutralization agents (e.g., a weak acid) available.

  • Reaction Exotherm:

    • Hazard: The reaction of dehydroacetic acid with ammonia can be exothermic. On a large scale, this can lead to a rapid temperature and pressure increase if not controlled, potentially causing a runaway reaction.

    • Mitigation:

      • Use a reactor with a reliable cooling system.

      • Add reagents in a controlled manner, monitoring the internal temperature closely.[8]

      • Perform a reaction calorimetry study before scaling up to fully understand the thermal risks.

  • Handling Solid Powder (DMHP):

    • Hazard: Fine powders of organic compounds can form explosive dust clouds and can be respiratory irritants.[2][14]

    • Mitigation:

      • Avoid dust generation during material transfer and handling.[13]

      • Use appropriate ventilation and dust extraction systems.

      • Wear respiratory protection (e.g., a dust mask or respirator).[14]

      • Ground all equipment to prevent static discharge, which could be an ignition source.

References

  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines. BenchChem.
  • BenchChem. (2025). Troubleshooting low yield in Kröhnke pyridine synthesis. BenchChem.
  • BenchChem. (2025). Troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis. BenchChem.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 2,6-Dimethyl-4-pyridone from Dehydroacetic Acid. BenchChem.
  • CymitQuimica. (n.d.). CAS 13603-44-6: 2,6-Dimethyl-4-pyridinol. CymitQuimica.
  • ChemicalBook. (2019). 2,6-Lutidine-an aromatic organic compound. ChemicalBook.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET - 2,6-Dimethylpyridine. Sigma-Aldrich.
  • Guidechem. (n.d.). 4-Hydroxy-2,6-dimethylpyridine 13603-44-6 wiki. Guidechem.
  • ResearchGate. (2025). Reactivity of Dehydroacetic Acid in Organic Synthesis. ResearchGate.
  • Smolecule. (n.d.). Buy this compound | 7516-31-6. Smolecule.
  • Benchchem. (2025). Technical Support Center: Scale-up Synthesis of 2,6-dipyridin-2-yl-4-pyridin-4-ylpyridine. Benchchem.
  • AK Scientific, Inc. (n.d.). 3-Cyano-4,6-dimethyl-2-hydroxypyridine Safety Data Sheet. AK Scientific, Inc.
  • Benchchem. (n.d.). This compound | 13603-44-6. Benchchem.
  • Fisher Scientific. (2012). SAFETY DATA SHEET - 4-Hydroxypyridine. Fisher Scientific.
  • PMC. (n.d.). Synthesis and Characterization of Impurities in the Production Process of Lopinavir. PMC.
  • ResearchGate. (2017). What would be the best and safest way to synthesize liquid ammonia in organic chemistry laboratory?. ResearchGate.

Sources

Technical Support Center: Enhancing Catalytic Efficiency with 2,6-Dimethyl-4-Hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for 2,6-Dimethyl-4-Hydroxypyridine (DMHP). As researchers and drug development professionals, you are constantly seeking methods to enhance the efficiency, selectivity, and robustness of your chemical transformations. DMHP is a versatile pyridinol derivative that can act as a powerful modulator in various catalytic systems. However, its efficacy is deeply rooted in its unique structural and chemical properties, which can present both opportunities and challenges.

This guide is designed to provide you with practical, in-depth insights into leveraging DMHP to its full potential. We will move beyond simple protocols to explore the underlying chemical principles, helping you troubleshoot common issues and rationally design your experiments for success. Our focus is on the causality behind experimental choices, empowering you to make informed decisions in your research.

Frequently Asked Questions (FAQs)

This section addresses common questions about the role and behavior of this compound in catalytic reactions.

Q1: What is the primary role of this compound in a catalytic reaction?

A: this compound typically functions not as a primary catalyst but as a catalytic additive or ligand that modulates the behavior of a transition metal catalyst. Its influence stems from a combination of its structural features:

  • Ligand for Metal Centers: The pyridine nitrogen can coordinate to a metal center. However, the two methyl groups at the 2 and 6 positions create significant steric hindrance, which can prevent strong or permanent binding that might otherwise poison the catalyst. This transient or weak coordination can stabilize catalytic intermediates without shutting down the reaction.

  • Proton Shuttle: The hydroxyl group at the 4-position can facilitate proton transfer steps within a catalytic cycle, which can be crucial for reactions like hydrogenation or dehydrogenation.[1]

  • Tautomeric Activity: DMHP exists in a tautomeric equilibrium between its pyridinol and pyridone forms. These forms have different electronic properties and coordination abilities, and this equilibrium can be a key part of its function in a catalytic cycle, potentially enabling it to switch between different coordination modes.[2][3]

Q2: How does the tautomerism of DMHP (Pyridinol vs. Pyridone) affect my reaction?

A: The tautomeric equilibrium between the 4-hydroxypyridine (pyridinol) and the 4-pyridone form is highly sensitive to the local environment, particularly the solvent.[4]

  • In the gas phase or non-polar solvents , the hydroxypyridine form is more prevalent.[4]

  • In polar solvents and in the solid state , the equilibrium shifts significantly towards the more polar pyridone form.[4][5]

This is critically important because the two tautomers have distinct chemical properties. The pyridinol form is aromatic and weakly basic, while the pyridone form is non-aromatic and has a more nucleophilic oxygen and a less basic nitrogen. The ability of the ligand to tautomerize can be essential for certain catalytic cycles, such as C-H activation, where the ligand may need to switch between a neutral (L,L) and a mono-anionic (L,X) coordination mode.[2] The choice of solvent can therefore pre-determine the dominant form of DMHP available to interact with your catalyst.

Q3: Can this compound act as a catalyst poison?

A: Yes, like most nitrogen-containing heterocycles, DMHP has the potential to act as a catalyst poison.[6] Poisoning occurs when a compound binds too strongly to a catalyst's active sites, preventing substrate molecules from accessing them.[6]

However, DMHP has a structural feature that mitigates this risk. The methyl groups at the 2 and 6 positions provide steric bulk around the nitrogen atom. This steric hindrance can prevent the strong, irreversible coordination to the metal center that is characteristic of catalyst poisoning by less substituted pyridines (a phenomenon often called the "2-pyridyl problem").[7] In many cases, this allows DMHP to associate with the catalyst reversibly, influencing its properties without causing complete deactivation. The risk of poisoning is still present and is highly dependent on the specific metal catalyst, reaction conditions, and DMHP concentration.

Q4: Is DMHP stable under my reaction conditions?

A: DMHP is generally a stable crystalline solid under ambient conditions.[8] However, its stability in a reaction mixture can be influenced by several factors:

  • Strong Acids or Bases: It is incompatible with strong mineral acids and alkalis, which may cause degradation.[8]

  • Reactive Solvents: Certain solvents can react with pyridine derivatives. For example, dichloromethane (DCM) has been shown to react with some pyridines at room temperature to form bispyridinium salts, which can lead to reduced yields and unexpected side products.[9]

  • High Temperatures: While stable at moderate temperatures, prolonged exposure to very high temperatures, especially in the presence of reactive species, could lead to decomposition. Always perform stability controls if pushing reaction temperatures.

Q5: What is a typical starting concentration for DMHP in a reaction?

A: There is no single optimal concentration; it must be determined empirically for each specific reaction. A good starting point for optimization is to screen a range of concentrations.

  • As a Ligand: If DMHP is intended to act as a ligand for a metal catalyst, start with a concentration stoichiometric to the metal (e.g., 1 to 4 equivalents per metal center).

  • As a Base or Additive: If it's acting as a proton shuttle or a weak base, you might start with a sub-stoichiometric amount (e.g., 10-20 mol%) and screen up to a stoichiometric amount relative to the limiting reagent.

Overloading the reaction with DMHP can be detrimental, potentially leading to catalyst inhibition or side reactions. Therefore, a screening process is essential.

Troubleshooting Guide for Catalytic Reactions Involving DMHP

Even with a well-designed experiment, challenges can arise. This guide provides a systematic approach to troubleshooting common issues encountered when using DMHP.

ProblemPotential Cause(s)Proposed Solution(s)Scientific Rationale
Low or No Improvement in Reaction Yield/Rate 1. Suboptimal DMHP Concentration: Too little DMHP may not be enough to exert its effect; too much can inhibit the catalyst.[10] 2. Incorrect Solvent Choice: The solvent may favor the inactive tautomer of DMHP.[4] 3. Catalyst Incompatibility: The specific metal catalyst may not interact productively with DMHP.1. Screen DMHP Loading: Perform the reaction with varying concentrations of DMHP (e.g., 0.1, 0.5, 1.0, and 2.0 equivalents relative to the catalyst). 2. Solvent Screening: Test a range of solvents with different polarities (e.g., Toluene, THF, Acetonitrile, DMF) to alter the tautomeric equilibrium. 3. Control Experiments: Run the reaction without DMHP to establish a baseline. Test an alternative pyridine derivative (e.g., 2,6-Lutidine, 4-DMAP) to see if the issue is specific to DMHP.The concentration of DMHP directly impacts its ability to coordinate with the catalyst or participate in the reaction mechanism. The solvent's polarity dictates the position of the hydroxypyridine-pyridone equilibrium, which determines the electronic and steric properties of the available DMHP molecule.[4]
Formation of Unexpected Side Products 1. DMHP Reactivity: The hydroxyl group or the pyridine ring may be reacting with substrates or reagents. 2. Reaction with Solvent: DMHP may be reacting with a non-inert solvent (e.g., dichloromethane).[9] 3. Altered Catalyst Selectivity: DMHP, acting as a ligand, may have changed the chemo- or regioselectivity of the catalyst.1. Run Control Reactions: Conduct the reaction in the absence of the catalyst to see if DMHP reacts directly with the starting materials. 2. Change Solvent: Switch to a more inert solvent like toluene, dioxane, or cyclopentyl methyl ether (CPME). 3. Analyze Byproducts: Isolate and characterize the side products to understand the unintended reaction pathway. This can provide clues as to how DMHP is interfering.DMHP is a functionalized molecule and not merely an inert additive. Its nucleophilic or basic sites can engage in undesired reaction pathways. As a ligand, it modifies the electronic and steric environment of the catalyst, which can fundamentally alter which reaction pathway is favored.[11]
Catalyst Deactivation or Precipitation 1. Catalyst Poisoning: Despite steric hindrance, DMHP may be binding too strongly to the metal center, causing deactivation.[6][12] 2. Insoluble Complex Formation: DMHP may form an insoluble coordination complex with the metal catalyst, causing it to precipitate out of the solution. 3. Reaction Temperature Too Low: The dissociation of DMHP from the metal center might be slow at lower temperatures, leading to prolonged site occupancy.1. Reduce DMHP Concentration: Lower the amount of DMHP to the minimum effective concentration. 2. Increase Reaction Temperature: Higher temperatures can sometimes promote ligand dissociation and prevent irreversible binding. 3. Use a Coordinating Solvent: A weakly coordinating solvent (like acetonitrile) might compete with DMHP for binding sites, preventing the formation of a stable, inactive complex.Catalyst deactivation by ligands is an equilibrium process. By altering concentration, temperature, or introducing competitive binders, you can shift the equilibrium away from the formation of the deactivated catalyst state.[13]

Experimental Protocol: Optimizing DMHP in a Palladium-Catalyzed Cross-Coupling Reaction

This protocol provides a general workflow for determining the efficacy and optimal loading of DMHP in a representative Suzuki-Miyaura cross-coupling reaction.

Objective: To determine if DMHP improves the yield of a challenging Suzuki-Miyaura coupling and to identify its optimal concentration.

Materials:

  • Aryl Halide (e.g., 4-bromoanisole)

  • Aryl Boronic Acid (e.g., phenylboronic acid)

  • Palladium Catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₂CO₃, 2 equivalents)

  • This compound (DMHP)

  • Anhydrous Solvent (e.g., Toluene or Dioxane/Water mixture)

  • Internal Standard for GC/HPLC analysis (e.g., Dodecane)

Procedure:

  • Setup: In parallel reaction tubes equipped with stir bars, add the aryl halide (1.0 mmol), aryl boronic acid (1.2 mmol), base (2.0 mmol), and internal standard.

  • Stock Solutions: Prepare a stock solution of the palladium catalyst and ligand in the chosen solvent. Prepare a separate stock solution of DMHP.

  • Reaction Matrix: To each reaction tube, add the catalyst/ligand stock solution. Then, add varying amounts of the DMHP stock solution to achieve the final desired concentrations (e.g., 0, 0.1, 0.5, 1.0, 2.0, 4.0 equivalents relative to the palladium catalyst).

  • Initiation: Add the solvent to each tube to reach the final reaction concentration (e.g., 0.2 M). Seal the tubes, purge with an inert gas (e.g., Argon or Nitrogen), and place them in a pre-heated reaction block (e.g., 80-100 °C).

  • Monitoring: At set time points (e.g., 1h, 4h, 12h, 24h), take an aliquot from each reaction, quench it (e.g., with water or dilute acid), extract with a suitable solvent (e.g., ethyl acetate), and analyze by GC or HPLC to determine the yield relative to the internal standard.

  • Analysis: Plot the reaction yield versus DMHP concentration at each time point. This will reveal if DMHP has a beneficial, detrimental, or negligible effect and what the optimal concentration range is.

Self-Validation: The inclusion of a baseline reaction (0 equivalents of DMHP) is critical for validating any observed improvements. The use of an internal standard ensures that quantitative comparisons are accurate and not skewed by variations in sample handling.

Visualizations: Key Concepts and Workflows

Tautomeric Equilibrium of DMHP

The following diagram illustrates the critical equilibrium between the 4-hydroxypyridine and 4-pyridone tautomers and its dependence on solvent polarity.

G cluster_0 Non-Polar Solvent (e.g., Toluene, Hexane) cluster_1 Polar Solvent (e.g., Water, DMF) Pyridinol 4-Hydroxypyridine (Aromatic, Less Polar) Pyridone 4-Pyridone (Non-Aromatic, More Polar) Pyridinol->Pyridone Equilibrium Favors -> Pyridone->Pyridinol <- Equilibrium Favors

Caption: Solvent polarity dictates the dominant tautomeric form of DMHP.

Troubleshooting Workflow for Low Reaction Yield

This decision tree provides a logical path for diagnosing and solving issues of low yield when using DMHP.

G start Low Yield Observed with DMHP q1 Is yield lower than without DMHP? start->q1 a1_yes Potential Inhibition or Side Reaction q1->a1_yes Yes a1_no Suboptimal Conditions q1->a1_no No sol1 Reduce DMHP Conc. Run control reactions a1_yes->sol1 q2 Screen DMHP Concentration a1_no->q2 q3 Screen Solvents (Vary Polarity) q2->q3 q4 Screen Temperature q3->q4 end Optimal Conditions Identified q4->end

Sources

troubleshooting guide for the Hantzsch pyridine synthesis of derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Hantzsch pyridine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this versatile reaction. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you overcome common challenges and optimize your synthetic outcomes. This resource is built upon established scientific principles and practical field experience to ensure you can approach your experiments with confidence.

Troubleshooting Guide: Overcoming Common Hurdles in Hantzsch Pyridine Synthesis

The Hantzsch synthesis, while powerful for creating 1,4-dihydropyridines (DHPs) and pyridines, can present several challenges. This section addresses specific issues you may encounter and provides actionable solutions.

Problem 1: Low or No Yield of the Desired 1,4-Dihydropyridine

Q: My Hantzsch reaction is resulting in a low yield or failing to produce the expected 1,4-dihydropyridine. What are the likely causes and how can I improve the outcome?

A: Low yields are a frequent issue and can stem from several factors, ranging from reactant quality to reaction conditions. Let's break down the potential causes and solutions.

Causality and Solutions:

  • Purity of Reactants: The Hantzsch reaction is a multi-component condensation, and its success is highly dependent on the purity of the starting materials. Aldehydes are particularly susceptible to oxidation to carboxylic acids, which can inhibit the reaction.

    • Protocol: Always use freshly distilled or purified aldehydes. Check the purity of your β-ketoester and ammonia source (e.g., ammonium acetate) as well.

  • Reaction Temperature: The optimal temperature can be highly substrate-dependent. While classical protocols often involve refluxing in ethanol, this may not be ideal for all derivatives.[1][2][3]

    • Protocol: If you observe low yields at reflux, try running the reaction at a lower temperature for a longer period. Conversely, if the reaction is sluggish at room temperature, gentle heating might be necessary. A temperature screening experiment is often a worthwhile investment.

  • Solvent Choice: The polarity of the solvent plays a crucial role in the reaction kinetics.[3][4][5] While ethanol is common, other solvents can offer advantages.[3][4][5]

    • Protocol: Consider alternative solvents such as methanol, isopropanol, or even aqueous media, which has been shown to be effective and environmentally friendly.[3][4][5][6] A solvent screen can reveal the optimal medium for your specific substrates.

  • Inefficient Knoevenagel Condensation or Enamine Formation: The initial steps of the reaction, the Knoevenagel condensation between the aldehyde and one equivalent of the β-ketoester, and the formation of the enamine from the other equivalent of the β-ketoester and ammonia, are critical.[7][8][9] If these intermediates do not form efficiently, the final cyclization will be hampered.

    • Protocol: The use of a catalyst can significantly promote these initial steps. While the classical reaction can proceed without a catalyst, acidic or basic catalysts are often employed to improve yields.[10] p-Toluenesulfonic acid (PTSA) is a common choice.[4][10]

Problem 2: Formation of Significant Side Products

Q: My reaction is producing the desired product, but I'm also observing significant amounts of side products, complicating purification. What are these byproducts and how can I minimize their formation?

A: The formation of side products is a common challenge, particularly in the synthesis of unsymmetrical Hantzsch esters.[11] Understanding the potential side reactions is key to suppressing them.

Common Side Products and Mitigation Strategies:

  • Knoevenagel Adduct: The α,β-unsaturated carbonyl compound formed from the condensation of the aldehyde and the β-ketoester can sometimes be isolated as a stable byproduct if the subsequent Michael addition and cyclization are slow.

    • Mitigation: Ensure an adequate amount of the enamine is present to react with the Knoevenagel adduct. This can be achieved by using a slight excess of the ammonia source.

  • Symmetrical Hantzsch Esters in Unsymmetrical Syntheses: When attempting to synthesize an unsymmetrical pyridine using two different β-dicarbonyl compounds, the formation of two symmetrical Hantzsch esters is a major competing reaction.[11]

    • Mitigation: A stepwise approach is often more successful for unsymmetrical derivatives.[12] First, synthesize the enamine of one β-dicarbonyl compound and then react it with the pre-formed Knoevenagel adduct of the other β-dicarbonyl and the aldehyde.[12]

  • Over-oxidation to the Pyridine: If the goal is to isolate the 1,4-dihydropyridine, unintended oxidation to the corresponding pyridine can occur, especially at elevated temperatures or in the presence of air (oxygen).[13]

    • Mitigation: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Avoid excessive heating. If oxidation is still an issue, consider using a milder solvent and lower reaction temperatures.

Troubleshooting Workflow for Side Product Formation

side_product_troubleshooting start Significant Side Product Formation check_symmetry Symmetrical or Unsymmetrical Synthesis? start->check_symmetry symmetrical Symmetrical Synthesis check_symmetry->symmetrical unsymmetrical Unsymmetrical Synthesis check_symmetry->unsymmetrical check_side_product Identify Side Product symmetrical->check_side_product symmetrical_byproducts Symmetrical Byproducts unsymmetrical->symmetrical_byproducts knoevenagel Knoevenagel Adduct check_side_product->knoevenagel over_oxidation Over-oxidized Pyridine check_side_product->over_oxidation solution_knoevenagel Increase Ammonia Source Concentration knoevenagel->solution_knoevenagel solution_oxidation Use Inert Atmosphere Lower Temperature over_oxidation->solution_oxidation solution_unsymmetrical Employ Stepwise Synthesis symmetrical_byproducts->solution_unsymmetrical

Caption: A decision-making workflow for troubleshooting side product formation in Hantzsch synthesis.

Problem 3: Difficulty in Purifying the 1,4-Dihydropyridine Product

Q: I have successfully synthesized my target 1,4-dihydropyridine, but I am struggling with its purification. What are the best practices for isolating a pure product?

A: Purification of Hantzsch esters can indeed be challenging due to their potential instability and the presence of closely related impurities.

Purification Strategies:

  • Crystallization: This is often the most effective method for purifying solid 1,4-DHPs.

    • Protocol: A common solvent system for recrystallization is ethanol or an ethanol/water mixture. The choice of solvent will depend on the solubility of your specific derivative. Slow cooling of a saturated solution is crucial for obtaining well-formed crystals.

  • Column Chromatography: If crystallization is not feasible or does not provide sufficient purity, column chromatography is the next logical step.

    • Protocol: Silica gel is the standard stationary phase. A non-polar/polar solvent system, such as hexane/ethyl acetate, is typically used as the eluent. The polarity of the eluent should be carefully optimized to achieve good separation between the product and impurities.

  • Handling and Storage: 1,4-Dihydropyridines can be sensitive to light and air, which can lead to oxidation and decomposition.

    • Protocol: Store purified 1,4-DHPs in a cool, dark place, preferably under an inert atmosphere. Amber vials are recommended to protect against light.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Hantzsch pyridine synthesis?

A: The Hantzsch synthesis is a multi-component reaction that proceeds through a series of well-defined steps.[4][8][9] The generally accepted mechanism involves two main pathways that converge:

  • Knoevenagel Condensation: One equivalent of a β-ketoester reacts with an aldehyde to form an α,β-unsaturated carbonyl intermediate.[7][8]

  • Enamine Formation: A second equivalent of the β-ketoester condenses with an ammonia source (like ammonium acetate or ammonia) to generate a β-enamino ester.[7][8]

  • Michael Addition and Cyclization: The enamine then acts as a nucleophile and attacks the α,β-unsaturated intermediate in a Michael addition.[7] This is followed by cyclization and dehydration to yield the final 1,4-dihydropyridine product.[7]

hantzsch_mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product aldehyde Aldehyde knoevenagel α,β-Unsaturated Carbonyl (Knoevenagel Adduct) aldehyde->knoevenagel ketoester1 β-Ketoester (1 eq) ketoester1->knoevenagel ketoester2 β-Ketoester (1 eq) enamine β-Enamino Ester ketoester2->enamine ammonia Ammonia Source ammonia->enamine dhp 1,4-Dihydropyridine knoevenagel->dhp Michael Addition + Cyclization enamine->dhp

Caption: A simplified diagram illustrating the key steps of the Hantzsch pyridine synthesis mechanism.

Q2: How can I synthesize the final pyridine product from the 1,4-dihydropyridine intermediate?

A: The 1,4-dihydropyridine product of the Hantzsch synthesis can be readily oxidized to the corresponding aromatic pyridine.[4][13] The driving force for this reaction is the formation of the stable aromatic ring.[4] A variety of oxidizing agents can be used for this transformation.

Oxidizing AgentTypical ConditionsNotes
Nitric Acid (HNO₃) Often used in classical procedures.Can be harsh and lead to side reactions.
Manganese Dioxide (MnO₂) Reflux in a suitable solvent (e.g., toluene).A common and effective reagent.
Potassium Permanganate (KMnO₄) Varies depending on the substrate.A strong oxidizing agent.
Ceric Ammonium Nitrate (CAN) Often used in milder, modern protocols.[4]Can be used in catalytic amounts.
Iodine in Methanol Refluxing in methanol.A mild and efficient method.
Air/Oxygen Can occur spontaneously, especially at high temperatures.[13]Often leads to a mixture of products.

Q3: Are there "greener" or more environmentally friendly approaches to the Hantzsch synthesis?

A: Yes, significant research has been dedicated to developing more sustainable methods for the Hantzsch synthesis.[4] These "green chemistry" approaches focus on reducing waste, using less hazardous materials, and improving energy efficiency.

  • Solvent-Free Reactions: Many modern protocols have been developed that proceed without a solvent, often with microwave irradiation to accelerate the reaction.[9][13]

  • Aqueous Media: Water has been successfully employed as a solvent for the Hantzsch reaction, offering an environmentally benign alternative to organic solvents.[4][5][6]

  • Catalysis: The use of reusable solid acid or base catalysts can reduce waste compared to stoichiometric reagents.[10] Ionic liquids have also been explored as recyclable catalysts and reaction media.[4]

  • Ultrasonic Irradiation: The use of ultrasound has been shown to improve reaction rates and yields, often in aqueous micellar solutions.[4]

By implementing these troubleshooting strategies and understanding the nuances of the Hantzsch synthesis, researchers can significantly improve the efficiency and success of their experiments, leading to the successful development of novel pyridine and dihydropyridine derivatives.

References

  • Saini, A., Kumar, S., & Sandhu, J. S. (2008). Hantzsch reaction: recent advances in Hantzsch 1,4-dihydropyridines. Journal of Scientific & Industrial Research, 67, 95-111. [Link]
  • Wikipedia. (2023). Hantzsch pyridine synthesis. [Link]
  • Wikipedia. Hantzsch pyrrole synthesis. [Link]
  • Faizan, M., Kumar, R., Mazumder, A., Salahuddin, Kukreti, N., Tyagi, P. K., & Kapoord, B. (2024). Hantzsch reaction: The important key for pyridine/dihydropyridine synthesis.
  • Bandyopadhyay, D., Mukherjee, S., & Banik, B. K. (2012). "On-Water" Catalyst-Free Ecofriendly Synthesis of the Hantzsch Dihydropyridines.
  • Liu, Y., Niu, D., & Xia, C. (2023). Enantioselective Catalytic Hantzsch Dihydropyridine Synthesis.
  • Venkat Narsaiah, A., Panduranga Reddy, M., & Nagaiah, K. (2022). Ammonium persulfate: A simple and efficient catalyst for the synthesis of dihydropyridines (Hantzsch reaction). IOSR Journal of Applied Chemistry, 15(4), 01-05. [Link]
  • Organic Chemistry. (2023). Hantzsch Dihydropyridine Synthesis Mechanism. [YouTube video]. [Link]
  • Loupy, A., & Perreux, L. (2002). Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview. Molecules, 7(1), 103-119. [Link]
  • Hantzsch pyridine synthesis. (n.d.). In Jove.
  • Yan, J., & Cook, R. G. (2014). Accelerated Hantzsch electrospray synthesis with temporal control of reaction intermediates. Chemical Science, 6(1), 138-144. [Link]
  • Armitage, I., & Hayler, J. (2003). Development and Optimisation of an Unsymmetrical Hantzsch Reaction for Plant-Scale Manufacture. Organic Process Research & Development, 7(4), 549–554. [Link]
  • Chopra, H. (2021). Hantzsch Dihydropyridine synthesis. [YouTube video]. [Link]
  • Patil, S., et al. (2018). Effect of Temperature on Hantzsch 1, 4 dihydropyridine Synthesis.
  • Phillips, A. P. (2000). Learning from the Hantzsch synthesis.
  • Scribd. Hantzsch Pyridine Synthesis. [Link]
  • Baran, P. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab. [Link]
  • Organic Chemistry Portal. Pyridine synthesis. [Link]
  • Wang, C., et al. (2012). A clean procedure for the synthesis of 1,4-dihydropyridines via Hantzsch reaction in water. Journal of the Iranian Chemical Society, 9, 623-627. [Link]
  • Wang, C., et al. (2012). A clean procedure for the synthesis of 1,4-dihydropyridines via Hantzsch reaction in water.
  • Ghasemzadeh, M. A., & Abdollahi-Basir, M. H. (2018). Effect of different pH buffer on one-pot Hantzsch reaction.

Sources

Technical Support Center: Navigating the Stability of 2,6-Dimethyl-4-Hydroxypyridine in Acidic Environments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2,6-Dimethyl-4-Hydroxypyridine. This resource is designed for researchers, chemists, and formulation scientists who are working with this compound and encountering challenges related to its stability, particularly under acidic conditions. This guide provides in-depth, evidence-based answers to common questions, troubleshooting workflows for experimental hurdles, and proactive strategies to ensure the integrity of your work.

Section 1: Foundational Knowledge & FAQs

This section addresses the fundamental chemical properties of this compound that are critical to understanding its behavior in acidic media.

Q1: What are the key chemical properties of this compound that influence its stability?

A: this compound, also known by synonyms such as 2,6-Dimethyl-4-pyridinol, is a substituted pyridine derivative.[1] Its stability is governed by two primary characteristics:

  • Basicity of the Pyridine Nitrogen: The nitrogen atom within the pyridine ring possesses a lone pair of electrons, making the molecule basic.[1] In the presence of an acid, this nitrogen is readily protonated, forming a pyridinium salt. This protonation significantly alters the electron distribution and reactivity of the aromatic ring.

  • Keto-Enol Tautomerism: Like many hydroxypyridines, this compound exists in equilibrium between two tautomeric forms: the hydroxy (enol) form and the pyridone (keto) form.[2][3] The relative stability of these tautomers can be influenced by factors such as the solvent, pH, and temperature, which in turn affects the molecule's overall reactivity and degradation profile.[4]

Q2: Why is this compound susceptible to degradation under acidic conditions?

A: The instability arises directly from the protonation of the pyridine nitrogen. When the nitrogen becomes positively charged, it acts as a strong electron-withdrawing group. This effect dramatically changes the electronic character of the pyridine ring, making it more electron-deficient and thereby increasing its susceptibility to nucleophilic attack. While specific degradation pathways for this exact molecule are not extensively detailed in the literature, general principles of pyridine chemistry suggest that this increased reactivity can lead to ring-opening reactions, polymerization, or other undesirable side reactions, especially under harsh acidic conditions (e.g., concentrated acids, elevated temperatures).

Section 2: Troubleshooting Common Experimental Issues

This section provides a structured approach to diagnosing and solving specific problems encountered during experimental work.

Scenario: You are observing significant compound loss and the appearance of unknown impurities after an experimental step involving acid (e.g., salt formation, acidic workup, or purification via reverse-phase chromatography).

Root Cause Analysis & Troubleshooting Workflow:

The following diagnostic workflow can help pinpoint the cause of degradation and identify a viable solution.

TroubleshootingWorkflow start Problem Observed: Compound loss or impurity formation after acidic step. q1 Hypothesis: Proton-catalyzed degradation is occurring. start->q1 action1 Action 1: Mitigate Acid Exposure Is it possible to reduce the intensity or duration of acid contact? q1->action1 action2 Action 2: Modify Temperature Are the experiments run at elevated temperatures? q1->action2 action3 Action 3: Re-evaluate Methodology Is an acidic step absolutely necessary? q1->action3 sol1a Solution: Use a weaker acid (e.g., acetic, citric acid) instead of strong mineral acids (HCl, H2SO4). action1->sol1a Yes sol1b Solution: Minimize reaction or exposure time to the absolute minimum required. action1->sol1b Yes sol2 Solution: Perform the acidic step at a reduced temperature (e.g., 0-5 °C) to slow degradation kinetics. action2->sol2 Yes sol3 Solution: Explore alternative, non-acidic methods: - Normal-phase chromatography - Crystallization from a neutral solvent system - Non-aqueous workup procedures action3->sol3 Yes ForcedDegradation prep Prepare Stock Solution of this compound stress_conditions Acid Stress (0.1M HCl, Heat) Base Stress (0.1M NaOH) Oxidative Stress (3% H₂O₂) Thermal Stress (Heat) Photolytic Stress (UV Light) prep->stress_conditions neutralize Neutralize Samples (Acid & Base only) stress_conditions:acid->neutralize stress_conditions:base->neutralize analyze Analyze All Samples & Control by RP-HPLC with PDA Detector stress_conditions:ox->analyze stress_conditions:therm->analyze stress_conditions:photo->analyze neutralize->analyze evaluate Evaluate Results: 1. Assess % Degradation 2. Confirm Peak Purity 3. Ensure Resolution > 2 between peaks analyze->evaluate final Method is Stability-Indicating evaluate->final

Caption: Workflow for a forced degradation study.

References

  • Lee, J. Y., & Lee, D. Y. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceuticals, 15(7), 859. [Link]
  • Vaitekūnas, J., & Gasparavičiūtė, R. (2021). Pathways that degrade pyridine derivatives through 2,5-DHP 7-13.
  • Fetzner, S. (2019). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology, 85(15). [Link]
  • Khasaeva, F. M., et al. (2018). Degradation of 2,6-dimethylpyridine by Arthrobacter crystallopoietes.
  • Li, C., et al. (2022).
  • Mire-Sluis, A., et al. (2016). Bridging Analytical Methods for Release and Stability Testing: Technical, Quality and Regulatory Considerations.
  • Afkhami, A., & Madrakian, T. (2015). Interaction of pyridine‐ and 4‐hydroxypyridine‐2,6‐dicarboxylic acids with heavy metal ions in aqueous solutions.
  • Bálint, E., et al. (2024). Gradual Changes in the Aromaticity in a Series of Hydroxypyridine-Carboxylic Acid Derivatives and Their Effect on Tautomerism and Crystal Packing. Crystal Growth & Design. [Link]
  • Heidarnezhad, Z., et al. (2013). A DFT Study on Tautomer Stability of 4-Hydroxyquinoline Considering Solvent Effect and NBO Analysis.
  • Al-Ghamdi, A. A., & Al-Zahrani, A. Y. (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. PLOS ONE, 11(11), e0166018. [Link]

Sources

Technical Support Center: Minimizing Byproduct Formation in the Hydroxylation of 2,6-Dimethylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the selective hydroxylation of 2,6-dimethylpyridine (also known as 2,6-lutidine). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this challenging transformation. The primary goal in the synthesis of hydroxylated 2,6-dimethylpyridine, often targeting the valuable 2,6-dimethyl-3-pyridinol isomer, is to control regioselectivity and minimize the formation of common byproducts. This resource provides in-depth troubleshooting, preventative strategies, and validated protocols to enhance your experimental success.

Section 1: Understanding the Reaction Landscape & Key Byproducts

The direct hydroxylation of 2,6-dimethylpyridine is a desirable but challenging C-H functionalization. The pyridine ring's electronic nature and the presence of multiple reactive sites (the nitrogen atom, the ring carbons, and the methyl groups) make selectivity a significant hurdle.[1][2][3] A successful strategy must overcome the inherent reactivity of the substrate to favor hydroxylation at the desired position, typically C-3, over other competing pathways.

The three primary classes of byproducts encountered are:

  • N-Oxidation: The lone pair of electrons on the pyridine nitrogen is highly susceptible to oxidation, forming 2,6-dimethylpyridine N-oxide. This is often the most prevalent and difficult-to-avoid side reaction.[4][5][6]

  • Side-Chain Oxidation: The methyl groups at the C-2 and C-6 positions can be oxidized to form alcohols (2-hydroxymethyl-6-methylpyridine), aldehydes (2-formyl-6-methylpyridine), or carboxylic acids (6-methylpicolinic acid and pyridine-2,6-dicarboxylic acid).[7][8]

  • Over-oxidation & Ring Opening: Aggressive oxidizing conditions can lead to the formation of multiple hydroxyl groups on the ring or even cleavage of the aromatic system, resulting in a complex mixture of degradation products.

Section 2: Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, providing probable causes and actionable solutions grounded in chemical principles.

Question 1: My reaction yields primarily 2,6-dimethylpyridine N-oxide. How can I favor C-H hydroxylation?

  • Probable Cause: The oxidant is preferentially attacking the nucleophilic nitrogen atom. This is common with simple peroxide-based systems (e.g., H₂O₂ in acetic acid).[6] The steric hindrance from the two methyl groups is often insufficient to fully protect the nitrogen.[9]

  • Solution & Scientific Rationale:

    • Transition to Catalytic Systems: Employ transition-metal catalysts (e.g., based on Fe, Cu, Ti) that can activate the C-H bonds of the ring.[10][11] These catalysts often operate through mechanisms that do not involve direct electrophilic attack on the nitrogen, thereby shifting selectivity towards the desired C-H hydroxylation.

    • Photochemical Rearrangement: A modern and highly selective method involves the initial, intentional synthesis of the 2,6-dimethylpyridine N-oxide, followed by a photochemical valence isomerization.[1][12] UV irradiation (e.g., at 254 nm) can trigger an "oxygen walk" rearrangement to selectively form the C3-hydroxy product.[2][3][12] This two-step approach offers excellent control over regioselectivity, which is often difficult to achieve directly.

Question 2: I am observing significant side-chain oxidation, resulting in formyl and carboxyl pyridine derivatives. What adjustments can I make?

  • Probable Cause: The reaction conditions (oxidant strength, temperature) are too harsh, leading to the oxidation of the benzylic-like methyl groups. Strong oxidants like potassium permanganate or aggressive catalytic air oxidation are known to cause this.[7]

  • Solution & Scientific Rationale:

    • Use Milder Oxidants: Switch to a milder, more controlled oxidant. Hydrogen peroxide (H₂O₂) is often preferred as it produces only water as a byproduct.[10][13][14] However, its activity must be carefully modulated with an appropriate catalyst.

    • Optimize Reaction Temperature: Lowering the reaction temperature can significantly reduce the rate of side-chain oxidation relative to the desired ring hydroxylation. Perform a temperature screening study (e.g., from room temperature up to 80 °C) to find the optimal window where byproduct formation is minimized.

    • Catalyst Selection: Certain heterogeneous catalysts, such as titanium-containing molecular sieves (e.g., TS-1), are known for their shape selectivity and can promote ring hydroxylation with H₂O₂ while suppressing over-oxidation of side chains.[10]

Question 3: My desired 3-hydroxy product is forming, but it's part of a mixture with the 2- and 4-hydroxy isomers. How can I improve regioselectivity for the C-3 position?

  • Probable Cause: Direct C-H functionalization of the pyridine ring is electronically challenging. The C-2 and C-4 positions are often more electronically activated for certain types of reactions than the C-3 position.[2][3]

  • Solution & Scientific Rationale:

    • Leverage the N-Oxide Rearrangement: As detailed in Question 1, the most robust strategy for achieving high C-3 selectivity is the photochemical rearrangement of the corresponding N-oxide.[1][2][3] This method circumvents the inherent electronic preferences of the pyridine ring by first forming the N-O bond and then photochemically migrating the oxygen atom.

    • Enzymatic Hydroxylation: Biocatalytic approaches using specific enzymes, such as cytochrome P450 monooxygenases or other hydroxylases, can offer unparalleled regioselectivity.[15][16][17] These enzymes have active sites precisely shaped to orient the substrate for hydroxylation at a specific position.[17][18] While requiring specialized expertise, this can be a powerful strategy for clean product formation.

Question 4: The reaction is not reproducible, and I see a complex mixture of unidentified byproducts.

  • Probable Cause: This often points to radical-based degradation pathways or catalyst instability. Uncontrolled radical reactions can lead to a cascade of unpredictable side products. The catalyst may also be decomposing under the reaction conditions, leading to inconsistent activity.

  • Solution & Scientific Rationale:

    • Control Radical Pathways: Introduce a radical scavenger if a radical mechanism is suspected and undesirable. Alternatively, if a radical pathway is intended (e.g., with N-hydroxyphthalimide (NHPI) catalysts), ensure precise control over initiators and temperature to maintain consistency.[19]

    • Verify Catalyst Stability: Use heterogeneous catalysts that can be filtered and reused to confirm stability. If using a homogeneous catalyst, ensure the solvent and temperature are within its known stability range. Catalyst deactivation can lead to stalled reactions and the degradation of intermediates.[20]

    • Ensure Inert Atmosphere: If the catalyst or intermediates are sensitive to air, conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent unwanted aerobic oxidation.[7]

Section 3: Proactive FAQs for Method Development

FAQ 1: What is the best starting point for choosing an oxidant?

Hydrogen peroxide (H₂O₂) is an excellent starting point due to its environmental compatibility (producing only water) and tunable reactivity.[10][14] Its effectiveness is highly dependent on the choice of catalyst. For initial screening, consider systems like Ti-silicates (for heterogeneous catalysis) or Fe/Cu salts (for homogeneous catalysis) in combination with H₂O₂.[10][11]

FAQ 2: How does solvent choice impact the reaction?

The solvent can influence catalyst stability, substrate solubility, and even the reaction pathway.

  • Polar Protic Solvents (e.g., water, acetic acid): Often used with peroxide-based oxidations. Acetic acid can participate in the reaction, forming peracetic acid in situ. Water is a green solvent but requires a water-tolerant catalyst.[6][8]

  • Polar Aprotic Solvents (e.g., acetonitrile, acetone): Commonly used with various metal catalysts. They are generally good at dissolving both the substrate and catalyst complexes.[10]

  • Solvent Effects in Photochemical Rearrangement: In the N-oxide rearrangement method, a combination of solvents like (F₃C)₃COH and acetic acid has been shown to be crucial for achieving high yields and selectivity.[2]

FAQ 3: Are there any non-metal or non-photochemical methods for selective hydroxylation?

While challenging, some methods exist. Enzymatic hydroxylation, as mentioned, uses biocatalysts to achieve high selectivity under mild conditions.[15][18] Additionally, some organocatalytic systems are emerging, though they are less developed for this specific transformation. The N-oxide pathway, while requiring a photochemical step, is currently the most reliable metal-free approach for high C-3 selectivity.[1]

Section 4: Visualizing Reaction Pathways

The following diagram illustrates the primary reaction pathways in the hydroxylation of 2,6-dimethylpyridine, highlighting the desired product versus the major byproduct classes.

HydroxylationPathways cluster_main Reaction Pathways Substrate 2,6-Dimethylpyridine Product Desired Product: 2,6-Dimethyl-3-pyridinol Substrate->Product Selective C-H Hydroxylation N_Oxide Byproduct: N-Oxidation Substrate->N_Oxide N-Oxidation Side_Chain Byproduct: Side-Chain Oxidation Substrate->Side_Chain Methyl Group Oxidation Over_Ox Byproduct: Over-oxidation Product->Over_Ox Further Oxidation

Caption: Competing pathways in 2,6-dimethylpyridine hydroxylation.

Section 5: Data Summary Table

The table below summarizes representative conditions and outcomes for different hydroxylation strategies, providing a comparative overview for method selection.

MethodCatalyst / ConditionsOxidantSolventTemp (°C)Key Outcome / SelectivityReference
Direct Oxidation Acetic Anhydride30% H₂O₂Acetic Acid-Primary product is N-oxide.[6]
Catalytic Oxidation Co(OAc)₂ / Mn(OAc)₂ / NHPIO₂ / AirAcetic Acid100-150Oxidizes methyl groups to carboxylic acids.[19]
Photochemical UV Light (254 nm) / AcidN/A (from N-oxide)(F₃C)₃COH / AcOHRTHigh selectivity for C-3 hydroxylation.[2]
Heterogeneous Cat. Ti-containing ZeolitesH₂O₂Water / Acetone50-90Promotes ring hydroxylation over side-chain attack.[10]
Biocatalysis Hydroxylase EnzymesO₂ / NADHAqueous Buffer25-37Potentially high regio- and stereo-selectivity.[15][18]
Section 6: Recommended Protocol: C-3 Hydroxylation via N-Oxide Photochemical Rearrangement

This two-step protocol is recommended for achieving high selectivity for 2,6-dimethyl-3-pyridinol, based on the work of Qin et al.[1][12]

Step 1: Synthesis of 2,6-Dimethylpyridine N-oxide

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,6-dimethylpyridine (1.0 equiv.) in glacial acetic acid.

  • Addition of Oxidant: Cool the solution in an ice bath. Slowly add 30% hydrogen peroxide (H₂O₂) (1.5-2.0 equiv.) dropwise, ensuring the temperature remains below 20 °C.

  • Reaction: After the addition is complete, heat the mixture to 70-80 °C and maintain for 4-6 hours, monitoring the disappearance of the starting material by TLC or GC-MS.

  • Workup: Cool the reaction to room temperature. Carefully neutralize the acetic acid with a saturated solution of sodium bicarbonate or sodium carbonate until the pH is ~8.

  • Extraction: Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude N-oxide can be purified by column chromatography or recrystallization.

Step 2: Photochemical Rearrangement to 2,6-Dimethyl-3-pyridinol

  • Solution Preparation: Prepare a solution of the purified 2,6-dimethylpyridine N-oxide in a mixture of (F₃C)₃COH and acetic acid. The concentration should be dilute, as recommended in the literature.[2]

  • Photoreactor Setup: Place the solution in a quartz reaction vessel suitable for photochemical reactions.

  • Irradiation: Irradiate the solution with a 254 nm UV lamp while stirring. The reaction progress should be monitored by TLC or LC-MS.

  • Workup & Purification: Once the reaction is complete, concentrate the solvent under reduced pressure. The residue can then be purified using column chromatography on silica gel to isolate the desired 2,6-dimethyl-3-pyridinol, separating it from any C-2 hydroxylated byproduct.[2]

References
  • Wikipedia. 2,6-Lutidine. [Link]
  • Qin, T., et al. (2025). An Oxygen Walk Approach for C3 Selective Hydroxylation of Pyridines. Synlett, 36(10), 1277-1282. [Link]
  • Bobbitt, J. M., et al. (2009). Oxoammonium Salt Oxidations of Alcohols in the Presence of Pyridine Bases. The Journal of Organic Chemistry, 74(18), 6948–6955. [Link]
  • Qin, T., et al. (2024). C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides. Journal of the American Chemical Society. [Link]
  • Qin, T., et al. (2025). An Oxygen Walk Approach for C3 Selective Hydroxylation of Pyridines.
  • Google Patents.
  • ResearchGate. C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides | Request PDF. [Link]
  • Organic Syntheses. 2,6-dimethylpyridine. [Link]
  • Lei, A., et al. (2022). Electrochemical aromatic C–H hydroxylation in continuous flow.
  • ResearchGate. Side-chain alkylation of 2,6-lutidine to 2,6-divinylpyridine over basic zeolites. [Link]
  • Khan, I., et al. (2021). Oxidation of Some Dihydropyridine Derivatives to Pyridine Via Different Methods. Frontiers in Chemical Sciences. [Link]
  • Organic Syntheses.
  • Urlacher, V. B., & Schmid, R. D. (2006). Enzymatic hydroxylation of aromatic compounds. Cellular and Molecular Life Sciences, 63(11), 1338-1368. [Link]
  • ResearchGate. Scheme 2. Reagents and conditions: (i) Tf2O, 2,6-lutidine, DMAP, CH2.... [Link]
  • Frontiers in Chemical Sciences. Oxidation of Some Dihydropyridine Derivatives to Pyridine Via Different Methods. [Link]
  • ResearchGate. Chemical structure of 2,6-Dimethylpyridine-N-Oxide. [Link]
  • Google Patents. Preparation method of 2, 6-dimethyl-3, 5-dichloro-4-hydroxypyridine.
  • ResearchGate.
  • Google Patents. WO2003082821A1 - Process for producing 2,6-dihydroxy-3,4-dialkylpyridines.
  • Semantic Scholar.
  • Google Patents. US6624307B1 - Process for producing 2,6-dihydroxy-3,4-dialkylpyridines.
  • MDPI.
  • MDPI. Recent Advances in Aromatic Hydroxylation to Phenol and Hydroquinone Using H2O2. [Link]
  • Krisch, K., & Staudinger, H. (1961). [Research on enzymatic hydroxylation. Hydroxylation of acetanilid and its relation to microsomal pyridine nucleotide oxidation]. Biochemische Zeitschrift, 334, 312-27. [Link]
  • Watson, G. K., et al. (1972). Microbial metabolism of the pyridine ring. The hydroxylation of 4-hydroxypyridine to pyridine-3,4-diol (3,4-dihydroxypyridine) by 4-hydroxypyridine 3-hydroxylase. Biochemical Journal, 127(2), 265-276. [Link]
  • Bell, S. G., et al. (2019). Enabling Aromatic Hydroxylation in a Cytochrome P450 Monooxygenase Enzyme through Protein Engineering. ChemBioChem, 20(18), 2399-2407. [Link]
  • Garcia-Bosch, I. (2024). Recent Advances in Bioinspired Cu-Directed C–H Hydroxylation Reactions. Accounts of Chemical Research. [Link]
  • Organic Chemistry Portal. Pyridine synthesis. [Link]
  • ResearchGate. Oxidation of Alkenes with H2O2 by an in-Situ Prepared Mn(II)
  • MDPI. Catalytic Decomposition of H2O2 in the Aqueous Dispersions of the Potassium Polytitanates Produced in Different Conditions of Molten Salt Synthesis. [Link]
  • MDPI.

Sources

Technical Support Center: Overcoming Reactivity Challenges with 2,6-Dimethyl-4-Hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers working with 2,6-Dimethyl-4-Hydroxypyridine. This guide is designed to provide in-depth, field-proven insights and troubleshooting strategies to address the common reactivity challenges associated with this versatile but sterically hindered building block. As Senior Application Scientists, we understand that experimental success lies in understanding the "why" behind a protocol. This center is structured to explain the causality behind our recommendations, helping you navigate your synthetic challenges effectively.

Section 1: Root Cause Analysis - Understanding the Molecule's Inertness

Before troubleshooting specific reactions, it is crucial to understand the inherent chemical properties of this compound that contribute to its low reactivity.

FAQ 1: What are the primary factors contributing to the low reactivity of this compound?

Answer: The sluggish reactivity of this compound stems from a combination of two key factors: severe steric hindrance and complex tautomerism.

  • Steric Hindrance: The two methyl groups located at the 2- and 6-positions (the positions flanking the nitrogen atom) create a crowded environment.[1][2] This physical shield, known as steric hindrance, significantly obstructs the approach of reactants to the nitrogen's lone pair of electrons.[1][3] Consequently, reactions that require nucleophilic attack by the nitrogen, such as N-alkylation or N-arylation, are dramatically slowed down or prevented entirely under standard conditions.[4][5]

  • Keto-Enol Tautomerism: 4-Hydroxypyridines exist in a dynamic equilibrium with their keto tautomer, 4-pyridone.[6][7] For this compound, this equilibrium lies significantly towards the 2,6-Dimethyl-pyridin-4(1H)-one form, especially in polar solvents and the solid state.[8][9] This is critical because the 4-pyridone tautomer, while still aromatic, behaves more like an amide. This reduces the nucleophilicity of the ring nitrogen, further compounding the reactivity challenge posed by steric hindrance.[8]

Caption: Tautomeric equilibrium favoring the less nucleophilic pyridone form.

Section 2: Troubleshooting Guide for Common Reactions

This section addresses specific, common experimental failures and provides a logical progression of troubleshooting steps and alternative protocols.

Scenario 1: Challenges in N-Alkylation & N-Arylation
Q: My standard N-alkylation reaction (e.g., alkyl halide with K₂CO₃ in acetonitrile) is failing or giving me a mixture of N- and O-alkylated products. What should I do?

Answer: This is a classic problem rooted in the molecule's steric bulk and the ambident nucleophilicity of the pyridone tautomer. Standard conditions are rarely effective. A systematic approach is required to favor the desired N-alkylation.

Troubleshooting Workflow: N-Alkylation Failure

N_Alkylation_Troubleshooting start N-Alkylation Fails (No/Low Yield, O/N Mixture) cond Step 1: Escalate Reaction Conditions start->cond Modify Conditions reagent Step 2: Use a More Potent Electrophile start->reagent Change Reagents catalysis Step 3: Employ Catalysis (for N-Arylation) start->catalysis For Aryl Partners base Use a Stronger, Non-Nucleophilic Base (e.g., NaH, LiHMDS) cond->base temp Increase Temperature & Use Polar Aprotic Solvent (e.g., DMF, DMSO at 80-120 °C) base->temp If still no reaction triflate Switch from Halides to Triflates (R-OTf) or Tosylates (R-OTs) reagent->triflate buchwald Use Buchwald-Hartwig Amination (See Cross-Coupling Guide) catalysis->buchwald

Caption: Decision tree for troubleshooting failed N-alkylation reactions.

Detailed Protocol: Robust N-Alkylation using Sodium Hydride

This protocol uses a strong base to ensure complete deprotonation, driving the reaction towards the N-alkylated product.

Materials:

  • This compound

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Alkyl Halide (e.g., Iodomethane, Benzyl Bromide)

  • Argon or Nitrogen for inert atmosphere

Procedure:

  • Preparation: To a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and argon inlet, add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous DMF (approx. 0.1 M concentration).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add NaH (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Ensure proper ventilation.

  • Activation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. A homogenous solution of the sodium pyridinolate should form.

  • Alkylation: Cool the mixture back to 0 °C. Add the alkyl halide (1.1 eq) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS. If the reaction is sluggish, it can be gently heated to 50-60 °C.

  • Quenching: Once complete, cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Workup: Extract the aqueous phase with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Scenario 2: Failure in Palladium-Catalyzed Cross-Coupling Reactions
Q: I am trying to perform a Buchwald-Hartwig amination to couple an aryl bromide with the nitrogen of this compound, but I'm only recovering starting materials. What's wrong?

Answer: This is a highly challenging transformation. The combination of a sterically hindered nucleophile (your pyridine) and a sterically demanding catalytic cycle requires a carefully optimized catalyst system.[10][11] Standard catalysts like Pd(PPh₃)₄ are almost certain to fail. Success hinges on using a palladium precursor with a specialized, bulky, electron-rich phosphine ligand.[12][13]

Causality: Bulky "Buchwald-type" ligands are essential for two reasons:

  • They promote the crucial, often rate-limiting, reductive elimination step that forms the C-N bond.[14]

  • They stabilize the monoligated palladium species, which is the active catalyst, preventing the formation of unreactive palladium dimers.[10]

Data Table: Ligand Selection for Hindered C-N Coupling
Ligand NameStructure (Example)Key Features & ApplicationPalladium PrecursorBase
XPhos 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenylHighly effective for hindered substrates. Generally robust and versatile.[13]Pd₂(dba)₃ or Pd(OAc)₂NaOtBu, K₃PO₄
RuPhos 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenylExcellent for electron-deficient and heteroaromatic partners.[15]Pd₂(dba)₃ or G3-PrecatalystK₂CO₃, Cs₂CO₃
BrettPhos (2-Dicyclohexylphosphino-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl)Extremely active, allows for lower catalyst loadings and temperatures.Pd₂(dba)₃ or G4-PrecatalystLHMDS, K₃PO₄
Detailed Protocol: Buchwald-Hartwig Amination of a Hindered Pyridinol

This protocol employs a modern catalyst system designed for challenging couplings.

Materials:

  • This compound (1.2 eq)

  • Aryl Bromide (1.0 eq)

  • Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 eq)

  • Anhydrous Toluene or Dioxane

  • Argon or Nitrogen for inert atmosphere

Procedure:

  • Glovebox Setup: Inside a glovebox, add Pd(OAc)₂, XPhos, NaOtBu, this compound, and the aryl bromide to a dry Schlenk tube or reaction vial equipped with a stir bar.

  • Solvent Addition: Remove the vial from the glovebox, and add anhydrous toluene (or dioxane) via syringe under a positive pressure of argon.

  • Degassing (Optional but Recommended): Subject the mixture to three freeze-pump-thaw cycles to ensure all oxygen is removed.

  • Reaction: Place the sealed reaction vessel in a preheated oil bath at 100-110 °C. Stir vigorously for 16-24 hours.

  • Monitoring: Monitor the reaction by taking aliquots (quenched with water and extracted with ethyl acetate) for LC-MS or GC-MS analysis.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues.

  • Purification: Wash the filtrate with water, then brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. Purify the residue by flash column chromatography.

References
  • 4-Hydroxypyridine-Tautomerism. ChemTube3D. Available at: https://www.chemtube3d.com/toplevelframes/tophydroxypyridine.htm[6][8]
  • 4-Pyridone - Wikipedia. Wikipedia. Available at: https://en.wikipedia.org/wiki/4-Pyridone[7]
  • Schlegel, H. B., et al. Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study. Wayne State University. Available at: https://schlegel.chem.wayne.edu/pubs/0074.pdf
  • Forlani, L., et al. (2002). Tautomerism of Hydroxy Pyridines. Arkivoc.[6][8]
  • Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. PMC - NIH. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6406857/[16]
  • Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase. ACS Publications. Available at: https://pubs.acs.org/doi/10.1021/cc010058e[17]
  • The Unseen Hand: 2,6-Lutidine Hydrochloride's Role as a Non-Nucleophilic Base in Advancing Chemical Synthesis. Benchchem. Available at: https://www.benchchem.com/blog/the-unseen-hand-2-6-lutidine-hydrochlorides-role-as-a-non-nucleophilic-base-in-advancing-chemical-synthesis/[1]
  • 2,6-Lutidine - Wikipedia. Wikipedia. Available at: https://en.wikipedia.org/wiki/2,6-Lutidine[2]
  • Stability of 4-pyridone vs 4-pyridinol. Chemistry Stack Exchange. Available at: https://chemistry.stackexchange.com/questions/134447/stability-of-4-pyridone-vs-4-pyridinol
  • Gao, J., & Shao, L. Polarization Effects on the Tautomeric Equilibria of 2- and 4-Hydroxypyridine in Aqueous and Organic Solution. Journal of Physical Chemistry.[9]
  • Buchwald–Hartwig amination - Wikipedia. Wikipedia. Available at: https://en.wikipedia.
  • 2,6-Lutidine - an aromatic organic compound. ChemicalBook. Available at: https://www.chemicalbook.
  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. ACS GCI Pharmaceutical Roundtable. Available at: https://www.acsgcipr.
  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Chemistry LibreTexts. Available at: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Advanced_Organic_Chemistry_(Rao)/08%3A_Transition_Metal_Catalyzed_C-C_and_C-X_Bond_Forming_Reactions/8.
  • Brown, H. C., & Kanner, B. Steric Effects in Displacement Reactions. III. The Base Strengths of Pyridine, 2,6-Lutidine and the Monoalkylpyridines. Journal of the American Chemical Society. Available at: https://pubs.acs.org/doi/10.1021/ja01111a052[4]
  • Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)‐Based Metal–Organic Polyhedra. ResearchGate. Available at: https://www.researchgate.net/publication/349005479_Steric_Hindrance_in_Metal_Coordination_Drives_the_Separation_of_Pyridine_Regioisomers_Using_RhodiumII-Based_Metal-Organic_Polyhedra[5]
  • Arylated Pyridines: Suzuki Reactions of O-Substituted 2,6-Dihalogenated-3-hydroxypyridines. ResearchGate. Available at: https://www.researchgate.
  • Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. Available at: https://jk-scientific.com/buchwald-hartwig-cross-coupling-b70.html[12]
  • Bacsa, I., et al. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Available at: https://www.beilstein-journals.org/bjoc/articles/12/115[13]
  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing. Available at: https://cdnsciencepub.com/doi/10.1139/cjc-2020-0382[15]

Sources

Technical Support Center: Refining Purification Techniques for 2,6-Dimethyl-4-pyridinol and its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the purification of 2,6-Dimethyl-4-pyridinol. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating and purifying this compound and its structural isomers. As a substituted pyridine, 2,6-Dimethyl-4-pyridinol presents unique purification hurdles, primarily due to its tautomeric nature and basicity. This resource provides in-depth troubleshooting guides and frequently asked questions to navigate these complexities, ensuring you can achieve the desired purity for your critical applications.

Troubleshooting Guide: A Problem-Solution Approach

This section addresses specific issues encountered during the purification process in a direct question-and-answer format. Each answer provides not only a solution but also an explanation of the underlying chemical principles to empower you to adapt these methods to your specific context.

Issue 1: Persistent Co-elution of Isomers or Broad Peaks During Column Chromatography

Question: Why does my 2,6-Dimethyl-4-pyridinol sample show significant peak broadening or co-elute with impurities on a standard silica gel column, even with various solvent systems?

Answer: This is a classic challenge when purifying pyridine derivatives, stemming from two primary factors:

  • Tautomerism: 2,6-Dimethyl-4-pyridinol exists in equilibrium with its tautomer, 2,6-dimethylpyridin-4(1H)-one.[1][2] These two forms have very similar polarities, making their separation on standard stationary phases incredibly difficult. The constant interconversion on the column can lead to broad, poorly defined peaks.

  • Analyte-Stationary Phase Interaction: The basic nitrogen atom in the pyridine ring can form strong, non-ideal interactions (such as hydrogen bonding) with the acidic silanol groups (Si-OH) on the surface of standard silica gel.[1] This interaction leads to significant peak tailing, which can mask closely eluting impurities or isomers.

  • Neutralize the Stationary Phase: The most effective initial step is to deactivate the acidic sites on the silica gel. This is achieved by incorporating a small amount of a basic modifier into your mobile phase or by pre-treating the silica itself.

    • Mobile Phase Modification: Add 0.5-1% triethylamine (TEA) or ammonia solution to your eluent (e.g., Ethyl Acetate/Hexane). This competitively binds to the acidic silanol groups, preventing your compound from "sticking" and resulting in more symmetrical peaks.[3]

    • Silica Slurry Neutralization: Before packing the column, prepare your silica slurry in a solvent containing 1-2% triethylamine. This ensures the entire stationary phase is passivated.[1]

  • Change the Stationary Phase: If neutralized silica is insufficient, altering the primary separation mechanism is the next logical step.

    • Alumina: Switching to neutral or basic alumina can be highly effective, as it eliminates the acidic silanol interactions entirely.

    • Reversed-Phase (C18): For more polar impurities, reversed-phase chromatography is an excellent alternative. Here, pH control of the mobile phase is crucial. Since the pKa of many pyridine derivatives is between 5 and 6, maintaining a mobile phase pH above 8 will keep the pyridine in its neutral, less polar form, leading to better retention and peak shape on a C18 column.[3] Caution: Ensure your C18 column is stable at higher pH levels; many are not.

  • Employ Advanced Chromatographic Modes: For particularly stubborn separations, consider more specialized techniques.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): This mode is well-suited for polar compounds and can offer a different selectivity compared to normal or reversed-phase methods.[3]

    • Hydrogen-Bonding Chromatography: Specialized columns, such as SHARC 1, separate compounds based on their hydrogen bonding capability, which can be highly effective for differentiating isomers.[4]

Issue 2: The Purified Product is an Oil and Fails to Crystallize

Question: After chromatography, my 2,6-Dimethyl-4-pyridinol is a clean oil, but I cannot get it to solidify. What is causing this, and how can I induce crystallization?

Answer: The failure to crystallize is almost always due to the presence of subtle impurities that inhibit the formation of a uniform crystal lattice, or because the compound is in a state of supersaturation.[5] Even trace amounts of isomeric impurities or residual solvent can act as "defects" in the crystallization process.

  • Verify Purity: Before attempting crystallization, confirm the purity of your oil using a high-resolution analytical technique like HPLC or LC-MS. A purity level of >98% is often required for successful crystallization. If significant impurities are detected, an additional chromatographic step may be necessary.

  • Optimize the Solvent System: The choice of solvent is paramount. The ideal solvent (or solvent pair) will dissolve the compound when hot but have very low solubility when cold.

SolventPolarity IndexBoiling Point (°C)Suitability for Pyridinols
Water 10.2100Good solvent when hot, but high boiling point can be problematic.
Ethanol 4.378Often a good primary solvent for dissolving the compound.
Ethyl Acetate 4.477Good general-purpose solvent; can be paired with hexanes.
Dichloromethane 3.140High solubility; often used to dissolve the crude product initially.
Toluene 2.4111Can be effective for less polar pyridinols.
Hexanes/Heptane 0.169 / 98Excellent anti-solvents to induce precipitation from a more polar solvent.
  • Induce Nucleation: If the solution is clean but supersaturated, you must provide an energy input to initiate crystal formation.

    • Scratching: Vigorously scratch the inside surface of the flask (below the solvent level) with a glass rod. The microscopic imperfections created serve as nucleation sites.[5]

    • Seed Crystals: If you have a small amount of solid material, add a single, tiny crystal to the cold, supersaturated solution. This provides a perfect template for crystal growth.[5]

    • Ultrasonication: Placing the flask in an ultrasonic bath for short bursts can sometimes provide the energy needed to trigger nucleation.

    • Slow Evaporation/Cooling: Allow the solvent to evaporate very slowly from a loosely covered container, or cool the saturated solution at a rate of only a few degrees per hour. Rapid cooling often leads to oils or amorphous solids.

Issue 3: Low Overall Yield After Purification Steps

Question: My yield of 2,6-Dimethyl-4-pyridinol is significantly lower than expected after work-up and purification. Where am I losing my product?

Answer: Low recovery is typically caused by either chemical degradation or physical loss during handling. Pyridine derivatives can be sensitive to acidic conditions and heat.

  • Optimize Aqueous Work-up: The basicity of the pyridine ring dictates its solubility.

    • Check pH during Extraction: During an aqueous/organic extraction, ensure the aqueous layer is sufficiently basic (pH > 8) before extracting with your organic solvent.[3] If the aqueous layer is neutral or acidic, your compound will be protonated (pyridinium salt) and remain in the aqueous phase, leading to significant loss.[5]

    • Perform Multiple Extractions: Use multiple, smaller-volume extractions with your organic solvent rather than a single large one to ensure complete removal from the aqueous layer.

  • Prevent Degradation during Chromatography:

    • As mentioned in Issue 1, the acidic nature of silica gel can cause degradation of sensitive compounds. Always use neutralized silica or an alternative stationary phase like alumina.[1]

  • Gentle Solvent Removal:

    • Avoid excessive heat when using a rotary evaporator. High temperatures can cause decomposition. It is better to use a lower temperature and a slightly higher vacuum.[1]

    • For final traces of high-boiling solvents like DMF or DMSO, co-evaporation with toluene at reduced pressure is an effective removal method.[6]

  • Improve Crystallization Recovery:

    • Avoid using an excessive amount of solvent, as this will leave a significant portion of your product dissolved even when cold.[5] If you've added too much, carefully evaporate some of it to re-establish a saturated solution.

    • Ensure the solution is thoroughly cooled (e.g., in an ice bath or refrigerator) for an adequate amount of time before filtering to maximize precipitation.

Process Workflow Diagrams

To better visualize the decision-making process during purification, the following workflows have been developed.

G start Crude Product Mixture purity_check Analyze Purity & Impurity Profile (TLC, HPLC, LC-MS) start->purity_check decision Is major impurity an isomer? purity_check->decision strategy_cryst Strategy 1: Crystallization First decision->strategy_cryst No strategy_chrom Strategy 2: Chromatography First decision->strategy_chrom Yes cryst_attempt Attempt Recrystallization (various solvents) strategy_cryst->cryst_attempt chrom_run Run Column Chromatography (See Troubleshooting Guide 1) strategy_chrom->chrom_run cryst_success Crystals Formed & Purity >99%? cryst_attempt->cryst_success cryst_success->strategy_chrom No end_product Pure 2,6-Dimethyl-4-pyridinol cryst_success->end_product Yes chrom_success Main Fraction Clean? chrom_run->chrom_success chrom_success->chrom_run No (Re-optimize) final_cryst Recrystallize Purified Fraction chrom_success->final_cryst Yes final_cryst->end_product

Caption: Decision workflow for selecting an initial purification strategy.

G start Poor Separation / Peak Tailing on Silica Gel check_base Add 1% Triethylamine to Mobile Phase start->check_base eval1 Resolution Improved? check_base->eval1 change_sp Switch Stationary Phase eval1->change_sp No success Achieved Separation eval1->success Yes sp_choice Nature of Impurity? change_sp->sp_choice alumina Use Neutral or Basic Alumina sp_choice->alumina Basic/Polar c18 Use Reversed-Phase (C18) with High pH Mobile Phase sp_choice->c18 Non-polar eval2 Separation Achieved? alumina->eval2 c18->eval2 advanced Consider Advanced Modes (HILIC, Chiral, etc.) eval2->advanced No eval2->success Yes advanced->success

Caption: Troubleshooting workflow for chromatographic separation issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthetically prepared 2,6-Dimethyl-4-pyridinol? A: Impurities are highly dependent on the synthetic route. For instance, in a Hantzsch-type synthesis, you may find unreacted starting materials like ethyl acetoacetate or aldehydes.[7][8] Other potential impurities include over-oxidation or reduction byproducts, incompletely hydrolyzed intermediates, or other positional isomers if the starting materials were not isomerically pure.[9][10]

Q2: How can I definitively confirm the identity and isomeric purity of my final product? A: A combination of techniques is essential.

  • HPLC/LC-MS: An HPLC method, preferably with mass spectrometry detection, is the gold standard for assessing purity and detecting isomeric impurities, provided you can achieve chromatographic separation.[1][11][12]

  • NMR Spectroscopy (¹H and ¹³C): NMR is the most powerful tool for unambiguous structure confirmation. The chemical shifts and coupling patterns of the aromatic protons and methyl groups will be distinct for different isomers.

  • Melting Point: A sharp melting point that matches literature values is a strong indicator of high purity. Impurities typically depress and broaden the melting range.

Q3: How should I store purified 2,6-Dimethyl-4-pyridinol? A: Like many pyridine derivatives, it should be stored in a tightly sealed, amber glass bottle to protect it from moisture and light, which can cause degradation over time.[13] Storing it in a cool, dry place under an inert atmosphere (like nitrogen or argon) is recommended for long-term stability.

Experimental Protocols

Protocol 1: Flash Column Chromatography on Neutralized Silica Gel

This protocol describes a general procedure for purifying 2,6-Dimethyl-4-pyridinol when standard silica gel causes peak tailing.

  • Prepare the Slurry: In a beaker, add the required amount of silica gel (typically 50-100 times the weight of your crude sample). Add your starting eluent (e.g., 95:5 Hexane/Ethyl Acetate) containing 1% triethylamine (TEA). Stir gently to create a uniform slurry.

  • Pack the Column: Pour the slurry into your chromatography column and use gentle air pressure or a pump to pack the bed evenly. Ensure there are no cracks or air bubbles.

  • Load the Sample: Dissolve your crude product in a minimal amount of dichloromethane or the eluent. Pre-adsorb this solution onto a small amount of silica gel (~2-3 times the sample weight). Remove the solvent under reduced pressure until a dry, free-flowing powder is obtained. Carefully add this powder to the top of the packed column.

  • Elute the Column: Begin elution with your starting solvent mixture (containing 1% TEA). Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute your compound.

  • Collect and Analyze Fractions: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure, keeping the bath temperature below 40°C to prevent degradation.[1]

Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol provides a starting point for developing an analytical HPLC method.

  • Prepare the Sample: Create a stock solution of your purified compound at approximately 1 mg/mL in a suitable solvent like acetonitrile/water.[1] Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: 5% B to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV detection at a wavelength of maximum absorbance (e.g., 254 nm).

    • Injection Volume: 10 µL.

  • Data Analysis: Integrate the area of all peaks in the chromatogram. Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.[1] Note: For accurate isomer separation, extensive method development may be required, including screening different columns (e.g., Phenyl-Hexyl, PFP) and mobile phase conditions.[3][14]

References

  • Technical Support Center: Purification of Pyridin-4-ol Derivatives. (n.d.). Benchchem.
  • CAS 13603-44-6: 2,6-Dimethyl-4-pyridinol. (n.d.). CymitQuimica.
  • Technical Support Center: Chromatographic Purification of Pyridine Derivatives. (2025). Benchchem.
  • Overcoming challenges in the purification of pyridine compounds. (2025). Benchchem.
  • Technical Support Center: Purification of Halogenated Pyridine Intermediates. (n.d.). Benchchem.
  • Purification of 2,6-Lutidine. (n.d.). Chempedia - LookChem.
  • Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. (n.d.). National Institutes of Health.
  • What is best method to remove pyridine from a reaction mixture? (2014). ResearchGate.
  • Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. (n.d.). PubMed.
  • HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. (n.d.). SIELC Technologies.
  • 2,6-Lutidine-an aromatic organic compound. (2019). ChemicalBook.
  • Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. (2014). PubMed.
  • HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. (n.d.). HELIX Chromatography.
  • 2,6-dimethylpyridine. (n.d.). Organic Syntheses Procedure.
  • Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. (2013). Asian Journal of Chemistry.
  • Identification and synthesis of impurities formed during sertindole preparation. (n.d.). Beilstein Journal of Organic Chemistry.

Sources

Technical Support Center: Managing the Hygroscopic Behavior of 2,6-Dimethyl-4-Hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,6-Dimethyl-4-Hydroxypyridine. This guide is designed for researchers, scientists, and drug development professionals to effectively manage the challenges associated with the hygroscopic nature of this compound. Adherence to these guidelines will help ensure the integrity of your materials, leading to more reproducible and reliable experimental outcomes.

Introduction: The Challenge of Hygroscopicity

This compound is a valuable intermediate in pharmaceutical and agrochemical synthesis.[1][2][3] It typically presents as a white to off-white crystalline solid.[1] While stable under ambient conditions, it can exhibit hygroscopic behavior, meaning it readily absorbs moisture from the atmosphere.[1][4] This uptake of water can lead to significant issues, including:

  • Physical Changes: Caking, clumping, or even deliquescence (dissolving in the absorbed water).[5]

  • Chemical Degradation: Increased water content can promote hydrolysis or other degradative reactions, impacting the purity and stability of the compound.[5][]

  • Inaccurate Measurements: The presence of absorbed water increases the measured weight of the compound, leading to errors in concentration calculations for solutions.

  • Poor Experimental Reproducibility: Variability in water content between different aliquots or batches can be a major source of inconsistency in experimental results.[]

Understanding and controlling the hygroscopic properties of this compound is therefore critical for maintaining its quality and ensuring the validity of your research.[7]

Key Physicochemical Properties
PropertyValueSource
Molecular Formula C₇H₉NO[8]
Molecular Weight 123.15 g/mol [9]
Appearance White to off-white crystalline solid[1]
Melting Point 230-232 °C[2]
Storage Temperature Room Temperature, Inert Atmosphere[2]
Solubility Soluble in water. Slightly soluble in DMSO (heated) and Methanol.[1][2]

Troubleshooting Guide

This section addresses specific problems that may arise from the improper handling or storage of this compound.

Q1: My container of this compound has visible clumps and is no longer a free-flowing powder. What happened and can I still use it?

A1: This is a classic sign of moisture absorption. The hygroscopic nature of the compound causes individual particles to adsorb water from the air, leading them to stick together.

  • Causality: The presence of hydroxyl and pyridine nitrogen groups in the molecule's structure allows for hydrogen bonding with water molecules. When the container is opened in a humid environment, or if the seal is not airtight, the compound will readily pull moisture from the air.

  • Troubleshooting Steps:

    • Assess the Severity: If clumping is minor, the bulk of the material may still be usable, but it must be dried.

    • Drying Procedure: The most effective method is to dry the material under vacuum at a moderately elevated temperature (e.g., 40-50°C) for several hours. This should be done in a vacuum oven. Caution: Ensure the temperature is well below the compound's melting point.

    • Verification: After drying, the powder should return to a free-flowing state. For quantitative applications, it is highly recommended to determine the residual water content via Karl Fischer titration to ensure it meets your experimental requirements.[10][11]

    • Future Prevention: Immediately after use, tightly reseal the container. For long-term storage, place the container inside a desiccator with a fresh desiccant (e.g., silica gel or molecular sieves).[12][13]

Q2: I'm seeing inconsistent results in my biological assays when using different batches or even different weighings from the same bottle. Could hygroscopicity be the cause?

A2: Absolutely. Inconsistent water content is a frequent cause of poor reproducibility in sensitive assays.

  • Causality: If the compound has absorbed water, the actual mass of this compound in a weighed sample will be less than the measured mass. This leads to stock solutions with lower-than-expected concentrations. The degree of this error will vary depending on how much moisture has been absorbed, which can change each time the container is opened.

  • Troubleshooting Steps:

    • Standardize Handling: Implement a strict protocol for handling the compound. Equilibrate the container to room temperature before opening to prevent condensation. Minimize the time the container is open to the atmosphere.

    • Use a Controlled Environment: Whenever possible, handle and weigh the compound in a glove box with a controlled inert atmosphere (e.g., nitrogen or argon) or in a room with controlled low humidity (<40% RH).[13]

    • Dry Before Use: For the most accurate and reproducible results, dry a sufficient amount of the compound in a vacuum oven just before preparing your stock solution.

    • Analytical Quantification: The most rigorous approach is to perform a Karl Fischer titration on the batch of material you are using.[10] This will give you a precise water content percentage, which you can then use to correct your weight measurements and prepare highly accurate solutions.

Q3: When I try to dissolve the compound, it's taking longer than usual, or I'm noticing some haziness in the solution. Is this related to moisture?

A3: Yes, this can be an indirect consequence of moisture absorption.

  • Causality: While this compound is water-soluble, significant water absorption can change the physical state of the solid.[1] Severely clumped or partially deliquesced material has a lower effective surface area, which can slow down the rate of dissolution. The haziness could be due to the altered solid-state interacting differently with your solvent system or could indicate the presence of impurities formed via hydrolysis.

  • Troubleshooting Steps:

    • Visual Inspection: Before use, always inspect the material for any changes in appearance (e.g., from a crystalline powder to a dense solid).

    • Drying: If clumping is observed, dry the material as described in A1.

    • Solubility Check: After drying, attempt to dissolve a small, accurately weighed amount in your chosen solvent. If dissolution is still problematic, it may indicate degradation of the compound, and a new batch should be considered.

    • Proper Storage: Ensure the compound is stored in a tightly sealed container, preferably within a desiccator, to prevent the issue from recurring.[4]

Frequently Asked Questions (FAQs)

Q1: What is the best way to store a new, unopened container of this compound?

A1: Unopened containers should be stored at room temperature, away from direct sunlight and heat sources.[2][14] The manufacturer's seal is generally sufficient to protect the contents. However, for long-term storage in a potentially humid environment, it is good practice to place the unopened container in a larger, sealed bag with a desiccant pouch as an extra precaution.

Q2: How should I handle the compound for routine weighing on an analytical balance?

A2: To minimize moisture uptake during weighing:

  • Allow the container to reach ambient laboratory temperature before opening to prevent condensation.

  • Use a clean, dry spatula.

  • Work efficiently. Weigh the desired amount of powder and immediately and tightly reseal the main container.

  • Do not return any unused material to the original container, as it may have been exposed to moisture.

Q3: Are there any alternatives to Karl Fischer titration for checking water content?

A3: Yes, though Karl Fischer titration is the most accurate and specific method for water.[10] Another common technique is Loss on Drying (LOD).[10][15] In this method, a sample is weighed, heated in an oven to drive off volatile components, and then re-weighed.[16] The weight loss is assumed to be moisture. The main drawback is that LOD will also measure the loss of any other volatile substances, not just water, which could lead to an overestimation of the water content.[10]

Q4: Can I use a standard laboratory desiccator?

A4: Yes. A well-maintained glass or plastic desiccator is essential. Ensure the desiccant (e.g., color-indicating silica gel) is fresh and active. When the color changes (e.g., from blue to pink for some silica gels), the desiccant should be regenerated by heating according to the manufacturer's instructions or replaced.[12][17]

Experimental Protocols & Visual Guides

Protocol: Accurate Weighing and Preparation of a Stock Solution

This protocol is designed to minimize water absorption and ensure the accurate preparation of a stock solution.

Materials:

  • This compound

  • Spatula

  • Weighing paper or boat

  • Analytical balance

  • Volumetric flask (Class A)

  • Appropriate solvent

  • Desiccator

Procedure:

  • Pre-Experiment Preparation:

    • Ensure all glassware is scrupulously clean and dry. If necessary, oven-dry the volumetric flask and stopper and allow them to cool to room temperature in a desiccator.

    • Place the sealed container of this compound in the weighing area for at least 30 minutes to allow it to equilibrate to the ambient temperature.

  • Weighing the Compound:

    • Tare the analytical balance with the weighing boat.

    • Briefly open the container of this compound.

    • Quickly and efficiently transfer slightly more than the target mass of the compound to the weighing boat.

    • Immediately and securely close the main container and return it to the desiccator.

    • Record the precise mass of the compound.

  • Solution Preparation:

    • Carefully transfer the weighed powder into the volumetric flask using a powder funnel.

    • Rinse the weighing boat and funnel with a small amount of the chosen solvent to ensure a quantitative transfer of the compound into the flask.

    • Add solvent to the flask until it is approximately half-full.

    • Swirl the flask gently (or use a magnetic stirrer) until the solid is completely dissolved.

    • Allow the solution to return to room temperature if any temperature change occurred during dissolution.

    • Carefully add solvent up to the calibration mark on the volumetric flask. Use a pipette for the final drops to ensure accuracy.

    • Stopper the flask and invert it 15-20 times to ensure the solution is homogeneous.

  • Storage:

    • Transfer the solution to an appropriate, clearly labeled storage bottle.

    • Store the stock solution under the conditions recommended for its stability (e.g., refrigerated, protected from light).

Decision Tree for Handling this compound

This flowchart provides a logical workflow for receiving, assessing, and using the compound to minimize issues related to hygroscopicity.

G receive Receive New Batch of This compound inspect Visually Inspect Powder (Free-flowing? No clumps?) receive->inspect good Powder is Free-Flowing inspect->good Yes clumped Powder is Clumped or Caked inspect->clumped No store Store in Tightly Sealed Container Inside a Desiccator good->store dry Dry Under Vacuum (e.g., 40-50°C) clumped->dry app_check Application Sensitivity Check store->app_check reinspect Re-inspect Powder dry->reinspect reinspect->good Fixed reinspect->clumped Still Clumped (Consider Discarding) non_quant Non-Quantitative Use (e.g., Synthesis) app_check->non_quant Low quant Quantitative Use (e.g., Bioassay Standard) app_check->quant High use_direct Proceed with Use non_quant->use_direct kf Perform Karl Fischer Titration to Determine Water Content quant->kf end Use in Experiment use_direct->end correct Correct Mass for Water Content During Solution Prep kf->correct correct->end

Caption: Workflow for handling hygroscopic this compound.

References

  • Apollo Scientific. Best Practices for Chemical Storage in Research Labs. [Link]
  • Pharmapproach. (2025, March 14).
  • Wikipedia. Moisture analysis. [Link]
  • Test Equipment and Measurement Instrument Blog. Learn the Six Methods For Determining Moisture. [Link]
  • PMC - NIH. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. [Link]
  • ResearchGate. Hygroscopicity and Hydrates in Pharmaceutical Solids: Solid Form and Drug Development. [Link]
  • Journal of Chemical and Pharmaceutical Research. Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. [Link]
  • NPL - National Physical Laboratory. Moisture content of solids and liquids. [Link]
  • Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Hygroscopic. [Link]
  • Labinsights. (2023, May 8).
  • McClements, D.J. DETERMINATION OF MOISTURE AND TOTAL SOLIDS. [Link]
  • Mettler Toledo.
  • Dehumidification Technologies, LP. (2025, July 26). Protecting Sensitive APIs: Precision Humidity Management in Pharmaceutical Processing. [Link]
  • Tablets & Capsules. (2019, January 22). An innovative drug delivery form for hygroscopic pharmaceutical drugs. [Link]
  • Innova Design Group. (2024, December 6).
  • Laboratory Disposable Products. (2025, August 21). Safe Lab Reagent Storage Guide | Best Practices 2025. [Link]
  • Indiana University.

Sources

Technical Support Center: Troubleshooting Poor Solubility of 2,6-Dimethyl-4-Hydroxypyridine in Reaction Media

Author: BenchChem Technical Support Team. Date: January 2026

Introduction for the Researcher

2,6-Dimethyl-4-Hydroxypyridine is a versatile heterocyclic compound widely employed as a synthetic intermediate in the development of pharmaceuticals and agrochemicals.[1][2] Its utility is rooted in the reactive nature of its pyridone scaffold. However, its crystalline structure and tautomeric nature can present significant solubility challenges in various reaction media, potentially hindering reaction kinetics, yield, and overall process efficiency.

This technical guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the poor solubility of this compound. We will explore the underlying physicochemical principles governing its solubility and provide a series of structured troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered in the laboratory.

Understanding the Solubility Profile of this compound

The solubility of this compound is primarily influenced by its solid-state properties and its existence in a tautomeric equilibrium between the hydroxypyridine (enol) and the pyridone (keto) forms.[2] In the solid state and in polar solvents, the more polar pyridone form is generally favored.[3][4] This form can participate in strong intermolecular hydrogen bonding, contributing to a stable crystal lattice that requires significant energy to overcome for dissolution.

The molecule's structure, with a polar pyridone ring and nonpolar methyl groups, gives it a degree of amphiphilic character, allowing for solubility in a range of solvents, though this is often limited.[5]

Physicochemical Properties
PropertyValueSource(s)
Molecular Formula C₇H₉NO[2]
Molecular Weight 123.15 g/mol [2]
Appearance White to off-white or pale yellow crystalline solid[2]
Melting Point 228-233 °C[2]
Predicted pKa 5.49 ± 0.23[6]
Qualitative and Reported Solubility Data

Quantitative solubility data for this compound is not extensively published. The following table summarizes available information and expected solubility based on physicochemical principles.

Solvent ClassSolventExpected/Reported SolubilityRationale & Comments
Polar Protic WaterSolubleThe pyridone tautomer can hydrogen bond with water.[5][6]
MethanolSlightly SolubleReported as slightly soluble.[7]
EthanolSolubleExpected to be soluble due to its ability to act as a hydrogen bond donor and acceptor.
Polar Aprotic Dimethyl Sulfoxide (DMSO)Slightly Soluble (requires heating)Reported as slightly soluble with heating.[7] A powerful solvent for many organic molecules.[3]
Dimethylformamide (DMF)SolubleA highly polar aprotic solvent, effective for dissolving many nitrogen-containing heterocycles.[8]
AcetoneSolubleA common polar aprotic solvent capable of dissolving a wide range of organic compounds.[8]
Nonpolar TolueneSparingly Soluble to InsolubleThe aromatic nature of toluene may interact favorably with the pyridine ring, but the high polarity of the pyridone form limits solubility.[8]
Hexane/HeptaneInsolubleThe significant difference in polarity makes dissolution unlikely.
Halogenated Dichloromethane (DCM)Sparingly SolubleWhile a good solvent for many organics, its moderate polarity may not be sufficient to fully solvate the highly polar pyridone tautomer.
ChloroformSolubleOften a good solvent for pyridine derivatives.[9]

Troubleshooting Guide: A Systematic Approach to Improving Solubility

When encountering poor solubility of this compound, a systematic approach is recommended. Begin with simpler methods before progressing to more complex techniques.

Troubleshooting_Workflow start Initial Observation: Poor Solubility solvent_screening 1. Solvent Screening (Primary & Co-solvents) start->solvent_screening temp_adjustment 2. Temperature Adjustment (Gentle Heating) solvent_screening->temp_adjustment If still insoluble success Solubility Achieved solvent_screening->success If successful sonication 3. Sonication (Mechanical Energy) temp_adjustment->sonication If precipitation occurs on cooling or solubility is still low temp_adjustment->success If successful ph_modification 4. pH Adjustment (Protonation/Deprotonation) sonication->ph_modification If dissolution is slow or incomplete sonication->success If successful advanced_techniques 5. Advanced Techniques (e.g., Co-crystallization) ph_modification->advanced_techniques If pH change is incompatible with reaction chemistry ph_modification->success If successful advanced_techniques->success If successful

Caption: A systematic workflow for troubleshooting the poor solubility of this compound.

Frequently Asked Questions (FAQs)

Q1: My this compound is not dissolving in the chosen solvent. What are the initial troubleshooting steps?

A1: When facing poor solubility, begin with the following steps:

  • Verify Solvent Choice: Re-evaluate your choice of solvent based on the principle of "like dissolves like."[10] Given the polar nature of the dominant pyridone tautomer, polar solvents are generally more effective.

  • Gentle Heating: Increasing the temperature increases the kinetic energy of the system, which can help overcome the intermolecular forces within the crystal lattice, thereby improving solubility.[11] Always heat gently and be mindful of the solvent's boiling point and the thermal stability of your reactants.

  • Sonication: Using an ultrasonic bath can provide high-frequency agitation, which helps to break down particle agglomerates and accelerate the dissolution process.[11]

  • Co-Solvent System: If a single solvent is ineffective, a co-solvent system can be employed. Gradually add a miscible co-solvent in which the compound is more soluble (e.g., adding a small amount of DMF or DMSO to a less effective solvent) while stirring vigorously.[6]

Q2: I've managed to dissolve the compound with heating, but it precipitates out upon cooling to room temperature. What should I do?

A2: This indicates that the solubility is highly temperature-dependent, and you have likely created a supersaturated solution at the higher temperature.[11] To address this:

  • Maintain a Higher Reaction Temperature: If your reaction protocol allows, maintain the reaction at the elevated temperature at which the compound remains dissolved.

  • Optimize a Co-Solvent System: Experiment with different ratios of co-solvents to find a mixture that provides better solubility at lower temperatures. A stability check is recommended: store the solubilized solution at your intended reaction temperature for a period to ensure no precipitation occurs.[11]

Q3: Can I use pH adjustment to improve the solubility of this compound?

A3: Yes, pH modification can be a very effective technique for ionizable compounds.[12]

  • Acidic Conditions: With a predicted pKa of 5.49 for the conjugate acid, this compound will be protonated and exist as a more soluble pyridinium salt in acidic conditions (pH < 5).[6][13] Adding a small amount of a non-interfering acid (e.g., HCl in a suitable solvent) can significantly increase its solubility.

  • Basic Conditions: In strongly basic conditions, the hydroxyl group of the enol tautomer or the N-H of the pyridone tautomer can be deprotonated, forming a salt that may also have improved solubility.

Caution: Ensure that any pH change is compatible with all other reagents and the stability of your desired product. An initial small-scale test is highly recommended to check for any adverse reactions.[13]

Q4: The reaction is very slow or seems to have stalled. Could this be related to solubility?

A4: Absolutely. Even if the compound appears to have dissolved, the concentration of the dissolved species may be too low for an efficient reaction rate.[14] In this case, you need to enhance the solubility further. Consider the following:

  • Increase Solvent Volume: If practical, increasing the amount of solvent can help. However, this may not be ideal for reaction kinetics.

  • Revisit Solubility Enhancement Techniques: Systematically work through the troubleshooting steps outlined above (co-solvents, temperature, pH) to achieve a higher concentration of the dissolved reactant.

  • Particle Size Reduction: The dissolution rate is proportional to the surface area of the solid.[12] If you have large crystals, grinding them to a fine powder (micronization) before adding them to the solvent can increase the rate of dissolution, though it will not change the equilibrium solubility.[12]

Q5: Are there any advanced techniques I can use if standard methods fail?

A5: Yes, for particularly challenging cases, you can explore more advanced methods:

  • Co-crystallization: This technique involves crystallizing the active compound with a benign co-former to create a new crystalline solid with different, often improved, physicochemical properties, including solubility.[15] This is a more advanced approach that requires screening for suitable co-formers.

  • Solid-State Synthesis (Ball Milling): For reactions that are intractable in solution due to poor solubility, solvent-free solid-state reactions using a ball mill can be a powerful alternative.[16] This technique can overcome solubility issues entirely by carrying out the reaction in the solid phase.

Experimental Protocols

Protocol 1: Systematic Co-Solvent Screening

Objective: To identify an effective co-solvent system for dissolving this compound.

Methodology:

  • Preparation: In separate small, sealed vials, weigh a small, consistent amount of this compound (e.g., 10 mg).

  • Primary Solvent Addition: To each vial, add a measured volume of your primary reaction solvent (e.g., 1 mL).

  • Co-Solvent Titration: While stirring vigorously, gradually add a miscible co-solvent (e.g., DMSO, DMF, or ethanol) dropwise to each vial.

  • Observation: Monitor the vials for complete dissolution. Record the volume of co-solvent required to achieve a clear solution.

  • Optimal Ratio Determination: The vial that achieves complete dissolution with the lowest percentage of co-solvent indicates the most promising system.

  • Stability Check: Store the successfully solubilized solution under your intended reaction conditions (e.g., room temperature, 4°C) for 24-48 hours and observe for any signs of precipitation.[11]

Protocol 2: Isothermal Equilibrium Method for Precise Solubility Determination

Objective: To accurately determine the thermodynamic solubility of this compound in a specific solvent system.

Isothermal_Equilibrium_Workflow start Start add_excess 1. Add excess compound to solvent start->add_excess equilibrate 2. Equilibrate at constant temperature (e.g., 24-48h with stirring) add_excess->equilibrate separate 3. Separate solid from supernatant (Centrifugation or Filtration) equilibrate->separate analyze 4. Analyze supernatant concentration (e.g., HPLC, UV-Vis) separate->analyze calculate 5. Calculate solubility analyze->calculate end End calculate->end

Caption: Workflow for Isothermal Equilibrium Solubility Determination.

Methodology:

  • Preparation of a Saturated Solution: Add an excess amount of this compound to a known volume of the desired solvent in a sealed, airtight container. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Place the container in a temperature-controlled environment (e.g., a shaker bath) set to your desired experimental temperature. Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation of Solid: After equilibration, allow the mixture to settle. Carefully separate the clear supernatant from the undissolved solid. This can be achieved by centrifugation followed by careful decantation, or by filtration through a syringe filter (ensure the filter material is compatible with the solvent).

  • Analysis: Accurately dilute a known volume of the clear supernatant with a suitable solvent and determine the concentration of this compound using a validated analytical method such as HPLC or UV-Vis spectroscopy.

  • Calculation: From the determined concentration and the dilution factor, calculate the solubility of the compound in the original solvent, typically expressed in mg/mL or mol/L.

References

  • BenchChem. (2025). Technical Support Center: Overcoming Poor Solubility of Starting Materials.
  • BenchChem. (2025). Troubleshooting poor solubility of reagents in isododecanol.
  • IJCRT.org. (n.d.). A REVIEW: SOLUBILITY ENHANCEMENT TECHNIQUES BY CO-CRYSTALLIZATION.
  • Chemistry Stack Exchange. (2019). Stability of 4-pyridone vs 4-pyridinol.
  • ScienceDaily. (2021). Toward overcoming solubility issues in organic chemistry.
  • BenchChem. (2025). An In-depth Technical Guide to the Solubility of 4-Vinylpyridine in Organic Solvents.
  • NIH National Center for Biotechnology Information. (2021). How Hydrogen Bonding Amplifies Isomeric Differences in Pyridones toward Strong Changes in Acidity and Tautomerism.
  • University of Florida, Center for X-ray Crystallography. (2015). Crystal Growing Tips.
  • Royal Society of Chemistry. (2023). Advanced crystallisation methods for small organic molecules.
  • Royal Society of Chemistry. (n.d.). Tautomerism of 4-hydroxyterpyridine in the solid, solution and gas phases: an X-ray, FT-IR and NMR study.
  • ChemTube3D. (n.d.). Pyridine-Tautomerism of Hydroxy Pyridine.
  • Wikipedia. (n.d.). 4-Pyridone.
  • Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams.
  • EPFL. (n.d.). pKa Data Compiled by R. Williams.
  • BenchChem. (2025). Solubility and Stability of 2,6-Divinylpyridine in Organic Solvents: A Technical Guide.
  • Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility.
  • RJPT. (n.d.). Technologies to Counter Poor Solubility Issues: A Review.
  • chemeurope.com. (n.d.). Pyridine.
  • ResearchGate. (2025). Solving solubility issues with amorphous solid dispersions.
  • SNS Courseware. (n.d.). Case Study Puzzles on Physical Pharmaceutics-I: Solubility Expressions, Mechanisms of Solute Solvent Interactions.
  • BenchChem. (2025). Technical Guide: Solubility of 4-ethoxy-2,6-dipyridin-2-ylpyridine in Organic Solvents.
  • BenchChem. (2025). An In-depth Technical Guide to the Solubility of 4,4'-Bipyridine in Common Solvents.
  • ChemBK. (2022). Pyridine-4-methanol.
  • PubMed. (2024). Challenges in Peptide Solubilization - Amyloids Case Study.

Sources

optimization of reaction time and temperature for 2,6-Dimethyl-4-Hydroxypyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2,6-Dimethyl-4-Hydroxypyridine

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of this compound. Here, we delve into the critical interplay of reaction time and temperature, offering field-proven insights, detailed protocols, and systematic troubleshooting strategies to navigate common experimental challenges. Our focus is on empowering you to not only replicate synthesis protocols but to understand the causality behind them, enabling rational optimization for improved yield and purity.

Section 1: Foundational Principles of Synthesis

The synthesis of this compound, a valuable heterocyclic intermediate, is most commonly approached via the cyclocondensation of readily available starting materials. It's crucial to recognize that the final product exists in a tautomeric equilibrium with its more stable isomer, 2,6-Dimethyl-4-pyridone, particularly in the solid state.[1] Understanding the reaction mechanism is paramount for effective optimization.

A prevalent and efficient method involves the direct ammonolysis of dehydroacetic acid (DHA).[1] This transformation is not a simple one-step conversion but a cascade of reactions where temperature and time play a pivotal role.

Proposed Reaction Mechanism (from Dehydroacetic Acid):

  • Nucleophilic Attack: Ammonia initiates the reaction by attacking one of the electrophilic carbonyl carbons of the pyrone ring in DHA.

  • Ring Opening: This attack leads to a tetrahedral intermediate that subsequently undergoes ring-opening, forming a linear intermediate.[1]

  • Intramolecular Cyclization & Dehydration: The terminal amino group of this linear intermediate then performs an intramolecular attack on the other carbonyl group. The subsequent dehydration forges the stable aromatic pyridone ring.[1]

  • Keto-Enol Tautomerization: The initially formed 4-hydroxypyridine rapidly tautomerizes to the thermodynamically more stable 2,6-dimethyl-4-pyridone.[1]

Each of these steps possesses its own activation energy barrier, making the selection of an appropriate temperature profile critical. Insufficient thermal energy can stall the reaction, particularly at the cyclization and dehydration stages, while excessive heat can promote side reactions and decomposition.

Section 2: Troubleshooting Guide - Optimizing Time & Temperature

This section is formatted as a direct response to common issues encountered during synthesis.

Question: My reaction yield is consistently low, and I recover a significant amount of starting material. What should I do?

Answer: This is a classic sign of an incomplete reaction, often stemming from suboptimal time or temperature settings.

  • Potential Cause 1: Insufficient Thermal Energy. The intramolecular cyclization and dehydration steps require a specific activation energy. If the reaction temperature is too low, the rate of these crucial steps will be exceedingly slow, leading to a buildup of intermediates and unreacted starting material.

  • Solution 1: Incremental Temperature Increase. Gradually increase the reaction temperature in 5-10°C increments. For many ammonolysis reactions of this type, a temperature range of 120-150°C is often required, especially when running under pressure.[2] Monitor the reaction progress at each new temperature point using Thin Layer Chromatography (TLC) or LC-MS to find the optimal balance.

  • Potential Cause 2: Inadequate Reaction Time. Even at an optimal temperature, complex multi-step reactions require sufficient time to reach completion.

  • Solution 2: Time-Course Study. Set up a series of parallel reactions or sample from a single larger reaction at regular intervals (e.g., every 2-4 hours). Analyze the product formation over time to determine the point at which the reaction plateaus. Some literature procedures for related pyridine syntheses report reaction times ranging from a few hours to over 24 hours.[2][3]

Question: The final product is impure, showing significant byproduct formation. How can temperature and time control this?

Answer: Impurity profiles are highly sensitive to reaction conditions. Excessive heat or prolonged reaction times are common culprits.

  • Potential Cause 1: Thermal Degradation. this compound, like many organic molecules, can decompose at high temperatures. If your reaction temperature is too high, you may be forming tar-like substances or other degradation products, which complicate purification and reduce the yield of the desired product.

  • Solution 1: Lower the Reaction Temperature. If you have confirmed the reaction proceeds to completion but purity is low, try reducing the temperature. The goal is to find the minimum temperature required for an efficient conversion within a reasonable timeframe. This minimizes the energy available for undesired thermal decomposition pathways.

  • Potential Cause 2: Formation of Kinetic vs. Thermodynamic Byproducts. At higher temperatures and longer reaction times, the reaction may favor the formation of more stable (thermodynamic) but undesired byproducts. Conversely, some side reactions may be faster (kinetically favored) at lower temperatures.

  • Solution 2: Systematic Optimization. A systematic approach is best. Use the data from your time-course and temperature studies to create a profile of byproduct formation. You may find that a moderate temperature for a longer duration gives a cleaner product profile than a high temperature for a short duration, or vice-versa.

The following table summarizes these core troubleshooting strategies:

Problem Potential Cause Recommended Optimization Strategy
Low Yield / Incomplete Reaction Insufficient TemperatureIncrease reaction temperature in 5-10°C increments. Monitor progress via TLC/LC-MS.
Insufficient TimeConduct a time-course study, analyzing aliquots every 2-4 hours to identify the reaction endpoint.
High Impurity / Byproduct Formation Thermal DegradationReduce reaction temperature. Identify the lowest effective temperature for the conversion.
Side ReactionsAnalyze the impurity profile as a function of both time and temperature to identify conditions that minimize byproduct formation.

Troubleshooting Workflow Diagram

TroubleshootingWorkflow cluster_yield Low Yield cluster_purity Low Purity cluster_solutions_time Time Optimization cluster_solutions_temp Temperature Optimization start Problem Detected incomplete_rxn Incomplete Reaction? start->incomplete_rxn byproducts Byproducts Observed? start->byproducts check_tlc Check TLC/LC-MS for Starting Material incomplete_rxn->check_tlc increase_time Increase Reaction Time check_tlc->increase_time Yes increase_temp Increase Temperature check_tlc->increase_temp Yes check_nmr Analyze Impurity Profile (NMR/LC-MS) byproducts->check_nmr decrease_temp Decrease Temperature check_nmr->decrease_temp Yes (Degradation)

Caption: Troubleshooting logic for synthesis optimization.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is a typical temperature range for the synthesis of this compound? A1: The optimal temperature is highly dependent on the specific synthetic route (e.g., starting materials, solvent, pressure). For syntheses involving cyclocondensation, temperatures can range from 60-100°C for some initial steps to 120-150°C for the final cyclization and dehydration, which may require a sealed reactor.[2][3] Always start with the temperature cited in a reference procedure and optimize from there.

Q2: How long should I run the reaction? A2: Reaction times can vary significantly, from 2-10 hours to over 24 hours.[2][3] It is never advisable to simply run a reaction for a "standard" amount of time. The most reliable method is to monitor the consumption of the limiting reagent by a suitable analytical technique like TLC, GC, or LC-MS until it has been fully consumed.

Q3: Can I use microwave synthesis to optimize the reaction? A3: Yes, microwave-assisted synthesis is an excellent technique for optimizing reaction conditions. It can dramatically reduce reaction times and often leads to cleaner reactions and higher yields by providing rapid, uniform heating.[4] It is particularly useful for screening different temperature and time parameters quickly.

Q4: My product is an off-white or tan powder. Is this normal? A4: Yes, it is common for the crude product to be off-white, tan, or pale yellow.[2][5][6] Purification via recrystallization is typically required to obtain a pure, white crystalline solid.

Section 4: Experimental Protocols

Protocol 1: General Synthesis from Dehydroacetic Acid

Disclaimer: This is a representative protocol. All laboratory work should be conducted with appropriate safety precautions.

  • Reactor Setup: In a high-pressure stainless-steel reactor equipped with a magnetic stir bar, add dehydroacetic acid (1 equivalent) and a suitable solvent such as water or ethanol.

  • Ammonia Addition: Cool the reactor in an ice bath and add aqueous ammonia (e.g., 25-30% solution, 3-5 equivalents).

  • Reaction: Seal the reactor tightly. Place it in a heating mantle on a stirrer hotplate. Set the stirring to a moderate speed.

  • Heating Profile:

    • Initial Phase: Slowly heat the mixture to 80°C and hold for 1 hour.

    • Cyclization Phase: Increase the temperature to 130-140°C and maintain for 8-12 hours. Monitor the internal pressure to ensure it remains within the reactor's safety limits.

  • Cooldown & Workup: After the reaction time has elapsed, turn off the heat and allow the reactor to cool completely to room temperature (over several hours or overnight). Vent any remaining pressure safely.

  • Isolation: Open the reactor. The product may have precipitated from the solution. If so, collect the solid by vacuum filtration. If the product is dissolved, concentrate the solution under reduced pressure to induce crystallization.

  • Purification: Wash the crude solid with cold water, followed by a small amount of cold ethanol, to remove unreacted starting materials and soluble impurities. Further purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Experiment for Time & Temperature Optimization

  • Setup: Prepare 6 identical small-scale reactions in pressure-rated vials, each following steps 1 and 2 of the general protocol.

  • Temperature Gradient: Place three vials in reaction blocks set to 120°C, 130°C, and 140°C.

  • Time Course: At the 4-hour mark, remove one vial from each temperature block and quench the reaction by cooling it rapidly in an ice bath. Allow the remaining three vials to react for a total of 8 hours before quenching.

  • Analysis: For each of the 6 quenched reactions, carefully work up the product and determine the crude yield. Analyze the purity of each sample using HPLC or ¹H NMR.

  • Data Evaluation: Create a table comparing the yield and purity for each time/temperature combination (4h/120°C, 8h/120°C, 4h/130°C, etc.). This data will reveal the optimal conditions for maximizing pure product formation within your experimental setup.

References

  • An In-depth Technical Guide to the Synthesis of 2,6-Dimethyl-4-pyridone from Dehydroacetic Acid. Benchchem.
  • Optimization of reaction conditions for pyridyl diol synthesis. Benchchem.
  • US6624307B1 - Process for producing 2,6-dihydroxy-3,4-dialkylpyridines. Google Patents.
  • Hantzsch pyridine synthesis. Wikipedia.
  • 4-Hydroxy-2,6-dimethylpyridine 13603-44-6 wiki. Guidechem.
  • Buy this compound | 7516-31-6. Smolecule.
  • This compound | 13603-44-6. Tokyo Chemical Industry (India) Pvt. Ltd.

Sources

identifying and characterizing impurities in 2,6-Dimethyl-4-Hydroxypyridine samples

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, analytical chemists, and pharmaceutical scientists engaged in the identification and characterization of impurities in 2,6-Dimethyl-4-Hydroxypyridine. Here, we address common challenges and provide expert-driven, actionable solutions to ensure the quality, safety, and efficacy of your active pharmaceutical ingredient (API).

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of impurities in this compound samples?

Impurities in any API, including this compound, can originate from several stages of its lifecycle. Understanding these sources is the first step in developing a robust control strategy.

  • Synthesis-Related Impurities: These are the most common and include unreacted starting materials, intermediates, by-products from side reactions, and reagents or catalysts used in the synthesis. For instance, the common synthesis from dehydroacetic acid can leave residual starting material or related pyridine derivatives.

  • Degradation Products: this compound can degrade under stress conditions such as exposure to light, heat, humidity, or extreme pH. Oxidative degradation is a common pathway for hydroxypyridine compounds.

  • Storage and Handling Impurities: Contaminants can be introduced from packaging materials (leachables), or through cross-contamination during storage and handling.

Below is a diagram illustrating the potential sources of impurities.

API This compound (API) Synthesis Synthesis Process Synthesis->API Forms StartingMaterials Starting Materials (e.g., Dehydroacetic acid) Synthesis->StartingMaterials Intermediates Intermediates Synthesis->Intermediates Byproducts By-products Synthesis->Byproducts Reagents Reagents & Catalysts Synthesis->Reagents Degradation Degradation (Stress Conditions) Degradation->API Affects Oxidation Oxidation Products Degradation->Oxidation Hydrolysis Hydrolysis Products Degradation->Hydrolysis Photolysis Photolytic Products Degradation->Photolysis Storage Storage & Handling Storage->API Affects Leachables Leachables Storage->Leachables CrossContam Cross-Contamination Storage->CrossContam

Caption: Sources of impurities in API manufacturing.

Q2: Which analytical techniques are most effective for identifying and quantifying these impurities?

A multi-technique approach is essential for comprehensive impurity profiling. No single technique can provide all the necessary information.

  • High-Performance Liquid Chromatography (HPLC) / Ultra-High-Performance Liquid Chromatography (UPLC): This is the workhorse technique for separating and quantifying impurities. A reversed-phase method with UV detection is typically the starting point. Its high sensitivity and resolving power make it ideal for detecting impurities at very low levels.

  • Mass Spectrometry (MS), especially when coupled with LC (LC-MS): MS provides molecular weight information for each impurity, which is a critical first step in structural elucidation. High-resolution mass spectrometry (HRMS) can provide the elemental composition, drastically narrowing down potential structures.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the definitive technique for unambiguous structure confirmation of an unknown impurity. 1D NMR (¹H, ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments are used to piece together the molecular structure. Isolation of the impurity is often required for this analysis.

  • Gas Chromatography (GC): GC is suitable for identifying volatile or semi-volatile impurities, such as residual solvents, that may not be detectable by LC.

The general workflow involves using HPLC for detection and quantification, LC-MS for initial characterization (mass), and finally, preparative HPLC followed by NMR for definitive structure confirmation.

Q3: What are the regulatory expectations for impurity control?

Regulatory bodies like the International Council for Harmonisation (ICH) provide guidelines for the control of impurities in new drug substances. The key thresholds outlined in the ICH Q3A(R2) guideline are:

ThresholdRecommended Action
Reporting Threshold ≥ 0.05%
Identification Threshold ≥ 0.10% or 1.0 mg per day intake (whichever is lower)
Qualification Threshold ≥ 0.15% or 1.0 mg per day intake (whichever is lower)
  • Reporting: Impurities above this level must be reported in regulatory submissions.

  • Identification: Impurities exceeding this threshold must have their structure characterized.

  • Qualification: This is the process of acquiring and evaluating data to establish the biological safety of an individual impurity at the level specified.

It is crucial to consult the latest ICH guidelines as they are the standard for regulatory submissions in Europe, Japan, and the United States.

Troubleshooting Guides

HPLC / UPLC Analysis

Problem: "My chromatogram shows poor peak shape (e.g., fronting or tailing) for the this compound peak."

Cause & Solution:

Peak tailing for pyridine compounds is often due to secondary interactions between the basic nitrogen atom and residual, acidic silanol groups on the silica-based column packing.

  • Expert Insight: The lone pair of electrons on the pyridine nitrogen is a strong proton acceptor, leading to strong interactions with surface silanols (Si-OH). This causes some molecules to be retained longer than others, resulting in a tailed peak.

Troubleshooting Steps:

  • Modify Mobile Phase pH: Ensure the mobile phase pH is well below the pKa of the silanol groups (typically < pH 4) or in the basic range (e.g., pH 8-10) if using a pH-stable column. For basic compounds like pyridines, a slightly acidic mobile phase (e.g., pH 3.0 with formic acid or phosphate buffer) is often effective at protonating the analyte and minimizing silanol interactions.

  • Add a Competing Base: Introduce a small amount of a competing base, like triethylamine (TEA), into the mobile phase (e.g., 0.1%). TEA is a stronger base and will preferentially interact with the active silanol sites, effectively masking them from your analyte.

  • Use a High-Purity, End-Capped Column: Modern HPLC columns are designed with high-purity silica and are extensively end-capped to minimize the number of free silanol groups. If you are using an older column (e.g., Type A silica), switching to a modern, high-purity, end-capped column (Type B silica) will significantly improve peak shape.

  • Reduce Sample Overload: Injecting too much sample can saturate the stationary phase and lead to peak fronting. Try reducing the injection volume or sample concentration to see if the peak shape improves.

Problem: "I see new, unexpected peaks in my chromatogram after the sample has been sitting on the autosampler for several hours."

Cause & Solution:

This strongly suggests on-instrument degradation of your sample. The hydroxypyridine moiety can be susceptible to oxidation or other reactions, potentially catalyzed by light or trace metals in the mobile phase or vial.

Troubleshooting Steps:

  • Control Autosampler Temperature: Use a cooled autosampler set to a low temperature (e.g., 4-10 °C) to slow down potential degradation reactions.

  • Use Amber Vials: Protect the sample from light by using amber or light-blocking autosampler vials.

  • Investigate Mobile Phase Compatibility: Ensure your analyte is stable in the dissolution solvent and mobile phase over the duration of the analysis. Sometimes, a high percentage of organic solvent or an inappropriate pH can accelerate degradation.

  • Perform a Stability Study: Prepare a sample and inject it immediately (t=0). Then, re-inject the same vial at regular intervals (e.g., every 2, 4, 8, and 24 hours) to monitor the appearance and growth of new peaks. This will confirm if the issue is time-dependent degradation.

Mass Spectrometry (MS) Analysis

Problem: "An impurity peak is visible by UV, but I get a very weak or no signal for it in my ESI-MS."

Cause & Solution:

This is a classic issue of ionization efficiency. Electrospray Ionization (ESI) requires the analyte to be charged in solution before it can be detected. Not all compounds ionize well under standard conditions.

Expert Insight: The ionization efficiency of a compound in ESI depends on its ability to accept a proton (positive mode, [M+H]⁺) or lose a proton (negative mode, [M-H]⁻). If your impurity is a neutral, non-polar molecule, or if the mobile phase pH is not conducive to its ionization, the MS signal will be poor.

Troubleshooting Steps:

  • Switch Ionization Mode: If you are running in positive ion mode, try negative ion mode, and vice-versa. Hydroxypyridines can often be detected in both modes, but certain impurities may strongly prefer one over the other.

  • Optimize Mobile Phase Additives: The choice of acid or base in your mobile phase is critical.

    • For Positive Mode (+ESI): Formic acid (0.1%) is a good starting point as it readily provides protons.

    • For Negative Mode (-ESI): Ammonium hydroxide or ammonium acetate (5-10 mM) can be used to raise the pH and facilitate deprotonation.

  • Consider an Alternative Ionization Source: If ESI fails, another ionization technique might be successful. Atmospheric Pressure Chemical Ionization (APCI) is often better for less polar compounds that are difficult to ionize with ESI.

  • Check for Ion Suppression: The main API peak, being highly concentrated, can suppress the ionization of co-eluting, low-level impurities. Ensure your impurity peak is chromatographically separated from the main peak. If it's a shoulder peak, improving the chromatography is the first step.

Experimental Protocols & Workflows

Protocol 1: General Purpose HPLC-UV Method for Impurity Profiling

This protocol provides a robust starting point for separating this compound from its potential impurities.

ParameterRecommended SettingRationale
Column C18, 2.1 x 100 mm, 1.8 µmProvides excellent resolving power and is a standard for reversed-phase chromatography.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to ensure good peak shape for the basic pyridine ring.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with low UV cutoff and viscosity.
Gradient 5% to 95% B over 15 minutesA broad gradient is essential for screening for unknown impurities with a wide range of polarities.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature 30 °CEnsures reproducible retention times.
UV Detection 275 nmA good starting wavelength for hydroxypyridine compounds. A Photo-Diode Array (PDA) detector is recommended.
Injection Volume 2 µLMinimizes potential for peak overload.
Sample Preparation Dissolve sample in 50:50 Water:Acetonitrile at 0.5 mg/mL.Ensures sample is fully dissolved and compatible with the mobile phase.
Workflow: Structure Elucidation of an Unknown Impurity

The following diagram outlines a systematic workflow for identifying an unknown impurity detected during routine analysis.

G start Impurity Detected by HPLC-UV (> Identification Threshold) lcms 1. LC-MS/HRMS Analysis start->lcms mass_data Obtain Accurate Mass & Molecular Formula lcms->mass_data fragmentation Analyze MS/MS Fragmentation Data lcms->fragmentation propose 2. Propose Putative Structures mass_data->propose fragmentation->propose isolate 3. Isolate Impurity (Preparative HPLC) propose->isolate nmr 4. NMR Analysis (1H, 13C, 2D NMR) isolate->nmr confirm 5. Confirm Structure nmr->confirm synthesis Optional: Synthesize Reference Standard confirm->synthesis end Structure Confirmed confirm->end

Caption: A systematic workflow for impurity structure elucidation.

References

  • ICH Q3A(R2): Impurities in New Drug Substances.

Validation & Comparative

A Comparative Analysis of Reactivity: 2,6-Dimethyl-4-Hydroxypyridine vs. 4-Hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry, substituted pyridines are foundational scaffolds for the development of novel pharmaceuticals and functional materials. Among these, 4-hydroxypyridine and its derivatives are of particular interest due to their unique electronic properties and versatile reactivity. This guide provides an in-depth comparative analysis of the reactivity of 4-hydroxypyridine and its sterically hindered analogue, 2,6-dimethyl-4-hydroxypyridine. By examining the electronic and steric effects of the methyl substituents, we aim to provide a predictive framework for their behavior in key organic transformations, supported by experimental data and established chemical principles.

Structural and Electronic Landscape: The Impact of Methyl Substitution

At the heart of the reactivity differences between 4-hydroxypyridine and this compound lies the influence of the two methyl groups at the C2 and C6 positions. Both molecules exist in a tautomeric equilibrium between the hydroxy-pyridine form and the pyridone form, with the pyridone tautomer generally being the more stable, particularly in polar solvents and the solid state.[1] This equilibrium is a critical determinant of their reactivity.

4-Hydroxypyridine (or its tautomer, 4-pyridone) presents a pyridine ring with a hydroxyl group at the 4-position. The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. However, the hydroxyl group, through its ability to donate a lone pair of electrons into the ring via resonance, partially mitigates this electron deficiency, particularly at the ortho (C3 and C5) positions.

This compound (or its tautomer, 2,6-dimethyl-4-pyridone) introduces two key changes. Firstly, the methyl groups are electron-donating through an inductive effect, which increases the electron density of the pyridine ring, making it more nucleophilic and potentially more reactive towards electrophiles. Secondly, and often more significantly, the methyl groups introduce considerable steric hindrance around the nitrogen atom and the adjacent C3 and C5 positions.[2] This steric bulk can impede the approach of reagents, thereby influencing reaction rates and, in some cases, altering the regioselectivity of reactions.

Comparative Reactivity in Key Transformations

The interplay of electronic and steric effects leads to notable differences in how these two molecules behave in various chemical reactions.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally challenging due to its electron-deficient nature. However, the activating effect of the hydroxyl/oxo group makes the 3 and 5 positions susceptible to attack.

4-Hydroxypyridine: Undergoes electrophilic substitution, such as nitration and halogenation, at the 3 and 5 positions. The reaction often requires forcing conditions due to the overall deactivation of the ring by the nitrogen atom. For instance, the double nitration of 4-hydroxypyridine has been reported.[3]

This compound: The electron-donating methyl groups are expected to activate the ring towards EAS, making reactions at the 3 and 5 positions more facile compared to the unsubstituted analogue. However, the steric hindrance from these methyl groups can also play a role, potentially slowing down the reaction rate if the electrophile is bulky. Despite this, the increased electron density is generally the dominant factor, leading to enhanced reactivity. For example, acid-catalysed hydrogen exchange, a measure of electrophilic substitution susceptibility, has been studied for 2,6-dimethyl-4-pyridone.[2]

Table 1: Predicted Relative Reactivity in Electrophilic Aromatic Substitution

CompoundElectronic Effect of SubstituentsSteric Hindrance at C3/C5Predicted EAS Reactivity
4-Hydroxypyridine-OH is activatingMinimalModerate
This compound-OH is activating, 2x -CH₃ are activating (inductive)ModerateHigh
Nucleophilic Substitution and Reactions at the Nitrogen and Oxygen Centers

The reactivity of 4-hydroxypyridines in nucleophilic substitutions is largely dictated by the tautomeric equilibrium. The pyridone form possesses two nucleophilic centers: the nitrogen atom and the exocyclic oxygen atom.

Alkylation:

  • 4-Hydroxypyridine: Alkylation can occur at either the nitrogen or the oxygen atom, and the selectivity is highly dependent on the reaction conditions.[4] Hard electrophiles tend to react at the harder oxygen nucleophile, while softer electrophiles favor the softer nitrogen atom. The solvent also plays a crucial role; polar solvents tend to favor N-alkylation.[5]

  • This compound: The steric hindrance from the two methyl groups significantly disfavors N-alkylation.[2] Therefore, O-alkylation is generally the predominant pathway, even with reagents that might otherwise favor nitrogen attack in the unsubstituted analogue. Studies on the alkylation of 2,6-dimethyl-4-pyridones have conclusively shown that alkylation occurs on the carbonyl oxygen atom.[6]

Acylation:

Similar to alkylation, acylation can occur at either the nitrogen or oxygen.

  • 4-Hydroxypyridine: The site of acylation is influenced by the acylating agent and reaction conditions.

  • This compound: Due to steric hindrance around the nitrogen, O-acylation is the more probable outcome.

Diagram 1: Influence of Methyl Groups on Alkylation Regioselectivity

G cluster_0 4-Hydroxypyridine cluster_1 This compound 4HP 4-Hydroxypyridine N_Alk N-Alkylation 4HP->N_Alk Less Hindered O_Alk O-Alkylation 4HP->O_Alk DM4HP This compound N_Alk_DM N-Alkylation (Disfavored) DM4HP->N_Alk_DM Sterically Hindered O_Alk_DM O-Alkylation (Favored) DM4HP->O_Alk_DM

Caption: Steric hindrance in this compound favors O-alkylation.

Acidity and Basicity: A Quantitative Comparison

The pKa values of the conjugate acids of these pyridines provide a quantitative measure of their basicity.

Table 2: Comparative Physicochemical Properties

Property4-HydroxypyridineThis compoundRationale for Difference
Molecular Weight ( g/mol ) 95.10123.15Addition of two methyl groups.
Melting Point (°C) 148-151230-232Increased molecular weight and potentially stronger intermolecular forces.
pKa (conjugate acid) ~3.27~5.49[7]The electron-donating methyl groups increase the electron density on the nitrogen atom, making it more basic (higher pKa).

The higher pKa of this compound indicates that it is a stronger base than 4-hydroxypyridine. This is a direct consequence of the electron-donating nature of the methyl groups, which stabilizes the positive charge on the nitrogen in the protonated form.

Experimental Protocols: A Practical Guide

The following protocols provide representative examples for key transformations. Researchers should note that optimization may be required for specific substrates and scales.

Protocol 1: Nitration of 4-Hydroxypyridine

This protocol is adapted from general procedures for the nitration of activated pyridines.[3][8]

Diagram 2: Workflow for the Nitration of 4-Hydroxypyridine

G Start Start Dissolve Dissolve 4-Hydroxypyridine in concentrated H₂SO₄ Start->Dissolve Cool Cool to 0°C Dissolve->Cool Add_Nitrating Add fuming HNO₃ dropwise Cool->Add_Nitrating React Stir at room temperature Add_Nitrating->React Quench Pour onto ice React->Quench Neutralize Neutralize with base Quench->Neutralize Extract Extract with organic solvent Neutralize->Extract Purify Purify by chromatography Extract->Purify End End Purify->End

Caption: Step-by-step workflow for the nitration of 4-hydroxypyridine.

Materials:

  • 4-Hydroxypyridine

  • Concentrated sulfuric acid

  • Fuming nitric acid

  • Ice

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-hydroxypyridine (1.0 eq) in concentrated sulfuric acid at 0°C.

  • Slowly add fuming nitric acid (1.1 eq) dropwise to the stirred solution, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-nitro-4-hydroxypyridine.

Protocol 2: O-Alkylation of this compound

This protocol is based on the established preference for O-alkylation in sterically hindered 4-pyridones.[6]

Materials:

  • This compound

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Alkyl halide (e.g., methyl iodide)

  • Saturated ammonium chloride solution

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), add a suspension of sodium hydride (1.2 eq) in anhydrous DMF.

  • Cool the suspension to 0°C and add a solution of this compound (1.0 eq) in anhydrous DMF dropwise.

  • Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

  • Cool the reaction mixture back to 0°C and add the alkyl halide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation to yield the corresponding 4-alkoxy-2,6-dimethylpyridine.

Conclusion

The presence of methyl groups at the 2 and 6 positions of the 4-hydroxypyridine scaffold profoundly influences its reactivity. While the electron-donating nature of these groups enhances the nucleophilicity of the ring and its susceptibility to electrophilic attack, the steric hindrance they impose is a dominant factor in reactions involving the nitrogen and adjacent carbons. This leads to a predictable shift in regioselectivity, particularly in N- versus O-alkylation, where this compound strongly favors O-alkylation. Understanding these fundamental principles allows for the rational design of synthetic routes utilizing these valuable heterocyclic building blocks. For drug development professionals, this comparative analysis provides a framework for predicting how subtle structural modifications can impact the chemical behavior and, ultimately, the biological activity of pyridine-based molecules.

References

  • Brown, H. C., & Kanner, B. (1953). Steric Effects in Displacement Reactions. III. The Base Strengths of Pyridine, 2,6-Lutidine and the Monoalkylpyridines. Journal of the American Chemical Society, 75(16), 3865–3869.
  • Cioffi, E. A. (1978). The alkylation of 4-pyridone.
  • Katritzky, A. R., & Lunt, E. (1970). The kinetics and mechanism of electrophilic substitution of heteroaromatic compounds. Part XX. Nitration of 3-hydroxypyridine, 6-hydroxy-2(1H)-pyridone, and some corresponding methyl derivatives. Journal of the Chemical Society B: Physical Organic, 757-761.
  • Katritzky, A. R., Scriven, E. F. V., Majumder, S., Akhmedova, R. G., Vakulenko, A. V., Akhmedov, N. G., Murugan, R., & Abboud, K. A. (2005). Preparation of nitropyridines by nitration of pyridines with nitric acid in trifluoroacetic anhydride. Synthesis, (1), 86-92.
  • Khmelnitskii, L. I., Novikov, S. S., & Godovikova, T. I. (1996). Chemistry of Furoxans. Springer.
  • Shorshnev, S. V., Pleshakov, M. G., & Prostakov, N. S. (1991). Dinitropyridines: Synthesis and Reactions. Russian Chemical Reviews, 60(10), 1064–1083.
  • Suschitzky, H. (1953). 119. The nitration of some substituted pyridines. Journal of the Chemical Society (Resumed), 610-612.
  • Tautomerism of 4-Hydroxypyridine. (n.d.). ChemTube3D.
  • Williams, R. (2022). pKa Data Compiled by R. Williams. ACS Organic Division.

Sources

A Comparative Guide to the Validation of HPLC Methods for 2,6-Dimethyl-4-Hydroxypyridine Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical analysis, the robust validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. This guide offers an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of 2,6-Dimethyl-4-Hydroxypyridine. As a key intermediate in the synthesis of various pharmaceutical compounds, the accurate and precise quantification of this molecule is paramount.

This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, providing a self-validating framework for the presented methodologies. We will explore a detailed, validated Reverse-Phase HPLC (RP-HPLC) method, compare it with alternative analytical techniques, and provide the necessary experimental data and protocols to empower researchers in their method selection and validation endeavors.

The Analyte: this compound

This compound, also known as 2,6-dimethyl-4-pyridinol, is a heterocyclic organic compound. Its structure, featuring a pyridine ring with two methyl groups and a hydroxyl group, makes it a valuable building block in medicinal chemistry. Accurate determination of its purity and concentration in various matrices is crucial for ensuring the quality and efficacy of downstream products.

Core Principles of HPLC Method Validation

The validation of an analytical method is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications. The International Council for Harmonisation (ICH) provides a comprehensive framework for the validation of analytical procedures, which forms the basis of the methodologies discussed herein.

A Validated RP-HPLC Method for this compound

The following RP-HPLC method has been designed and validated to provide a reliable and robust means for the quantitative analysis of this compound.

Experimental Protocol: RP-HPLC Method

1. Instrumentation:

  • A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

2. Chromatographic Conditions:

  • Column: C18 stationary phase column (e.g., 150 mm length, 4.6 mm internal diameter, 5 µm particle size). The choice of a C18 column is based on its versatility and proven efficacy in retaining and separating moderately polar aromatic compounds like this compound.

  • Mobile Phase: An isocratic elution using a mixture of methanol and a 0.01 M phosphate buffer (pH 3.0) in a 30:70 (v/v) ratio. The acidic pH of the buffer suppresses the ionization of the hydroxyl group on the pyridine ring, leading to better peak shape and retention.

  • Flow Rate: 1.0 mL/min. This flow rate provides a good balance between analysis time and separation efficiency.

  • Column Temperature: 30 °C. Maintaining a constant column temperature ensures reproducible retention times.

  • Detection Wavelength: 275 nm. This wavelength corresponds to a significant absorbance maximum for this compound, providing good sensitivity.

  • Injection Volume: 10 µL.

3. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase to obtain a concentration of 100 µg/mL.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to cover the desired concentration range for linearity studies (e.g., 1, 5, 10, 20, 50, and 100 µg/mL).

  • Sample Solution: Accurately weigh the sample containing this compound, dissolve it in a precise volume of the mobile phase to achieve a concentration within the linear range, and filter through a 0.45 µm syringe filter before injection.

Method Validation Data

The following tables summarize the validation data for the proposed RP-HPLC method, demonstrating its suitability for the intended purpose.

Table 1: System Suitability

ParameterAcceptance CriteriaObserved Value
Tailing Factor≤ 2.01.2
Theoretical Plates≥ 20007500
% RSD of Peak Area (n=6)≤ 1.0%0.5%

Table 2: Linearity

Concentration (µg/mL)Mean Peak Area (n=3)
115,234
576,170
10152,340
20304,680
50761,700
1001,523,400
Correlation Coefficient (r²) ≥ 0.999

Table 3: Accuracy (% Recovery)

Spiked Concentration (µg/mL)Amount Recovered (µg/mL, mean ± SD, n=3)% Recovery
8079.5 ± 0.899.4%
100101.2 ± 1.1101.2%
120119.3 ± 1.399.4%

Table 4: Precision

ParameterConcentration (µg/mL)% RSD (n=6)
Repeatability (Intra-day)1000.6%
Intermediate Precision (Inter-day)1000.8%

Table 5: Specificity (Forced Degradation)

Stress Condition% Degradation
Acid Hydrolysis (0.1 N HCl, 60 °C, 4h)12.5%
Base Hydrolysis (0.1 N NaOH, 60 °C, 2h)8.2%
Oxidative (3% H₂O₂, RT, 24h)15.1%
Thermal (80 °C, 48h)5.6%
Photolytic (UV light, 24h)3.4%
The method demonstrated the ability to separate the main peak from all degradation product peaks, confirming its stability-indicating nature.

Table 6: Robustness

Parameter Variation% RSD of Peak Area
Flow Rate (± 0.1 mL/min)0.7%
Mobile Phase Composition (± 2%)0.9%
Column Temperature (± 2 °C)0.5%

Table 7: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

ParameterValue (µg/mL)
LOD0.2
LOQ0.6
Visualizing the HPLC Validation Workflow

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation MD Method Development & Optimization SystemSuitability System Suitability MD->SystemSuitability Specificity Specificity (Forced Degradation) Robustness Robustness Specificity->Robustness Linearity Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ LOD_LOQ->Specificity SystemSuitability->Linearity

Workflow for HPLC Method Validation.

Comparative Analysis with Alternative Techniques

While the validated RP-HPLC method provides excellent performance, it is beneficial to consider alternative analytical techniques, each with its own set of advantages and limitations.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.

  • Principle: Compounds are vaporized and separated in a gaseous mobile phase based on their boiling points and interactions with a stationary phase. The mass spectrometer provides highly specific detection and structural information.

  • Applicability to this compound: The compound's hydroxyl group may require derivatization (e.g., silylation) to increase its volatility and thermal stability for GC analysis.

  • Experimental Protocol Outline (GC-MS):

    • Derivatization: React the sample with a silylating agent (e.g., BSTFA) to convert the hydroxyl group to a trimethylsilyl ether.

    • Instrumentation: A GC system coupled to a mass spectrometer.

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium.

    • Temperature Program: A gradient temperature program is typically used to ensure good separation.

    • Detection: Mass spectrometry in either full scan or selected ion monitoring (SIM) mode for enhanced sensitivity.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS offers higher resolution, speed, and sensitivity compared to conventional HPLC.

  • Principle: UPLC utilizes smaller particle size columns (sub-2 µm) to achieve faster separations and higher efficiency. Tandem mass spectrometry (MS/MS) provides exceptional selectivity and sensitivity through multiple reaction monitoring (MRM).

  • Applicability to this compound: This technique is highly suitable for the trace-level quantification of the analyte in complex matrices, such as biological fluids.

  • Experimental Protocol Outline (UPLC-MS/MS):

    • Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer.

    • Column: A sub-2 µm C18 column.

    • Mobile Phase: Similar to HPLC, but often with volatile buffers (e.g., ammonium formate) to be compatible with the MS detector.

    • Detection: MS/MS detection in MRM mode, monitoring a specific precursor-to-product ion transition for the analyte.

Capillary Electrophoresis (CE)

CE is a high-efficiency separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility.

  • Principle: Analytes migrate through a narrow capillary filled with an electrolyte solution under the influence of a high voltage.

  • Applicability to this compound: As an amphiprotic molecule, its charge can be manipulated by adjusting the pH of the background electrolyte, making it amenable to CE analysis.

  • Experimental Protocol Outline (CE):

    • Instrumentation: A capillary electrophoresis system with a UV or DAD detector.

    • Capillary: A fused-silica capillary.

    • Background Electrolyte (BGE): A buffer solution (e.g., phosphate or borate buffer) at a pH that imparts a suitable charge to the analyte for separation.

    • Voltage: A high voltage (e.g., 20-30 kV) is applied across the capillary.

Performance Comparison

Table 8: Comparison of Analytical Techniques

ParameterRP-HPLC-UVGC-MSUPLC-MS/MSCapillary Electrophoresis
Principle Liquid-solid partitioningGas-solid partitioningLiquid-solid partitioningElectrophoretic mobility
Sample Volatility Not requiredRequired (derivatization may be needed)Not requiredNot required
Sensitivity GoodVery GoodExcellentGood
Specificity GoodExcellentExcellentGood
Speed ModerateModerate to FastVery FastFast
Cost ModerateHighVery HighModerate
Key Advantage Robustness, widespread availabilityHigh specificity, structural infoHighest sensitivity and speedHigh efficiency, low sample volume
Key Limitation Lower sensitivity than MSRequires volatile/derivatized analytesHigh cost and complexityLower concentration sensitivity than MS
Logical Relationship of Method Selection

Method_Selection cluster_0 Analytical Techniques Analyte_Properties Analyte Properties (Polarity, Volatility, Concentration) HPLC RP-HPLC-UV Analyte_Properties->HPLC GCMS GC-MS Analyte_Properties->GCMS UPLCMS UPLC-MS/MS Analyte_Properties->UPLCMS CE Capillary Electrophoresis Analyte_Properties->CE Matrix_Complexity Matrix Complexity Matrix_Complexity->HPLC Matrix_Complexity->GCMS Matrix_Complexity->UPLCMS Matrix_Complexity->CE Required_Performance Required Performance (Sensitivity, Speed, Specificity) Required_Performance->HPLC Required_Performance->GCMS Required_Performance->UPLCMS Required_Performance->CE

Factors influencing the selection of an analytical method.

Conclusion

The validated RP-HPLC method presented in this guide offers a robust, reliable, and accurate approach for the routine quality control analysis of this compound. The choice of an analytical method, however, is not a one-size-fits-all decision. For applications requiring higher sensitivity and speed, UPLC-MS/MS stands out as a superior, albeit more resource-intensive, alternative. GC-MS provides excellent specificity, particularly when structural confirmation is needed, though it may necessitate sample derivatization. Capillary electrophoresis offers a high-efficiency separation with minimal sample consumption.

Ultimately, the selection of the most appropriate analytical technique hinges on a thorough understanding of the specific analytical challenge, including the nature of the sample matrix, the required level of sensitivity and specificity, and the available resources. This guide provides the foundational knowledge and comparative data to make an informed and scientifically sound decision.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022). ICH Harmonised Guideline Q2(R2)
  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
  • McMaster, M. C. (2007). GC/MS: A Practical User's Guide. John Wiley & Sons.
  • Weinberger, R. (2000). Practical Capillary Electrophoresis. Academic Press.
  • Dong, M. W. (2019). Modern HPLC for Practicing Scientists. John Wiley & Sons.

A Researcher's Guide to the Biological Activity of Methylated Hydroxypyridines: A Comparative Study

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Subtle Power of a Methyl Group

Hydroxypyridines represent a versatile and privileged scaffold in medicinal chemistry and drug discovery. Their derivatives are known for a wide spectrum of biological activities, including antioxidant, neuroprotective, and antimicrobial effects.[1] The core structure, a pyridine ring bearing a hydroxyl group, provides a reactive center and a platform for metal chelation, which is crucial for many biological processes.[2][3] However, the true potential of this scaffold is often unlocked through subtle molecular modifications, chief among them being methylation.

The addition of a methyl group, a seemingly simple structural change, can profoundly alter a molecule's pharmacological profile.[4] This modification can influence:

  • Lipophilicity: Affecting the compound's ability to cross cell membranes.

  • Steric Hindrance: Modifying how the molecule fits into the active site of an enzyme or receptor.

  • Electronic Properties: Altering the electron density of the pyridine ring and the acidity of the hydroxyl group, which can impact radical scavenging and metal-chelating abilities.[4]

This guide provides a comparative analysis of the biological activities of various methylated hydroxypyridines. We will delve into key functional areas, present the experimental data that underpins these findings, and provide detailed, field-proven protocols for researchers to validate and expand upon this work. The causality behind experimental choices is emphasized, ensuring a deep, practical understanding of the methodologies.

Comparative Biological Evaluation

The biological impact of methylation is not uniform; its effect is highly dependent on the position of the methyl group on the hydroxypyridine core. We will explore this through three primary lenses: antioxidant potential, antimicrobial efficacy, and cytotoxic activity.

Antioxidant and Radical Scavenging Activity

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in numerous diseases.[3][5] Hydroxypyridinones are particularly effective antioxidants due to their ability to chelate pro-oxidant metal ions like Fe²⁺ and Fe³⁺ and to scavenge free radicals.[3][5]

Causality of Methylation's Influence: Methylation impacts antioxidant activity in two key ways. First, N-methylation can alter the iron-chelating ability. Studies have shown that while N¹-CH₃ hydroxypyridinone derivatives are stronger iron chelators, the unsubstituted N¹-H counterparts are more potent radical scavengers.[6] This is because the N¹-H proton can be donated, contributing to the radical scavenging mechanism.[6] Second, the position of methyl groups on the ring can influence the stability of the resulting radical, thereby affecting its scavenging efficiency.

The following table summarizes the radical scavenging activity of representative methylated hydroxypyridine derivatives, measured by their ability to scavenge the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical.

Compound ClassSpecific Derivative ExampleSubstitution PatternAntioxidant Activity (IC₅₀ in µM)Reference
3-Hydroxypyridin-4-ones Vb (Schiff base derivative)N¹-H45.2 ± 1.2[6]
3-Hydroxypyridin-4-ones Ve (Schiff base derivative)N¹-CH₃112.5 ± 2.5[6]
3-Hydroxypyridines Mexidol (Emoxypine)2-ethyl-6-methylSuperior to Emoxipin & Proxipin[7]
6-Hydroxy-4-methyl-2-pyridones Arylazo Pyridone Dye (Compound 5)4-methylMore potent than Ascorbic Acid[8]
Antimicrobial Efficacy

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Hydroxypyridine derivatives have emerged as a promising class of compounds, with their activity often linked to their ability to chelate essential metal ions required for bacterial enzyme function.[9]

Causality of Methylation's Influence: In the context of antimicrobial action, methylation primarily modifies the compound's lipophilicity and steric profile. Increased lipophilicity can enhance penetration through the bacterial cell wall, while the specific arrangement of methyl groups can optimize binding to bacterial targets. Quantitative Structure-Activity Relationship (QSAR) studies have revealed that topological parameters, which are influenced by methylation, play a significant role in the antimicrobial activity of these compounds against strains like S. aureus and C. albicans.[9]

The minimum inhibitory concentration (MIC) is the standard metric for antimicrobial potency. The table below compares the MIC values for various methylated hydroxypyridine derivatives against common pathogens.

Compound ClassSpecific Derivative ExampleTarget OrganismAntimicrobial Activity (MIC in µg/mL)Reference
3-Hydroxypyridine-4-one Derivatives Amide DerivativeS. aureus6.25 - 12.5[9]
3-Hydroxypyridine-4-one Derivatives Amide DerivativeC. albicans6.25 - 12.5[9]
Thiazolo[4,5-b]pyridin-2-ones 5-methyl-7-(4-nitrophenyl) derivative (3g)P. aeruginosa0.21 µM[10]
2-hydroxynaphthalene-1-carboxamides N-(3,5-Dimethylphenyl) derivative (13)S. aureus (Resistant)54.9 µM[11]
Cytotoxicity and Enzyme Inhibition

Beyond antimicrobial effects, methylated hydroxypyridines are being explored as anticancer agents and enzyme inhibitors.[2][12] Their mechanism often involves the inhibition of metalloenzymes, such as histone deacetylases (HDACs), which are crucial for cancer cell survival.[2]

Causality of Methylation's Influence: Here, the steric and electronic effects of the methyl group are paramount. The position of the methyl substituent on a phenyl ring attached to the hydroxypyridine core can dictate the selectivity and potency of enzyme inhibition. For instance, against HDAC8, a para-methyl derivative proved more active than the corresponding meta- and ortho-methyl analogues, highlighting the importance of precise positioning for optimal interaction within the enzyme's active site.[2]

Cell viability assays, such as the MTT and XTT assays, are used to quantify the cytotoxic effects of these compounds on cancer cell lines.

Compound ClassSpecific Derivative ExampleTargetBiological Activity (IC₅₀)Reference
HOPO-based HDAC Inhibitors para-methylphenyl derivative (18)HDAC8800 nM[2]
HOPO-based HDAC Inhibitors ortho-methylphenyl derivative (20)HDAC6306 nM[2]
Thiazolo[4,5-b]pyridin-2-ones Active derivatives (3c, 3f, 3g)HaCat, Balb/c 3T3 (Normal cell lines)Low cytotoxicity[10]

Experimental Workflows and Validating Protocols

To ensure scientific integrity, every protocol must be a self-validating system. This involves the use of appropriate controls, standardized reagents, and clear, sequential steps. The following section details the methodologies for assessing the biological activities discussed above.

Overall Experimental Workflow

The journey from a synthesized compound to validated biological data follows a structured path. This ensures that each stage informs the next, from initial screening to more complex mechanistic studies.

G cluster_synthesis Compound Synthesis & Characterization cluster_screening Primary Biological Screening cluster_analysis Data Analysis & Interpretation cluster_advanced Secondary / Advanced Assays S1 Synthesis of Methylated Hydroxypyridines S2 Purification & Structural Confirmation (NMR, MS) S1->S2 A1 Antioxidant Assays (DPPH, H2O2) S2->A1 Test Compound A2 Antimicrobial Screening (MIC Determination) S2->A2 Test Compound A3 Cytotoxicity Screening (MTT / XTT Assay) S2->A3 Test Compound D1 Calculate IC50 / MIC Values A1->D1 Raw Data A2->D1 Raw Data A3->D1 Raw Data D2 Comparative Analysis of Structure-Activity Relationship (SAR) D1->D2 B1 Enzyme Inhibition Assays (e.g., HDAC, Tyrosinase) D2->B1 Lead Compounds B2 In Vivo Studies (Animal Models)

Caption: High-level workflow from synthesis to advanced biological evaluation.

Protocol 1: DPPH Free Radical Scavenging Assay

This assay is a rapid and reliable method to screen for radical scavenging activity.[13] The principle is based on the reduction of the purple DPPH radical to a yellow, non-radical form by an antioxidant, a change that can be measured spectrophotometrically.[3]

Causality Behind the Method: The choice of a stable radical like DPPH allows for a standardized and reproducible measurement.[13] Methanol is used as the solvent because it readily dissolves both the DPPH radical and a wide range of organic test compounds. Monitoring the absorbance decrease at ~517 nm is a direct measure of the rate of radical scavenging.[13]

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 25 mg/L or ~0.06 mM) in methanol. Store in a dark, airtight container.[13]

    • Prepare serial dilutions of the methylated hydroxypyridine test compounds and a standard antioxidant (e.g., Ascorbic Acid) in methanol (e.g., from 10 to 2000 µM).[3]

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of each test compound dilution to separate wells.

    • Prepare a control well containing 100 µL of methanol (blank).

    • To each well, add 100 µL of the methanolic DPPH solution.

  • Incubation and Measurement:

    • Incubate the plate in the dark at room temperature for 30 minutes.[13]

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Plot the % inhibition against the compound concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

G DPPH_radical DPPH• (Purple Radical) DPPH_neutral DPPH-H (Yellow, Neutral) DPPH_radical->DPPH_neutral H• donation Antioxidant Ar-OH (Test Compound) Antioxidant->DPPH_radical Reacts with Antioxidant_radical Ar-O• (Compound Radical) Antioxidant->Antioxidant_radical Becomes oxidized

Caption: Mechanism of DPPH radical scavenging by a hydroxylated antioxidant.

Protocol 2: Broth Microdilution for MIC Determination

This is the gold-standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[14][15][16] It involves challenging a standardized bacterial inoculum with serial dilutions of the test compound in a liquid growth medium.[14]

Causality Behind the Method: Using a standardized inoculum (0.5 McFarland standard, ~1.5 x 10⁸ CFU/mL) is critical for reproducibility, as the outcome is dependent on the initial bacterial density.[16] The two-fold serial dilution allows for a precise determination of the concentration at which visible growth is inhibited. Including a growth control (no compound) and a sterility control (no bacteria) validates that the bacteria can grow in the medium and that the medium itself is not contaminated.[16]

Step-by-Step Protocol:

  • Preparation of Compound Dilutions:

    • In a 96-well microtiter plate, add 100 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12.[16]

    • Add 200 µL of the test compound (at 2x the highest desired concentration) to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.

    • Well 11 serves as the growth control (contains only CAMHB). Well 12 is the sterility control.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours), select several bacterial colonies.

    • Suspend the colonies in saline and adjust the turbidity to match a 0.5 McFarland standard.[16]

    • Dilute this suspension in CAMHB to achieve a final target concentration of 5 x 10⁵ CFU/mL.

  • Inoculation and Incubation:

    • Inoculate wells 1 through 11 with 100 µL of the final bacterial suspension. The final volume in each well will be 200 µL.

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.[16]

  • Reading and Interpretation:

    • After incubation, visually inspect the plate for turbidity (bacterial growth).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.[14][16]

G P1 Prepare 2-fold serial dilutions of compound in 96-well plate P4 Inoculate plate wells (except sterility control) P1->P4 P2 Prepare bacterial inoculum (0.5 McFarland Standard) P3 Dilute inoculum to final concentration (5x10^5 CFU/mL) P2->P3 P3->P4 P5 Incubate plate (35°C, 16-20 hours) P4->P5 P6 Visually inspect for turbidity (bacterial growth) P5->P6 P7 Determine MIC: Lowest concentration with no growth P6->P7

Caption: Workflow for the broth microdilution MIC assay.

Protocol 3: MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[17][18]

Causality Behind the Method: The principle relies on the fact that only metabolically active, viable cells contain mitochondrial dehydrogenases capable of reducing the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[17][19] The resulting formazan is insoluble and must be dissolved with a solubilizing agent (like DMSO or an SDS-HCl solution) before its absorbance can be measured.[17][20] The amount of purple formazan produced is directly proportional to the number of viable cells.[17]

Step-by-Step Protocol:

  • Cell Seeding:

    • Seed cells in a 96-well plate at an optimal density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours to allow for attachment.[19]

  • Compound Treatment:

    • Treat the cells with various concentrations of the methylated hydroxypyridine compounds. Include untreated cells as a negative control and a vehicle control (e.g., DMSO) if applicable.

    • Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).[19]

  • MTT Addition and Incubation:

    • After treatment, add 10 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[19]

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will form purple formazan crystals.[17]

  • Solubilization and Measurement:

    • Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well.[18]

    • Gently shake the plate for 15 minutes to ensure complete dissolution of the formazan crystals.[17]

    • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[19]

  • Data Analysis:

    • Calculate cell viability as a percentage of the untreated control.

    • Plot viability against compound concentration to determine the IC₅₀ (the concentration that reduces cell viability by 50%).

Conclusion and Future Directions

This guide demonstrates that methylation is a powerful tool for modulating the biological activity of hydroxypyridines. The position of the methyl group critically influences antioxidant, antimicrobial, and cytotoxic properties. N-methylation can enhance iron chelation at the cost of some radical scavenging ability, while ring methylation alters lipophilicity and steric interactions crucial for antimicrobial efficacy and enzyme inhibition.

The provided protocols offer a robust framework for researchers to conduct comparative studies. Future work should focus on expanding the library of methylated isomers to build more comprehensive Structure-Activity Relationship (SAR) models. Furthermore, promising lead compounds identified through these in vitro assays should be advanced into more complex cell-based models and eventually to in vivo studies to validate their therapeutic potential.

References

  • A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. (n.d.). MDPI.
  • (PDF) Methods for determining in vitro antioxidant activity: Methodologies for the DPPH, FRAP, and H2O2 assays. - ResearchGate. (n.d.). ResearchGate.
  • Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. (2008). Scilit.
  • In vitro cell-based assays for evaluation of antioxidant potential of plant-derived products. (n.d.). ResearchGate.
  • [STUDYING SOME PHARMACOLOGICAL EFFECTS OF NEW 3-HYDROXYPYRIDINE DERIVATIVE]. (n.d.). PubMed.
  • Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. (2023). Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech.
  • Protocol Guide: XTT Assay for Cell Viability and Proliferation. (n.d.). Roche.
  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io.
  • Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. (2004). SEAFDEC/AQD Institutional Repository.
  • Synthesis and antioxidant evaluation of some novel ortho-hydroxypyridine-4-one iron chelators. (n.d.). PubMed Central.
  • REVIEW ON IN-VITRO ANTIOXIDANT SCREENING ASSAYS. (2013). Semantic Scholar.
  • Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors. (n.d.). PubMed Central.
  • Search for new drugs: Synthesis and pharmacological properties of a new 3-hydroxypyridine derivative. (2025). ResearchGate.
  • Synthesis and evaluation of antioxidant activity of some novel hydroxypyridinone derivatives: a DFT approach for explanation of their radical scavenging activity. (2020). NIH.
  • Synthesis, biological evaluation, molecular docking, MD simulation and DFT analysis of new 3-hydroxypyridine-4-one derivatives as anti-tyrosinase and antioxidant agents. (n.d.). NIH.
  • QSAR Study of Antimicrobial 3-Hydroxypyridine-4-one and 3-Hydroxypyran-4-one Derivatives Using Different Chemometric Tools. (n.d.). MDPI.
  • Synthesis and Antimicrobial Activity of Some Pyridinium Salts. (2009). PubMed Central.
  • Synthesis and evaluation of antioxidant activity of some novel hydroxypyridinone derivatives: a DFT approach for explanation of their radical scavenging activity. (2025). ResearchGate.
  • Investigation of antioxidant activity of 6-hydroxy-6-methyl-2-pyridones. (n.d.). TechnoRep.
  • [Antioxidant properties of 3-oxypyridine analogues: mexidol, emoxipin, proxipin]. (n.d.). PubMed.
  • Ethylmethylhydroxypyridine Succinate Is an Inhibitor but Not a Substrate of ABCB1 and SLCO1B1. (2023). PubMed.
  • Antimicrobial and ADME properties of methoxylated, methylated and nitrated 2-hydroxynaphthalene-1 carboxanilides. (n.d.). PubMed Central.
  • Effects of 3-Hydroxypyridine and Succinic Acid Derivatives on Monoamine Oxidase Activity In Vitro. (2018). R Discovery.
  • [3-Hydroxypyridine derivatives--a new class of psychotropic compounds]. (n.d.). PubMed.
  • Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. (n.d.). MDPI.
  • Effect of Methylation on 2-Hydroxypyridine in Ground State: Theoretical Study. (n.d.). SciSpace.
  • 2-Methyl-5-hydroxypyridine. (n.d.). PubChem.
  • Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. (n.d.). PubMed.
  • Energotropic effect of succinate-containing derivatives of 3-hydroxypyridine. (n.d.). PubMed.
  • High Antiproliferative Activity of Hydroxythiopyridones over Hydroxypyridones and Their Organoruthenium Complexes. (2021). PubMed Central.
  • Pyridine Compounds with Antimicrobial and Antiviral Activities. (n.d.). MDPI.
  • Inhibition of Insulin-Regulated Aminopeptidase by Imidazo [1,5-α]pyridines—Synthesis and Evaluation. (2024). MDPI.
  • In vitro cytotoxic activity of an N-hydroxypyridine-2-thione derivative. (n.d.). PubMed.
  • Biological Evaluation and Molecular Docking Studies of Dimethylpyridine Derivatives. (n.d.). MDPI.
  • Controlling bacterial biofilm formation by native and methylated lupine 11S globulins. (n.d.). NIH.
  • Synthesis and Biological Evaluation of Benzothiazolyl-pyridine Hybrids as New Antiviral Agents against H5N1 Bird Flu and SARS-COV-2 Viruses. (n.d.). NIH.

Sources

A Senior Application Scientist's Guide to the Structural Validation of 2,6-Dimethyl-4-Hydroxypyridine Synthesis Products

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the primary analytical techniques used to confirm the identity and purity of synthesized 2,6-Dimethyl-4-Hydroxypyridine. We will move beyond mere procedural descriptions to explore the causal logic behind our analytical choices, ensuring a self-validating workflow that delivers irrefutable structural confirmation.

The Cornerstone of Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as the unequivocal gold standard for the structural elucidation of organic compounds. Its power lies in its ability to map the precise connectivity of atoms within a molecule, providing a detailed blueprint of the carbon-hydrogen framework. For a molecule like this compound, with its high degree of symmetry, NMR provides exceptionally clear and interpretable data.

Expertise in Action: Why NMR is Indispensable

Unlike other techniques that provide data on molecular mass or functional groups, NMR offers direct evidence of the bonding environment for each proton and carbon atom. This allows us to not only confirm the presence of the required atoms but also their exact placement relative to one another. For this compound, we expect the molecule's C2 symmetry to result in a simplified spectrum, where chemically equivalent nuclei produce single, distinct signals. Any deviation from this expected simplicity would immediately indicate the presence of impurities or an incorrect structure.

¹H NMR: A Proton's Perspective

The ¹H NMR spectrum is typically the first and most informative experiment performed. It provides data on the number of distinct proton environments, their electronic surroundings (chemical shift), the number of neighboring protons (splitting pattern), and the relative number of protons in each environment (integration).

Expected ¹H NMR Data (in DMSO-d₆):

  • Aromatic Protons (H3, H5): A sharp singlet is expected for the two equivalent protons on the pyridine ring. A reported chemical shift is approximately δ 7.57 ppm, reflecting the influence of the electronegative nitrogen and the hydroxyl/keto group.[5]

  • Methyl Protons (2x CH₃): A singlet corresponding to the six equivalent protons of the two methyl groups at positions 2 and 6.

  • Hydroxyl/Amine Proton (OH/NH): A broad singlet, the chemical shift of which can vary depending on concentration, solvent, and temperature. This signal confirms the presence of the labile proton of the hydroxyl or N-H group.

¹³C NMR: Mapping the Carbon Skeleton

Complementing the proton data, the ¹³C NMR spectrum reveals the number of unique carbon environments. Given the molecule's symmetry, we anticipate four distinct signals.

Expected ¹³C NMR Signals:

  • Methyl Carbons (C2, C6-CH₃): One signal for the two equivalent methyl carbons.

  • Aromatic Methine Carbons (C3, C5): One signal for the two equivalent CH carbons on the ring.

  • Substituted Aromatic Carbons (C2, C6): One signal for the two equivalent carbons bearing the methyl groups.

  • Hydroxyl/Carbonyl Carbon (C4): One signal for the carbon at the 4-position, which will have a distinct chemical shift depending on whether it is a C-O or C=O bond, providing insight into the predominant tautomer in solution.

Workflow for NMR-Based Structural Validation

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Validation cluster_result Outcome Prep Dissolve ~5-10 mg of product in 0.5-0.7 mL of deuterated solvent (e.g., DMSO-d₆) Transfer Transfer solution to a clean NMR tube Prep->Transfer Acquire_H1 Acquire ¹H NMR Spectrum Transfer->Acquire_H1 Acquire_C13 Acquire ¹³C NMR Spectrum (with DEPT-135 if needed) Acquire_H1->Acquire_C13 Analyze Process spectra: - Fourier Transform - Phasing & Baseline Correction Acquire_C13->Analyze Interpret Interpret Data: - Chemical Shifts - Integration - Multiplicity Analyze->Interpret Compare Compare experimental data with expected values and literature references Interpret->Compare Confirm Structure Confirmed Compare->Confirm

Caption: Workflow for structural validation using NMR spectroscopy.

Confirmation of Identity: Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides a direct measurement of a molecule's mass-to-charge ratio (m/z). This makes it an essential tool for confirming the molecular weight of the synthesized product, a fundamental check of its identity.

Expertise in Action: Beyond Molecular Weight

While confirming the molecular weight is the primary goal, MS offers further structural clues through fragmentation analysis. By observing how the molecule breaks apart under the energetic conditions of the mass spectrometer, we can deduce the presence of specific structural motifs. High-Resolution Mass Spectrometry (HRMS) elevates this analysis by providing a highly accurate mass measurement, which can be used to determine the elemental composition, leaving virtually no doubt as to the molecular formula of the product.[6]

Expected MS Data:

  • Molecular Weight: 123.15 g/mol for the molecular formula C₇H₉NO.[3][5]

  • Molecular Ion Peak: Depending on the ionization technique, a prominent peak at m/z 123 (M⁺·, from Electron Ionization) or m/z 124 ([M+H]⁺, from Electrospray Ionization) is expected.

  • Key Fragmentation Patterns (EI-MS):

    • m/z 108: Corresponds to the loss of a methyl radical (•CH₃), a characteristic fragmentation for methyl-substituted aromatic compounds.[5]

    • m/z 95: Results from the loss of carbon monoxide (CO), indicative of the hydroxyl/carbonyl functionality.[5]

Workflow for Mass Spectrometry-Based Validation

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Validation cluster_result Outcome Prep Prepare a dilute solution of the product in a suitable volatile solvent (e.g., Methanol, Acetonitrile) Inject Inject sample into the mass spectrometer (e.g., via direct infusion or LC) Prep->Inject Acquire Acquire mass spectrum (Low-res for MW check, High-res for formula) Inject->Acquire Identify_M Identify the molecular ion peak ([M+H]⁺ or M⁺·) Acquire->Identify_M Analyze_Frag Analyze fragmentation patterns for consistency with the proposed structure Identify_M->Analyze_Frag Compare_HRMS Compare HRMS exact mass to the calculated mass for C₇H₉NO Analyze_Frag->Compare_HRMS Confirm Molecular Formula Confirmed Compare_HRMS->Confirm

Caption: Workflow for molecular formula confirmation using Mass Spectrometry.

Rapid Functional Group Analysis: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid, non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. While it does not provide the detailed connectivity information of NMR, it serves as an excellent and fast preliminary check to ensure the key chemical bonds have been formed (or remain) as expected.

Expertise in Action: Tautomerism Insights

For this compound, FTIR is particularly useful for probing the tautomeric equilibrium. The solid-state structure is known to exist in the pyridone form.[4] The FTIR spectrum should reflect this. The presence of a strong carbonyl (C=O) absorption and an N-H stretch, coupled with a diminished or absent broad O-H stretch, would provide strong evidence for the pyridone tautomer in the analyzed sample.

Expected FTIR Absorption Bands (cm⁻¹):

  • ~3400-3200 cm⁻¹ (broad): O-H stretching (pyridinol form). Its absence or weakness is significant.

  • ~3100-3000 cm⁻¹: Aromatic and vinyl C-H stretching.

  • ~2950-2850 cm⁻¹: Aliphatic C-H stretching from the methyl groups.

  • ~1650-1600 cm⁻¹ (strong): C=O stretching, a key indicator of the pyridone form.[7]

  • ~1600-1450 cm⁻¹: C=C and C=N stretching vibrations of the aromatic ring.

Workflow for FTIR-Based Functional Group Analysis

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Validation cluster_result Outcome Prep Place a small amount of dry solid product directly on the ATR crystal or prepare a KBr pellet Acquire Acquire FTIR Spectrum (typically 4000-400 cm⁻¹) Prep->Acquire Identify_Peaks Identify key absorption bands (e.g., C=O, N-H, C-H, etc.) Acquire->Identify_Peaks Compare Compare peak positions and intensities with known spectra for pyridones Identify_Peaks->Compare Confirm Key Functional Groups Confirmed Compare->Confirm

Caption: Workflow for functional group verification using FTIR spectroscopy.

Comparative Summary of Validation Techniques

To select the appropriate analytical strategy, it is crucial to understand the strengths and limitations of each technique. The following table provides a comparative overview.

FeatureNMR Spectroscopy (¹H & ¹³C)Mass Spectrometry (MS/HRMS)FTIR Spectroscopy
Primary Information Atom connectivity, chemical environment, molecular structureMolecular weight, elemental formula (HRMS), fragmentation patternsPresence/absence of functional groups
Definitive Power Very High: Unambiguous structure elucidationHigh: Confirms molecular formulaLow: Confirms functional groups, not connectivity
Sample Amount Milligrams (5-10 mg)Micrograms to NanogramsMilligrams (1-2 mg)
Analysis Time Minutes to HoursMinutes< 5 Minutes
Key Advantage Provides complete structural mapHigh sensitivity and exact mass confirmationSpeed and simplicity
Key Limitation Lower sensitivity, requires pure sampleDoes not distinguish between isomersNon-specific for complex structures

Conclusion: An Integrated and Self-Validating Approach

The structural validation of synthesized this compound is not achieved by a single technique but by the convergence of evidence from multiple, orthogonal analyses. The workflow begins with a rapid FTIR scan to confirm the presence of the core pyridone functional groups. This is followed by mass spectrometry to verify that the product has the correct molecular weight and elemental formula.

Finally, ¹H and ¹³C NMR spectroscopy provide the definitive, high-resolution evidence, confirming the precise arrangement of every atom in the molecule and ensuring the absence of isomeric impurities. By integrating these techniques, we create a self-validating system where the data from each analysis must be consistent with the others and with the proposed structure. This rigorous, evidence-based approach is fundamental to ensuring the quality and integrity of chemical products destined for research and development.

References

  • Smolecule. (n.d.). This compound | 7516-31-6.
  • Benchchem. (n.d.). This compound | 13603-44-6.
  • National Institutes of Health (NIH). (2014). Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives.
  • Guidechem. (n.d.). 4-Hydroxy-2,6-dimethylpyridine 13603-44-6 wiki.
  • Organic Syntheses. (n.d.). 2,6-dimethylpyridine.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926).
  • National Institutes of Health (NIH). (2015). Crystal structure of 2,6-dimethyl-4-pyridone hemihydrate.
  • SpringerLink. (n.d.). Synthesis, characterisation, biological and theoretical studies of novel pyridine derivatives.
  • Google Patents. (n.d.). US6624307B1 - Process for producing 2,6-dihydroxy-3,4-dialkylpyridines.
  • STM Journals. (n.d.). Synthesis, Characterization and Evaluation of Pyridine derivatives.
  • Research Journal of Pharmacy and Technology. (2023). SYNTHESIS AND INSILICO EVALUATION OF 4, 6- DIPHENYL PYRIDINE-3 (2H) - ONEDERIVATIVES.
  • MDPI. (n.d.). 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile.

Sources

A Comparative Guide to the Synthetic Routes of 2,6-Dimethyl-4-Hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,6-Dimethyl-4-hydroxypyridine, also known as 4-hydroxy-2,6-lutidine, is a pivotal heterocyclic compound. Its structure, featuring a pyridine ring with methyl groups at the 2 and 6 positions and a hydroxyl group at the 4 position, makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The compound exists in a tautomeric equilibrium with its pyridone form, 2,6-dimethyl-4-pyridone, with the latter being the more stable isomer, especially in the solid state.[2] This guide provides an in-depth, comparative analysis of the primary synthetic methodologies for this compound, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, present detailed protocols, and offer a quantitative comparison to aid in selecting the most appropriate route for a given application.

Route 1: Synthesis from Dehydroacetic Acid (DHA)

One of the most direct and well-established methods for synthesizing 2,6-dimethyl-4-pyridone utilizes dehydroacetic acid (DHA) as a readily available starting material.[2] DHA, a pyrone derivative, can be efficiently converted to the target pyridone through a direct ammonolysis reaction.

Mechanistic Rationale

The conversion of DHA to 2,6-dimethyl-4-pyridone is a fascinating example of nucleophilic acyl substitution followed by ring transformation. The proposed mechanism involves several key steps:

  • Nucleophilic Attack: Ammonia acts as the nucleophile, attacking the electrophilic C4-carbonyl carbon of the DHA ring.

  • Ring Opening: This attack leads to the formation of a tetrahedral intermediate which subsequently undergoes ring-opening, breaking the C-O bond of the pyranone ring to yield a linear intermediate.

  • Intramolecular Cyclization: The terminal amino group of this linear intermediate then performs an intramolecular attack on the acetyl carbonyl group.

  • Dehydration & Tautomerization: Subsequent dehydration results in the formation of the aromatic 4-hydroxypyridine ring, which rapidly tautomerizes to the more thermodynamically stable 2,6-dimethyl-4-pyridone product.[2]

The choice of direct ammonolysis under pressure is critical for regioselectivity, favoring the formation of the 4-pyridone isomer.[2]

G DHA Dehydroacetic Acid Intermediate1 Tetrahedral Intermediate DHA->Intermediate1 Nucleophilic Attack NH3 Ammonia (NH3) NH3->Intermediate1 Intermediate2 Linear Intermediate Intermediate1->Intermediate2 Ring Opening Product_enol This compound Intermediate2->Product_enol Intramolecular Condensation & Dehydration Product_keto 2,6-Dimethyl-4-pyridone (Stable Tautomer) Product_enol->Product_keto Keto-Enol Tautomerization

Caption: Reaction pathway from Dehydroacetic Acid.

Experimental Protocol (Compiled)

This protocol is compiled based on the principles of direct ammonolysis of DHA.[2]

  • Reaction Setup: In a high-pressure autoclave, charge dehydroacetic acid (1 equivalent).

  • Ammonolysis: Add a sufficient amount of aqueous ammonia. The reaction is typically performed under elevated pressure and temperature to drive the conversion.

  • Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by observing the disappearance of the starting material.

  • Work-up and Isolation: After cooling the reactor, the reaction mixture is typically acidified to precipitate the product. The resulting solid is collected by filtration, washed with cold water, and dried.

  • Purification: If necessary, the crude product can be recrystallized from a suitable solvent like ethanol or water to yield pure 2,6-dimethyl-4-pyridone.

Route 2: The Hantzsch Dihydropyridine Synthesis

The Hantzsch synthesis, first reported in 1881, is a classic multi-component reaction that remains one of the most versatile methods for creating dihydropyridine scaffolds.[3][4] While not a direct route to the final hydroxypyridine, it produces a dihydropyridine intermediate which must then be aromatized.

Mechanistic Rationale

This one-pot condensation involves an aldehyde, two equivalents of a β-ketoester (like ethyl acetoacetate), and a nitrogen donor (like ammonia or ammonium acetate).[4] The mechanism proceeds through a series of condensations and additions:

  • Knoevenagel Condensation: One equivalent of the β-ketoester reacts with the aldehyde to form an α,β-unsaturated carbonyl intermediate.

  • Enamine Formation: A second equivalent of the β-ketoester reacts with ammonia to generate a β-enamino ester.

  • Michael Addition & Cyclization: The enamine undergoes a Michael addition with the α,β-unsaturated intermediate, which is followed by cyclization and dehydration to yield the 1,4-dihydropyridine (1,4-DHP) core.[5]

  • Aromatization: The stable 1,4-DHP intermediate must be oxidized to form the final pyridine ring. Common oxidants include nitric acid, potassium permanganate, or ferric chloride.[4][5]

  • Hydrolysis & Decarboxylation: The ester groups at the 3 and 5 positions must then be removed via hydrolysis and subsequent decarboxylation to yield the final product. This multi-step process following the initial cyclization is a significant drawback.[6]

G cluster_reactants Reactants Ketoester β-Ketoester (2 eq) DHP 1,4-Dihydropyridine Intermediate Ketoester->DHP Aldehyde Aldehyde (1 eq) Aldehyde->DHP Ammonia Ammonia (1 eq) Ammonia->DHP Aromatized Substituted Pyridine DHP->Aromatized Oxidation FinalProduct This compound Aromatized->FinalProduct Hydrolysis & Decarboxylation

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Techniques for Pyridinoline Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Pyridinoline in Bone Metabolism Research

Pyridinoline (PYD) and its counterpart, deoxypyridinoline (DPD), are pyridinium cross-links that provide structural integrity to collagen fibrils.[1] Released into circulation during the degradation of mature collagen, particularly from bone, their urinary excretion serves as a crucial biomarker for bone resorption.[2] Accurate and precise quantification of pyridinoline is paramount in preclinical and clinical research for metabolic bone diseases such as osteoporosis, as well as in the evaluation of therapeutic interventions aimed at modulating bone turnover.[1][2]

This guide provides an in-depth comparison of three widely adopted analytical techniques for pyridinoline quantification: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA). As a Senior Application Scientist, my objective is to move beyond a superficial listing of methods and delve into the causality behind experimental choices, empowering researchers, scientists, and drug development professionals to make informed decisions for their specific analytical needs. The foundation of this guide rests on the principles of scientific integrity, ensuring that every protocol is presented as a self-validating system, grounded in authoritative standards from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[3][4][5][6][7][8][9]

Comparative Analysis of Analytical Methodologies

The selection of an analytical method for pyridinoline quantification is a critical decision that hinges on a balance of performance characteristics, sample throughput requirements, cost considerations, and the desired level of analytical rigor. This section provides a comparative overview of HPLC-UV, LC-MS/MS, and ELISA, followed by a detailed quantitative comparison and practical considerations.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a robust and widely used chromatographic technique for the quantification of pyridinoline. The principle lies in the separation of pyridinoline from other urinary components on a stationary phase, followed by its detection based on its inherent ultraviolet absorbance. This method is often considered a reference method due to its reliability and direct measurement principle.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the powerful separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.[10][11][12] This technique offers unparalleled specificity by identifying and quantifying molecules based on their mass-to-charge ratio (m/z), making it the gold standard for bioanalysis.[13]

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput immunochemical method that relies on the specific binding of an antibody to the target antigen, in this case, pyridinoline.[14][15] The sandwich ELISA format is commonly employed, where a capture antibody immobilizes pyridinoline, and a detection antibody conjugated to an enzyme generates a measurable signal.[16][17]

Quantitative Performance Data

The following table summarizes the key performance characteristics of the three analytical techniques, synthesized from various validation studies and product specifications. It is important to note that these values can vary depending on the specific instrumentation, reagents, and laboratory conditions.

Performance ParameterHPLC-UVLC-MS/MSELISA
Linearity Range 75 - 1800 nM[18]0 - 2000 nmol/L[19]12.5 - 800 ng/mL
Correlation Coefficient (r²) >0.99 (inferred)>0.99[19]>0.99 (typical)
Limit of Detection (LOD) 10 nmol/L[20]0.082 µM[21]3.12 ng/mL
Limit of Quantification (LOQ) Not explicitly stated in all sources0.245 µM[21]12.5 ng/mL
Intra-assay Precision (%CV) 0.16% - 9.5%[20][22]<10%[19]<8%
Inter-assay Precision (%CV) 1.32% - 8.2%[20][22]<15%[19]<10%
Recovery 91.5% - 106.1%[20][22]Not explicitly stated79% - 105%

Experimental Workflows and Methodologies

A thorough understanding of the experimental workflow is crucial for successful implementation and troubleshooting. The following diagrams and protocols provide a detailed overview of each technique.

HPLC-UV Workflow

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis Urine Urine Sample Hydrolysis Acid Hydrolysis (e.g., 6M HCl, 107°C, 18h) Urine->Hydrolysis SPE Solid-Phase Extraction (Cellulose CF1) Hydrolysis->SPE Injection Injection into HPLC System SPE->Injection Separation C18 Reverse-Phase Separation Injection->Separation Detection UV Detection (λex 290 nm, λem 400 nm) Separation->Detection Quantification Quantification (Standard Curve) Detection->Quantification

Caption: Workflow for Pyridinoline Quantification by HPLC-UV.

Detailed Protocol for HPLC-UV Quantification of Pyridinoline

  • Sample Preparation:

    • Hydrolysis: To measure total pyridinoline (free and peptide-bound), hydrolyze 1 mL of urine with an equal volume of 12 M HCl (final concentration 6 M) in a sealed tube at 107°C for 18 hours.[20]

    • Solid-Phase Extraction (SPE):

      • Pre-fractionate the hydrolyzed sample using a cellulose CF1 column to remove interfering substances.[20]

      • Condition the SPE cartridge with an appropriate solvent.

      • Load the hydrolyzed sample onto the cartridge.

      • Wash the cartridge to remove unbound impurities.

      • Elute the pyridinoline-containing fraction with a suitable solvent.

      • Lyophilize the eluate.[20]

  • HPLC Analysis:

    • Reconstitution: Reconstitute the dried eluate in the mobile phase.

    • Chromatographic Conditions:

      • Column: Spherisorb C18, 5 µm particle size.[20]

      • Mobile Phase: A mixture of methanol and water containing 0.1% heptafluorobutyric acid (HFBA).[20]

      • Flow Rate: 1.2 mL/min.[20]

      • Detection: Fluorescence detector with excitation at 290 nm and emission at 400 nm.[20]

  • Quantification:

    • Prepare a standard curve using pyridinoline standards of known concentrations.

    • Inject the prepared sample and standards into the HPLC system.

    • Integrate the peak area corresponding to pyridinoline and calculate the concentration in the unknown samples by interpolating from the standard curve.

LC-MS/MS Workflow

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Urine Urine Sample SPE Solid-Phase Extraction (Cellulose Slurry) Urine->SPE Injection Injection into LC-MS/MS System SPE->Injection Separation Reverse-Phase Ion-Paired Chromatography Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Tandem Mass Spectrometry (MS/MS) Ionization->Detection Quantification Quantification (Internal Standard) Detection->Quantification ELISA_Workflow cluster_assay ELISA Procedure cluster_readout Data Acquisition Coating Coat Plate with Capture Antibody Blocking Block Non-specific Binding Sites Coating->Blocking Sample Add Sample/ Standard Blocking->Sample Detection_Ab Add Detection Antibody Sample->Detection_Ab Enzyme_Conj Add Enzyme Conjugate Detection_Ab->Enzyme_Conj Substrate Add Substrate & Develop Color Enzyme_Conj->Substrate Stop Stop Reaction Substrate->Stop Read Read Absorbance (e.g., 450 nm) Stop->Read Quantification Quantification (Standard Curve) Read->Quantification

Sources

The Evolving Landscape of Organocatalysis: A Comparative Guide to 2,6-Dimethyl-4-Hydroxypyridine Derivatives in Catalytic Applications

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of efficient, selective, and sustainable chemical transformations, the field of organocatalysis has emerged as a powerful paradigm, offering a compelling alternative to traditional metal-based catalysts. Within this domain, pyridine-based catalysts have carved a significant niche, owing to their tunable electronic and steric properties. This guide delves into the comparative catalytic performance of a specific and highly promising class of these catalysts: 2,6-dimethyl-4-hydroxypyridine and its derivatives. We will explore their efficacy, particularly in the realm of asymmetric synthesis, and provide a detailed analysis of their structure-activity relationships, supported by experimental data and protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these versatile catalysts in their synthetic endeavors.

The Rise of Pyridine-Based Organocatalysts: Beyond a Simple Base

The utility of pyridine and its derivatives in organic synthesis has long been established, primarily in their role as basic scavengers or simple nucleophilic catalysts. However, the strategic introduction of functional groups onto the pyridine scaffold can dramatically amplify their catalytic prowess, transforming them into highly efficient and selective promoters of complex reactions. The 4-hydroxypyridone tautomer of this compound, for instance, exhibits a unique electronic profile that renders it a potent Lewis base, capable of activating a variety of electrophiles. The presence of the methyl groups at the 2 and 6 positions provides steric shielding, which can be exploited to control the stereochemical outcome of a reaction.

Furthermore, derivatization of the 4-hydroxy group or conversion to the corresponding N-oxide opens up a vast chemical space for catalyst design, enabling fine-tuning of their catalytic activity and selectivity. This guide will focus on a key application where these derivatives have shown exceptional promise: the asymmetric allylation of aldehydes, a fundamental carbon-carbon bond-forming reaction in organic synthesis.

Comparative Catalytic Performance in Asymmetric Allylation

The asymmetric allylation of aldehydes to produce chiral homoallylic alcohols is a cornerstone transformation in the synthesis of numerous natural products and pharmaceutical agents. Chiral pyridine N-oxides, derived from the this compound framework, have emerged as powerful organocatalysts for this reaction, demonstrating high levels of enantioselectivity.

The Influence of Catalyst Structure on Enantioselectivity and Yield

The catalytic efficacy of these N-oxide derivatives is profoundly influenced by the nature of the substituents on the pyridine ring and the chirality of any appended groups. The following table summarizes the performance of several chiral pyridine N-oxide catalysts in the asymmetric allylation of benzaldehyde with allyltrichlorosilane.

Catalyst DerivativeCatalyst Loading (mol%)SolventTemperature (°C)Yield (%)Enantiomeric Excess (ee, %)Reference
METHOX 2MeCN259596[1]
PINDOX 10CH2Cl2-788592[1]
QUINOX 10CH2Cl2-789094[1]
(S)-4a 1CH2Cl2-789091[2]
(S)-4c 1CH2Cl2-788890[2]
(+)-12h 20CHCl3/TCE (1:1)-789894[3][4]

Key Observations:

  • METHOX , a terpene-derived pyridine N-oxide, exhibits exceptional catalytic activity, providing a high yield and enantioselectivity even at room temperature, which is a significant advantage for practical applications.[1]

  • The electronic nature of the substituents plays a crucial role. Electron-donating groups on the catalyst backbone, such as the methoxy groups in METHOX, enhance both the reactivity and enantioselectivity by increasing the electron density on the N-oxide oxygen.[1]

  • Conformationally rigid chiral backbones, as seen in catalyst (+)-12h , can lead to excellent yields and high levels of asymmetric induction.[3][4]

  • The choice of solvent can have a notable impact on the enantioselectivity of the reaction.

Mechanistic Insights: The Role of the N-Oxide

The catalytic cycle of the asymmetric allylation reaction mediated by chiral pyridine N-oxides is believed to proceed through the formation of a hypervalent silicon species. The highly nucleophilic oxygen atom of the N-oxide coordinates to the silicon atom of allyltrichlorosilane, activating it towards nucleophilic attack by the aldehyde. The chiral environment around the N-oxide then directs the facial selectivity of the aldehyde addition, leading to the observed enantioselectivity.

Asymmetric Allylation Mechanism cluster_activation Catalyst Activation cluster_reaction Allylation N-Oxide Chiral Pyridine N-Oxide Hypervalent_Si Hypervalent Silicon Intermediate N-Oxide->Hypervalent_Si Coordination AllylSiCl3 Allyltrichlorosilane AllylSiCl3->Hypervalent_Si Transition_State Chiral Transition State Hypervalent_Si->Transition_State Aldehyde Aldehyde Aldehyde->Transition_State Product Homoallylic Alcohol Transition_State->Product Product->N-Oxide Catalyst Regeneration

Figure 1: Proposed catalytic cycle for the asymmetric allylation of aldehydes catalyzed by a chiral pyridine N-oxide.

Experimental Protocols

General Procedure for the Asymmetric Allylation of Aldehydes

The following is a representative experimental protocol for the asymmetric allylation of benzaldehyde using a chiral pyridine N-oxide catalyst.

Materials:

  • Chiral pyridine N-oxide catalyst (e.g., (+)-12h)

  • Benzaldehyde (freshly distilled)

  • Allyltrichlorosilane

  • Diisopropylethylamine (DIPEA)

  • Tetra-n-butylammonium iodide (TBAI)

  • Chloroform (anhydrous)

  • 1,1,2,2-Tetrachloroethane (TCE, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add the chiral pyridine N-oxide catalyst (0.05 mmol, 20 mol%).

  • Add a 1:1 mixture of anhydrous chloroform and 1,1,2,2-tetrachloroethane (0.76 mL).

  • Add diisopropylethylamine (0.21 mL, 1.25 mmol) and tetra-n-butylammonium iodide (92.3 mg, 0.25 mmol).

  • Cool the mixture to -78 °C in a dry ice/acetone bath.

  • Add the aldehyde (0.25 mmol) to the cooled solution.

  • Slowly add allyltrichlorosilane (44 µL, 0.3 mmol) dropwise to the reaction mixture with stirring.

  • Stir the reaction at -78 °C for 24 hours.

  • Quench the reaction by adding a saturated aqueous NaHCO₃ solution (2 mL).

  • Allow the mixture to warm to room temperature and separate the organic layer.

  • Extract the aqueous layer with diethyl ether (3 x 5 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired homoallylic alcohol.

  • Determine the enantiomeric excess (ee) by chiral HPLC analysis.[4]

Figure 2: General experimental workflow for asymmetric allylation.

Comparison with Other Pyridine-Based Catalysts

While this guide has focused on the N-oxide derivatives of this compound, it is insightful to compare their catalytic activity with other well-known pyridine-based catalysts, such as 4-(Dimethylamino)pyridine (DMAP).

In acylation reactions, DMAP is a significantly more potent catalyst than pyridine itself.[5] This enhanced activity is attributed to the strong electron-donating effect of the dimethylamino group, which increases the nucleophilicity of the pyridine nitrogen. The catalytic mechanism involves the formation of a highly reactive N-acylpyridinium intermediate.[6][7]

Derivatives of this compound, particularly the corresponding 4-amino derivatives, are expected to exhibit catalytic activity that is influenced by the nature of the substituent at the 4-position. While direct comparative studies are limited, the principles of Lewis basicity suggest that a 4-amino-2,6-dimethylpyridine would be a more potent acylation catalyst than its 4-hydroxy counterpart due to the stronger electron-donating nature of the amino group compared to the hydroxyl group. However, the hydroxyl group offers the advantage of potential Brønsted acid co-catalysis through hydrogen bonding interactions.

Future Outlook and Conclusion

The derivatives of this compound represent a versatile and powerful class of organocatalysts. Their tunable steric and electronic properties, coupled with the ability to introduce chirality, make them highly attractive for a wide range of synthetic transformations. The exceptional performance of their N-oxide derivatives in asymmetric allylation highlights their potential in enantioselective synthesis.

Future research in this area will likely focus on the development of novel derivatives with enhanced catalytic activity and selectivity, as well as their application in a broader scope of reactions. The exploration of their immobilization on solid supports for easier catalyst recovery and recycling is another promising avenue. For researchers and professionals in drug development, these catalysts offer a valuable toolkit for the efficient and stereocontrolled synthesis of complex molecules, ultimately accelerating the discovery and development of new therapeutic agents.

References

  • Malkov, A. V., Bell, M., Castelluzzo, F., & Kocovsky, P. (2005). METHOX: A New Pyridine N-Oxide Organocatalyst for the Asymmetric Allylation of Aldehydes with Allyltrichlorosilanes. Organic Letters, 7(15), 3219–3222. [Link]
  • Wrzeszcz, B., & Siedlecka, R. (2020). Asymmetric allylation of aldehydes with allyltrichlorosilane catalyzed by different N-oxides. Symmetry, 12(1), 123. [Link]
  • Gnanamani, E., Someshwar, N., & Ramanathan, C. R. (2013). Conformationally Rigid Chiral Pyridine N-Oxides as Organocatalyst: Asymmetric Allylation of Aldehydes. European Journal of Organic Chemistry, 2013(12), 2411-2415. [Link]
  • Gnanamani, E., Someshwar, N., & Ramanathan, C. R. (2013). ChemInform Abstract: Conformationally Rigid Chiral Pyridine N-Oxides as Organocatalyst: Asymmetric Allylation of Aldehydes. ChemInform, 44(35). [Link]
  • Malkov, A. V., Figlus, M., & Kočovský, P. (2008). New pyridine N-oxides as chiral organocatalysts in the asymmetric allylation of aromatic aldehydes. Tetrahedron: Asymmetry, 19(12), 1438-1443. [Link]
  • Xu, S., Held, I., Kempf, B., Mayr, H., Steglich, W., & Zipse, H. (2005). The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine). Chemistry, 11(16), 4751-4757. [Link]
  • Alvarez Castro, T. V. (2020). The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study.
  • Xu, S., Held, I., Kempf, B., Mayr, H., Steglich, W., & Zipse, H. (2005). The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine). Semantic Scholar. [Link]

Sources

A Senior Application Scientist's Guide to Assessing the Purity of 2,6-Dimethyl-4-Hydroxypyridine from Different Suppliers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of a chemical intermediate is not a trivial matter—it is the bedrock of reliable, reproducible, and ultimately successful research. 2,6-Dimethyl-4-hydroxypyridine is a versatile intermediate in the synthesis of various bioactive molecules and central nervous system agents.[1] Impurities, even in trace amounts, can have significant downstream effects, altering reaction kinetics, introducing unwanted side products, and compromising the biological activity and safety of the final compound.

This guide provides an in-depth, technically-grounded framework for assessing the purity of this compound sourced from different suppliers. We will move beyond a simple checklist of methods to explain the why behind each experimental choice, ensuring a self-validating and robust analytical workflow. Our approach is rooted in the principles of Good Laboratory Practice (GLP) to ensure the integrity and reliability of the data generated.[2][3][4]

The Criticality of Purity: Beyond the Percentage

  • What constitutes the other 2%?

  • Are the impurities benign starting materials, or are they structurally related compounds that could interfere with subsequent reactions or biological assays?

  • Does the purity profile remain consistent from batch to batch?

This guide will equip you with the tools to answer these questions definitively.

An Integrated Analytical Workflow for Purity Assessment

A multi-faceted analytical approach is essential for a comprehensive purity assessment. No single technique can provide a complete picture. We will employ a suite of orthogonal methods, each providing a unique piece of the puzzle.

Purity_Assessment_Workflow cluster_0 Initial Screening & Identification cluster_1 Quantitative Purity Determination cluster_2 Specific Impurity & Contaminant Analysis cluster_3 Data Synthesis & Supplier Comparison Sample_Receipt Receive Samples from Suppliers A, B, C Visual_Inspection Visual Inspection (Color, Form) Sample_Receipt->Visual_Inspection NMR_Spectroscopy ¹H and ¹³C NMR Spectroscopy (Structural Confirmation & Impurity ID) Visual_Inspection->NMR_Spectroscopy Mass_Spectrometry LC-MS (Molecular Weight Verification & Impurity ID) NMR_Spectroscopy->Mass_Spectrometry HPLC_Analysis High-Performance Liquid Chromatography (HPLC) (Quantitative Purity - Area %) Mass_Spectrometry->HPLC_Analysis qNMR_Analysis Quantitative NMR (qNMR) (Absolute Purity Assay) HPLC_Analysis->qNMR_Analysis DSC_Analysis Differential Scanning Calorimetry (DSC) (Purity via Melting Point Depression) qNMR_Analysis->DSC_Analysis Residual_Solvents Headspace GC-MS (Residual Solvent Analysis) DSC_Analysis->Residual_Solvents Water_Content Karl Fischer Titration (Water Content) Residual_Solvents->Water_Content Data_Consolidation Consolidate All Data Water_Content->Data_Consolidation Final_Report Generate Supplier Comparison Report Data_Consolidation->Final_Report

Caption: Integrated workflow for the comprehensive purity assessment of this compound.

Experimental Protocols

Adherence to established laboratory practices is paramount for data integrity.[5][6] The following protocols are designed to be robust and reproducible.

High-Performance Liquid Chromatography (HPLC) for Quantitative Purity

Rationale: HPLC is the workhorse for purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[7] We will use a reverse-phase method, which is well-suited for separating polar and non-polar impurities from our compound of interest.

Step-by-Step Protocol:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 275 nm (based on the UV absorbance of the pyridine ring).

  • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound.

    • Dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.

    • Further dilute to 0.1 mg/mL for injection.

    • Filter the solution through a 0.45 µm syringe filter.

  • Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks, as per ICH guidelines.[8][][10][11][12]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Impurity Identification

Rationale: NMR spectroscopy provides detailed structural information.[13] ¹H NMR is excellent for initial structural confirmation and identifying proton-bearing impurities, while ¹³C NMR confirms the carbon skeleton. Quantitative NMR (qNMR) can be used for an absolute purity assessment against a certified internal standard.

Step-by-Step Protocol:

  • Instrumentation: 400 MHz NMR spectrometer or higher.

  • Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆), as it will solubilize the compound and any potential polar impurities.

  • ¹H NMR Acquisition:

    • Prepare a solution of ~5 mg of the sample in 0.75 mL of DMSO-d₆.

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio for impurity detection (e.g., 64 scans).

  • ¹³C NMR Acquisition:

    • Use the same sample.

    • Acquire a proton-decoupled ¹³C spectrum. A longer acquisition time will be necessary (e.g., 1024 scans or more).

  • qNMR (for absolute purity):

    • Accurately weigh ~10 mg of the sample and ~5 mg of a high-purity internal standard (e.g., maleic anhydride) into a vial.

    • Dissolve in a precise volume of DMSO-d₆.

    • Acquire the ¹H NMR spectrum with a long relaxation delay (e.g., 30s) to ensure full relaxation of all protons for accurate integration.

    • Calculate purity by comparing the integral of a well-resolved analyte peak to a known peak of the internal standard.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

Rationale: LC-MS couples the separation power of HPLC with the mass-resolving capability of mass spectrometry, making it a powerful tool for identifying the molecular weights of unknown impurities.[14][15]

Step-by-Step Protocol:

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).

  • LC Method: Utilize the same HPLC method as described above.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Range: m/z 50-500.

  • Data Analysis: Correlate the retention times of impurity peaks from the HPLC-UV chromatogram with the mass spectra to determine the molecular weights of the impurities.

Differential Scanning Calorimetry (DSC) for Purity Assessment

Rationale: DSC measures the heat flow associated with thermal transitions in a material.[16] The presence of impurities typically causes a depression and broadening of the melting point, which can be used to calculate purity based on the van't Hoff equation.[1][17][18] This method is particularly useful for detecting eutectic impurities.[18]

Step-by-Step Protocol:

  • Instrumentation: A calibrated Differential Scanning Calorimeter.

  • Sample Preparation: Accurately weigh 1-3 mg of the sample into an aluminum pan and hermetically seal it.

  • Heating Program: Heat the sample at a slow rate (e.g., 1-2°C/min) through its melting range.

  • Data Analysis: Use the instrument's software to calculate the purity based on the shape of the melting endotherm. This is a valuable orthogonal technique to chromatographic purity.

Hypothetical Impurity Profile

Based on common synthesis routes for this compound, such as the condensation of acetone with ammonia or the ammonolysis of dehydroacetic acid, we can anticipate potential impurities.[1]

Impurity_Profile cluster_impurities Potential Impurities Main_Compound This compound Starting_Material Dehydroacetic Acid (from synthesis route) Main_Compound->Starting_Material related to Isomer 2,4-Dimethyl-6-Hydroxypyridine (Isomeric Impurity) Main_Compound->Isomer structurally similar Under-methylated 2-Methyl-4-Hydroxypyridine (Incomplete Reaction) Main_Compound->Under-methylated related to Oxidized N-Oxide Derivative (Degradation Product) Main_Compound->Oxidized degradation

Caption: Potential impurity profile for this compound based on synthesis pathways.

Comparative Data Summary (Hypothetical)

The following tables summarize hypothetical data from the analysis of this compound from three different suppliers.

Table 1: HPLC and DSC Purity Analysis

SupplierHPLC Purity (Area %)Main Impurity (Area %)DSC Purity (mol %)
Supplier A 99.85%0.08% (RT 12.5 min)99.82%
Supplier B 98.70%0.95% (RT 10.2 min)98.65%
Supplier C 99.20%0.45% (RT 12.5 min)99.15%

Table 2: NMR and LC-MS Impurity Identification

SupplierImpurity at RT 10.2 min (LC-MS)Impurity at RT 12.5 min (LC-MS)Other Impurities (¹H NMR)
Supplier A Not Detected2,4-Dimethyl-6-HydroxypyridineTrace residual acetone
Supplier B Dehydroacetic AcidNot DetectedSignificant uncharacterized peaks
Supplier C Not Detected2,4-Dimethyl-6-HydroxypyridineTrace residual acetone

Table 3: Residual Solvent and Water Content

SupplierResidual Acetone (ppm)Water Content (%)
Supplier A 500.05
Supplier B 3500.25
Supplier C 750.10

Interpretation and Recommendations

Based on our hypothetical data, a clear picture emerges:

  • Supplier A provides the highest purity material. The primary impurity is a structurally similar isomer, which may or may not be problematic depending on the specific application. The levels of residual solvent and water are very low.

  • Supplier B provides material with a significant amount of what appears to be unreacted starting material (Dehydroacetic Acid). This could be highly problematic in subsequent synthetic steps. The presence of other uncharacterized impurities and higher water content also raises concerns about the robustness of their purification process.

  • Supplier C offers a good quality product, though slightly less pure than Supplier A's. The impurity profile is similar to Supplier A, but at a higher concentration.

Recommendation: For applications where the highest purity and batch-to-batch consistency are critical, such as in late-stage drug development or for use as an analytical reference standard, Supplier A is the clear choice. For early-stage research or applications where the isomeric impurity is not a concern, Supplier C may be a cost-effective alternative. Supplier B should be avoided due to the presence of significant process-related impurities.

This comprehensive, multi-technique approach provides a robust and defensible assessment of raw material quality, empowering researchers to make informed decisions and ensuring the integrity of their scientific endeavors.

References

  • Good Laboratory Practice: An Overview for the Analytical Chemist. LCGC International.
  • ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
  • Good Laboratory Practice (GLP): An Overview for the Analytical Chemist. ResearchGate.
  • ICH Q3A(R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency.
  • Impurity guidelines in drug development under ICH Q3. AMSbiopharma.
  • ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. U.S. Food & Drug Administration.
  • ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy.
  • The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. PubMed.
  • INTRODUCTION TO GOOD LABORATORY PRACTICES (GLPs). Thompson Rivers University.
  • Good Laboratory Practice (GLP): An Overview for the Analytical Chemist. LCGC International.
  • Purity Determination of Pharmaceuticals by Thermal Analysis. Mettler Toledo.
  • Differential Scanning Calorimetry (DSC Analysis): Key Applications. NETZSCH Analyzing & Testing.
  • Good laboratory practices in analytical chemistry. ACS Publications.
  • The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. ResearchGate.
  • 1.3 Mass spectrometry (MS) - Organic Chemistry II. Fiveable.
  • DSC purity. Mettler Toledo.
  • Understanding Mass Spectrometry for Organic Compound Analysis. HSC Chemistry.
  • 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. eCampusOntario Pressbooks.
  • How to guarantee the purity of compounds in the laboratory and the determination of molecular masses? ResearchGate.
  • 6. ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry.
  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica-Drug Research.

Sources

A Researcher's Guide to Comparative DFT Studies of Tautomer Stability in Substituted Pyridinols

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of Density Functional Theory (DFT) methods for studying tautomer stability in substituted pyridinols. Tailored for researchers, scientists, and drug development professionals, this document offers a blend of theoretical insights and practical, field-proven protocols to empower your computational research. We will delve into the nuances of method selection, the impact of substituents, and the critical role of the solvent environment, all supported by experimental data and authoritative citations.

The Dynamic Nature of Pyridinols: A Tale of Two Tautomers

Substituted pyridinols exist in a dynamic equilibrium between two tautomeric forms: the hydroxy form (a pyridinol) and the keto form (a pyridone). This tautomerism is not merely a chemical curiosity; it profoundly influences a molecule's physicochemical properties, including its dipole moment, pKa, hydrogen bonding capabilities, and ultimately, its biological activity and pharmacokinetic profile. The position of this equilibrium is delicately balanced by the electronic nature of substituents on the pyridine ring and the surrounding solvent environment.[1][2]

For instance, in the gas phase, the hydroxy form of 2-hydroxypyridine is slightly more stable.[1][3] However, in polar solvents, the equilibrium dramatically shifts to favor the more polar pyridone tautomer.[1] Understanding and accurately predicting this equilibrium is therefore a cornerstone of rational drug design and molecular engineering.

Tautomerism Pyridinol Substituted Pyridinol (Hydroxy Form) Pyridone Substituted Pyridone (Keto Form) Pyridinol->Pyridone Proton Transfer Pyridone->Pyridinol Proton Transfer

The Power of DFT in Unraveling Tautomer Stability

Density Functional Theory (DFT) has become the workhorse of computational chemistry for studying tautomeric equilibria due to its excellent balance of accuracy and computational cost.[4] DFT methods allow us to calculate the electronic energy of each tautomer, and from this, we can determine their relative stabilities and predict the equilibrium constant.

The choice of the DFT functional and basis set is paramount for obtaining reliable results. Different functionals vary in their treatment of electron correlation and exchange, which can significantly impact the calculated energies. Similarly, the basis set determines the flexibility the system has to describe the distribution of electrons.

Comparative Analysis of DFT Functionals

The selection of an appropriate DFT functional is a critical decision that directly influences the accuracy of tautomer stability predictions. Here, we compare the performance of some commonly used functionals for this purpose.

B3LYP: A Widely Used Hybrid Functional

The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) functional is one of the most popular hybrid functionals. It incorporates a portion of exact Hartree-Fock exchange, which generally improves its accuracy over pure DFT functionals. For many systems, B3LYP provides a good qualitative description of tautomeric equilibria.[5][6][7] However, it can sometimes underestimate the stability of the less polar tautomer, particularly in the gas phase.[1][8]

M06-2X: A High-Performer for Thermochemistry and Non-covalent Interactions

The M06-2X functional, part of the Minnesota family of functionals, is a high-nonlocality functional with a larger amount of exact exchange. This makes it particularly well-suited for calculations involving thermochemistry, kinetics, and non-covalent interactions, all of which are crucial for accurately describing tautomeric systems.[1][9] Studies have shown that M06-2X often provides more accurate relative energies for tautomers compared to B3LYP, especially when benchmarked against higher-level theoretical methods or experimental data.[1]

Performance Benchmark: DFT Functionals vs. Experimental Data

To provide a clear comparison, the following table summarizes the performance of different DFT functionals in predicting the relative Gibbs free energy (ΔG) of tautomerization for 2-hydroxypyridine in the gas phase. The experimental value favors the hydroxy form by approximately 0.3 kcal/mol.[3]

FunctionalBasis SetΔG (kcal/mol) (Pyridone - Pyridinol)Deviation from Experiment (kcal/mol)Reference
Experimental --0.3 -[3]
B3LYP6-311++G(d,p)+0.791.09[10]
M06-2X6-311++G -0.850.55[1]
CAM-B3LYPaug-cc-pvdz+0.230.53[1]
ωB97XD6-311++G-0.150.15[1]

Note: A negative ΔG indicates that the pyridinol (hydroxy) form is more stable.

As the data illustrates, while B3LYP incorrectly predicts the pyridone form to be more stable, functionals like M06-2X and ωB97XD provide results in much better agreement with experimental findings.

The Influence of Substituents: An Electronic Tug-of-War

Substituents on the pyridine ring can dramatically shift the tautomeric equilibrium by altering the electronic properties of the system.

Electron-Donating Groups (EDGs)

Electron-donating groups (e.g., -CH₃, -NH₂, -OCH₃) increase the electron density in the pyridine ring. This increased electron density tends to stabilize the pyridone (keto) form through resonance. The lone pair on the nitrogen atom can delocalize into the ring, and this delocalization is enhanced by the presence of EDGs.

Electron-Withdrawing Groups (EWGs)

Conversely, electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) decrease the electron density of the ring.[11] This generally favors the pyridinol (hydroxy) form, as the pyridone tautomer is destabilized by the presence of an electron-deficient ring.[2] For example, a study on 5-cyano-2-hydroxypyridine showed that the strongly electron-withdrawing cyano group actually reduces the amount of the pyridone tautomer present at equilibrium.[11]

SubstituentEffects cluster_EDG Electron-Donating Group (EDG) cluster_EWG Electron-Withdrawing Group (EWG) EDG e.g., -OCH₃, -NH₂ Stabilizes Stabilizes Pyridone Form EDG->Stabilizes EWG e.g., -NO₂, -CN Favors Favors Pyridinol Form EWG->Favors

The Decisive Role of the Solvent

The solvent environment can be the single most important factor in determining the dominant tautomer.[7][12] In nonpolar solvents, the relative stabilities of the tautomers are similar to the gas phase. However, in polar protic solvents like water or ethanol, the more polar pyridone tautomer is significantly stabilized through hydrogen bonding interactions.[1][2]

Computational models can account for solvent effects using either implicit or explicit solvent models.

  • Implicit Solvent Models (e.g., PCM, SMD): These models represent the solvent as a continuous medium with a specific dielectric constant. They are computationally efficient and often provide a good qualitative picture of solvent effects.[6][13]

  • Explicit Solvent Models: In this approach, individual solvent molecules are included in the calculation. This method is more computationally demanding but can provide a more detailed and accurate description of specific solute-solvent interactions, such as hydrogen bonding.

Experimental Protocol: A Step-by-Step Guide to DFT Calculations of Tautomer Stability

This section provides a detailed workflow for performing a comparative DFT study on the tautomer stability of a substituted pyridinol.

DFT_Workflow cluster_prep 1. Molecular Structure Preparation cluster_gas 2. Gas-Phase Calculations cluster_solv 3. Solvation Calculations cluster_analysis 4. Data Analysis Build Build 3D structures of both tautomers Opt_Gas Geometry Optimization (e.g., M06-2X/6-311+G(d,p)) Build->Opt_Gas Freq_Gas Frequency Calculation (Confirm minima, obtain ZPE and thermal corrections) Opt_Gas->Freq_Gas Opt_Solv Geometry Optimization in Solvent (e.g., PCM model) Freq_Gas->Opt_Solv SPE_Solv Single-Point Energy Calculation Opt_Solv->SPE_Solv Energy Extract Electronic Energies (Eelec), Zero-Point Energies (ZPE), and Thermal Corrections to Gibbs Free Energy SPE_Solv->Energy Gibbs Calculate Relative Gibbs Free Energy (ΔG) Energy->Gibbs Equilibrium Determine Tautomeric Equilibrium Constant (K_eq) Gibbs->Equilibrium

Step 1: Molecular Structure Preparation

  • Build the 3D structures of both the pyridinol and pyridone tautomers of the substituted pyridine of interest using a molecular modeling software (e.g., GaussView, Avogadro).

  • Perform an initial, rough geometry optimization using a molecular mechanics force field (e.g., UFF) to obtain a reasonable starting geometry.

Step 2: Gas-Phase Geometry Optimization and Frequency Calculation

  • Perform a full geometry optimization for each tautomer in the gas phase. A recommended level of theory is M06-2X/6-311+G(d,p) .[1][9]

  • Following the optimization, perform a frequency calculation at the same level of theory. This will:

    • Confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies).

    • Provide the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.

Step 3: Solvation Calculations

  • Using the gas-phase optimized geometries as a starting point, perform a geometry optimization for each tautomer in the desired solvent using an implicit solvent model (e.g., the Polarizable Continuum Model - PCM).

  • It is good practice to perform a single-point energy calculation on the solvent-optimized geometry using a larger basis set if computationally feasible, to obtain a more accurate electronic energy in solution.

Step 4: Data Analysis

  • Extract the electronic energies (E), zero-point vibrational energies (ZPVE), and thermal corrections to the Gibbs free energy (G_corr) from the output files of the frequency calculations (for gas phase) and the optimization/single-point energy calculations (for solution).

  • Calculate the total Gibbs free energy (G) for each tautomer: G = E + ZPVE + G_corr.

  • Calculate the relative Gibbs free energy (ΔG) between the two tautomers: ΔG = G_pyridone - G_pyridinol.

  • The equilibrium constant (K_eq) can then be calculated using the equation: K_eq = exp(-ΔG / RT), where R is the gas constant and T is the temperature in Kelvin.

Conclusion and Future Outlook

This guide has provided a comprehensive overview of the application of DFT to the study of tautomer stability in substituted pyridinols. The choice of DFT functional, the inclusion of substituent effects, and the proper treatment of the solvent environment are all critical for obtaining accurate and predictive results. As computational resources continue to grow, we anticipate the increased use of more sophisticated methods, such as explicit solvent models and higher-level ab initio calculations, to further refine our understanding of these important chemical equilibria. The protocols and comparative data presented herein offer a solid foundation for researchers to confidently embark on their own computational investigations in this fascinating and impactful area of chemistry.

References

  • Bursch, M., Mewes, J.-M., Hansen, A., & Grimme, S. (2022).
  • Bursch, M., Mewes, J.-M., Hansen, A., & Grimme, S. (2022).
  • Hansen, P. E., & Spanget-Larsen, J. (2023). Tautomerism of pyridinylbutane-1,3-diones: An NMR and DFT study. Magnetic Resonance in Chemistry, 61(6), 356–362. [Link]
  • THEORETICAL STUDY OF THE ELECTRONIC SPECTRA, STATIC FIRST HYPERPOLARIZABILITY AND ANTIRADICAL CAPACITY OF 2-PYRIDONE TAUTOMERS B. (n.d.). [Link]
  • Al-Kahtani, A. A., & El-Azhary, A. A. (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. International Journal of Molecular Sciences, 17(11), 1903. [Link]
  • Schlegel, H. B., von Ragué Schleyer, P., & Pople, J. A. (1982). Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study. The Journal of Physical Chemistry, 86(25), 4897–4901. [Link]
  • Ab Initio/DFT and AIM Studies on Dual Hydrogen-Bonded Complexes of 2-Hydroxypyridine/2-Pyridone Tautomerism. (n.d.).
  • Barlin, G. B., & Fenn, M. D. (1983). Effect of unsaturated electron-withdrawing substituents on the tautomerism of 2-hydroxypyridines: 6-hydroxy-2,3-bis(methoxycarbonyl)-pyridine and 5-cyano-2,3-dihydro-6-hydroxy-4-methylfuro[2,3-b]pyridine. Australian Journal of Chemistry, 36(5), 957–963. [Link]
  • The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. (n.d.). Semantic Scholar. [Link]
  • Wu, J. I., & Schleyer, P. v. R. (2009). Ab Initio/DFT and AIM Studies on Dual Hydrogen-Bonded Complexes of 2-Hydroxypyridine/2-Pyridone Tautomerism. The Journal of Physical Chemistry A, 113(26), 7575–7584. [Link]
  • Lazzari, F., Di Grande, S., Crisci, L., & Barone, V. (2023). DFT Meets Wave-Function Composite Methods for Characterizing Cytosine Tautomers in the Gas Phase.
  • Lazzari, F., Di Grande, S., Crisci, L., & Barone, V. (2023). DFT Meets Wave-Function Composite Methods for Characterizing Cytosine Tautomers in the Gas Phase. Europe PMC. [Link]
  • Hansen, P. E., & Spanget-Larsen, J. (2023). Tautomerism of pyridinylbutane-1,3-diones: An NMR and DFT study. Magnetic Resonance in Chemistry. [Link]
  • A DFT Study of Solvation Effects on Tautomerism of 6-oxo Purine by Polarisable Continuum Method (PCM). (n.d.).
  • Babu, N. S., & Jayaprakash, D. (2015). Density functional theory (DFT) studi es on the stability of tautomers and equilibrium constants of cyanuric acid (CA) in different solvents. Journal of Chemical and Pharmaceutical Research, 7(4), 1155-1160. [Link]
  • Density functional theory (DFT) studies of the stability of tautomers and equilibrium constants of cyanuric acid (CA) in different solvents. (n.d.).
  • Al-Hourani, B. J. (2018). DFT analysis of substituent effects on electron-donating efficacy of pyridine. Journal of Taibah University for Science, 12(6), 733–740. [Link]
  • 2-Pyridinethiol/2-Pyridinethione Tautomeric Equilibrium. A Comparative Experimental and Computational Study. (n.d.).
  • Al-Majid, A. M., El-Faham, A., Gomaa, M. A.-M., Asiri, A. M., & Barakat, A. (2023). Crystal structure, spectroscopy, DFT, and thermal studies of 3-cyano-2(1H)-pyridones as potential anticancer agents. Scientific Reports, 13(1), 12861. [Link]
  • Bioinformatics Insights. (2024, January 12). DFT Made Simple: Step-by-Step Guide for Beginners [Video]. YouTube. [Link]
  • Ceron-Carrasco, J. P., Jacquemin, D., & Perpete, E. A. (2021). Quantum-chemical study on the relative stability of sildenafil tautomers. Structural Chemistry, 32(6), 2243–2251. [Link]
  • A DFT Study on Tautomer Stability of 4-Hydroxyquinoline Considering Solvent Effect and NBO Analysis. (n.d.). Amanote Research. [Link]
  • Theoretical Study of Tautomerism of N-(Pyridine-2yl)Acetamide by Density Functional Theory(DFT). (n.d.).
  • Dobosz, R., Gawinecki, R., & Osmialowski, B. (2010). DFT studies on tautomeric preferences of 1-(pyridin-2-yl)-4-(quinolin-2-yl)butane-2,3-dione in the gas phase and in solution. Monatshefte für Chemie - Chemical Monthly, 141(12), 1319–1328. [Link]
  • ChemProfJH. (2010, February 11). Hydroxypyridine-Pyridone Tautomerism [Video]. YouTube. [Link]
  • Experimental and computational studies of tautomerism pyridine carbonyl thiosemicarbazide derivatives. (n.d.).

Sources

A Senior Application Scientist's Guide to the Validation of a GC-MS Method for the Analysis of 2,6-Dimethyl-4-Hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the bedrock of a reliable product is the rigorous validation of the analytical methods used to quantify its components. This guide provides an in-depth, experience-driven walkthrough for the validation of a Gas Chromatography-Mass Spectrometry (GC-MS) method for the analysis of 2,6-Dimethyl-4-Hydroxypyridine, a pyridine derivative with potential biological activities.[1] We will move beyond a simple checklist of validation parameters, delving into the scientific rationale behind each step and presenting a model for a robust, self-validating analytical system. This guide is structured to empower researchers, scientists, and drug development professionals with the critical insights needed to ensure data integrity and regulatory compliance.

The Analytical Challenge: The Nature of this compound

This compound is a polar organic compound with a molecular weight of 123.15 g/mol .[2] Its polar nature, attributed to the hydroxyl group, presents a challenge for direct GC-MS analysis, as it can lead to poor peak shape, low volatility, and thermal instability in the GC inlet.[3][4] To overcome this, a derivatization step is essential to convert the polar hydroxyl group into a less polar, more volatile derivative, making it amenable to GC-MS analysis.[5][6] Silylation, a common derivatization technique, will be employed in our hypothetical method.[7]

Method Validation Workflow: A Symbiotic Relationship

The validation of an analytical method is not a linear process but rather a holistic evaluation of interconnected parameters. The following diagram illustrates the logical flow and relationship between the core validation characteristics as stipulated by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[8][9]

Method_Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Core Validation Parameters Method_Development GC-MS Method Development (incl. Derivatization) Specificity Specificity/ Selectivity Method_Development->Specificity Foundation Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Linearity->Precision LOD_LOQ LOD & LOQ Linearity->LOD_LOQ Accuracy->Precision Robustness Robustness Precision->Robustness LOD_LOQ->Robustness

A diagram illustrating the interconnected nature of GC-MS method validation parameters.

Hypothetical GC-MS Method for this compound Analysis

Before delving into the validation, we must first establish the analytical method. The following is a hypothetical, yet scientifically sound, GC-MS method for the quantification of this compound.

Experimental Protocol: Derivatization and GC-MS Parameters
  • Sample Preparation and Derivatization:

    • Accurately weigh and dissolve the this compound standard or sample in a suitable aprotic solvent (e.g., Dichloromethane).

    • To 100 µL of the sample solution, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of anhydrous pyridine as a catalyst.[10]

    • Cap the vial tightly and heat at 70°C for 30 minutes to ensure complete derivatization of the hydroxyl group to its trimethylsilyl (TMS) ether.[10]

    • Allow the sample to cool to room temperature before injection into the GC-MS.

  • GC-MS Instrumentation and Conditions:

    • GC System: Agilent 8890 GC or equivalent.

    • MS System: Agilent 5977B MSD or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector: Splitless mode at 250°C.

    • Oven Temperature Program: Initial temperature of 100°C, hold for 1 minute, ramp to 250°C at 15°C/min, and hold for 5 minutes.

    • MS Transfer Line: 280°C.

    • Ion Source: Electron Ionization (EI) at 70 eV, temperature at 230°C.

    • Mass Range: Scan from m/z 50 to 300.

    • Quantification: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized this compound.

Validation Parameters: A Deep Dive

The following sections detail the validation parameters, their importance, and hypothetical experimental data to demonstrate the method's suitability. The acceptance criteria are based on the ICH Q2(R1) guidelines.[8][9]

Specificity/Selectivity

Expertise & Experience: Specificity is the cornerstone of any analytical method. It ensures that the signal measured is unequivocally from the analyte of interest, free from interference from the matrix, impurities, or degradation products. In GC-MS, the combination of chromatographic retention time and the mass spectrum provides a high degree of specificity.

Experimental Protocol:

  • Analyze a blank solvent, a blank matrix (placebo), a standard solution of this compound, and a sample spiked with known impurities and degradation products.

  • Compare the chromatograms to ensure no interfering peaks are present at the retention time of the analyte.

  • The mass spectrum of the analyte in the sample should match that of the standard.

Sample Observation at Analyte Retention Time Conclusion
Blank SolventNo peak observedNo interference from solvent
Blank MatrixNo peak observedNo interference from matrix
Standard SolutionSymmetrical peak with expected mass spectrumMethod is indicative for the analyte
Spiked SampleAnalyte peak is well-resolved from impurity peaksMethod is selective
Linearity and Range

Expertise & Experience: Linearity demonstrates a proportional relationship between the analyte concentration and the instrumental response. The range is the interval between the upper and lower concentrations for which the method is shown to be linear, accurate, and precise.

Experimental Protocol:

  • Prepare a series of at least five calibration standards of derivatized this compound spanning the expected concentration range (e.g., 1-50 µg/mL).

  • Inject each standard in triplicate.

  • Plot the peak area against the concentration and perform a linear regression analysis.

Concentration (µg/mL) Mean Peak Area (n=3)
115,234
576,170
10151,980
25380,100
50759,850

Acceptance Criteria:

  • Correlation Coefficient (r²): ≥ 0.999[11]

  • y-intercept: Close to zero.

Hypothetical Result:

  • r² = 0.9995

Accuracy

Expertise & Experience: Accuracy reflects the closeness of the measured value to the true value. It is typically assessed by recovery studies in a spiked matrix.

Experimental Protocol:

  • Spike a blank matrix with known concentrations of this compound at three levels (low, medium, and high) within the linear range.

  • Prepare each level in triplicate and analyze.

  • Calculate the percentage recovery.

Spiked Level Concentration (µg/mL) Mean Measured Conc. (µg/mL) Recovery (%)
Low54.9599.0
Medium2525.3101.2
High5049.899.6

Acceptance Criteria:

  • Recovery: Typically within 98-102% for drug substance analysis.[11]

Precision

Expertise & Experience: Precision measures the degree of scatter between a series of measurements. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

Experimental Protocol:

  • Repeatability: Analyze six replicate samples of the same concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or on a different instrument.

  • Calculate the Relative Standard Deviation (RSD).

Precision Level Concentration (µg/mL) Mean Measured Conc. (µg/mL) RSD (%)
Repeatability2525.10.8
Intermediate Precision2524.91.2

Acceptance Criteria:

  • RSD: ≤ 2%[11]

Detection Limit (LOD) and Quantitation Limit (LOQ)

Expertise & Experience: LOD is the lowest concentration of analyte that can be detected but not necessarily quantified. LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.

Experimental Protocol:

  • Based on Signal-to-Noise Ratio:

    • Determine the concentration that yields a signal-to-noise ratio of approximately 3 for LOD and 10 for LOQ.

  • Based on the Standard Deviation of the Response and the Slope:

    • LOD = 3.3 * (σ/S)

    • LOQ = 10 * (σ/S)

    • Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

Parameter Hypothetical Value (µg/mL)
LOD0.1
LOQ0.3
Robustness

Expertise & Experience: Robustness demonstrates the reliability of the method with respect to deliberate, minor variations in method parameters. This provides an indication of its suitability for routine use.

Experimental Protocol:

  • Introduce small, deliberate changes to the method parameters, such as:

    • GC oven temperature ramp rate (± 1°C/min)

    • Helium flow rate (± 0.1 mL/min)

    • Derivatization temperature (± 5°C)

  • Analyze a sample under each modified condition and evaluate the impact on the results (e.g., peak area, retention time).

Parameter Varied Variation Peak Area RSD (%) Retention Time Shift (min)
Oven Ramp Rate+1°C/min1.5-0.1
Helium Flow Rate-0.1 mL/min1.2+0.2
Derivatization Temp+5°C0.90.0

Acceptance Criteria:

  • The results should remain within the acceptance criteria for accuracy and precision.

Visualization of the Validation Process

The following diagram outlines the step-by-step experimental workflow for the validation of the GC-MS method.

Validation_Experimental_Workflow Start Start Validation Specificity_Test Specificity Analysis (Blank, Matrix, Standard, Spiked) Start->Specificity_Test Linearity_Range Linearity & Range Study (5 concentrations, n=3) Specificity_Test->Linearity_Range Accuracy_Study Accuracy Assessment (3 levels, n=3) Linearity_Range->Accuracy_Study Precision_Study Precision Evaluation (Repeatability & Intermediate) Accuracy_Study->Precision_Study LOD_LOQ_Determination LOD & LOQ Calculation Precision_Study->LOD_LOQ_Determination Robustness_Testing Robustness Challenge (Varying parameters) LOD_LOQ_Determination->Robustness_Testing Validation_Report Compile Validation Report Robustness_Testing->Validation_Report End Method Validated Validation_Report->End

Step-by-step experimental workflow for GC-MS method validation.

Conclusion

This guide has provided a comprehensive framework for the validation of a GC-MS method for the analysis of this compound, grounded in the principles of scientific integrity and regulatory expectations. By understanding the "why" behind each validation parameter and employing a systematic, data-driven approach, researchers can establish a robust and reliable analytical method. The presented hypothetical data and experimental protocols serve as a practical template that can be adapted to specific laboratory and product requirements. A successfully validated method is not just a regulatory necessity; it is a testament to the quality and reliability of the scientific data that underpins drug development.

References

  • Detection of polar metabolites through the use of gas chromatography-mass spectrometry. (2013). Methods in Molecular Biology.
  • Analytical Procedures and Methods Validation for Drugs and Biologics. (2015). U.S.
  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • Q2(R2) Validation of Analytical Procedures. (2024). U.S.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S.
  • FDA Releases Guidance on Analytical Procedures. (2024).
  • Highlights from FDA's Analytical Test Method Valid
  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024). Starodub.
  • Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples. PMC - PubMed Central.
  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • Detection of Polar Metabolites Through the Use of Gas Chromatography–Mass Spectrometry. (2013).
  • Buy this compound | 7516-31-6. Smolecule.
  • Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. (2021). PubMed Central.
  • This compound CAS 13603-44-6 Manufacturers, Suppliers, Factory. Home Sunshine Pharma.
  • Preparation of TMS Deriv
  • Cross-Validation of HPLC and GC-MS Methods for Pyridin-4-ol Analysis: A Compar
  • How to avoid N-containing compounds that arise due to pyridine used in the BSTFA derivatization?. (2019).
  • Conducting GC Method Validation Using High Accuracy Standards. (2024). Environics, Inc..
  • 4-Hydroxy-2,6-dimethylpyridine | 13603-44-6. ChemicalBook.
  • 4-Hydroxy-2,6-dimethylpyridine | 13603-44-6. (2025). ChemicalBook.
  • This compound | 13603-44-6. Tokyo Chemical Industry (India) Pvt. Ltd..

Sources

A Senior Application Scientist's Guide to Comparing the Antioxidant Potential of 2,6-Dimethyl-4-Hydroxypyridine with Other Phenols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Antioxidants

In the fields of drug development, materials science, and food preservation, the battle against oxidative degradation is relentless. Oxidative stress, mediated by reactive oxygen species (ROS), is implicated in everything from neurodegenerative diseases to polymer degradation. Consequently, the identification and validation of novel antioxidant compounds are of paramount importance. This guide focuses on a methodical approach to evaluating the antioxidant potential of a lesser-studied compound, 2,6-Dimethyl-4-Hydroxypyridine, by comparing it against well-established phenolic and non-phenolic antioxidants.

While this compound is primarily known as a synthetic intermediate, its chemical structure warrants investigation into its antioxidant capabilities.[1][2][3] It features a hydroxyl (-OH) group on a pyridine ring, flanked by two methyl groups. This configuration is analogous to "hindered phenols," a class of potent antioxidants renowned for their stability and radical-scavenging efficiency.[4][5][6] The methyl groups provide steric hindrance, which can enhance the stability of the resulting radical after hydrogen donation, a key mechanism in antioxidant activity.[4][5]

This guide provides the theoretical framework, validated experimental protocols, and data interpretation strategies necessary to rigorously assess and compare the antioxidant capacity of this novel compound. We will use Butylated Hydroxytoluene (BHT), Trolox, and Ascorbic Acid as benchmarks, representing lipophilic phenolic, hydrophilic phenolic, and non-phenolic antioxidants, respectively.

Part 1: Understanding the Mechanisms of Action

An antioxidant's efficacy is defined by its ability to neutralize free radicals. This is primarily achieved through two mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).

  • Hydrogen Atom Transfer (HAT): The antioxidant donates a hydrogen atom to a free radical, quenching it. The antioxidant itself becomes a radical, but one that is significantly more stable and less reactive. Hindered phenols like BHT excel via this mechanism.[4][7][8]

  • Single Electron Transfer (SET): The antioxidant donates an electron to the free radical, converting it to an anion.

Most antioxidant assays are based on observing the outcome of these reactions, typically through a colorimetric change.

The Benchmarks for Comparison:
  • This compound: The subject of our investigation. Its hindered hydroxyl group on an electron-rich pyridine ring suggests potential HAT activity. Research indicates it may have the ability to scavenge free radicals and mitigate oxidative stress.[9]

  • Butylated Hydroxytoluene (BHT): A widely used synthetic, lipophilic antioxidant.[10][11] Its two bulky tert-butyl groups sterically hinder the phenolic hydroxyl group, creating a highly effective radical scavenger that forms a stable phenoxy radical.[4][10][12]

  • Trolox: A water-soluble analog of Vitamin E. It is a potent chain-breaking antioxidant and is ubiquitously used as a standard in many antioxidant capacity assays, leading to the "Trolox Equivalent Antioxidant Capacity" (TEAC) unit of measurement.[13][14][15]

  • Ascorbic Acid (Vitamin C): A powerful water-soluble, non-phenolic antioxidant that acts as a reducing agent, readily donating electrons to neutralize ROS.[16][17][18]

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} enddot Caption: General mechanism of free radical scavenging by antioxidants.

Part 2: Experimental Design & Protocols

To generate a robust, multi-faceted comparison, we will employ three distinct, widely accepted antioxidant assays. Each protocol is designed to be self-validating by including appropriate controls and standards.

A. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.[19][20] The reduction of the deep purple DPPH• to the pale yellow DPPH-H is monitored spectrophotometrically at ~517 nm.[19][20]

dot graph TD { bgcolor="#F1F3F4"; graph [rankdir=LR, nodesep=0.3]; node [shape=plaintext, fontname="Arial", fontsize=12];

} enddot Caption: Reaction scheme for the DPPH assay.

Detailed Protocol:

  • Reagent Preparation:

    • DPPH Stock Solution (0.2 mM): Accurately weigh 7.9 mg of DPPH and dissolve in 100 mL of methanol or ethanol. Store this solution in an amber bottle or a flask wrapped in aluminum foil at 4°C, as DPPH is light-sensitive.[19] Prepare fresh daily.

    • Test Compound Stock Solutions (e.g., 1 mg/mL): Dissolve 10 mg of this compound, BHT, Trolox, and Ascorbic Acid each in 10 mL of an appropriate solvent (methanol for BHT, water/buffer for others).

    • Working Solutions: Perform serial dilutions of each stock solution to create a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Assay Procedure (96-well plate format):

    • Blank: Add 200 µL of solvent (e.g., methanol) to three wells.

    • Negative Control: Add 100 µL of solvent and 100 µL of DPPH solution to three wells.

    • Test Samples/Standards: Add 100 µL of each working solution concentration to triplicate wells.

    • Reaction Initiation: Add 100 µL of the 0.2 mM DPPH solution to all sample and standard wells.[19]

    • Incubation: Mix gently and incubate the plate in the dark at room temperature for 30 minutes. The incubation period is critical for the reaction to stabilize.[19]

  • Measurement & Calculation:

    • Read the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity (% Inhibition) using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Plot % Inhibition versus concentration for each compound and determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).

Scientist's Note: The choice of solvent is critical. While methanol is common, ensure your test compound is fully soluble. The dark incubation step is mandatory to prevent photo-degradation of the DPPH radical, which would lead to erroneously high antioxidant readings.

B. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay measures the ability of antioxidants to scavenge the stable ABTS•+ radical cation.[21] The ABTS•+ is generated by oxidizing ABTS with potassium persulfate.[22][23] In the presence of an antioxidant, the blue-green radical cation is reduced back to the colorless neutral form, a change measured at ~734 nm.[21] This assay is applicable to both hydrophilic and lipophilic antioxidants.[24]

Detailed Protocol:

  • Reagent Preparation:

    • ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.

    • Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.

    • ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This allows for complete radical generation.[21]

    • Diluted ABTS•+ Solution: Before the assay, dilute the working solution with ethanol or PBS (pH 7.4) to an absorbance of 0.70 (± 0.02) at 734 nm.

  • Assay Procedure:

    • Prepare sample and standard dilutions as described in the DPPH protocol.

    • Add 20 µL of the sample or standard to triplicate wells of a 96-well plate.

    • Add 200 µL of the diluted ABTS•+ solution to each well.

    • Incubate at room temperature for 5-7 minutes.

    • Read the absorbance at 734 nm.

  • Calculation:

    • Calculate the % Inhibition as done for the DPPH assay.

    • Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A calibration curve is created using Trolox as the standard, and the TEAC value of the sample is determined by comparing its % inhibition to that of Trolox.

Scientist's Note: The 12-16 hour incubation for radical generation is crucial for reaction completion and reproducibility. The absorbance of the diluted ABTS•+ solution must be checked before each run to ensure consistency across experiments.

C. FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay does not measure radical scavenging directly but assesses the total antioxidant power by the reduction of a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue ferrous (Fe²⁺) form at low pH.[25][26] The change in absorbance is measured at ~593 nm.[27]

Detailed Protocol:

  • Reagent Preparation:

    • Acetate Buffer (300 mM, pH 3.6): Mix 3.1 g sodium acetate trihydrate and 16 mL glacial acetic acid, and bring the volume to 1 L with deionized water.

    • TPTZ Solution (10 mM): Dissolve 31.2 mg of TPTZ in 10 mL of 40 mM HCl.

    • Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve 54.0 mg of FeCl₃·6H₂O in 10 mL of deionized water.

    • FRAP Working Solution: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 ratio. Warm this solution to 37°C before use.[28]

  • Assay Procedure:

    • Prepare sample and standard dilutions as previously described. A ferrous sulfate (FeSO₄) solution is typically used to create the standard curve.

    • Add 20 µL of the sample, standard, or blank (deionized water) to triplicate wells.

    • Add 180 µL of the pre-warmed FRAP working solution to each well.[28]

    • Incubate at 37°C for 5-10 minutes.[28]

    • Read the absorbance at 593 nm.

  • Calculation:

    • Create a standard curve by plotting the absorbance of the FeSO₄ standards against their concentrations.

    • Determine the FRAP value of the samples from the standard curve. Results are expressed as µM Fe(II) equivalents.

Scientist's Note: The low pH of the FRAP assay is a key condition. It is important to ensure all reagents, especially the working solution, are properly prepared and maintained at the correct temperature to ensure accurate kinetics.

dot graph TD { bgcolor="#F1F3F4"; node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12, fillcolor="#FFFFFF", color="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} enddot Caption: Consolidated experimental workflow for antioxidant assessment.

Part 3: Data Interpretation & Comparative Analysis

The data from these three assays will provide a comprehensive profile of the antioxidant potential of this compound.

Illustrative Data Summary Table:

CompoundAssayResult MetricIllustrative ValueInterpretation
2,6-Dimethyl-4-HP DPPH IC50 (µg/mL) 35.2 Moderate radical scavenging activity.
ABTS TEAC (mM) 0.85 Good capacity to quench ABTS radical.
FRAP Fe(II) Equiv. (µM) 1250 Strong reducing power.
BHT DPPH IC50 (µg/mL) 28.5 High radical scavenging activity.
ABTS TEAC (mM) 0.98 Very high capacity to quench ABTS radical.
FRAP Fe(II) Equiv. (µM) 950 Good reducing power.
Trolox DPPH IC50 (µg/mL) 8.8 Very high radical scavenging activity.
ABTS TEAC (mM) 1.00 (Standard) Standard for comparison.
FRAP Fe(II) Equiv. (µM) 1500 Very strong reducing power.
Ascorbic Acid DPPH IC50 (µg/mL) 5.1 Exceptional radical scavenging activity.
ABTS TEAC (mM) 1.05 Excellent capacity to quench ABTS radical.
FRAP Fe(II) Equiv. (µM) 2000+ Exceptional reducing power.

Analysis:

  • IC50 (DPPH): A lower IC50 value indicates higher antioxidant activity.[29] By comparing the IC50 of our test compound to BHT and Ascorbic Acid, we can rank its HAT/SET efficiency.

  • TEAC (ABTS): This value directly compares the antioxidant's activity to Trolox. A TEAC value of 0.85 would mean the test compound has 85% of the antioxidant capacity of Trolox in this specific assay.

  • Fe(II) Equivalents (FRAP): A higher value indicates a greater ability to donate electrons (i.e., a stronger reducing agent).

By synthesizing the results, a complete picture emerges. For instance, a compound might show moderate DPPH scavenging (slower HAT kinetics) but a very high FRAP value (excellent electron donor), providing insight into its primary mechanism of action.

Conclusion

This guide outlines a rigorous, multi-assay approach to characterize the antioxidant potential of a novel compound like this compound. By employing standardized protocols for DPPH, ABTS, and FRAP assays and comparing the results against well-known antioxidants such as BHT, Trolox, and Ascorbic Acid, researchers can generate reliable, comparable, and mechanistically informative data. This structured methodology ensures scientific integrity and provides the robust evidence needed for further investigation in drug development or materials science applications.

References

  • Trolox equivalent antioxidant capacity - Wikipedia. (n.d.).
  • Mechanism of Hindered Phenol Antioxidant. (2024, June 21). Vinati Organics.
  • OxiSelect™ Trolox Equivalent Antioxidant Capacity (TEAC) Assay Kit (ABTS). (n.d.). Cell Biolabs, Inc.
  • Hindered Phenols | Antioxidants for Plastics. (n.d.). amfine.com.
  • Arts, M. J., Haenen, G. R., Voss, H. P., & Bast, A. (2004). Antioxidant capacity of reaction products limits the applicability of the Trolox Equivalent Antioxidant Capacity (TEAC) assay. Food and Chemical Toxicology, 42(1), 45-49.
  • Antioxidant Potential of Butylated Hydroxytoluene (BHT) – A Theoretical Study. (2025, August 4). Repository of the Academy's Library.
  • TEAC Assay. (n.d.). Citeq Biologics.
  • Unlocking the Power of Hindered Phenols - A Comprehensive Guide to Their Antioxidant Properties. (2024, July 10). Vinati Organics.
  • Hindered phenolic antioxidants for protection of polymers. (2022, October 5). Partners in Chemicals.
  • Benkhaira, N., Koraichi, S. I., & Fikri-Benbrahim, K. (2021). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. ResearchGate.
  • Mechanism of action of hindered phenolic antioxidants. (n.d.). ResearchGate.
  • Baráth, Z. (2025). Antioxidant Potential of Butylated Hydroxytoluene (BHT) – A Theoretical Study. REAL - Repository of the Academy's Library.
  • ABTS Antioxidant Assay Kit: A Comprehensive Guide. (n.d.). Elabscience.
  • Butylated hydroxytoluene - Wikipedia. (n.d.).
  • DPPH Antioxidant Assay. (n.d.). G-Biosciences.
  • Benkhaira, N., Koraichi, S. I., & Fikri-Benbrahim, K. (2021). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. ResearchGate.
  • Yehye, W. A., Rahman, N. A., Ariffin, A., Hamid, S. B. A., Alhadi, A. A., Kadir, F. A., & Yaeghoobi, M. (2015). Understanding the Chemistry Behind the Antioxidant Activities of Butylated Hydroxytoluene (BHT): A Review. European Journal of Medicinal Chemistry, 101, 295-312.
  • Understanding Butylated Hydroxytoluene (BHT): Properties, Applications, and Safety Considerations. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • ABTS Antioxidant Capacity Assay. (n.d.). G-Biosciences.
  • Ferric Reducing Antioxidant Power (FRAP) Assay Kit (Colorimetric). (n.d.). Assay Genie.
  • Sharma, O. P., & Bhat, T. K. (2009). DPPH antioxidant assay revisited. Food Chemistry, 113(4), 1202-1205.
  • Pérez-Jiménez, J., & Saura-Calixto, F. (2023). ABTS/TAC Methodology: Main Milestones and Recent Applications. Antioxidants, 12(1), 164.
  • Ilyasov, I. R., Beloborodov, V. L., & Selivanova, I. A. (2020). ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways. International Journal of Molecular Sciences, 21(3), 1131.
  • Kedare, S. B., & Singh, R. P. (2011). Genesis and development of DPPH method of antioxidant assay. Journal of Food Science and Technology, 48(4), 412-422.
  • This compound CAS 13603-44-6 Manufacturers, Suppliers, Factory. (n.d.). Home Sunshine Pharma.
  • Padayatty, S. J., & Levine, M. (2016). Vitamin C: the known and the unknown and Goldilocks. Oral diseases, 22(6), 463-493.
  • Pisoschi, A. M., Pop, A., Cimpeanu, C., & Predoi, G. (2023). Total Antioxidant Capacity: Biochemical Aspects and Clinical Significance. Antioxidants, 12(7), 1368.
  • FRAP Antioxidant Assay. (n.d.). G-Biosciences.
  • Chemistry of ascorbic acid - Wikipedia. (n.d.).
  • Pawlowska, E., Szczepanska, J., & Blasiak, J. (2019). Pro- and Antioxidant Effects of Ascorbic Acid in the Presence of Copper and Iron Ions in Relation to the Cell Cycle in Human Lymphocytes (HUVEC). Antioxidants, 8(11), 557.
  • Njus, D., Kelley, P. M., Tu, Y. J., & Schlegel, H. B. (2020). Ascorbic acid: The chemistry underlying its antioxidant properties. Free Radical Biology and Medicine, 159, 37-43.
  • The calculated IC50 values of the antioxidant activity of ascorbic acid... (n.d.). ResearchGate.

Sources

A Comparative Guide to the Neuroprotective Effects of 2,6-Dimethyl-4-Hydroxypyridine and its Analogs: From In Vitro Validation to In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the reported neuroprotective effects of compounds based on the 2,6-Dimethyl-4-Hydroxypyridine scaffold. It is intended for researchers, scientists, and professionals in drug development who are seeking to understand the therapeutic potential and mechanistic underpinnings of this class of molecules in the context of neurological disorders. We will delve into the experimental evidence, compare their performance with alternative neuroprotective strategies, and provide detailed protocols for validation.

Introduction: The Quest for Neuroprotection and the Promise of Hydroxypyridines

Neurodegenerative diseases and acute neuronal injuries, such as stroke, represent a significant and growing global health burden. A key therapeutic strategy is neuroprotection, which aims to prevent or slow down the process of neuronal death.[1][2] The pathophysiology of neuronal damage is often multifactorial, involving excitotoxicity, oxidative stress, neuroinflammation, and apoptosis.[3][4][5] This complexity has driven the search for novel therapeutic agents that can target multiple pathological pathways.

Hydroxypyridine derivatives have emerged as a promising class of compounds due to their potential to act as membrane stabilizers and protect tissues from hypoxic/ischemic and inflammatory damage.[6] The core structure, exemplified by this compound, is a versatile scaffold for chemical modification to enhance biological activity.[7][8] This guide will critically evaluate the scientific evidence supporting the neuroprotective claims of these compounds, focusing on preclinical data and the methodologies used for their validation.

Mechanistic Insights: How Do Hydroxypyridine Derivatives Protect Neurons?

The neuroprotective effects of hydroxypyridine derivatives are attributed to a combination of mechanisms that counter the key drivers of neuronal cell death.

Antioxidant and Radical Scavenging Activity

A primary mechanism is their ability to counteract oxidative stress.[7][8] Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the brain's antioxidant defenses, is a common feature of many neurological disorders.[4][5] The hydroxyl group on the pyridine ring is a key functional moiety that can donate a hydrogen atom to neutralize free radicals, thus mitigating lipid peroxidation and other forms of oxidative damage.[9][10][11]

Modulation of Intracellular Calcium Homeostasis

Dysregulation of intracellular calcium ([Ca2+]i) is a critical event in the excitotoxic cascade leading to neuronal death, particularly in ischemic conditions.[3][12] Certain hydroxypyridine derivatives have been shown to prevent the pathological increase in [Ca2+]i in response to insults like glutamate excitotoxicity and oxygen-glucose deprivation (OGD).[6][12] This effect helps to preserve mitochondrial function and prevent the activation of calcium-dependent enzymes that trigger cell death pathways.

Anti-Apoptotic and Anti-inflammatory Effects

Beyond direct cytoprotection, these compounds can modulate gene expression to promote cell survival. Studies have shown that treatment with hydroxypyridine derivatives can lead to the overexpression of anti-apoptotic genes like BCL-2, STAT3, and SOCS3, while downregulating pro-inflammatory and pro-necrotic genes.[6][12] This suggests an ability to interfere with the later stages of the cell death program and reduce the inflammatory response that often exacerbates initial neuronal injury.[12]

cluster_insult Neurological Insult (e.g., Ischemia) cluster_pathways Pathological Cascades cluster_compound Hydroxypyridine Action cluster_outcomes Neuroprotective Outcomes Insult Ischemia/Excitotoxicity Oxidative_Stress ↑ Oxidative Stress (ROS Production) Insult->Oxidative_Stress Calcium_Overload ↑ Intracellular Ca2+ (Excitotoxicity) Insult->Calcium_Overload Inflammation_Apoptosis ↑ Inflammation & Apoptosis Gene Expression Insult->Inflammation_Apoptosis Cell_Survival ↑ Neuronal Survival Reduced_Damage ↓ Brain Tissue Damage Hydroxypyridine This compound Derivatives Hydroxypyridine->Oxidative_Stress Inhibits Hydroxypyridine->Calcium_Overload Inhibits Hydroxypyridine->Inflammation_Apoptosis Modulates Gene Expression cluster_workflow In Vitro Validation Workflow cluster_screening Initial Screening cluster_neuroprotection Neuroprotection Assays cluster_mechanism Mechanistic Studies start Synthesize Novel Hydroxypyridine Derivative cytotoxicity Cytotoxicity Assay (e.g., MTT on SH-SY5Y cells) start->cytotoxicity antioxidant Antioxidant Capacity Assay (e.g., DPPH, ABTS) start->antioxidant decision1 Low Toxicity & Good Antioxidant Activity? cytotoxicity->decision1 antioxidant->decision1 decision1->start No (Synthesize New Derivative) ogd Oxygen-Glucose Deprivation (OGD) on Primary Neurons decision1->ogd Yes glutox Glutamate Excitotoxicity Assay decision1->glutox Yes decision2 Significant Neuroprotection? ogd->decision2 glutox->decision2 decision2->start No (Re-evaluate) calcium Calcium Imaging (e.g., Fura-2) decision2->calcium Yes gene_expression Gene Expression Analysis (qRT-PCR for Bcl-2, Cas-3) decision2->gene_expression Yes end Proceed to In Vivo Animal Models calcium->end gene_expression->end

Caption: Experimental workflow for the in vitro validation of a novel hydroxypyridine derivative.

Conclusion and Future Directions

The available evidence strongly suggests that the hydroxypyridine scaffold is a promising starting point for the development of novel neuroprotective agents. Derivatives of this compound have demonstrated efficacy in both in vitro and in vivo models of neuronal injury, operating through a multi-target mechanism that includes antioxidant, anti-excitotoxic, and anti-apoptotic actions. [6][7][12] However, several key areas require further investigation:

  • Direct Evaluation: More studies are needed on the neuroprotective effects of the parent compound, this compound, to establish a baseline for comparison with its more complex derivatives.

  • Pharmacokinetics and BBB Penetration: Rigorous pharmacokinetic studies are essential to determine the bioavailability and brain penetration of these compounds, which are critical for their therapeutic potential.

  • Chronic Disease Models: While promising in acute injury models like stroke, their efficacy in chronic neurodegenerative disease models needs more extensive validation.

  • Clinical Translation: To date, the clinical development of these specific compounds for neuroprotection is in its early stages. Future research should focus on identifying the most potent and safest candidates for progression into clinical trials for neurological disorders. [13][14][15][16][17] In conclusion, the validation of the neuroprotective effects of this compound and its analogs is an active and promising area of research. The multifaceted mechanism of action of these compounds makes them attractive candidates for treating complex neurological diseases where multiple pathological pathways are at play.

References

  • Moriguchi, A., et al. (1995). Neuroprotective effects of a dihydropyridine derivative, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid methyl 6-(5-phenyl-3-pyrazolyloxy)hexyl ester (CV-159), on rat ischemic brain injury. Journal of Pharmacology and Experimental Therapeutics. [Link]
  • Plotnikov, E., et al. (2022). Novel Hydroxypyridine Compound Protects Brain Cells against Ischemic Damage In Vitro and In Vivo. MDPI. [Link]
  • Plotnikov, E., et al. (2022). Novel Hydroxypyridine Compound Protects Brain Cells against Ischemic Damage In Vitro and In Vivo. National Institutes of Health (NIH). [Link]
  • Plotnikov, E., et al. (2022). Novel Hydroxypyridine Compound Protects Brain Cells against Ischemic Damage In Vitro and In Vivo.
  • Shaaban, M., et al. (2022). Synthesis of 4‐Hydroxy‐2‐pyridinone Derivatives and Evaluation of Their Antioxidant/Anticancer Activities.
  • The Antioxidant Activity of Dihydropyridine Deriv
  • Neuren Pharmaceuticals. (2024). Phase 2 trial shows significant improvements in Pitt Hopkins syndrome. [Link]
  • Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro. (2023). PubMed Central. [Link]
  • Neuroprotective Strategies for Neurological Disorders by Natural Products: An upd
  • Mechanisms of Action of Neuroprotectants in Stroke. (2000). PubMed. [Link]
  • MPTP and 6-hydroxydopamine-induced neurodegeneration as models for Parkinson's disease: neuroprotective str
  • Workman, D. G., et al. (2015). Protection from neurodegeneration in the 6-hydroxydopamine (6-OHDA)
  • The mechanism of neuroprotective action of n
  • Synthesis, antioxidant activity and QSAR studies of some pyridine derivatives. (2015).
  • In Vitro Antioxidant Activity and In Vivo Neuroprotective Effect of Parastrephia quadrangularis in a Drosophila Parkinson's Disease Model. (2024). MDPI. [Link]
  • Antioxidant, Anti-inflammatory and Neuroprotective Profiles of Novel 1,4-Dihydropyridine Derivatives for the Treatment of Alzheimer's Disease. (2020). MDPI. [Link]
  • Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health. (2024). PubMed Central. [Link]
  • Evaluation of Additive Neuroprotective Effect of Combination Therapy for Parkinson's Disease Using In Vitro Models. (2023). MDPI. [Link]
  • Transforming Drug Development for Neurological Disorders: Proceedings from a Multidisease Area Workshop. (2023). Springer Link. [Link]
  • Protection from neurodegeneration in the 6-hydroxydopamine (6-OHDA) model of Parkinson's with novel 1-hydroxypyridin-2-one metal chelators. (2015). White Rose Research Online. [Link]
  • Find a Clinical Trial. (n.d.). Barrow Neurological Institute. [Link]
  • Clinical Studies. (n.d.). Neurocrine Biosciences. [Link]
  • Find NINDS Clinical Trials. (n.d.). National Institute of Neurological Disorders and Stroke. [Link]

Sources

comparative analysis of the coordination properties of 2,6-Dimethyl-4-Hydroxypyridine and its analogs

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Coordination Properties of 2,6-Dimethyl-4-Hydroxypyridine and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (DMHP), a heterocyclic compound, and its analogs are pivotal ligands in coordination chemistry.[1] Their ability to form stable complexes with a variety of metal ions has led to their application in fields ranging from medicinal chemistry to materials science.[2][3] This guide provides an in-depth comparative analysis of the coordination properties of DMHP and its structural analogs. We will explore the subtle yet significant influence of substituent effects on ligand topology, metal-ion affinity, and the ultimate geometry of the resulting coordination complexes. This analysis is grounded in experimental data and established methodologies to provide researchers with a robust framework for ligand selection and complex design.

Part 1: Foundational Principles of this compound Coordination

The Critical Role of Tautomerism

A defining characteristic of 4-hydroxypyridines, including DMHP, is their existence in a tautomeric equilibrium between the enol (hydroxypyridine) and keto (pyridone) forms.[4][5][6] In the solid state and in most solvents, the pyridone form of DMHP is predominant.[7][8] This equilibrium is crucial as it dictates which donor atoms—the pyridine nitrogen or the carbonyl/hydroxyl oxygen—are available for coordination, thereby influencing the ligand's binding mode.

The tautomeric preference can be influenced by factors such as the solvent, pH, and the nature of the metal ion.[4] This dynamic behavior is a key consideration in designing synthetic strategies and interpreting spectroscopic data.

Tautomerism cluster_enol Hydroxypyridine Form (Enol) cluster_keto Pyridone Form (Keto) enol This compound keto 2,6-Dimethyl-1H-pyridin-4-one enol->keto Equilibrium

Caption: Tautomeric equilibrium of this compound.

Coordination Modes of DMHP

DMHP can coordinate to metal ions in several ways, primarily dictated by its tautomeric form and the steric hindrance from the methyl groups at the 2 and 6 positions.[7]

  • N-Coordination: In its hydroxypyridine form, DMHP can act as a monodentate ligand through the pyridine nitrogen. However, this is less common due to the predominance of the pyridone tautomer.

  • O-Coordination: The pyridone form offers a hard oxygen donor from the carbonyl group, which readily coordinates to a variety of metal ions.

  • N,O-Chelation: While less common for a single DMHP molecule, in some contexts, particularly with larger metal ions or in the presence of deprotonation, it can act as a bidentate ligand.

  • Bridging Ligand: The pyridone form can bridge two metal centers, with the nitrogen coordinating to one and the oxygen to another.

The steric hindrance provided by the 2,6-dimethyl groups plays a significant role in determining the geometry of the resulting metal complexes, often preventing the formation of crowded coordination spheres.[7]

Part 2: Comparative Analysis with Key Analogs

The coordination properties of DMHP are best understood in comparison to its structural analogs. The presence or absence of methyl groups and the position of the hydroxyl group dramatically alter the electronic and steric profiles of the ligand.

LigandKey Structural Difference from DMHPImpact on Coordination Properties
4-Hydroxypyridine Absence of 2,6-dimethyl groupsReduced steric hindrance allows for the formation of higher coordination number complexes. The electronic properties are also altered, affecting the pKa of the ligand.
2,6-Lutidine Absence of the 4-hydroxyl groupLacks the O-donor site and the ability to form the pyridone tautomer. It is a weaker ligand than DMHP and primarily coordinates through the nitrogen atom.
3-Hydroxypyridine Isomeric position of the hydroxyl groupCan act as a bidentate N,O-chelating ligand.[9] The proximity of the nitrogen and hydroxyl groups facilitates chelation.
Chelidamic Acid (4-hydroxypyridine-2,6-dicarboxylic acid) Presence of two carboxylic acid groupsIntroduces additional coordination sites, allowing it to act as a multidentate ligand, forming highly stable complexes.[7]

The stability of metal complexes with pyridine-type ligands is often correlated with the ligand's basicity (pKa).[10] Generally, more basic ligands form more stable complexes, although steric factors can sometimes override this trend.[10]

Part 3: Experimental Methodologies for Characterization

A multi-technique approach is essential for the unambiguous characterization of coordination complexes.

Synthesis of a Representative Metal Complex: [Cu(DMHP)₂Cl₂]

This protocol is a generalized procedure and may require optimization for specific metal salts and reaction conditions.

  • Ligand Dissolution: Dissolve this compound (2 mmol) in 20 mL of ethanol with gentle heating.

  • Metal Salt Addition: In a separate flask, dissolve copper(II) chloride (1 mmol) in 10 mL of ethanol.

  • Reaction: Slowly add the metal salt solution to the ligand solution with constant stirring. A color change and/or precipitation should be observed.

  • Reflux: Reflux the reaction mixture for 2-4 hours to ensure complete complex formation.[11]

  • Isolation: Allow the mixture to cool to room temperature. If a precipitate has formed, collect it by filtration. If not, slowly evaporate the solvent to induce crystallization.

  • Washing and Drying: Wash the collected solid with a small amount of cold ethanol and then diethyl ether to remove any unreacted starting materials. Dry the product in a desiccator.

Rationale: Ethanol is a common solvent for both the ligand and many metal salts, facilitating a homogeneous reaction. Refluxing provides the necessary activation energy for the reaction to proceed to completion.

Spectroscopic and Analytical Characterization
  • FT-IR Spectroscopy: Compare the spectrum of the complex with that of the free ligand. A shift in the C=O stretching frequency of the pyridone tautomer upon coordination is indicative of complex formation.

  • UV-Vis Spectroscopy: Monitor the changes in the electronic absorption spectrum of the ligand upon addition of the metal ion.[12] This can be used to determine the stoichiometry of the complex and to calculate its stability constant using methods like the Benesi-Hildebrand plot.[13]

  • NMR Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR can provide detailed information about the ligand's coordination environment.[14] Changes in the chemical shifts of the pyridine ring protons and carbons upon coordination can elucidate the binding mode.

  • Single-Crystal X-ray Diffraction: This is the definitive method for determining the solid-state structure of a coordination complex, providing precise information on bond lengths, bond angles, and coordination geometry.[8]

Workflow cluster_synthesis Synthesis cluster_characterization Characterization start Reactants: DMHP + Metal Salt reaction Reaction in Solution (e.g., Reflux) start->reaction isolation Isolation & Purification (Filtration/Crystallization) reaction->isolation ftir FT-IR Spectroscopy isolation->ftir uvvis UV-Vis Spectroscopy isolation->uvvis nmr NMR Spectroscopy isolation->nmr xrd X-ray Diffraction isolation->xrd

Caption: A generalized workflow for the synthesis and characterization of metal complexes.

Part 4: Data-Driven Comparison of Coordination Properties

The following table summarizes representative data for complexes of DMHP and its analogs. Note: Exact values can vary with experimental conditions.

Metal IonLigandComplex Stoichiometry (M:L)Stability Constant (log K)Key Structural Feature
Cu(II)DMHP1:2~5-6Often forms square planar or distorted octahedral complexes.
Fe(III)DMHP1:3>8High affinity, typically forming octahedral complexes.
Zn(II)DMHP1:2~4-5Commonly forms tetrahedral complexes.
Cu(II)4-Hydroxypyridine1:2, 1:4~4-5Can accommodate more ligands due to less steric bulk.
Fe(III)Chelidamic Acid1:2>10Forms very stable, multidentate chelate complexes.

Stability constants are highly dependent on the solvent, temperature, and ionic strength.[13][15] The Irving-Williams series (Mn < Fe < Co < Ni < Cu > Zn) can often predict the relative stabilities of complexes with divalent metal ions.[13]

Conclusion

The coordination chemistry of this compound is rich and varied, largely governed by its tautomeric equilibrium and the steric influence of its methyl substituents. A comparative analysis with its analogs reveals that subtle changes in the ligand structure can have a profound impact on the resulting metal complexes' stability, geometry, and reactivity. A thorough understanding of these structure-property relationships, validated by a suite of experimental techniques, is crucial for the rational design of functional coordination compounds for applications in drug development, catalysis, and materials science.

References

  • MDPI. Hydroxypyridinone-Based Metal Chelators towards Ecotoxicity: Remediation and Biological Mechanisms.
  • ResearchGate. Hydroxypyridinone Derivatives: A Fascinating Class of Chelators with Therapeutic Applications - An Update | Request PDF.
  • ACS Publications. Hydroxypyridinone Journey into Metal Chelation | Chemical Reviews.
  • TSI Journals. CHELATOR THERAPY : STABILITY CONSTANTS OF TRANSITION METAL COMPLEXES OF PYRIMIDINE AND SULPHONAMIDE DRUGS.
  • Advancements in Coordination Chemistry: Design and Applications of Metal Complexes.
  • ResearchGate. Acid–base and metal ion binding properties of pyridine-type ligands in aqueous solution.: Effect of ortho substituents and interrelation between complex stability and ligand basicity | Request PDF.
  • Wikipedia. 4-Pyridone.
  • Navigating Chemical Synthesis with 3-Hydroxypyridine: A Practical Guide.
  • Farmacia Journal. EXPERIMENTAL TECHNIQUES EMPLOYED IN THE STUDY OF METAL COMPLEXES-DNA – INTERACTIONS.
  • MDPI. Functionalised Terpyridines and Their Metal Complexes—Solid-State Interactions.
  • ChemTube3D. 4-Hydroxypyridine-Tautomerism.
  • ResearchGate. Association constants K for 1:1 binding of pyridine with Zn II TPPL or...
  • EXPERIMENTAL TECHNIQUES EMPLOYED IN THE STUDY OF METAL COMPLEXES-DNA -INTERACTIONS.
  • JOCPR. Synthesis and characterization of transition metal complexes of 2-(salicylimino)-3-hydroxypyridine.
  • Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Tautomerism of 4-hydroxyterpyridine in the solid, solution and gas phases: an X-ray, FT-IR and NMR study.
  • Journal of the American Chemical Society. Equilibration studies. Protomeric equilibria of 2- and 4-hydroxypyridines, 2- and 4-hydroxypyrimidines, 2- and 4-mercaptopyridines, and structurally related compounds in the gas phase.
  • ChemTube3D. Pyridine-Tautomerism of Hydroxy Pyridine.
  • NCERT. Coordination Compounds.
  • Wikipedia. Transition metal pyridine complexes.
  • ResearchGate. Recent developments on 3-hydroxy-4-pyridinones with respect to their clinical applications: Mono and combined ligand approaches.
  • YouTube. Ligand Field DFT: a practical tool for coordination chemistry (lanthanide luminescence, XAS).
  • Der Pharma Chemica. Metal-ligand stability constants of Th(III), Sm(III), Nd(III) and Pr(III) metal ion complexes.
  • NIH. Crystal structure of 2,6-dimethyl-4-pyridone hemihydrate - PMC.
  • Journal of Medicinal and Pharmaceutical Chemistry Research. Synthesis and characterization of some metal complexes with 2,6-bis(((1-octyl-1H-1,2,3-triazol-4-yl) methoxy) methyl) pyridine and the study of their biological activities.
  • PubMed. Pyridine coordination chemistry for molecular assemblies on surfaces.
  • ResearchGate. (PDF) P a g e | 1266 Synthesis and characterization of some metal complexes with 2,6-bis(((1-octyl-1H-1,2,3- triazol-4-yl) methoxy) methyl) pyridine and the study of their biological activities.
  • Systematic Reviews in Pharmacy. Synthesis and Characterization of Some Metal Complexes with New Ligand(C15H10N4O7SCl) & Theoretical Treatment.
  • ResearchGate. Hydroxypyridinones with enhanced iron chelating properties. Synthesis, characterization and in vivo tests of 5-hydroxy-2-(hydroxymethyl)pyridine-4(1H)-one.

Sources

A Comparative Guide to the Synthesis of 2,6-Dimethyl-4-Hydroxypyridine: A Biocatalytic and Traditional Chemistry Perspective

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,6-Dimethyl-4-hydroxypyridine, a key heterocyclic scaffold, is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its strategic importance necessitates efficient and sustainable production methods. This guide provides an in-depth performance comparison of the traditional chemical synthesis and a prospective biocatalytic approach for obtaining this pivotal molecule. We will delve into the mechanistic underpinnings, experimental protocols, and key performance indicators of each route, offering researchers, scientists, and drug development professionals a comprehensive framework for informed decision-making.

Traditional Synthesis: The Hantzsch Pyridine Synthesis and Dehydroacetic Acid Routes

The classical approach to this compound and its derivatives predominantly relies on well-established, multi-step chemical transformations. These methods, while robust, often involve harsh reaction conditions, stoichiometric reagents, and complex purification procedures.

One of the most prominent traditional methods is a variation of the Hantzsch pyridine synthesis.[2][3] This multicomponent reaction typically involves the condensation of a β-ketoester, an aldehyde, and ammonia.[4] For the synthesis of this compound, a common starting material is dehydroacetic acid, which can be converted through a sequence of hydrolysis, ammoniation, and cyclization.[5]

Proposed Reaction Mechanism: From Dehydroacetic Acid

The conversion of dehydroacetic acid to 2,6-dimethyl-4-pyridone (the tautomeric form of this compound) is proposed to occur via nucleophilic attack of ammonia on a carbonyl group of the pyrone ring, followed by ring opening and subsequent intramolecular cyclization.[5] The pyridone form is generally the more stable tautomer, especially in the solid state.[5]

Experimental Protocol: A Representative Traditional Synthesis

The following protocol is a representative method adapted from established procedures for the synthesis of substituted 4-hydroxypyridines from dehydroacetic acid.[5][6]

Step 1: Dimerization of Ethyl Acetoacetate and Ammoniation

  • Ethyl acetoacetate is dimerized in the presence of a weakly basic ion-exchange resin at a temperature of 25–90°C.[6]

  • After the dimerization is complete, water is added, and ammonia gas is passed through the reaction mixture at 10–45°C to facilitate ammoniation and cyclization.[6]

Step 2: Purification

  • The reaction mixture is filtered to recover the catalyst.

  • The filtrate is then subjected to recrystallization to obtain this compound.

A reported yield for a similar process to obtain a dichlorinated derivative of the target molecule is as high as 91.5%.[6]

Biocatalytic Synthesis: A Chemoenzymatic Approach

The development of biocatalytic methods offers a promising green alternative to traditional chemical synthesis. Enzymes, operating under mild conditions with high selectivity, can significantly reduce the environmental footprint of chemical processes. While a direct single-enzyme synthesis of this compound from simple precursors is not yet established, a plausible chemoenzymatic route can be proposed based on existing biocatalytic transformations.

This prospective pathway leverages the power of monooxygenases for regioselective hydroxylation, a challenging transformation in traditional organic chemistry.

Proposed Biocatalytic Pathway

A potential biocatalytic route starts with the readily available and inexpensive feedstock, 2,6-dimethylpyridine (2,6-lutidine). The key transformation is the regioselective hydroxylation at the C-4 position, which can be achieved using a cytochrome P450 monooxygenase.

Biocatalytic_Pathway

Enzymatic Step: C-H Hydroxylation Cytochrome P450 monooxygenases are a class of enzymes known for their ability to catalyze the oxidation of a wide range of substrates, including the hydroxylation of unactivated C-H bonds.[7][8] Specific P450 enzymes, such as P450pyr from Sphingomonas sp., have been shown to catalyze the regio- and stereoselective hydroxylation of alicyclic compounds.[9] Through protein engineering, the selectivity of these enzymes can be further tailored for specific substrates.[10]

The overall reaction for the biocatalytic hydroxylation would be: 2,6-Dimethylpyridine + O₂ + NAD(P)H + H⁺ → this compound + H₂O + NAD(P)⁺

Experimental Protocol: A Prospective Biocatalytic Synthesis

The following is a generalized protocol for the biocatalytic hydroxylation of an aromatic substrate using a P450 monooxygenase system.

Step 1: Whole-Cell Biotransformation

  • A recombinant microbial host (e.g., E. coli) expressing the desired cytochrome P450 monooxygenase and a suitable reductase for cofactor regeneration is cultivated in a suitable growth medium.

  • Once the desired cell density is reached, the cells are harvested and resuspended in a reaction buffer.

  • The substrate, 2,6-dimethylpyridine, is added to the cell suspension.

  • The reaction is incubated at a controlled temperature (typically 25-37°C) with shaking to ensure adequate aeration. The reaction progress is monitored by HPLC or GC.

Step 2: Product Isolation and Purification

  • After the reaction is complete, the cells are separated by centrifugation.

  • The supernatant containing the product is extracted with an organic solvent.

  • The organic extracts are combined, dried, and the solvent is evaporated.

  • The crude product is purified by column chromatography to yield pure this compound.

Performance Comparison: A Head-to-Head Analysis

To provide a clear and objective comparison, the following table summarizes the key performance indicators for both the traditional and the prospective biocatalytic synthesis routes.

MetricTraditional Synthesis (Hantzsch/Dehydroacetic Acid Route)Biocatalytic Synthesis (Proposed)
Yield High (potentially >90%)[6]Moderate to High (highly enzyme and substrate dependent)
Reaction Conditions Often harsh (high temperatures, strong acids/bases)[4]Mild (ambient temperature and pressure, neutral pH)
Solvents Organic solvents, often in large quantitiesPrimarily aqueous, minimal organic solvent for extraction
Byproducts Stoichiometric amounts of inorganic salts and other byproductsPrimarily water
Atom Economy Moderate to lowHigh
E-Factor HighLow
Catalyst Stoichiometric reagents or catalysts that can be difficult to recycleRecyclable and biodegradable enzyme
Selectivity Can be an issue, leading to side productsHigh regioselectivity, minimizing impurities
Process Complexity Multi-step, requires stringent control of reaction parametersCan be a single enzymatic step, simpler workup

In-Depth Analysis and Causality

Yield and Selectivity

The traditional Hantzsch synthesis and its variations can achieve high yields, but often at the cost of selectivity, leading to the formation of side products and necessitating extensive purification.[3] The regioselectivity of the biocatalytic hydroxylation, on the other hand, is dictated by the highly specific active site of the enzyme, which can be engineered to favor the formation of the desired 4-hydroxy isomer.[9]

Environmental Impact and Green Chemistry Metrics

The environmental impact of a chemical process can be quantitatively assessed using metrics such as Atom Economy and the Environmental Factor (E-Factor).[11]

  • Atom Economy is a measure of how many atoms from the reactants are incorporated into the final product. The traditional synthesis, with its use of stoichiometric reagents, generally has a lower atom economy. The biocatalytic route, in which the main byproduct is water, boasts a significantly higher atom economy.

  • E-Factor is the ratio of the mass of waste to the mass of the product.[12] The traditional synthesis, with its reliance on organic solvents and the generation of salt byproducts, will have a much higher E-factor compared to the predominantly aqueous biocatalytic process.

Operational Considerations

While the biocatalytic route offers significant environmental advantages, the development and optimization of a robust enzymatic process can be time-consuming and require expertise in molecular biology and fermentation. The traditional chemical synthesis, being a well-established technology, may offer a more immediate and scalable solution in some contexts.

Visualization of Synthetic Pathways

The following diagrams illustrate the fundamental differences between the traditional and biocatalytic approaches.

Traditional_vs_Biocatalytic cluster_Traditional Traditional Synthesis cluster_Biocatalytic Biocatalytic Synthesis A Dehydroacetic Acid C Ring Opening & Cyclization A->C B Ammonia B->C D This compound C->D E Byproducts (e.g., salts) C->E F 2,6-Dimethylpyridine H P450 Monooxygenase F->H G O2, NAD(P)H G->H I This compound H->I J H2O H->J

Conclusion and Future Outlook

The traditional chemical synthesis of this compound remains a viable and high-yielding method. However, its environmental footprint, characterized by harsh conditions and significant waste generation, presents a compelling case for the development of greener alternatives.

The proposed biocatalytic route, centered on the regioselective hydroxylation of 2,6-dimethylpyridine by a cytochrome P450 monooxygenase, offers a tantalizing glimpse into a more sustainable future for the production of this important intermediate. While further research is needed to identify and engineer an optimal enzyme for this specific transformation and to develop a scalable bioprocess, the potential benefits in terms of reduced environmental impact, increased safety, and simplified operations are substantial.

For researchers and drug development professionals, the choice between these two synthetic strategies will depend on a variety of factors, including the scale of production, cost considerations, and the imperative for sustainable manufacturing. As the field of biocatalysis continues to advance, it is anticipated that enzymatic methods will play an increasingly important role in the synthesis of key pharmaceutical building blocks like this compound.

References

  • Bexrud, J. A., & Schafer, L. L. (n.d.). Supplementary Information for A Zirconium Bis(amidate) Complex Exhibiting Improved Aminoalkene Cyclohydroamination Activity. The Royal Society of Chemistry.
  • Denisov, I. G., Makris, T. M., Sligar, S. G., & Schlichting, I. (2005). Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes. Chemical Reviews, 105(6), 2253–2278. [Link]
  • Li, Z., & Reetz, M. T. (2009). Evolving P450pyr Monooxygenase for Regio- and Stereoselective Hydroxylations. CHIMIA International Journal for Chemistry, 63(6), 324–327. [Link]
  • CN104292211A - Preparation method of 2, 6-dimethyl-3, 5-dichloro-4-hydroxypyridine - Google Patents. (n.d.).
  • Groves, J. T. (2017). Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes. Chemical Reviews, 117(15), 9579–9618. [Link]
  • Dudley, Q. M., Karim, A. S., & Alshbool, F. Z. (2018). Enabling Aromatic Hydroxylation in a Cytochrome P450 Monooxygenase Enzyme through Protein Engineering. ChemBioChem, 19(18), 1938–1942. [Link]
  • Hantzsch pyridine synthesis - overview. (n.d.). ChemTube3D.
  • Hantzsch pyridine synthesis - Wikipedia. (2023, December 27). In Wikipedia. [Link]
  • Schallmey, A. (2014).
  • Q.1(a) Write and calculate percentage atom economy for the following reaction. (2022, May 8). Chegg.
  • Wells, A. S., & Lemon, E. L. (2019). A transaminase-mediated aldol reaction and applications in cascades to styryl pyridines. Chemical Science, 10(33), 7731–7736. [Link]
  • How to Calculate E-factor (Green Chem). (2022, October 28). [Video]. YouTube. [Link]
  • Perin, N., et al. (2014). Batch and Continuous Flow Preparation of Hantzsch 1,4-Dihydropyridines under Microwave Heating and Simultaneous Real-Time Raman Monitoring. Molecules, 19(7), 9985-9998. [Link]
  • The Power of Pyridines: Exploring 4-Hydroxypyridine in Modern Chemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-. (2007). Molecules, 12(4), 857–868. [Link]
  • Boyd, D. R., et al. (2008). Chemoenzymatic synthesis of chiral 4,4'-bipyridyls and their metal-organic frameworks.
  • [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0001368). (n.d.). Human Metabolome Database.
  • Kočev, A., et al. (2007). Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene. Molecules, 12(4), 857–868. [Link]
  • EP2585436B1 - Process for preparing 4-hydroxypyridines - Google Patents. (n.d.).
  • Atom economy / E factor. (n.d.). ChemBAM.
  • Taillefer, M., et al. (2007). Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions.
  • Wang, X.-F., et al. (2011). 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(8), o2255. [Link]
  • Yin, J., et al. (2007). A General and Efficient 2-Amination of Pyridines and Quinolines. The Journal of Organic Chemistry, 72(12), 4554–4557. [Link]
  • Nanaki, S., et al. (2021). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Molecules, 26(24), 7569. [Link]
  • Movassaghi, M., & Hill, M. D. (2006). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Organic Letters, 8(19), 4239–4242. [Link]
  • Liang, J., et al. (2015). Development of a Biocatalytic Process to Prepare (S)-N-Boc-3-hydroxypyridine. Organic Process Research & Development, 19(10), 1344–1349. [Link]
  • Bell, S. G., & Sarkar, M. R. (2019). Selective biocatalytic hydroxylation of unactivated methylene C-H bonds in cyclic alkyl substrates.
  • Sarkar, M. R., Dasgupta, S., Pyke, S. M., & Bell, S. G. (2019). Selective biocatalytic hydroxylation of unactivated methylene C–H bonds in cyclic alkyl substrates.
  • Dennig, A., & Fessner, W.-D. (2016). Biocatalysis for Organic Chemists: Hydroxylations. CHIMIA International Journal for Chemistry, 70(11), 784–789. [Link]
  • Ošeka, M., et al. (2022). Electrochemical aromatic C–H hydroxylation in continuous flow.
  • Navarrete-Vázquez, G., et al. (2010). NMR study of 1,4-dihydropyridine derivatives endowed with long alkyl and functionalized chains. Journal of the Brazilian Chemical Society, 21(7), 1262–1269. [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 2,6-Dimethyl-4-Hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

As Senior Application Scientist, my goal is to provide you with a procedural guide that is not only technically precise but also grounded in the practical realities of the modern research and development laboratory. The proper disposal of any chemical is the final, critical step in its lifecycle of use. For 2,6-Dimethyl-4-Hydroxypyridine, a substituted pyridine derivative, this process is governed by its specific chemical properties and the overarching regulatory frameworks that ensure laboratory and environmental safety. This guide moves beyond a simple checklist to explain the causality behind each procedural step, empowering you to make informed, safe decisions.

Immediate Safety & Chemical Profile

Before handling or preparing for disposal, a clear understanding of the compound's characteristics is paramount. This compound is an organic heterocyclic compound, typically appearing as an off-white to pale yellow crystalline solid.[1][2] While comprehensive toxicological data is limited, its structure as a pyridine derivative necessitates cautious handling.[2]

Key hazards associated with similar compounds include being harmful if swallowed and causing skin and serious eye irritation. Therefore, all handling and disposal preparations must be conducted with appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile rubber), and a fully buttoned lab coat.[3] All operations should be performed within a certified chemical fume hood to prevent inhalation of any dust or aerosols.[4][5]

PropertyDataSource(s)
CAS Number 13603-44-6[2][6][7][8]
Molecular Formula C₇H₉NO[1][6]
Appearance Off-white to pale yellow/brown crystalline solid[1][2]
Melting Point Approx. 228-233 °C[1][6][7]
Primary Hazards Harmful if swallowed, causes skin and eye irritation
Incompatibilities Strong oxidizing agents, strong acids, strong alkalis[2][9]
Decomposition Hazardous decomposition during combustion includes nitrogen oxides (NOx) and carbon oxides (CO, CO₂)[9][10][11]
The Principle of Compliant Chemical Disposal

The foundation of proper chemical disposal in any laboratory in the United States rests on two key regulations: the Occupational Safety and Health Administration's (OSHA) Laboratory Standard and the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).

  • OSHA's Laboratory Standard (29 CFR 1910.1450): This regulation mandates that every laboratory develop a written Chemical Hygiene Plan (CHP) .[12][13][14] Your disposal procedure for this compound is a direct execution of your institution's CHP. The standard is designed to protect you, the worker, by ensuring you have the information, equipment, and procedures needed to handle chemicals safely from acquisition to disposal.[13][14]

  • EPA's Resource Conservation and Recovery Act (RCRA): The EPA governs how hazardous waste is managed and discarded to protect the environment.[12] Waste pyridine is specifically listed as a hazardous waste.[15] Therefore, this compound must be disposed of as a regulated hazardous waste. This means it cannot be poured down the drain or thrown in the regular trash.[4] Disposal must be handled by a licensed hazardous waste management company, typically coordinated through your institution's Environmental Health and Safety (EHS) office.

The core principle is cradle-to-grave responsibility . Your laboratory is responsible for the chemical from the moment it arrives to the moment it is properly handed off for final disposal.

Operational Protocol for Disposal of this compound

This protocol provides a step-by-step guide for the collection and preparation of this compound waste for pickup by your institution's EHS or a licensed contractor.

Step 1: Waste Segregation

  • Rationale: Preventing unintentional and dangerous reactions is the primary goal of segregation. Mixing incompatible chemicals can lead to fire, explosion, or the generation of toxic gases.

  • Procedure:

    • Designate a specific waste container solely for this compound and structurally similar pyridine-based chemical waste.

    • Do NOT mix this waste with strong oxidizing agents, acids, or bases.[2]

    • Keep solid waste separate from liquid waste streams unless your EHS office specifies otherwise.

    • Ensure this waste stream is kept separate from other waste categories like halogenated solvents, non-halogenated solvents, and aqueous waste.

Step 2: Container Selection and Management

  • Rationale: The container is the primary barrier preventing a release into the laboratory environment. It must be compatible with the chemical and sealable to prevent leaks or vapor escape.

  • Procedure:

    • Select a container made of a compatible material (e.g., High-Density Polyethylene - HDPE, glass) that will not react with the chemical.

    • The container must have a screw-top or other securely sealing lid. Keep the container closed at all times except when adding waste.[16]

    • Store the waste container in a designated, well-ventilated satellite accumulation area within the lab, away from heat or ignition sources.[4][16]

    • Ensure the container has secondary containment (e.g., a larger bin or tray) to contain any potential leaks.

Step 3: Proper Labeling

  • Rationale: Accurate labeling is a critical OSHA requirement and ensures that everyone in the lab, as well as the final disposal personnel, understands the contents and associated hazards.

  • Procedure:

    • As soon as you designate a container for waste, label it clearly. Do not wait until it is full.

    • The label must include:

      • The words "HAZARDOUS WASTE "

      • The full chemical name: "This compound " (avoiding abbreviations or formulas).

      • A clear statement of the associated hazards (e.g., "Harmful," "Irritant").

      • The accumulation start date (the date the first drop of waste was added).

    • Your institution's EHS office will provide official hazardous waste labels; use these whenever available.

Step 4: Arranging for Disposal

  • Rationale: Final disposal is a regulated activity that must be performed by trained and licensed professionals.

  • Procedure:

    • Once the waste container is full (typically 75-80% capacity to allow for expansion) or you have no further use for it, arrange for a pickup.

    • Follow your institution's specific procedure, which usually involves submitting a chemical collection request form through the EHS website or office.[17]

    • Do not allow hazardous waste to accumulate in the lab for extended periods.

Disposal Decision Workflow

G cluster_prep Preparation & Segregation cluster_label Labeling & Storage cluster_disposal Final Disposition start Disposal of This compound (Solid or in Solution) ppe Don appropriate PPE (Goggles, Gloves, Lab Coat) in a Fume Hood start->ppe segregate Is this a pure compound or a simple solution? ppe->segregate container Select a compatible, sealable waste container segregate->container Yes complex_mix Consult EHS for proper waste stream classification segregate->complex_mix No, complex mixture label_container Affix 'HAZARDOUS WASTE' label. List full chemical name(s) and hazards. container->label_container store Store in designated Satellite Accumulation Area with secondary containment. label_container->store request Container Full? Submit Chemical Collection Request to EHS. store->request pickup EHS/Contractor Pickup for Final Disposal (e.g., Incineration) request->pickup end Disposal Complete pickup->end complex_mix->container

Caption: Decision workflow for compliant disposal of this compound.

Emergency Procedures: Spills and Exposures

Even with careful planning, accidents can happen. Being prepared is a non-negotiable part of laboratory safety.

In Case of a Spill:

  • Alert & Evacuate: Immediately alert personnel in the vicinity. If the spill is large or you feel unsafe, evacuate the area and contact your institution's emergency EHS number.

  • Contain: For small, manageable spills, use an inert absorbent material like vermiculite or sand to contain the spill.[18] Do not use combustible materials like paper towels.

  • Collect: Carefully sweep or scoop the absorbent material into a designated waste container.

  • Clean & Decontaminate: Clean the spill area as directed by your institution's safety protocols.

  • Dispose: Label the container with the spilled chemical's name and "Spill Debris" and dispose of it as hazardous waste.

In Case of Personal Exposure:

  • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[18] Seek medical attention.[18]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[3] Seek immediate medical attention from an ophthalmologist.[3]

  • Inhalation: Move to fresh air immediately.[3] If breathing is difficult, seek medical attention.

  • Ingestion: Rinse mouth with water. Seek immediate medical attention.[3]

In all cases of exposure, report the incident to your supervisor and EHS office and consult the Safety Data Sheet (SDS) for specific first-aid measures.

By integrating these principles and procedures into your daily laboratory operations, you ensure that the final step in your research is conducted with the highest commitment to safety, integrity, and environmental stewardship.

References

  • SAFETY DATA SHEET - Sigma-Aldrich. (2025). Sigma-Aldrich.
  • This compound | 7516-31-6 - Smolecule.Smolecule.
  • OSHA Compliance For Labor
  • 4-Hydroxy-2,6-dimethylpyridine 13603-44-6 wiki - Guidechem.Guidechem.
  • This compound - Matrix Scientific.
  • 12 Safety Precautions To Follow When Handling Pyridine - Post Apple Scientific. (2024). Post Apple Scientific.
  • Safety Data Sheet - 2-Hydroxypyridine-N-oxide. (2023). Fluorochem.
  • 3-Cyano-4,6-dimethyl-2-hydroxypyridine - AK Scientific, Inc.AK Scientific, Inc.
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2012). Thermo Fisher Scientific.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2024). Sigma-Aldrich.
  • Safety Laws and Standards Pertinent to Laboratories. (2011). National Academies of Sciences, Engineering, and Medicine.
  • The OSHA Lab Standard and the MSC Chemical Safety Manual.
  • Pyridine Standard Operating Procedure.
  • 4-Hydroxy-2,6-dimethylpyridine | 13603-44-6 - ChemicalBook.ChemicalBook.
  • SAFETY DATA SHEET - Fisher Scientific. (2023). Fisher Scientific.
  • This compound 98.0+%, TCI America™ | Fisher Scientific.Fisher Scientific.
  • Laboratory Safety Guidance - OSHA.
  • Production, Import, Use, and Disposal of Pyridine.Agency for Toxic Substances and Disease Registry.
  • OSHA Factsheet: Laboratory Safety Chemical Hygiene Plan.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2,6-Dimethyl-4-Hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of any chemical compound, regardless of its perceived hazard level, demands a systematic approach to risk mitigation. This guide provides essential, field-proven directives for the safe handling of 2,6-Dimethyl-4-Hydroxypyridine, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). Our goal is to build a deep-rooted culture of safety that extends beyond mere compliance to become an instinctual part of every laboratory operation.

While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not always readily available, a thorough hazard assessment can be conducted by examining structurally analogous compounds such as 4-Hydroxypyridine, 2,6-Dimethylpyridine, and other substituted pyridinols.[1] This process of "hazard-by-analogy" is a cornerstone of proactive laboratory safety, allowing us to anticipate risks and implement appropriate controls. The primary hazards associated with this class of compounds include irritation to the skin, eyes, and respiratory system, as well as potential harm if swallowed.[2][3]

Hazard Profile & Corresponding Protection

The physical form of this compound, typically a powder or crystalline solid, is a critical factor in PPE selection.[4] Fine powders are easily aerosolized, creating an inhalation risk. The following table summarizes the anticipated hazards and the minimum required PPE for mitigation.

Potential Hazard Route of Exposure Primary Consequence Required Personal Protective Equipment (PPE)
Fine Particulate InhalationMay cause respiratory tract irritation.[3]NIOSH-approved N95 respirator (or higher)
Chemical Irritant Dermal (Skin) ContactCauses skin irritation.[5]Nitrile gloves, fully-buttoned lab coat
Chemical Irritant Ocular (Eye) ContactCauses serious eye irritation or damage.[1][5]ANSI Z87.1-compliant safety goggles
Accidental Ingestion OralHarmful if swallowed.[1][2]Strict prohibition of food/drink in the lab; proper hand hygiene

Core Directive: Standard Operating PPE

For all routine laboratory operations involving the handling of milligram to gram quantities of this compound in a well-ventilated area (such as a certified chemical fume hood), the following PPE is mandatory.

  • Eye Protection: Chemical Splash Goggles

    • Causality: Standard safety glasses do not provide a complete seal around the eyes and are insufficient for protecting against fine powders that can become airborne. Chemical splash goggles that conform to the ANSI Z87.1 standard are required to prevent ocular exposure.[5] In situations with a significant splash risk, a face shield should be worn in addition to goggles.[5]

  • Hand Protection: Nitrile Gloves

    • Causality: Nitrile gloves provide excellent protection against the incidental contact anticipated in a laboratory setting.[1] It is critical to double-check glove integrity before use. Gloves should be removed and replaced immediately if contamination is suspected or a tear occurs. Never wear gloves outside of the laboratory area.[6]

  • Body Protection: Laboratory Coat

    • Causality: A fully-buttoned, long-sleeved lab coat made of a suitable material prevents chemical powders from settling on personal clothing and skin. The coat should be laundered separately from personal clothing.[7]

Enhanced Protective Measures: Scaling for Risk

Certain scenarios necessitate an elevation of the standard PPE. These include handling large quantities (kilogram scale), working in areas with inadequate ventilation, or when there is a high potential for dust generation.

  • Respiratory Protection:

    • Causality: If work cannot be conducted within a fume hood, or if significant dust is generated, respiratory protection is essential. A NIOSH-approved air-purifying respirator with N95 (or higher) particulate filters is the minimum requirement.[6] All personnel required to wear respirators must be medically cleared and fit-tested as part of a formal respiratory protection program, in compliance with OSHA standards.[6][8]

  • Skin and Body Protection:

    • Causality: For large-scale operations, a chemical-resistant apron or disposable coveralls should be worn over the lab coat to provide an additional barrier.[9][10] Pant legs should be worn outside of footwear to prevent chemicals from entering shoes.[10]

Procedural Workflow for Safe Handling

This step-by-step workflow integrates PPE usage into the entire handling process, from preparation to disposal, ensuring a self-validating system of safety.

  • Preparation & Pre-Donning:

    • Verify the functionality and certification of the chemical fume hood.

    • Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) within the hood to minimize movement in and out of the containment area.

    • Don all required PPE (lab coat, goggles, gloves) before retrieving the chemical container.

  • Chemical Handling & Weighing:

    • Perform all manipulations of the solid this compound deep within the chemical fume hood.

    • Open the container slowly to avoid creating a plume of airborne powder.

    • Use a spatula to carefully transfer the desired amount. Avoid pouring the powder directly from the container if it can be helped, as this increases dust generation.

    • Immediately close the primary container tightly after dispensing.

  • Post-Handling & Decontamination:

    • Carefully clean any contaminated surfaces and equipment using appropriate methods (e.g., wiping with a damp cloth, followed by proper disposal of the cloth as chemical waste).

    • Doff PPE in the correct order to prevent cross-contamination: first remove gloves, then goggles, and finally the lab coat.

    • Wash hands thoroughly with soap and water immediately after removing PPE.[3]

  • Disposal:

    • All disposable PPE that is contaminated with this compound must be disposed of as hazardous chemical waste.

    • Unused chemical and contaminated materials (e.g., weigh boats, wipes) must be collected in a clearly labeled, sealed hazardous waste container for disposal by trained personnel, following all institutional and local regulations.[3]

Handling Workflow for this compound

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (Inside Fume Hood) cluster_cleanup 3. Post-Handling & Decontamination cluster_disposal 4. Disposal Phase prep1 Verify Fume Hood Operation prep2 Assemble Equipment Inside Hood prep1->prep2 prep3 Don Core PPE: Lab Coat, Goggles, Gloves prep2->prep3 handle1 Carefully Open Container prep3->handle1 handle2 Weigh and Dispense Chemical handle1->handle2 handle3 Securely Close Container handle2->handle3 clean1 Decontaminate Surfaces & Equipment handle3->clean1 clean2 Doff PPE in Correct Order clean1->clean2 clean3 Wash Hands Thoroughly clean2->clean3 disp1 Dispose of Contaminated PPE as Hazardous Waste clean3->disp1 disp2 Dispose of Chemical Waste in Sealed, Labeled Container disp1->disp2

Caption: A procedural diagram illustrating the key safety stages for handling this compound.

Emergency Protocols: Immediate Response to Exposure

In the event of accidental exposure, immediate and correct action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Skin Contact: Remove all contaminated clothing immediately. Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes. If skin irritation occurs, seek medical advice.[4][5]

  • Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing. If symptoms such as coughing or shortness of breath occur, seek medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention and show the chemical's container or safety data sheet to the medical professional.[3]

By adhering to these rigorous PPE and handling protocols, we ensure that our scientific pursuits are conducted not only effectively but with the highest regard for the health and safety of every member of our team.

References

  • Sigma-Aldrich. (2025). Safety Data Sheet for a related compound.
  • Genesee Polymers Corporation. (2021). HAZARDS IDENTIFICATION Safety Data Sheet.
  • Thermo Fisher Scientific. (2012). Safety Data Sheet for 4-Hydroxypyridine.
  • CHEMM. (n.d.). Personal Protective Equipment (PPE).
  • Fisher Scientific. (2012). Safety Data Sheet for 4-Hydroxypyridine.
  • Power, L. A., & Anderson, R. W. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • Jubilant Ingrevia. (n.d.). Safety Data Sheet for 2,6-Dimethoxypyridine.
  • Sigma-Aldrich. (2024). Safety Data Sheet for a related compound.
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). This compound Product Information.
  • Matrix Scientific. (2010). Safety Data Sheet for 2,6-Lutidine.
  • Occupational Safety and Health Administration (OSHA). (n.d.). General Description and Discussion of the Levels of Protection and Protective Gear.
  • Oregon Occupational Safety and Health. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet for 3-Cyano-4,6-dimethyl-2-hydroxypyridine.
  • Apollo Scientific. (2023). Safety Data Sheet for Dimethyl pyridine-2,6-dicarboxylate.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Dimethyl-4-Hydroxypyridine
Reactant of Route 2
2,6-Dimethyl-4-Hydroxypyridine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。